molecular formula C8H15NO3S B020277 AC-DL-MET-OME CAS No. 7451-74-3

AC-DL-MET-OME

Cat. No.: B020277
CAS No.: 7451-74-3
M. Wt: 205.28 g/mol
InChI Key: YVMKSJIMTATAAS-UHFFFAOYSA-N
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Description

AC-DL-MET-OME (CAS 7451-74-3), also known as N-Acetyl-DL-methionine methyl ester, is a chemical derivative of the amino acid methionine with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . This compound is characterized by a density of 1.113 g/cm³, a boiling point of 372.3°C at 760 mmHg, and a flash point of 179°C . In scientific research, this compound serves as a key intermediate in chemical and biochemical synthesis. It is particularly valuable in peptide synthesis and as a standard in analytical chemistry. A significant application is its use in isotope ratio mass spectrometry (IRMS) for paleodietary and paleoecological reconstruction, where its derivative helps determine amino acid δ13C values in bone collagen . Furthermore, the compound is utilized in enzymatic studies, such as the enantioselective resolution catalyzed by Acylase I, demonstrating its role in producing chiral building blocks . Research also explores its transformation into fluorinated derivatives, like N-acetyl-S-(monofluoromethyl)homocysteine methyl ester, via reactions with diethylaminosulfur trifluoride (DAST), highlighting its utility in synthesizing novel compounds for pharmaceutical research . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKSJIMTATAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957056
Record name N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid
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Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-74-3, 35671-83-1
Record name Methionine, N-acetyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7451-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to AC-DL-MET-OME: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-DL-MET-OME, scientifically known as N-Acetyl-DL-methionine methyl ester, is a derivative of the essential amino acid methionine. As a modified amino acid, it holds significant interest in various scientific fields, particularly in biochemical research and pharmaceutical development. The addition of an acetyl group to the nitrogen atom of methionine and the conversion of the carboxylic acid to a methyl ester modifies its physicochemical properties, such as stability and solubility, potentially influencing its biological activity and applications.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, offering valuable insights for professionals in life sciences.

Chemical Structure and Properties

This compound is the N-acetylated, methyl esterified form of the racemic mixture of methionine. The core structure consists of a central alpha-carbon bonded to an acetamido group, a methyl ester group, a hydrogen atom, and a side chain containing a thioether functional group.

Key Structural Features:

  • Racemic Nature: The "DL" designation indicates that this compound is a mixture of two enantiomers, the D and L forms. This racemic nature can influence its biological activity, as stereochemistry often plays a crucial role in molecular recognition by enzymes and receptors.[2]

  • Acetylation: The acetyl group on the alpha-amino group increases the molecule's stability and modifies its polarity.

  • Methyl Ester: The methyl ester group at the C-terminus further alters the molecule's solubility and reactivity compared to its carboxylic acid precursor, N-acetyl-DL-methionine.

Physicochemical Properties:

PropertyValueReference
CAS Number 7451-74-3N/A
Molecular Formula C8H15NO3SN/A
Molecular Weight 205.27 g/mol N/A
IUPAC Name methyl 2-acetamido-4-(methylthio)butanoateN/A
Appearance White to off-white crystalline powder (inferred from N-acetyl-DL-methionine)[2]
Solubility Soluble in water and organic solvents (inferred from N-acetyl-DL-methionine)[2]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from DL-methionine: N-acetylation followed by esterification.

Part 1: N-Acetylation of DL-Methionine

The first step is the acetylation of the amino group of DL-methionine. This is commonly achieved by reacting DL-methionine with acetic anhydride.

Experimental Protocol: Synthesis of N-Acetyl-DL-methionine

  • Dissolution: Dissolve DL-methionine in glacial acetic acid.

  • Acetylation: Add acetic anhydride to the solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.

  • Isolation: Upon completion, the N-acetyl-DL-methionine can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification.

Synthesis_Part1 DL_Methionine DL-Methionine Reaction_Vessel Reaction Mixture DL_Methionine->Reaction_Vessel Acetic_Anhydride Acetic Anhydride in Glacial Acetic Acid Acetic_Anhydride->Reaction_Vessel N_Acetyl_DL_Methionine N-Acetyl-DL-methionine Reaction_Vessel->N_Acetyl_DL_Methionine Acetylation

Caption: Workflow for the N-acetylation of DL-methionine.

Part 2: Esterification of N-Acetyl-DL-methionine

The second step involves the esterification of the carboxylic acid group of N-acetyl-DL-methionine to form the methyl ester. A common method for this transformation is the Fischer esterification, using methanol in the presence of an acid catalyst. A specific method for N-acetylated amino acids involves the use of anhydrous methanol and acetyl chloride.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Suspend N-acetyl-DL-methionine in anhydrous methanol in a reaction vessel equipped with a reflux condenser.

  • Catalyst Addition: Slowly add acetyl chloride to the methanolic suspension. This in-situ generates HCl, which catalyzes the esterification.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion, typically monitored by TLC.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Synthesis_Part2 N_Acetyl_DL_Methionine N-Acetyl-DL-methionine Reaction_Vessel Reaction Mixture N_Acetyl_DL_Methionine->Reaction_Vessel Methanol_AcCl Anhydrous Methanol + Acetyl Chloride Methanol_AcCl->Reaction_Vessel AC_DL_MET_OME This compound Reaction_Vessel->AC_DL_MET_OME Esterification (Reflux)

Caption: Workflow for the esterification of N-Acetyl-DL-methionine.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet around 3.7 ppm corresponding to the methyl ester protons, in addition to the signals for the acetyl methyl protons (around 2.0 ppm), the methine proton, the methylene protons of the side chain, and the S-methyl protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl ester carbon at approximately 52 ppm and the ester carbonyl carbon around 172 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by the absence of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. The amide I and II bands from the acetyl group will also be prominent.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (205.27 g/mol ).

Applications in Research and Drug Development

Methionine and its derivatives are crucial in various biological processes, making them valuable tools in research and as building blocks for pharmaceuticals.

Biochemical Research

N-acetylated amino acids are frequently used in biochemical studies. N-acetyl-DL-methionine serves as a precursor in the biosynthesis of S-adenosylmethionine (SAMe), a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids.[1] This function is critical for regulating gene expression and protein activity. While the direct applications of this compound in this context are less documented, its structural similarity suggests it could be explored as a more cell-permeable analog of N-acetyl-DL-methionine in cellular studies.

Pharmaceutical Intermediate

N-acetyl-DL-methionine is recognized as a valuable pharmaceutical intermediate.[1] Its chemical structure provides a scaffold for the synthesis of more complex therapeutic compounds. The esterified form, this compound, offers an alternative starting material with different reactivity and solubility profiles, which can be advantageous in certain synthetic routes.

Potential Therapeutic Roles

The parent compound, N-acetyl-DL-methionine, has been investigated for its potential therapeutic effects. For instance, it has been shown to influence hepatic glutathione synthesis, a key antioxidant pathway.[4] Methionine metabolism is also a target for drug design in areas such as antibiotics and cancer therapy. The enzymes involved in methionine metabolism are being explored as targets for novel therapeutic agents. While specific studies on the therapeutic potential of this compound are limited, its role as a methionine derivative suggests it could be a candidate for similar investigations.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is likely mediated through its interaction with pathways involving methionine metabolism. As a derivative of methionine, it can potentially be hydrolyzed in vivo to N-acetyl-DL-methionine and subsequently to DL-methionine, entering the methionine cycle. This cycle is central to cellular metabolism, providing the methyl group for most transmethylation reactions via S-adenosylmethionine (SAMe) and being involved in the synthesis of cysteine and glutathione.

Methionine_Cycle AC_DL_MET_OME This compound N_Acetyl_DL_Methionine N-Acetyl-DL-methionine AC_DL_MET_OME->N_Acetyl_DL_Methionine Hydrolysis (Esterase) DL_Methionine DL-Methionine N_Acetyl_DL_Methionine->DL_Methionine Deacetylation (Acylase) SAMe S-Adenosylmethionine (SAMe) DL_Methionine->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAMe->Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->DL_Methionine Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione Cysteine->Glutathione

Caption: Potential metabolic fate of this compound via the Methionine Cycle.

Conclusion

This compound is a chemically modified form of the essential amino acid methionine with potential applications in biochemical research and as a pharmaceutical intermediate. Its unique physicochemical properties, conferred by the N-acetyl and methyl ester groups, distinguish it from its parent compound and may offer advantages in specific experimental and synthetic contexts. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this compound. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this intriguing molecule.

References

  • PubChem. N-acetyl-L-methionine. National Center for Biotechnology Information. [Link]

  • N-Acetyl-DL-methionine: Applications in Pharma & Biochemical Research. (URL not available in search results)
  • Corr, L. T., et al. (2007). Development of N-acetyl Methyl Ester Derivatives for the Determination of delta13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. PubMed. [Link]

  • NIST. L-Methionine, N-acetyl-. NIST WebBook. [Link]

  • PubChem. N-Acetyl-DL-methionine. National Center for Biotechnology Information. [Link]

  • Dalhoff, K., et al. (1990). Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. [Link]

Sources

An In-depth Technical Guide to N-Acetyl-DL-methionine and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of N-Acetyl-DL-methionine and its methyl ester derivative. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to support laboratory applications and formulation strategies.

Introduction: The Significance of N-Acetyl-DL-methionine and its Esters

N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, where the amino group has been acetylated.[1] This modification alters its physicochemical properties, enhancing stability and modifying solubility, making it a valuable compound in various industrial and pharmaceutical applications.[2][3] The methyl ester derivative, N-Acetyl-DL-methionine methyl ester, is of particular interest as an intermediate in organic synthesis and for its potential applications in drug delivery and metabolic studies.[4] This guide will delve into the core characteristics of both the parent compound and its methyl ester, providing a foundational understanding for their effective utilization.

Visualizing the Core Structures

To begin, let's visualize the molecular structures of N-Acetyl-DL-methionine and its methyl ester.

Caption: Molecular structures of N-Acetyl-DL-methionine and its methyl ester.

Part 1: Physicochemical Properties

A comprehensive understanding of the physical and chemical properties is paramount for the successful application of these compounds in a research and development setting. The following tables summarize the key properties of N-Acetyl-DL-methionine. Data for the methyl ester is inferred based on the parent compound and general principles of organic chemistry, as specific experimental data is not widely available.

Physical Properties
PropertyN-Acetyl-DL-methionineN-Acetyl-DL-methionine Methyl Ester (Predicted)Source
CAS Number 1115-47-5Not readily available[1]
Molecular Formula C₇H₁₃NO₃SC₈H₁₅NO₃S[1]
Molecular Weight 191.25 g/mol 205.28 g/mol [1]
Appearance White crystalline powderLikely a colorless to pale yellow oil or low-melting solid[2]
Melting Point 117-119 °CExpected to be lower than the parent acid
Boiling Point 453.6 °C (Predicted)Expected to be lower than the parent acid[1]
Solubility Soluble in water, ethanol, and ethyl acetate.Expected to have reduced solubility in water and increased solubility in organic solvents (e.g., methanol, DMSO).[5][6]
Chemical Properties and Reactivity
PropertyN-Acetyl-DL-methionineN-Acetyl-DL-methionine Methyl EsterSource
IUPAC Name 2-acetamido-4-(methylthio)butanoic acidmethyl 2-acetamido-4-(methylthio)butanoate[1]
Key Functional Groups Carboxylic acid, Amide, ThioetherEster, Amide, Thioether
Reactivity The carboxylic acid can undergo esterification and salt formation. The thioether is susceptible to oxidation.The ester group is susceptible to hydrolysis under acidic or basic conditions. The thioether remains susceptible to oxidation.[7]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.Generally stable under neutral, anhydrous conditions. Hydrolyzes in the presence of acid or base.[8]
Storage Store in a cool, dry place in a tightly sealed container.Store in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis and oxidation.[2]

Part 2: Synthesis and Experimental Protocols

The synthesis of N-Acetyl-DL-methionine and its methyl ester derivative is crucial for their availability in research. This section outlines established and practical synthetic routes.

Synthesis of N-Acetyl-DL-methionine

N-Acetyl-DL-methionine is typically synthesized via the acetylation of DL-methionine.[2][3] A common method involves the reaction of DL-methionine with acetic anhydride.[5]

Experimental Protocol: Acetylation of DL-Methionine

  • Dissolution: Dissolve DL-methionine in a suitable solvent, such as acetic acid.[5]

  • Acetylation: Add acetic anhydride to the solution. The reaction is often carried out at elevated temperatures (e.g., 90°C).[5]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization.[5]

cluster_synthesis Synthesis of N-Acetyl-DL-methionine A DL-Methionine C N-Acetyl-DL-methionine A->C Acetylation B Acetic Anhydride B->C

Caption: Synthetic pathway for N-Acetyl-DL-methionine.

Synthesis of N-Acetyl-DL-methionine Methyl Ester

The methyl ester can be prepared from N-Acetyl-DL-methionine through esterification. A common and effective method involves the use of methanol in the presence of an acid catalyst, such as acetyl chloride.[9][10]

Experimental Protocol: Esterification of N-Acetyl-DL-methionine

  • Reaction Setup: Suspend N-Acetyl-DL-methionine in anhydrous methanol.

  • Acid Catalyst Addition: Slowly add acetyl chloride to the cooled methanolic suspension. This in situ generates HCl, which catalyzes the esterification.[10]

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1 hour) to drive the reaction to completion.[9][10]

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude N-Acetyl-DL-methionine methyl ester can be purified using techniques such as column chromatography.

cluster_esterification Synthesis of N-Acetyl-DL-methionine Methyl Ester D N-Acetyl-DL-methionine F N-Acetyl-DL-methionine Methyl Ester D->F Esterification E Methanol / Acetyl Chloride E->F

Caption: Synthetic pathway for N-Acetyl-DL-methionine Methyl Ester.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Acetyl-DL-methionine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (N-Acetyl-DL-methionine): Expected signals would include a singlet for the acetyl methyl protons, a singlet for the S-methyl protons, multiplets for the methylene protons of the ethylthio group, and a multiplet for the alpha-proton. The amide and carboxylic acid protons would also be present.[11][12]

  • 1H NMR (N-Acetyl-DL-methionine Methyl Ester - Predicted): In addition to the signals observed for the parent acid (with the exception of the carboxylic acid proton), a new singlet corresponding to the methyl ester protons would be expected to appear around 3.7 ppm.

  • 13C NMR (N-Acetyl-DL-methionine): Characteristic signals would include those for the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha-carbon, the carbons of the ethylthio group, and the methyl carbons.[12]

  • 13C NMR (N-Acetyl-DL-methionine Methyl Ester - Predicted): The spectrum would be similar to the parent acid, with the key difference being the appearance of a new signal for the methyl ester carbon at approximately 52 ppm, and a slight shift in the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • N-Acetyl-DL-methionine: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹).

  • N-Acetyl-DL-methionine Methyl Ester (Predicted): The broad O-H stretch of the carboxylic acid would be absent. A new strong C=O stretching band for the ester would appear around 1735-1750 cm⁻¹. The amide N-H and C=O stretches would remain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • N-Acetyl-DL-methionine: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the side chain.[13]

  • N-Acetyl-DL-methionine Methyl Ester (Predicted): The molecular ion peak would be observed at a higher m/z value corresponding to the molecular weight of the ester. Fragmentation would likely involve the loss of the methoxy group from the ester and cleavage at the thioether linkage.

Part 4: Applications in Drug Development and Research

N-Acetyl-DL-methionine and its derivatives have several applications in the pharmaceutical and research fields.

  • Pharmaceutical Intermediate: N-Acetyl-DL-methionine serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[2][4] Its modified properties compared to methionine make it a versatile building block.

  • Nutritional Supplement: As a derivative of an essential amino acid, it is used in nutritional supplements.[2]

  • Antioxidant Properties: Methionine-containing compounds are known to have antioxidant properties, and N-acetylated derivatives are studied for their potential therapeutic effects in conditions associated with oxidative stress.[14]

  • Drug Delivery: Esterification of drug molecules is a common strategy to improve their pharmacokinetic properties, such as lipophilicity and cell membrane permeability. The methyl ester of N-Acetyl-DL-methionine could be explored as a pro-drug or as part of a larger drug delivery system.

  • Metabolic Studies: Isotope-labeled N-acetyl amino acid methyl esters are used in metabolic research to trace the fate of amino acids in biological systems using techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS).[9][10]

Conclusion

N-Acetyl-DL-methionine and its methyl ester are compounds with significant potential in research and pharmaceutical development. This guide has provided a detailed overview of their physical and chemical properties, synthesis, and analytical characterization. While comprehensive data for the methyl ester is limited, this document offers a solid foundation based on the well-characterized parent compound and established chemical principles. Further research into the specific properties and applications of N-Acetyl-DL-methionine methyl ester is warranted to fully unlock its potential.

References

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The Dual-Action Mechanism of AC-DL-MET-OME: A Technical Guide to a Novel Methionine Prodrug and Metabolic Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

AC-DL-MET-OME, chemically identified as N-Acetyl-DL-Methionine Methyl Ester, is a novel cell-permeant compound engineered to serve as a highly bioavailable precursor to the essential amino acid L-methionine. Its enhanced lipophilicity facilitates efficient transport across cellular membranes, where it is subsequently hydrolyzed by intracellular esterases and amidases to release functional L-methionine. This guide elucidates the core mechanism of action, positing that this compound functions as a potent modulator of two critical and interconnected metabolic hubs: the S-adenosylmethionine (SAM) cycle for methylation reactions and the transsulfuration pathway for antioxidant synthesis. By augmenting the intracellular pool of methionine, this compound directly influences cellular methylation potential and enhances the capacity for glutathione (GSH) production, offering a promising therapeutic strategy for conditions characterized by oxidative stress and epigenetic dysregulation.

Introduction: The Rationale for a Methionine Pro-Drug

Methionine is an essential sulfur-containing amino acid that plays a central role in numerous physiological processes, including protein synthesis, metabolism, and cellular defense.[1][2] Its metabolic derivatives are fundamental to cellular function. S-adenosylmethionine (SAM), the universal methyl donor, is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and signal transduction.[3][4][5] Furthermore, through the transsulfuration pathway, methionine is the ultimate precursor for cysteine, the rate-limiting amino acid in the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[6][7][8]

Given these critical roles, dysregulation of methionine metabolism is implicated in a range of pathologies, including liver disease, neurological disorders, and cancer.[1][9][10][11] Direct supplementation with methionine can be limited by its transport kinetics and metabolic fate. This compound was designed to overcome these limitations. The N-acetyl and methyl ester moieties increase its lipophilicity, potentially enhancing its passive diffusion across cell membranes and leading to more robust and sustained increases in intracellular methionine levels compared to exogenous methionine alone.

Proposed Mechanism of Action

The mechanism of action of this compound is predicated on its function as a pro-drug that elevates intracellular L-methionine concentrations. Once inside the cell, it is unmasked by non-specific esterases and aminoacylases.[12] The liberated L-methionine then enters the cell's metabolic machinery, primarily influencing two major pathways.

Pathway 1: Augmentation of the S-Adenosylmethionine (SAM) Cycle

Elevated intracellular methionine directly fuels the synthesis of S-adenosylmethionine (SAM) in a reaction catalyzed by methionine adenosyltransferase (MAT).[1][9] SAM is the principal donor of methyl groups for all cellular methylation reactions.[4][13]

  • Epigenetic Modulation: The availability of SAM is a critical determinant of the methylation status of DNA and histones. By increasing the SAM pool, this compound can potentially modulate gene expression patterns. This has profound implications for diseases with known epigenetic drivers.

  • Regulation of Methylation Potential: The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), known as the "methylation index," is a key indicator of the cell's capacity to perform methylation reactions.[4] SAH is a potent inhibitor of methyltransferases, and its hydrolysis is essential for maintaining methylation activity.[3][5] By providing a steady supply of methionine, this compound helps maintain a high SAM/SAH ratio, thus supporting robust methylation processes.

Pathway 2: Enhancement of the Transsulfuration Pathway and Glutathione Synthesis

When methionine levels are replete, the intermediate homocysteine can be irreversibly shunted from the SAM cycle into the transsulfuration pathway.[6][7][14] This pathway converts homocysteine to cysteine, which is subsequently incorporated into glutathione (GSH).[15][16]

  • Increased Antioxidant Capacity: GSH is the most abundant non-protein thiol in the cell and plays a pivotal role in detoxifying reactive oxygen species (ROS), conjugating xenobiotics, and maintaining the cellular redox state.[8][17] By supplying the precursor for cysteine synthesis, this compound can significantly boost the cell's GSH pool, thereby enhancing its defense against oxidative stress.[18]

  • Redox Homeostasis: The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox balance.[19][20] An increased capacity for GSH synthesis helps maintain a high GSH/GSSG ratio, protecting cells from oxidative damage implicated in numerous disease states.

The dual impact of this compound on methylation and antioxidant defense is visualized in the signaling pathway diagram below.

AC_DL_MET_OME_MoA AC_MET_OME This compound (N-Acetyl-DL-Methionine Methyl Ester) in_space AC_MET_OME->in_space Membrane Cell Membrane Methionine L-Methionine SAM_Cycle SAM Cycle (Methylation) Methionine->SAM_Cycle SAM SAM (S-Adenosylmethionine) SAM_Cycle->SAM MAT Transsulfuration Transsulfuration Pathway Cysteine Cysteine Transsulfuration->Cysteine CGL SAH SAH (S-Adenosylhomocysteine) Methylation DNA/RNA/Protein Methylation (Epigenetic Regulation) SAM->Methylation Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->SAM_Cycle MS Homocysteine->Transsulfuration CBS GSH Glutathione (GSH) (Antioxidant Capacity) Cysteine->GSH GCL, GS Methylation->SAH -CH3 in_space->Methionine Intracellular Hydrolysis out_space

Caption: Proposed metabolic fate and mechanism of action of this compound.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of self-validating experiments are proposed. The overall workflow is designed to confirm cellular uptake, conversion to methionine, and the subsequent impact on the target metabolic pathways.

Experimental_Workflow cluster_1 cluster_2 cluster_3 start Cell Culture Treatment (e.g., HepG2, SH-SY5Y) + this compound p1_exp1 LC-MS/MS Analysis: Measure intracellular This compound & L-Methionine start->p1_exp1 p2_exp1 SAM/SAH Quantification: LC-MS/MS to determine Methylation Index start->p2_exp1 p2_exp2 GSH/GSSG Assay: Quantify cellular glutathione and redox status start->p2_exp2 phase1 Phase 1: Uptake & Conversion p1_res1 Confirm uptake and conversion to L-Methionine p1_exp1->p1_res1 phase2 Phase 2: Pathway Modulation p2_res1 Increased SAM/SAH ratio p2_exp1->p2_res1 p2_res2 Increased total GSH and high GSH/GSSG ratio p2_exp2->p2_res2 p3_exp1 Global DNA Methylation Assay: (e.g., LINE-1 Pyrosequencing) p2_res1->p3_exp1 p3_exp2 Oxidative Stress Challenge: (e.g., H2O2 treatment) Measure cell viability (MTT) p2_res2->p3_exp2 phase3 Phase 3: Functional Outcomes p3_res1 Altered global methylation patterns p3_exp1->p3_res1 p3_res2 Enhanced resistance to oxidative cell death p3_exp2->p3_res2

Caption: A multi-phase experimental workflow to validate the mechanism of action.

Protocol: Quantification of Intracellular Methionine

Objective: To quantify the increase in intracellular L-methionine following treatment with this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 200 µM) and a vehicle control for a specified time course (e.g., 1, 4, 12 hours).

  • Metabolite Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-Methionine).

    • Scrape cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of mobile phase A.

  • LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution profile with mobile phases appropriate for amino acid separation. Monitor the specific mass transitions for L-methionine and the internal standard using multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of L-methionine. Calculate the intracellular concentration of methionine in the samples by normalizing to the internal standard and cell number.[21]

Protocol: Measurement of Cellular Redox Status (GSH/GSSG Ratio)

Objective: To determine the effect of this compound on the cellular glutathione pool and redox state.

Methodology: HPLC with fluorescence detection or LC-MS/MS.[19][22]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells as described in Protocol 3.1. For a positive control of oxidative stress, treat a separate set of wells with H₂O₂ (e.g., 100 µM) for 1 hour before harvesting.

  • Sample Preparation for Redox Preservation:

    • Aspirate media and wash cells with ice-cold PBS.

    • Immediately add 200 µL of ice-cold extraction buffer (e.g., 5% metaphosphoric acid) containing 10 mM N-Ethylmaleimide (NEM) to alkylate and protect free thiol groups on GSH, preventing auto-oxidation.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization (for fluorescence): The supernatant can be derivatized with a fluorescent probe like monochlorobimane (MCB) or o-phthalaldehyde (OPA).[20][23]

  • Analysis:

    • HPLC-Fluorescence: Separate GSH and GSSG on a reverse-phase column and quantify using a fluorescence detector.

    • LC-MS/MS: Directly inject the supernatant for analysis, monitoring the specific mass transitions for NEM-alkylated GSH and GSSG.

  • Calculation: Quantify GSH and GSSG concentrations against standard curves. Calculate the total glutathione pool (GSH + 2*GSSG) and the GSH/GSSG ratio. A higher ratio indicates a more reduced cellular environment.[19][20]

Protocol: Analysis of Global DNA Methylation

Objective: To assess the functional impact of increased methylation potential on epigenetic marks.

Methodology: Bisulfite sequencing-based methods, such as pyrosequencing of LINE-1 repetitive elements.[24][25]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells with this compound for a longer duration (e.g., 48-72 hours) to allow for epigenetic changes to manifest.

  • Genomic DNA Extraction: Harvest cells and extract high-quality genomic DNA using a commercial kit.

  • Bisulfite Conversion: Treat 500 ng of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[24][26]

  • PCR Amplification: Amplify a specific region of the LINE-1 retrotransposon using primers designed for bisulfite-converted DNA. One of the primers should be biotinylated.

  • Pyrosequencing:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads.

    • Denature the DNA to obtain single-stranded templates.

    • Perform pyrosequencing analysis, which quantitatively measures the incorporation of nucleotides at specific CpG sites as light signals.

  • Data Analysis: The software calculates the percentage of methylation at each CpG site by comparing the signal intensity for cytosine (methylated) versus thymine (unmethylated). An average methylation level across several CpG sites provides a robust indicator of global DNA methylation.[25][27]

Data Presentation and Expected Outcomes

The quantitative data generated from these protocols should be summarized for clear interpretation.

Table 1: Expected Impact of this compound on Key Metabolic Readouts

Parameter MeasuredVehicle ControlThis compound (100 µM)Expected OutcomeRationale
Intracellular L-Methionine (µM)Baseline↑↑↑Significant IncreaseSuccessful uptake and hydrolysis of the pro-drug.
SAM/SAH RatioBaseline↑↑Significant IncreaseIncreased substrate (methionine) drives SAM synthesis.
Total Glutathione (nmol/mg protein)Baseline↑↑Significant IncreaseEnhanced flux through the transsulfuration pathway.
GSH/GSSG RatioBaselineIncreaseGreater capacity to reduce GSSG and combat basal oxidative stress.
Global DNA Methylation (%)Baseline↑ or ↓AlteredIncreased SAM availability modifies epigenetic landscape.
Viability under H₂O₂ Stress (%)20-30%60-80%Significant ProtectionEnhanced antioxidant defense from elevated GSH pools.

Conclusion and Future Directions

This compound represents a promising chemical entity designed to efficiently deliver methionine into cells, thereby modulating fundamental cellular processes. The core mechanism of action is centered on its ability to simultaneously bolster the cell's methylation capacity via the SAM cycle and its antioxidant defenses through the transsulfuration-mediated synthesis of glutathione. The experimental framework provided offers a robust, multi-faceted approach to validate this dual-action mechanism.

Future research should focus on disease-specific models. For instance, in models of neurodegenerative diseases characterized by high oxidative stress, the antioxidant-boosting properties of this compound could be particularly therapeutic. Conversely, in cancer models with aberrant DNA methylation, its role as an epigenetic modulator warrants thorough investigation.[2][9] Understanding the context-dependent effects of modulating methionine metabolism will be key to unlocking the full therapeutic potential of this compound.

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Sources

The Discovery, Synthesis, and Evolving Significance of N-Acetylated Methionine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetylated derivatives of methionine, once viewed primarily as simple metabolic intermediates, are now recognized as crucial players in a multitude of cellular processes with significant implications for drug development and biotechnology. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving understanding of N-acetylated methionine derivatives. We delve into the foundational discoveries of protein N-terminal acetylation and trace the specific identification and characterization of N-acetylmethionine (NAM) and its related compounds. This guide offers detailed, field-proven methodologies for both chemical and enzymatic synthesis of NAM, complete with step-by-step protocols and insights into experimental design. Furthermore, we explore the intricate biochemical pathways involving NAM, including its role as a precursor to the universal methyl donor S-adenosylmethionine (SAM) and the implications of its oxidation to N-acetylmethionine sulfoxide (NAMSO) as a marker of oxidative stress. This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies necessary to advance their work with this versatile class of molecules.

A Historical Perspective: From a General Modification to a Specific Metabolic Hub

The journey to understanding N-acetylated methionine derivatives is intrinsically linked to the broader history of protein modification. The concept of protein acetylation first emerged in the mid-20th century, with early studies focusing on the modification of histones and its role in regulating gene expression.[1] It was initially observed that the N-termini of many eukaryotic proteins were chemically blocked, a phenomenon that was later identified as N-terminal acetylation.[2] This modification was found to be a widespread and irreversible process occurring at the α-amino group of the initial methionine or the penultimate amino acid after methionine cleavage.[1]

The specific discovery of N-acetylmethionine as a distinct biological molecule and not just a component of a modified protein came later, with growing interest in amino acid metabolism and its derivatives. The first synthesis of N-acetylmethionine was a crucial step in enabling researchers to study its properties and biological effects.[3] Early nutritional studies in the mid-20th century began to explore acetylated amino acids as potential dietary supplements, investigating their bioavailability and metabolic fate. These studies revealed that N-acetyl-L-methionine could serve as a bioavailable source of L-methionine in rats, laying the groundwork for its use in nutritional applications.[4]

The discovery of enzymes capable of specifically acting on N-acetylated amino acids, such as aminoacylase I, further solidified their importance as metabolic intermediates. The subsequent identification of N-acetylmethionine sulfoxide and the enzymes that reduce it, the methionine sulfoxide reductases (Msrs), opened up a new dimension of research into the role of these derivatives in oxidative stress and cellular repair mechanisms.[5][6][7] This historical progression has transformed our view of N-acetylated methionine derivatives from simple modified amino acids to key nodes in cellular metabolism, with far-reaching implications for health and disease.

The Biochemical Landscape of N-Acetylmethionine

N-acetylmethionine occupies a central position in cellular metabolism, intersecting with pathways of protein synthesis, methylation, and antioxidant defense. Its biochemical significance stems from its roles as a precursor, a metabolic intermediate, and a substrate for various enzymatic reactions.

Biosynthesis and Metabolism

N-acetylmethionine can be formed through two primary routes:

  • Direct Acetylation of Methionine: Free L-methionine can be acetylated by the enzyme methionine N-acetyltransferase, utilizing acetyl-CoA as the acetyl donor.

  • Proteolytic Degradation of N-terminally Acetylated Proteins: The breakdown of proteins that have undergone N-terminal acetylation of their initial methionine residue can release N-acetylmethionine.

Once formed, N-acetylmethionine can be deacetylated by aminoacylase I to yield methionine and acetate.[8] This reversibility allows it to act as a reservoir for methionine.

The Gateway to Methylation: The S-Adenosylmethionine (SAM) Pathway

One of the most critical functions of methionine is its role as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[9] N-acetylmethionine serves as a bioavailable source of methionine, which is then converted to SAM in a two-step enzymatic process.

SAM_Pathway NAM N-Acetylmethionine Met Methionine NAM->Met Aminoacylase I SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase (MAT) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase HCY Homocysteine SAH->HCY SAH Hydrolase HCY->Met Methionine Synthase Methylated_Substrate Methylated Substrate (DNA, RNA, Protein, etc.) Substrate Substrate Substrate->Methylated_Substrate Methyltransferase

A Sentinel of Oxidative Stress: N-Acetylmethionine Sulfoxide

The sulfur atom in methionine is susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. Similarly, N-acetylmethionine can be oxidized to form N-acetylmethionine sulfoxide (NAMSO).[10] This oxidation can occur non-enzymatically in the presence of ROS or be catalyzed by certain enzymes. The accumulation of NAMSO is increasingly recognized as a biomarker of oxidative stress.[11][12]

Cells possess a defense mechanism against this form of oxidative damage in the form of methionine sulfoxide reductases (Msrs). These enzymes, particularly MsrA, can reduce the S-epimer of methionine sulfoxide back to methionine.[5] MsrA has also been shown to reduce N-acetylmethionine-S-sulfoxide, thereby repairing this acetylated derivative.[5]

Oxidative_Stress_Pathway NAM N-Acetylmethionine NAMSO N-Acetylmethionine Sulfoxide (NAMSO) NAM->NAMSO Oxidation ROS Reactive Oxygen Species (ROS) NAMSO->NAM Reduction MsrA Methionine Sulfoxide Reductase A (MsrA)

Experimental Methodologies: Synthesis, Purification, and Characterization

The ability to synthesize and purify N-acetylated methionine derivatives with high purity is fundamental to their study and application. Both chemical and enzymatic methods are employed, each with its own advantages and considerations.

Chemical Synthesis of N-Acetyl-L-methionine

Chemical synthesis offers a straightforward and scalable method for producing N-acetyl-L-methionine. The most common approach involves the acetylation of L-methionine using acetic anhydride.[13][14]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1 mole of L-methionine in an appropriate volume of aqueous alkali (e.g., sodium hydroxide solution). The pH should be maintained between 7.0 and 9.5.[14]

  • Acetylation: While vigorously stirring the solution at a controlled temperature (typically between 30°C and 50°C), slowly add 1.05 to 1.30 molar equivalents of acetic anhydride.[14] The pH should be continuously monitored and maintained within the desired range by the addition of alkali.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, acidify the mixture to a pH of approximately 1.8 with a strong acid (e.g., sulfuric acid).[14] This will cause the N-acetyl-L-methionine to precipitate or form a separate phase.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate.[14] The combined organic extracts are then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to yield pure N-acetyl-L-methionine.

Chemical_Synthesis_Workflow Start Start Dissolve Dissolve L-Methionine in Aqueous Alkali Start->Dissolve Acetylate Add Acetic Anhydride (30-50°C, pH 7.0-9.5) Dissolve->Acetylate Monitor Monitor Reaction (TLC/HPLC) Acetylate->Monitor Acidify Acidify to pH 1.8 Monitor->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Wash, Dry, and Evaporate Solvent Extract->Purify Crystallize Recrystallize Purify->Crystallize End Pure N-Acetyl-L-methionine Crystallize->End

Enzymatic Synthesis of N-Acetyl-L-methionine

Enzymatic synthesis provides a highly specific and environmentally friendly alternative to chemical methods, often yielding enantiomerically pure products under mild reaction conditions. Aminoacylase I is a commonly used enzyme for this purpose, catalyzing the acylation of L-methionine.[15][16]

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing L-methionine as the substrate and a suitable acyl donor (e.g., a fatty acid) in a glycerol-water system.[15] The concentrations of the substrates and the water content of the system should be optimized for the specific enzyme and reaction conditions.

  • Enzyme Addition: Add purified or immobilized aminoacylase I to the reaction mixture. The optimal pH for the reaction is typically between 7.0 and 7.5.[15]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-66 hours).[15]

  • Enzyme Inactivation: After the desired conversion is achieved, inactivate the enzyme by heating the reaction mixture (e.g., at 90°C for 15 minutes).[15]

  • Product Purification: The N-acetyl-L-methionine can be purified from the reaction mixture using techniques such as preparative HPLC.

Enzymatic_Synthesis_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (L-Methionine, Acyl Donor, Glycerol-Water) Start->Prepare_Mixture Add_Enzyme Add Aminoacylase I (pH 7.0-7.5) Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Inactivate_Enzyme Inactivate Enzyme (Heat Treatment) Incubate->Inactivate_Enzyme Purify_Product Purify Product (Preparative HPLC) Inactivate_Enzyme->Purify_Product End Pure N-Acetyl-L-methionine Purify_Product->End

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the quality of the final product.

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of N-acetylmethionine. A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is commonly used.[17]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of N-acetylmethionine. The spectra will show characteristic peaks for the acetyl group, the methine proton, the methylene groups of the side chain, and the methyl group attached to the sulfur atom.[18][19]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry.[18]

Technique Purpose Typical Observations for N-Acetyl-L-methionine
HPLC Purity assessment and purificationA single sharp peak under optimized conditions.[17]
1H NMR Structural elucidationResonances for the acetyl methyl protons (~2.0 ppm), the side-chain protons, and the alpha-proton.[18][19]
13C NMR Structural confirmationResonances for the carbonyl carbons, the acetyl methyl carbon, and the carbons of the methionine side chain.
Mass Spec Molecular weight determinationA molecular ion peak corresponding to the calculated mass of N-acetylmethionine (C7H13NO3S, MW: 191.25).[18]

Applications in Research and Drug Development

The unique biochemical properties of N-acetylated methionine derivatives have led to their application in various areas of research and drug development.

A Bioavailable Source of Methionine

N-acetyl-L-methionine is nutritionally and metabolically equivalent to L-methionine and can serve as a superior source of this essential amino acid in various applications.[20][21] Its enhanced stability and solubility make it a valuable component in:

  • Parenteral Nutrition: As a stable source of methionine in intravenous feeding solutions.[22]

  • Cell Culture Media: To provide a consistent and bioavailable supply of methionine for optimal cell growth.

  • Nutraceuticals and Dietary Supplements: As a means to fortify foods and supplements with methionine.[23]

A Tool for Studying Methylation and Oxidative Stress

As a direct precursor to SAM, N-acetylmethionine is a valuable tool for researchers studying the role of methylation in health and disease. By modulating the levels of N-acetylmethionine, researchers can investigate the downstream effects on DNA methylation, histone modification, and other methylation-dependent processes.

Furthermore, the use of N-acetylmethionine and its oxidized form, NAMSO, is instrumental in studies of oxidative stress. NAMSO can be used to induce oxidative stress in cellular models, while the protective effects of compounds can be assessed by their ability to prevent NAM oxidation or enhance its reduction by Msrs. The quantification of NAMSO in biological samples also serves as a useful biomarker for assessing the level of oxidative stress.[11][12]

Therapeutic Potential and Drug Development

The biological activities of N-acetylated methionine derivatives have spurred interest in their therapeutic potential.

  • Antioxidant and Cytoprotective Effects: N-acetylmethionine has demonstrated antioxidant properties, likely through its conversion to methionine and subsequent incorporation into the glutathione synthesis pathway. This has led to investigations into its use as a hepatoprotective agent.[24]

  • Prodrug Strategies: The acetylation of methionine can be viewed as a prodrug strategy to improve its stability and pharmacokinetic properties. This concept can be extended to other methionine-containing therapeutic agents.

  • Derivatives in Cancer Research: Recent studies have explored the effects of N-acetyl-selenomethionine, a selenium-containing analog of N-acetylmethionine, on cancer cell lines, suggesting potential avenues for the development of novel anti-cancer agents.[25]

Conclusion and Future Directions

The study of N-acetylated methionine derivatives has evolved significantly from its origins in the general field of protein modification. We now appreciate the multifaceted roles of these compounds as key metabolic intermediates, precursors to the universal methyl donor SAM, and sensitive indicators of oxidative stress. The detailed methodologies for their synthesis and characterization provided in this guide are intended to facilitate further research into their biological functions and therapeutic potential.

Future research in this area is poised to uncover even more intricate regulatory mechanisms involving N-acetylated methionine derivatives. The development of more sophisticated analytical techniques will enable a deeper understanding of their subcellular localization and dynamic changes in response to various stimuli. Furthermore, the exploration of novel N-acetylated methionine analogs and their applications in drug delivery and targeted therapies holds great promise for the development of new treatments for a range of diseases, from metabolic disorders to cancer. As our understanding of the "acetylome" continues to expand, the importance of N-acetylated methionine derivatives in the complex tapestry of cellular regulation is certain to grow.

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  • Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. (2025). ResearchGate.[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters.[Link]

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Potential biological roles of AC-DL-MET-OME.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Roles of N-Acetyl-DL-Methionine O-Methyl Ester (AC-DL-MET-OME)

Abstract

N-Acetyl-DL-methionine O-methyl ester (this compound) is a derivative of the essential amino acid methionine. While direct research on this specific ester is limited, its chemical structure strongly suggests its primary biological function is that of a prodrug. This guide deconstructs the molecule from first principles, postulating its metabolic activation pathway and exploring the well-established biological roles of its active metabolites: N-acetyl-DL-methionine (NADMET) and, ultimately, L-methionine. We will delve into the critical functions of methionine in one-carbon metabolism, its role as a potent antioxidant, and its hepatoprotective properties. This whitepaper provides a comprehensive theoretical framework, outlines key experimental protocols for validation, and serves as a foundational resource for researchers investigating the therapeutic potential of methionine derivatives.

Chemical Identity and Rationale for Esterification

This compound is the methyl ester of N-acetyl-DL-methionine. The addition of the N-acetyl group to methionine enhances stability, while the O-methyl ester modification is a common pharmaceutical strategy to increase lipophilicity.[1] This increased lipid solubility can potentially improve the compound's absorption and permeability across biological membranes, a critical hurdle for many polar drug candidates like amino acids.[2] The core hypothesis is that this compound serves as a more bioavailable precursor to N-acetyl-methionine and methionine.

The synthesis of this compound can be achieved via standard esterification procedures. A common and efficient method involves the reaction of N-acetyl-DL-methionine with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂).[3]

PropertyValue
IUPAC Name methyl 2-acetamido-4-(methylthio)butanoate
Synonyms This compound, N-acetyl-DL-methionine methyl ester
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.27 g/mol
Parent Compound (Acid) N-Acetyl-DL-methionine (CAS: 1115-47-5)[4]

The Prodrug Activation Pathway

The biological activity of this compound is contingent on its metabolic conversion. As a prodrug, it is inactive until it undergoes enzymatic cleavage in vivo to release its active metabolites.[5][6] The proposed metabolic cascade is a two-step process involving ubiquitous enzymes.

  • De-esterification: Upon absorption, ubiquitous esterase enzymes present in the plasma, liver, and other tissues would rapidly hydrolyze the methyl ester bond, releasing N-acetyl-DL-methionine and methanol.

  • De-acetylation: The resulting N-acetyl-DL-methionine is then acted upon by the enzyme Aminoacylase 1 (ACY1).[7] This enzyme specifically hydrolyzes the N-acetyl group from various amino acids, yielding L-methionine and acetate. ACY1 deficiency is a known genetic disorder linked to neurological issues, underscoring the importance of this pathway.[7]

The liberated L-methionine is then free to enter the body's metabolic pools and exert its biological effects.

Caption: Proposed metabolic activation of this compound.

Core Biological Roles Derived from L-Methionine

The potential therapeutic applications of this compound are directly linked to the multifaceted roles of its ultimate active form, L-methionine. Methionine is an essential sulfur-containing amino acid that is fundamental to numerous cellular functions.[8][9]

Central Role in One-Carbon Metabolism

Perhaps the most critical function of methionine is its role as the precursor to S-adenosylmethionine (SAM). SAM is the universal methyl group donor for a vast number of methylation reactions that are essential for life, including:[10]

  • DNA and RNA Methylation: Epigenetic regulation of gene expression.

  • Protein Methylation: Post-translational modification affecting protein function and stability.

  • Neurotransmitter Synthesis: Crucial for the synthesis of epinephrine and melatonin.

  • Phospholipid Synthesis: Required for membrane integrity.

The methionine cycle regenerates methionine from homocysteine, a process vital for maintaining low levels of homocysteine, as elevated levels are a known risk factor for cardiovascular disease.

Caption: Simplified overview of the Methionine Cycle.

Antioxidant and Cytoprotective Functions

Both N-acetyl-methionine and methionine contribute significantly to the cellular antioxidant defense system.

  • Direct ROS Scavenging: N-acetyl-L-methionine has been demonstrated to be a superior reactive oxygen species (ROS) scavenger compared to other stabilizers like N-acetyl-tryptophan, effectively protecting proteins like albumin from oxidative damage.[11][12] High concentrations of L-methionine have also been shown to be potent antioxidants for stabilizing antibody therapeutics.[13]

  • Precursor to Glutathione (GSH): Through the transsulfuration pathway, methionine provides the sulfur atom for the synthesis of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell. GSH is critical for detoxifying xenobiotics, neutralizing ROS, and regenerating other antioxidants like Vitamin C and E.

  • Hepatoprotective Effects: The ability to bolster GSH levels is central to methionine's liver-protective effects. N-acetyl-DL-methionine administration has been shown to inhibit the depletion of hepatic GSH in mice, suggesting a protective role against toxin-induced liver damage, such as that caused by acetaminophen overdose.[14]

Protein Synthesis and Structural Integrity

As one of the proteinogenic amino acids, methionine is essential for the synthesis of all proteins.[15] It typically serves as the initiating amino acid in protein translation (as formylmethionine in prokaryotes). Furthermore, the sulfur-containing side chain can participate in important structural and binding interactions within proteins.

Key Experimental Validations and Protocols

To validate the hypothesized roles of this compound, a series of well-defined experiments are necessary.

Experimental Workflow: Prodrug Conversion Analysis

Experimental_Workflow Start Synthesize & Purify This compound Incubate Incubate this compound with: 1. Human Plasma 2. Liver Microsomes (S9) Start->Incubate TimePoints Collect Samples at Time Points (0, 15, 30, 60 min) Incubate->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Quantify Quantify: - Disappearance of this compound - Appearance of NADMET - Appearance of Methionine Analyze->Quantify

Caption: Workflow for in vitro validation of prodrug hydrolysis.

Protocol 1: Synthesis of N-Acetyl-DL-Methionine O-Methyl Ester

Objective: To synthesize the title compound from its parent carboxylic acid.

Materials:

  • N-Acetyl-DL-methionine

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup.

Procedure:

  • Suspend N-acetyl-DL-methionine (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add trimethylchlorosilane (1.5 eq) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude ester by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure this compound.

  • Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: TMSCl reacts with methanol to form HCl in situ, which acts as the acid catalyst for the Fischer esterification. Anhydrous conditions are critical to prevent hydrolysis of the TMSCl and to drive the esterification equilibrium towards the product.[3]

Protocol 2: Quantification of Methionine Derivatives by HPLC

Objective: To resolve and quantify this compound, NADMET, and methionine in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Precipitate proteins from plasma/microsome samples by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Standard Curve: Prepare a series of standards containing known concentrations of this compound, NADMET, and methionine in the same matrix.

  • Chromatography:

    • Inject 10 µL of the prepared sample/standard.

    • Run a gradient elution (e.g., 5% to 95% B over 15 minutes).

    • Set flow rate to 1.0 mL/min.

    • Monitor at an appropriate wavelength (e.g., 210 nm) or use MS for selective detection.

  • Analysis: Integrate the peak areas for each analyte and quantify the concentrations against the standard curve.[16]

Self-Validation: The use of a standard curve with each run validates the quantification. The distinct retention times for the ester, the acetylated acid, and the free amino acid confirm the specificity of the method. More advanced methods may use pre-column derivatization (e.g., with o-phthalaldehyde) for enhanced sensitivity with fluorescence detection.[16]

Conclusion and Future Directions

N-Acetyl-DL-methionine O-methyl ester (this compound) represents a chemically logical prodrug of N-acetyl-methionine and, ultimately, the essential amino acid L-methionine. Its potential biological roles are intrinsically tied to the well-documented functions of methionine in one-carbon metabolism, antioxidant defense, and hepatoprotection. The esterification strategy holds the promise of improved pharmacokinetic properties, potentially leading to enhanced efficacy compared to direct administration of methionine or its N-acetyl derivative.

Future research must focus on the empirical validation of this hypothesis. Key steps include:

  • Pharmacokinetic Studies: Direct comparison of the bioavailability and tissue distribution of this compound versus NADMET and L-methionine in animal models.

  • Efficacy Studies: Evaluating the compound in established models of oxidative stress, liver injury, and neurological disorders where methionine metabolism is implicated.

  • Safety and Toxicology: Assessing the impact of methanol released during hydrolysis, although at therapeutic doses of the parent compound, this is generally considered negligible.

This guide provides the foundational framework for these investigations, highlighting this compound as a promising candidate for further exploration in drug development and nutritional science.

References

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  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
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An In-Depth Technical Guide to N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Acetyl-DL-methionine methyl ester, systematically known as methyl 2-acetamido-4-(methylthio)butanoate and commonly abbreviated as AC-DL-MET-OME, is a derivative of the essential amino acid methionine. As a compound featuring both a protected amine (N-acetyl) and a protected carboxylic acid (methyl ester), it serves as a valuable building block and intermediate in various synthetic and research applications. This guide, intended for professionals in the fields of chemical synthesis, drug discovery, and biomedical research, provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, underpinned by established scientific principles and methodologies.

Core Compound Identification and Properties

A clear understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in a research and development setting.

Chemical Identity

This compound is the N-acetylated, methyl esterified form of the racemic mixture of D- and L-methionine. The N-acetylation protects the amino group from participating in unwanted side reactions, while the methyl ester protects the carboxylic acid functionality. This dual protection makes it a stable and versatile intermediate in multi-step syntheses.

Physicochemical Data Summary

The key quantitative data for N-Acetyl-DL-methionine methyl ester are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 7451-74-3[1][2]
Molecular Formula C₈H₁₅NO₃S[1]
Molecular Weight 205.27 g/mol [2]
Synonyms N-Ac-Met-OMe, Methyl 2-acetamido-4-(methylthio)butanoate, N-Acetyl-D,L-methionine methyl ester[1]

Synthesis and Chemical Logic

The synthesis of this compound can be approached through a logical sequence of reactions, primarily involving the acetylation of the amino group and the esterification of the carboxyl group of DL-methionine. The order of these steps can be varied, but a common and efficient pathway involves the initial N-acetylation followed by esterification.

Two-Step Synthesis from DL-Methionine

A robust and widely applicable method for preparing this compound involves a two-step process starting from the readily available DL-methionine.

Step 1: N-Acetylation of DL-Methionine

The first step is the protection of the amino group of DL-methionine via acetylation. This is typically achieved by reacting DL-methionine with acetic anhydride. The reaction is often carried out in an aqueous alkaline solution to facilitate the reaction and neutralize the acetic acid byproduct.[3] Maintaining the pH between 6.5 and 10.0 is crucial for achieving high yields.[3]

Step 2: Fischer Esterification of N-Acetyl-DL-Methionine

The resulting N-Acetyl-DL-methionine is then esterified to yield the final product. The Fischer-Speier esterification is a classic and effective method for this transformation.[4] This acid-catalyzed reaction involves heating the carboxylic acid (N-Acetyl-DL-Methionine) in an excess of the alcohol (methanol) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol.[4]

An alternative and milder method for the esterification of N-protected amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[5] This system is efficient for the esterification of a wide range of amino acids at room temperature.[5]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative procedure for the synthesis of N-Acetyl-DL-methionine methyl ester.

Part A: Synthesis of N-Acetyl-DL-Methionine

  • Dissolve DL-methionine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while vigorously stirring and maintaining the pH of the solution between 8 and 9 by the concurrent addition of aqueous sodium hydroxide.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-Acetyl-DL-methionine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of N-Acetyl-DL-Methionine Methyl Ester (Fischer Esterification)

  • Suspend the dried N-Acetyl-DL-methionine in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to obtain the crude product.

  • Purify the crude N-Acetyl-DL-methionine methyl ester by column chromatography or recrystallization.

Diagram of the Synthesis Pathway

Synthesis_Pathway DL_Met DL-Methionine Ac_DL_Met N-Acetyl-DL-Methionine DL_Met->Ac_DL_Met Acetic Anhydride, aq. NaOH Ac_DL_Met_OMe N-Acetyl-DL-Methionine Methyl Ester (this compound) Ac_DL_Met->Ac_DL_Met_OMe Methanol, cat. H₂SO₄ (Fischer Esterification)

Caption: Two-step synthesis of this compound from DL-Methionine.

Applications in Research and Development

As a protected amino acid derivative, this compound finds its utility primarily as an intermediate in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and drug discovery.

Intermediate in Peptide Synthesis

While modern solid-phase peptide synthesis (SPPS) often employs Fmoc or Boc protected amino acids, N-acetylated amino acid esters can be valuable in specific contexts.[6] The N-acetyl group can mimic the N-terminus of a protein segment. The methyl ester allows for subsequent deprotection to a free carboxylic acid for further coupling reactions or can be a final modification in the target peptide. The use of ester-modified peptides can also increase their hydrophobicity, potentially enhancing membrane permeability.

Building Block for Novel Therapeutics and Prodrugs

The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents and prodrugs.[] Amino acid esters are a common motif in prodrug design to improve the oral bioavailability of parent drugs.[8][9] The ester functionality can be designed to be cleaved by endogenous esterases, releasing the active drug molecule in vivo. The N-acetyl group can also influence the metabolic stability and pharmacokinetic profile of a drug candidate.

Research Chemical in Medicinal Chemistry

In the context of medicinal chemistry, this compound can serve as a scaffold for the development of new chemical entities.[10] The methionine side chain, with its thioether group, can be a site for further chemical modification or can play a role in the biological activity of the final compound. The racemic nature of the compound also allows for the synthesis of diastereomeric mixtures, which can be separated and evaluated for their differential biological activities.

Diagram of Application Areas

Applications main N-Acetyl-DL-Methionine Methyl Ester (this compound) peptide Peptide Synthesis main->peptide N-terminal mimicry, C-terminal modification prodrug Prodrug Development main->prodrug Enhancing bioavailability and pharmacokinetics medicinal Medicinal Chemistry Scaffold main->medicinal Building block for novel compounds

Caption: Key application areas for this compound in scientific research.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the acetyl methyl protons, the S-methyl protons, the ester methyl protons, the methylene protons of the side chain, and the alpha-proton.

    • ¹³C NMR would display distinct resonances for the carbonyl carbons of the acetyl and ester groups, the alpha-carbon, the carbons of the side chain, and the methyl carbons.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the amide C=O stretch, the ester C=O stretch, N-H bending, and C-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ being readily identifiable.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid dust formation and inhalation.[1] Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

N-Acetyl-DL-methionine methyl ester is a valuable and versatile chemical entity for researchers and scientists in the pharmaceutical and chemical industries. Its dual-protected nature makes it a stable intermediate for the synthesis of complex molecules, including peptides and novel drug candidates. A solid understanding of its synthesis, properties, and potential applications, as outlined in this guide, will enable its effective use in advancing scientific research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Retrieved from [Link]

  • The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]

  • Google Patents. (1977). Process for the production of n-acetyl-l-methionine.
  • Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-DL-methionine. Retrieved from [Link]

  • Soares-da-Silva, P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2318.
  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Reddy, K. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 74-76.
  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Smith, C. A., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 9, 831810.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Jean-Quartier, C., et al. (2016). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. Bioorganic & Medicinal Chemistry Letters, 26(22), 5492-5497.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents. Retrieved from [Link]

  • SpectraBase. (n.d.). dl-Methionine, N-acetyl-, ethyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Acetyl-DL-methionine: Applications in Pharma & Biochemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. Retrieved from [Link]

  • BigCommerce. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemical Management Login. (2019). SDS UK. Retrieved from [Link]

  • Ducor. (n.d.). Safety Data Sheet - Ducor Polypropylene Homopolymers. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Methionine methyl ester hydrochloride. Retrieved from [Link]

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Spectroscopic and Chromatographic Characterization of N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl-DL-methionine methyl ester (AC-DL-MET-OME) is a derivative of the essential amino acid methionine, characterized by the acetylation of the amino group and the esterification of the carboxylic acid. These modifications alter the polarity, solubility, and reactivity of the parent molecule, making this compound a valuable intermediate in various research and drug development applications.[1][2] This guide provides a comprehensive overview of the spectroscopic and chromatographic techniques used to characterize this compound. Due to the limited availability of published experimental spectra for this compound, this document presents a detailed analysis based on the known data of its precursor, N-Acetyl-DL-methionine, and foundational principles of spectroscopic interpretation.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data.

Figure 1: 2D structure of N-Acetyl-DL-methionine methyl ester (this compound).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO₃SInferred
Molecular Weight 205.27 g/mol Calculated
Appearance Expected to be a colorless oil or low-melting solidInferred
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.Inferred

Synthesis of N-Acetyl-DL-Methionine Methyl Ester

The synthesis of this compound is typically achieved through a two-step process starting from DL-methionine.[3]

Synthesis_Workflow DL_Met DL-Methionine Ac_DL_Met N-Acetyl-DL-methionine DL_Met->Ac_DL_Met Acetic Anhydride Acetic Acid Ac_DL_Met_OMe N-Acetyl-DL-methionine methyl ester Ac_DL_Met->Ac_DL_Met_OMe Methanol Acid Catalyst (e.g., H2SO4)

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Acetylation of DL-Methionine: DL-methionine is dissolved in glacial acetic acid. Acetic anhydride is added dropwise to the solution while stirring. The reaction mixture is heated to ensure complete acetylation.

  • Esterification of N-Acetyl-DL-methionine: The resulting N-Acetyl-DL-methionine is then dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is refluxed until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following is a predicted spectrum for this compound based on the known spectrum of N-Acetyl-DL-methionine and the influence of the methyl ester group.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~6.3d1HN-H The amide proton signal is expected to be a doublet due to coupling with the α-proton.
~4.7m1Hα-CH The α-proton, adjacent to the chiral center, will appear as a multiplet due to coupling with the amide proton and the β-protons.
~3.7s3HO-CH₃ A sharp singlet corresponding to the three equivalent protons of the methyl ester group. This is a key differentiating signal from the free acid.
~2.6t2Hγ-CH₂ -SThe methylene protons adjacent to the sulfur atom will likely be a triplet due to coupling with the β-protons.
~2.1s3HS-CH₃ A sharp singlet for the three equivalent protons of the methylthio group.
~2.0s3HCO-CH₃ A singlet for the three equivalent protons of the acetyl group.
~2.0-2.2m2Hβ-CH₂ The β-methylene protons will be a complex multiplet due to coupling with both the α- and γ-protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~173Ester C =OThe ester carbonyl carbon is expected to be slightly downfield compared to the carboxylic acid carbonyl.
~170Amide C =OThe amide carbonyl carbon signal.
~52C H-NHThe α-carbon attached to the nitrogen.
~52.5O-C H₃The carbon of the methyl ester group. This is a key differentiating signal.
~31γ-C H₂-SThe methylene carbon adjacent to the sulfur.
~30β-C H₂The β-methylene carbon.
~23CO-C H₃The carbon of the acetyl methyl group.
~15S-C H₃The carbon of the methylthio group.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3300Strong, broadN-H stretch (amide)Characteristic of a secondary amide.
~2950MediumC-H stretch (aliphatic)From the methyl and methylene groups.
~1740Strong, sharpC=O stretch (ester)A key band distinguishing the ester from the carboxylic acid (which would be broader and at a lower frequency).
~1650StrongC=O stretch (amide I)Characteristic of a secondary amide.
~1540StrongN-H bend (amide II)Another characteristic band for a secondary amide.
~1250StrongC-O stretch (ester)Indicative of the ester functional group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is predicted to show several characteristic fragments.

Fragmentation_Pathway M [M]⁺˙ m/z = 205 F1 [M - OCH₃]⁺ m/z = 174 M->F1 F2 [M - COOCH₃]⁺ m/z = 146 M->F2 F3 [M - CH₂SCH₃]⁺ m/z = 144 M->F3 F4 [CH₃S=CH₂]⁺ m/z = 61 M->F4 F5 [CH₃CO]⁺ m/z = 43 M->F5

Sources

An In-depth Technical Guide to the Thermostability and Degradation Profile of N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME) is a derivative of the essential amino acid methionine, holding potential for various pharmaceutical applications. Understanding its intrinsic stability and degradation pathways is a critical prerequisite for its development as a safe, effective, and high-quality active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the thermostability and degradation profile of this compound, grounded in established chemical principles and regulatory expectations. We will explore the primary degradation mechanisms—hydrolysis, oxidation, and thermal decomposition—and present robust, field-proven protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines.[1] This document serves as a technical resource, detailing not only the "what" but the "why" behind the experimental design, ensuring a scientifically sound approach to stability assessment.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, an API's stability is not merely a quality attribute but a cornerstone of its safety and efficacy profile. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physicochemical properties. Therefore, a thorough investigation of how a molecule like this compound behaves under various environmental stresses is mandated by regulatory bodies worldwide.[2]

Forced degradation, or stress testing, is the deliberate and intensified degradation of an API to elucidate its primary breakdown pathways.[1] The objectives, as outlined in ICH guideline Q1A(R2), are threefold: to identify likely degradation products, to understand the intrinsic stability of the molecule, and to validate that analytical procedures are "stability-indicating"—meaning they can accurately separate and quantify the intact API from its degradants.[3] This guide will dissect the anticipated vulnerabilities of the this compound structure and provide the methodologies to rigorously test them.

Physicochemical Profile of this compound

To understand how a molecule degrades, one must first understand the molecule itself. This compound possesses three key functional groups that represent its primary sites of chemical reactivity:

  • Methyl Ester: Susceptible to hydrolysis.

  • Thioether (Sulfide): Prone to oxidation.

  • Amide Linkage: Generally stable, but can be hydrolyzed under extreme conditions.

  • Carbon Skeleton: Can undergo fragmentation at high temperatures.

PropertyValueSource
Chemical Name N-acetyl-DL-methionine methyl ester-
Synonyms This compound-
CAS Number 7451-74-3[4]
Molecular Formula C₈H₁₅NO₃S[4]
Molecular Weight 205.28 g/mol [4]
Structure CH₃-S-CH₂-CH₂-CH(NHCOCH₃)-COOCH₃-

Anticipated Degradation Pathways

The chemical architecture of this compound suggests three primary routes of degradation under stress conditions. These pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of degradants.

Hydrolytic Degradation (Acidic & Basic)

The ester functional group is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.

  • Mechanism: Under aqueous conditions, the ester carbonyl is subject to nucleophilic attack. In basic media, the hydroxide ion directly attacks the carbonyl carbon. In acidic media, the carbonyl oxygen is protonated, rendering the carbon more electrophilic and susceptible to attack by water. The ultimate product of this pathway is N-acetyl-DL-methionine and methanol.[5][6] The amide bond is significantly more resistant to hydrolysis and would require more aggressive conditions than the ester.

Oxidative Degradation

The thioether moiety in the methionine side chain is highly susceptible to oxidation.[7] This is a critical degradation pathway for methionine-containing compounds.

  • Mechanism: Oxidizing agents, such as hydrogen peroxide (H₂O₂), can readily oxidize the sulfur atom. The primary oxidation product is N-acetyl-DL-methionine methyl ester sulfoxide .[8][9] Under more strenuous oxidative conditions, further oxidation can occur to form the corresponding sulfone .[10] This transformation increases the polarity of the molecule, which is a key consideration for analytical method development.

Thermal Degradation

At elevated temperatures, more energetic degradation pathways become accessible, potentially leading to fragmentation of the molecule.

  • Mechanism: Based on studies of methionine, high heat can initiate decarboxylation (loss of the carboxyl group as CO₂) and deamination (loss of the amino group as ammonia).[11] This can lead to the formation of various volatile amines and mercaptans, fundamentally altering the molecule's structure.[11][12]

Visualization of Degradation Pathways

The following diagram illustrates the interconnected nature of the primary degradation routes for this compound.

G cluster_main This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal parent This compound (N-acetyl-DL-methionine methyl ester) hydrolyzed N-acetyl-DL-methionine parent->hydrolyzed H+ / OH- H2O sulfoxide This compound Sulfoxide parent->sulfoxide [O] e.g., H2O2 decarboxylated Decarboxylation Products parent->decarboxylated Δ (High Temp) deaminated Deamination Products parent->deaminated Δ (High Temp) sulfone This compound Sulfone sulfoxide->sulfone [O] (Forced)

Caption: Primary degradation pathways for this compound.

Thermostability Assessment: A Practical Approach

A systematic thermostability study is essential to define storage conditions and predict shelf-life. This involves exposing the API to conditions more severe than those used for accelerated stability testing.[3]

Experimental Design & Hypothetical Data

A forced heat study should evaluate the impact of temperature and humidity. The ICH Q1A(R2) guideline suggests using 10°C increments above the accelerated testing temperature (e.g., starting at 50°C) and a relative humidity of 75% or greater.[3]

Table 1: Hypothetical Forced Thermostability Data for this compound (Solid State) Assay by a stability-indicating HPLC method.

ConditionTime (Weeks)Assay (%)Major Degradant 1 (Hydrolysis) (%)Major Degradant 2 (Oxidation) (%)Total Degradants (%)
50°C / 75% RH 199.10.40.20.9
298.20.80.51.8
496.51.60.93.5
60°C / 75% RH 197.01.50.83.0
294.12.91.55.9
488.95.82.911.1
70°C (Dry Heat) 198.5< 0.11.01.5
297.10.21.92.9
494.50.43.55.5
  • Interpretation of Causality: The data in Table 1 illustrates critical insights. The significant increase in the hydrolysis product at 60°C/75% RH compared to 70°C dry heat demonstrates the crucial role of humidity in promoting ester cleavage. Conversely, the steady increase of the oxidation product under dry heat suggests that atmospheric oxygen, accelerated by temperature, is sufficient to cause degradation of the thioether group. This distinction is vital for defining appropriate packaging and storage controls.

Protocol: Forced Degradation (Stress Testing)

This protocol outlines a comprehensive approach to stress testing this compound.

Objective: To identify degradation products and establish degradation pathways under various stress conditions to support the development of a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate to ensure that minor degradants can be detected without completely destroying the sample.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh this compound solid material into separate, appropriate containers for each stress condition (e.g., glass vials).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water for solution-state studies.

  • Stress Conditions (as per ICH Q1A(R2)): [3]

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to the stock solution. Keep at room temperature for 8 hours. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis; hence, milder conditions are used initially.

    • Oxidation: Add 1 mL of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal (Solid): Place solid samples in a calibrated stability chamber at 60°C / 75% RH for 2 weeks.

    • Thermal (Solution): Heat the stock solution at 60°C for 48 hours.

    • Photostability: Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.

  • Timepoint Sampling & Quenching:

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours for solution studies; 1, 2, 4 weeks for solid studies).

    • For acid/base samples, neutralize the solution with an equimolar amount of base/acid, respectively, before dilution and analysis. This is crucial to prevent further degradation and protect the analytical column.

    • Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample (t=0), using a validated stability-indicating analytical method (see Section 5).

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure co-elution is not occurring.

    • Submit samples showing significant degradation for analysis by LC-MS to identify the mass of the unknown degradation products.

Workflow Visualization: Thermostability Study

G cluster_workflow Thermostability Study Workflow cluster_stress Apply ICH Stress Conditions cluster_data Data Evaluation start Prepare Solid & Solution This compound Samples acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxid Oxidative (3% H2O2, RT) start->oxid thermal Thermal (60°C/75%RH) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Timepoints Neutralize & Dilute acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-PDA Method sampling->analysis quant Quantify Degradants & Calculate Mass Balance analysis->quant ident Identify Unknowns via LC-MS analysis->ident report Report Degradation Profile & Pathways quant->report ident->report

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Stability Assessment

The cornerstone of any stability study is a robust, validated analytical method capable of separating and quantifying the API and its degradation products.[13]

Core Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[13][] A reverse-phase method with UV detection is typically the first choice. The method must be able to resolve the parent compound from all process impurities and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the structural elucidation of degradation products.[15] By providing the mass-to-charge ratio of an unknown peak, it allows for the determination of its molecular formula, providing direct evidence for proposed degradation pathways (e.g., an increase of 16 amu strongly suggests oxidation).

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point, phase transitions, and decomposition temperatures of the solid-state material.[16]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential hydrolytic and oxidative degradants.

Step-by-Step Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: C18 columns provide excellent retention and separation for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a pH modifier to ensure consistent ionization of acidic/basic analytes and improves peak shape.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm. Rationale: This wavelength allows for the detection of the amide chromophore present in the parent and its key degradants.

    • Injection Volume: 10 µL

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Inject individual solutions of the API, known impurities, and stressed samples to demonstrate that the method can resolve all components. Check for peak purity using a PDA detector.

    • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between peak area and concentration (R² > 0.999).

    • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Workflow Visualization: Analytical Characterization

G cluster_workflow Analytical Workflow for Degradant Characterization cluster_hplc_out HPLC-PDA Output cluster_ms_out LC-MS Output start Stressed Sample (Degradation Mixture) hplc Inject into Validated HPLC-PDA System start->hplc lcms Inject into LC-MS System (for unknown peaks) start->lcms Parallel Analysis chrom Chromatogram: Separation of Peaks hplc->chrom purity Peak Purity Analysis: Confirm Homogeneity hplc->purity quant Quantification: Determine % of Each Species hplc->quant conclusion Identify & Propose Degradation Pathway quant->conclusion mass Mass Spectrum: Determine [M+H]+ lcms->mass frag MS/MS Fragmentation: Confirm Structure lcms->frag frag->conclusion

Caption: Analytical workflow for stability sample analysis.

Summary and Recommendations

The stability profile of N-acetyl-DL-methionine methyl ester is dictated by its three primary functional groups. It is anticipated to be sensitive to:

  • Hydrolysis: The methyl ester will readily hydrolyze to its corresponding carboxylic acid, a reaction accelerated by both acidic and basic conditions, and particularly by humidity.

  • Oxidation: The thioether side chain is a primary target for oxidation, forming the sulfoxide and potentially the sulfone. This can be initiated by atmospheric oxygen and is accelerated by heat.

  • Thermal Stress: High temperatures may cause molecular fragmentation through decarboxylation and deamination.

Recommendations for Development:

  • Storage: this compound should be stored in well-sealed containers, protected from high humidity and excessive heat. The inclusion of a desiccant in the packaging should be considered.

  • Formulation: For liquid formulations, careful pH control is paramount to minimize hydrolysis. The inclusion of an antioxidant may be necessary to prevent oxidative degradation.[17]

  • Analytical Monitoring: A validated, stability-indicating reverse-phase HPLC method should be the primary tool for quality control and stability monitoring throughout the development lifecycle.

This guide provides the foundational knowledge and experimental framework to thoroughly characterize the stability of this compound, ensuring a data-driven approach to developing a robust and reliable pharmaceutical product.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • GSC Online Press. (n.d.). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. GSC Advanced Research and Reviews. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. [Link]

  • MDPI. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. [Link]

  • GSC Online Press. (2024). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. GSC Advanced Research and Reviews. [Link]

  • ResearchGate. (2024). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. [Link]

  • ScienceDirect. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Google Patents. (n.d.). KR20210011906A - Demethylation of methyl esters of methionine and its hydroxy analogs.
  • PubMed. (2021). Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl)-methionine Affecting Browning Formation. [Link]

  • PubMed Central. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. [Link]

  • ResearchGate. (n.d.). Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl)-methionine Affecting Browning Formation | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. [Link]

  • MDPI. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. [Link]

  • PubMed. (n.d.). Bioavailability of acetylated derivatives of methionine, threonine, and lysine. [Link]

  • Wikipedia. (n.d.). Methionine. [Link]

  • HMDB. (n.d.). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). [Link]

  • ResearchGate. (n.d.). Ester hydrolysis shows that α-hydroxy methionine is incorporated. [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Pharmaffiliates. (n.d.). Methionine-impurities. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. [Link]

  • NIST. (n.d.). DL-Methionine, N-acetyl-, ethyl ester. [Link]

  • NIH. (n.d.). The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • PubMed. (2017). Improving the stability of 11C-labeled L-methionine with ascorbate. [Link]

  • PubMed. (n.d.). Loss of conformational stability in calmodulin upon methionine oxidation. [Link]

Sources

An In-Depth Technical Guide to N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME): A Derivative of the Essential Amino Acid Methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-DL-methionine methyl ester (AC-DL-MET-OME), a chemically modified derivative of the essential amino acid methionine. Methionine plays a critical role in numerous physiological processes, including protein synthesis and as the primary precursor to the universal methyl donor, S-adenosylmethionine (SAM).[1] The derivatization of methionine into this compound, through N-acetylation and methyl esterification, alters its physicochemical properties, offering unique opportunities in biochemical research and pharmaceutical development. This document will delve into the chemical characteristics, synthesis, and analytical characterization of this compound, while also exploring its metabolic context and potential applications. Detailed experimental protocols are provided to enable researchers to synthesize, purify, and analyze this compound, fostering further investigation into its biological significance and therapeutic potential.

Introduction: The Significance of Methionine and Its Derivatives

Methionine, an essential sulfur-containing amino acid, is a fundamental building block for protein synthesis and a key player in cellular metabolism.[2] Its metabolic pathway is intricately linked to the one-carbon metabolism, which is crucial for the synthesis of nucleotides, the regulation of gene expression through methylation, and the maintenance of redox homeostasis. A critical function of methionine is its role as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in a vast array of biological methylation reactions, including DNA, RNA, and histone methylation, which are fundamental epigenetic modifications.[3]

The chemical modification of methionine into derivatives like N-Acetyl-DL-methionine methyl ester (this compound) is a strategic approach to modulate its biological activity, bioavailability, and utility as a research tool or therapeutic agent. N-acetylation can enhance the stability of the molecule and alter its solubility characteristics.[4] Esterification of the carboxyl group further modifies its polarity and potential for cellular uptake and enzymatic processing. These modifications make this compound a valuable compound for studying methionine metabolism and for the development of novel therapeutic strategies targeting pathways dependent on methionine and its metabolites.[5] Such derivatives are pivotal in medicinal chemistry, often serving as precursors for drug development or as therapeutic agents themselves.[5]

Chemical and Physical Properties of this compound

N-Acetyl-DL-methionine methyl ester is the methyl ester of N-acetyl-DL-methionine. The introduction of the acetyl and methyl groups significantly alters the physicochemical properties of the parent amino acid.

PropertyValueReference(s)
IUPAC Name Methyl 2-acetamido-4-(methylthio)butanoate
Synonyms N-Acetyl-DL-methionine methyl ester, this compound[6]
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.27 g/mol
Appearance Expected to be a colorless oil or a white to off-white solid[7]
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.[7]

Note: Specific experimental data for this compound is limited in publicly available literature. The properties listed are based on the known characteristics of similar N-acetylated amino acid esters and the precursor, N-acetyl-DL-methionine.

Synthesis and Purification of this compound

The synthesis of N-Acetyl-DL-methionine methyl ester can be approached in a two-step process: N-acetylation of DL-methionine followed by esterification of the resulting N-acetyl-DL-methionine.

Synthesis Pathway Overview

synthesis_overview methionine DL-Methionine acetylated N-Acetyl-DL-methionine methionine->acetylated Acetylation (Acetic Anhydride) esterified N-Acetyl-DL-methionine Methyl Ester (this compound) acetylated->esterified Esterification (Methanol, Acid Catalyst)

Caption: Synthesis pathway of this compound from DL-Methionine.

Experimental Protocol: Two-Step Synthesis

Part A: N-Acetylation of DL-Methionine

This protocol is adapted from established methods for the N-acetylation of amino acids.[8]

Materials:

  • DL-Methionine

  • Acetic anhydride

  • Aqueous alkali (e.g., sodium hydroxide solution)

  • Ethyl acetate

  • Sulfuric acid (for workup)

  • Activated carbon

Procedure:

  • Dissolve DL-methionine in an aqueous alkali solution at a temperature between 20°C and 60°C.

  • While maintaining the pH between 6.5 and 10.0 with the addition of alkali, slowly add 1.05 to 1.70 molar equivalents of acetic anhydride.[8]

  • After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with sulfuric acid to a low pH.

  • Extract the N-acetyl-DL-methionine into ethyl acetate.

  • Wash the organic phase with water.

  • Concentrate the organic phase under reduced pressure.

  • Treat the concentrated solution with activated carbon and heat briefly to 80°C.

  • Filter the hot solution and cool to 5°C to crystallize the N-acetyl-L-methionine.

  • Filter the crystals, wash with cold ethyl acetate, and dry under vacuum.

Part B: Esterification of N-Acetyl-DL-Methionine

This protocol is based on a general method for the esterification of N-acetylated amino acids.[9]

Materials:

  • N-Acetyl-DL-methionine (from Part A)

  • Anhydrous methanol

  • Acetyl chloride or another acid catalyst (e.g., sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend N-acetyl-DL-methionine in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add acetyl chloride (or a catalytic amount of sulfuric acid). The reaction of acetyl chloride with methanol generates HCl in situ, which catalyzes the esterification.[10]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.[10][11]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-DL-methionine methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Analytical Characterization

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons, the S-methyl protons, the methylene protons of the ethyl group, the methine proton, the amide proton, and the ester methyl protons.
¹³C NMR Resonances for the carbonyl carbons of the acetyl and ester groups, the S-methyl carbon, the carbons of the ethyl chain, the methine carbon, and the acetyl methyl carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns.
IR Spec. Absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide, and C-H stretches.

The Role of this compound in the Context of Methionine Metabolism

The introduction of this compound into a biological system provides a unique tool to probe the intricate network of methionine metabolism.

methionine_metabolism cluster_input Exogenous Compound cluster_cellular Cellular Environment ac_dl_met_ome This compound esterase Esterases ac_dl_met_ome->esterase Hydrolysis ac_dl_met N-Acetyl-DL-methionine esterase->ac_dl_met deacetylase Deacetylases ac_dl_met->deacetylase Hydrolysis methionine DL-Methionine deacetylase->methionine mat Methionine Adenosyltransferase (MAT) methionine->mat ATP -> PPi + Pi protein_synthesis Protein Synthesis methionine->protein_synthesis sam S-Adenosylmethionine (SAM) mat->sam methyltransferases Methyltransferases sam->methyltransferases Acceptor -> Methylated Acceptor methylated_substrates Methylated Substrates (DNA, RNA, Proteins) methyltransferases->methylated_substrates

Caption: Potential metabolic fate of this compound within a cellular context.

Upon cellular uptake, it is hypothesized that the ester and amide bonds of this compound would be susceptible to hydrolysis by cellular esterases and deacetylases, respectively. This would release methionine, which can then enter the endogenous methionine cycle. The controlled release of methionine from this derivative could be advantageous in studies where a sustained supply of methionine is desired.

Potential Applications in Research and Drug Development

The unique chemical structure of this compound makes it a versatile tool for various research and development applications.

  • Probing Methionine Metabolism: As a protected form of methionine, this compound can be used to study the dynamics of methionine uptake, conversion to SAM, and incorporation into proteins, potentially with different kinetics than free methionine.

  • Drug Delivery: The ester and acetyl groups can be considered as pro-drug moieties that may enhance the lipophilicity and cellular permeability of methionine. This could be particularly relevant in conditions where targeted delivery of methionine or its derivatives is beneficial.

  • Enzymatic Resolution: The racemic nature of this compound makes it a substrate for enantioselective enzymatic hydrolysis, which can be employed for the production of enantiomerically pure N-acetyl-L-methionine, a valuable chiral building block.[12]

  • Intermediate in Chemical Synthesis: this compound can serve as a versatile intermediate in the synthesis of more complex molecules, including peptides and other pharmaceuticals where a protected methionine residue is required.[4]

Conclusion

N-Acetyl-DL-methionine methyl ester (this compound) is a synthetically accessible derivative of the essential amino acid methionine. Its modified chemical structure offers distinct advantages for research and development, including altered solubility and the potential for controlled release of methionine within a biological system. This technical guide has provided a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and an overview of its potential applications. Further investigation into the specific biological activities and pharmacokinetic profile of this compound is warranted to fully elucidate its utility as a research tool and its potential as a therapeutic agent or a component in drug delivery systems. The provided experimental workflows and theoretical framework are intended to empower researchers to explore the full potential of this intriguing methionine derivative.

References

  • LookChem. (n.d.). Methionine derivatives. Retrieved from [Link]

  • Ganesh, S., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(1), 53-56.
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The Acetyl Group as a Modulator of Methionine Function: A Technical Guide to N-Acetylmethionine in Research and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methionine, an essential sulfur-containing amino acid, is fundamental to numerous physiological processes, including protein synthesis, methylation reactions via its conversion to S-adenosylmethionine (SAMe), and the generation of crucial antioxidants like glutathione. However, its direct application in pharmaceuticals, nutrition, and biomanufacturing can be limited by stability and reactivity issues. The addition of an acetyl group to form N-Acetyl-L-Methionine (NAM) fundamentally alters its physicochemical properties, transforming it into a versatile and highly effective derivative. This guide provides a comprehensive technical overview of the role of the acetyl group in modulating methionine's function, detailing the biochemical implications, metabolic pathways, and diverse applications of NAM for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Methionone Acetylation

L-methionine is a cornerstone of cellular metabolism. Its roles extend far beyond being a simple building block for proteins. It is the primary precursor to SAMe, the universal methyl group donor essential for the regulation of DNA, RNA, and proteins.[1] Furthermore, through the transsulfuration pathway, methionine contributes to the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione (GSH), the cell's master antioxidant.[2][3]

Despite its importance, L-methionine's free amine group can be a source of instability. For instance, in food processing or parenteral nutrition solutions, methionine can react with reducing sugars in the Strecker degradation reaction, leading to the formation of methional, which imparts undesirable flavors and reduces the nutritional availability of the amino acid.[4] N-acetylation, the attachment of an acetyl group to the alpha-amino group of methionine, provides an elegant solution to these challenges. This modification renders the amino group unreactive, enhancing the molecule's stability while often improving its bioavailability.[2] The resulting compound, N-Acetyl-L-Methionine, serves as a stable, biologically available precursor to L-methionine, which is readily de-acetylated in the body to exert its metabolic effects.[5]

Biochemical Impact of the Acetyl Group

The introduction of an acetyl moiety (CH₃CO-) to the nitrogen atom of methionine induces critical changes in its molecular properties, which are the foundation of its enhanced utility.

2.1. Structural and Physicochemical Alterations The primary structural change is the conversion of the primary amine (-NH₂) into a secondary amide (-NHCOCH₃). This has two major consequences:

  • Neutralization of Charge: The primary amine of methionine is protonated at physiological pH, carrying a positive charge. The acetyl group is electron-withdrawing and forms a neutral amide bond, removing this charge. This alteration can influence how the molecule interacts with transporters and enzymes.

  • Increased Stability: The amide bond is significantly less reactive than the primary amine, protecting it from unwanted chemical reactions, such as glycation and degradation during heat treatment.[4]

G cluster_0 L-Methionine cluster_1 N-Acetyl-L-Methionine M L-Methionine (C₅H₁₁NO₂S) M_struct NAM_struct M_struct->NAM_struct Acetylation (+ Acetic Anhydride) NAM N-Acetyl-L-Methionine (C₇H₁₃NO₃S) NAM_struct->M_struct Deacetylation (+ Aminoacylase I)

Caption: Structural comparison of L-Methionine and its acetylated derivative.

The Metabolic Journey of N-Acetylmethionine

Once administered, N-Acetyl-L-Methionine follows a distinct metabolic path that ensures the efficient release of L-methionine.

3.1. Absorption and Enzymatic Deacetylation N-Acetyl-L-Methionine is readily absorbed and serves as a biologically available form of L-methionine. Its metabolic activation is primarily catalyzed by the enzyme Aminoacylase I (ACY1) , a zinc-dependent cytosolic enzyme highly expressed in the kidney and liver.[6] ACY1 hydrolyzes the N-acetyl bond, releasing free L-methionine and acetate.[6] The L-methionine is then free to enter the body's methionine pool and participate in its requisite metabolic pathways. Studies in rats have demonstrated that N-Acetyl-L-Methionine is nutritionally and metabolically equivalent to L-methionine for promoting growth and protein synthesis.[5][7] Deficiencies in the ACY1 enzyme are linked to various neurological disorders, underscoring the importance of this pathway and the presence of endogenous N-acetylated amino acids in the brain.[8][9]

Metabolic_Pathway cluster_Pool Cellular Methionine Pool NAM N-Acetyl-L-Methionine (Administered) Enzyme Aminoacylase I (ACY1) NAM->Enzyme Met L-Methionine Protein Protein Synthesis Met->Protein SAMe S-Adenosylmethionine (SAMe) Met->SAMe GSH Glutathione (GSH) Synthesis Met->GSH Acetate Acetate Enzyme->Met Deacetylation

Caption: Metabolic activation and fate of N-Acetyl-L-Methionine.

Key Applications Driven by the Acetyl Group

The unique properties conferred by the acetyl group make N-Acetyl-L-Methionine a superior molecule for a range of applications, from therapeutics to biomanufacturing.

4.1. Superior Antioxidant and Cytoprotective Agent N-Acetyl-L-Methionine is a potent scavenger of reactive oxygen species (ROS).[10][11] Its antioxidant capacity stems from two mechanisms:

  • Direct Scavenging: The molecule itself can neutralize ROS.

  • Replenishment of Glutathione: Upon deacetylation, the released L-methionine serves as a precursor for cysteine and subsequently glutathione, the body's primary endogenous antioxidant.[2][3]

This dual action makes NAM highly effective at protecting cells from oxidative stress. A notable study demonstrated that N-Acetyl-L-Methionine is significantly more effective than N-acetyl-L-tryptophan at protecting recombinant human serum albumin (rHSA) from post-translational oxidation, highlighting its potential as a superior stabilizer in pharmaceutical formulations.[12]

ParameterControl (Oxidized rHSA)+ N-Acetyl-L-tryptophan+ N-Acetyl-L-Methionine
Carbonyl Groups (nmol/mg)~2.5~1.8~1.0
Peroxynitrite ScavengingBaselineModerate ProtectionHigh Protection
Table 1: Comparative protective effects of N-acetylated amino acids on recombinant human serum albumin (rHSA) against oxidation by chloramine-T. Data synthesized from findings presented by Kouno et al. (2016).[12]

4.2. Hepatoprotective Effects The liver is a major site of methionine metabolism and is particularly vulnerable to oxidative stress. N-Acetyl-L-Methionine has demonstrated significant hepatoprotective properties. It is used in supplements and pharmaceutical formulations to support liver health and aid in detoxification.[3][13] Studies have shown that administration of NAM can inhibit the decrease of hepatic glutathione levels during toxic insult, thereby protecting liver cells from damage.[14] Its mechanism is analogous to that of N-acetylcysteine (NAC), which is a standard treatment for acetaminophen-induced liver failure, by providing the cysteine precursor needed for glutathione synthesis.[15]

4.3. Enhanced Nutritional Delivery In both human and animal nutrition, N-Acetyl-L-Methionine serves as a highly effective source of methionine.[16][17] Its improved stability makes it an ideal candidate for fortifying foods and feeds that undergo heat processing, preventing the degradation that L-methionine would otherwise suffer.[4] Animal studies have repeatedly confirmed its nutritional equivalence to L-methionine.

Supplement GroupWeight Gain (g)Protein Efficiency Ratio (PER)
Basal Diet (Control)15.21.41
+ L-Methionine42.52.85
+ N-Acetyl-L-Methionine42.12.80
+ N-Acetyl-D-Methionine14.91.45
Table 2: Nutritional efficacy of methionine derivatives in rats fed a sulfur amino acid-limited diet. N-Acetyl-L-Methionine shows equivalent performance to L-Methionine. Data adapted from Boggs et al. (1975).[7]

4.4. Pharmaceutical and Biopharmaceutical Roles Beyond its direct therapeutic uses, N-Acetyl-L-Methionine is a valuable compound in drug development and manufacturing.

  • Pharmaceutical Intermediate: Its chemical structure can be used as a foundational element for the synthesis of more complex therapeutic agents.[1]

  • Biopharmaceutical Stabilizer: As demonstrated in studies with albumin, NAM can be incorporated into biologic drug formulations to protect sensitive proteins from oxidative damage during manufacturing, storage, and administration, thereby extending shelf life and preserving efficacy.[12]

Experimental Protocol: Assay for Glutathione (GSH) Levels

To validate the antioxidant-replenishing effect of N-Acetyl-L-Methionine, measuring intracellular GSH levels in response to an oxidative challenge is a key experiment.

Objective: To quantify the levels of reduced glutathione (GSH) in cultured hepatocytes (e.g., HepG2 cells) following treatment with an oxidant and co-treatment with N-Acetyl-L-Methionine.

Materials:

  • Hepatocyte cell line (HepG2)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin/streptomycin

  • Oxidant (e.g., tert-Butyl hydroperoxide, t-BHP)

  • N-Acetyl-L-Methionine (NAM)

  • Phosphate-buffered saline (PBS)

  • GSH Assay Kit (e.g., based on Ellman's reagent, DTNB)

  • Cell lysis buffer

  • 96-well microplate and plate reader (412 nm)

Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing the following conditions (in triplicate):

      • Vehicle Control (medium only)

      • NAM only (e.g., 1 mM)

      • Oxidant only (e.g., 200 µM t-BHP)

      • Oxidant + NAM (200 µM t-BHP + 1 mM NAM)

    • Incubate the cells for a predetermined time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • GSH Quantification (Ellman's Assay):

    • Transfer 20 µL of the supernatant from each sample to a new 96-well plate.

    • Prepare a standard curve using the GSH standards provided in the kit.

    • Add the assay reaction mixture (containing DTNB) to all wells according to the manufacturer's protocol.

    • Incubate at room temperature for 15 minutes in the dark.

  • Data Acquisition:

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the GSH concentration in each sample by interpolating from the GSH standard curve.

    • Normalize the GSH concentration to the total protein content of the lysate (determined by a separate BCA or Bradford assay).

Expected Outcome: Cells treated with the oxidant alone will show a significant depletion of GSH levels. Co-treatment with N-Acetyl-L-Methionine is expected to significantly attenuate this depletion, demonstrating its ability to support GSH synthesis under oxidative stress.

Conclusion and Future Perspectives

The addition of an acetyl group to methionine is a powerful chemical modification that enhances stability, preserves bioavailability, and augments the therapeutic potential of this essential amino acid. N-Acetyl-L-Methionine has established itself as a superior antioxidant, a reliable hepatoprotective agent, and a versatile component in nutritional and biopharmaceutical formulations. The acetyl group acts as a reversible protective shield, removed by the specific enzyme Aminoacylase I to deliver L-methionine efficiently and safely at the site of action.

Future research should continue to explore the full therapeutic window of NAM, particularly in clinical trials for chronic liver diseases like NAFLD and as an adjunctive therapy to mitigate oxidative stress in various pathologies. Further investigation into its specific transport mechanisms and its role in neurological health, given the link between ACY1 deficiency and CNS disorders, will undoubtedly open new avenues for its application in medicine and drug development.

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An In-depth Technical Guide to the Racemic Mixture Versus Pure Enantiomers of Acetylated Methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The distinction between racemic mixtures and pure enantiomers is a cornerstone of modern pharmaceutical development and biochemical research. This guide provides a comprehensive technical analysis of N-acetyl-methionine, comparing its racemic form (N-acetyl-DL-methionine) with its constituent pure enantiomers, N-acetyl-L-methionine and N-acetyl-D-methionine. We will explore the nuances of their synthesis, the critical importance of chiral separation and analysis, and the profound differences in their biological activity and applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support informed decision-making in research and development.

Introduction: The Significance of Chirality in Acetylated Methionine

Methionine, an essential sulfur-containing amino acid, is a fundamental building block for protein synthesis and a key player in numerous metabolic pathways, including the production of S-adenosylmethionine (SAMe), a universal methyl donor.[1] The acetylation of methionine to form N-acetyl-methionine enhances its stability and modifies its solubility, making it a valuable compound in various applications.[2][3] Like most amino acids (with the exception of glycine), methionine is chiral, existing as two non-superimposable mirror images, or enantiomers: L-methionine and D-methionine.[4] Consequently, acetylated methionine also exists as a racemic mixture (N-acetyl-DL-methionine) and as individual enantiomers (N-acetyl-L-methionine and N-acetyl-D-methionine).

The biological activity of these forms is not interchangeable. The L-enantiomer is the naturally occurring, biologically active form that is directly incorporated into proteins.[5][6] The D-enantiomer, while it can be converted to the L-form in the body, involves a multi-step enzymatic process that can be less efficient and may lead to different metabolic fates.[5][7] This fundamental difference underscores the critical need for precise analytical methods to distinguish and quantify these enantiomers, particularly in pharmaceutical and nutritional applications where stereospecificity dictates efficacy and safety.

Synthesis and Resolution: From Racemate to Pure Enantiomers

Synthesis of N-acetyl-DL-methionine

The synthesis of the racemic mixture, N-acetyl-DL-methionine, is a relatively straightforward and cost-effective process.[8] It is typically achieved through the acetylation of DL-methionine.[2] A common laboratory and industrial method involves the reaction of DL-methionine with acetic anhydride.[9] The reaction can be carried out in various solvents, including glacial acetic acid or in an aqueous alkaline medium.[9][10]

Causality in Synthesis: The choice of acetylation method often depends on the desired scale, purity requirements, and cost-effectiveness. The use of acetic anhydride is efficient for large-scale production.[2] Careful control of reaction parameters such as temperature, pH, and stoichiometry is crucial to maximize yield and minimize the formation of byproducts.[10]

Resolution of N-acetyl-DL-methionine: The Path to Enantiomeric Purity

Obtaining the pure enantiomers, N-acetyl-L-methionine and N-acetyl-D-methionine, requires the resolution of the racemic mixture. Enzymatic resolution is a highly effective and widely used method due to its high stereoselectivity.[11] This process leverages the ability of specific enzymes, such as aminoacylases, to selectively hydrolyze one enantiomer in the racemic mixture, leaving the other unreacted.[12]

The Enzymatic Resolution Workflow:

G cluster_0 Enzymatic Resolution Process Racemic Mixture N-acetyl-DL-methionine (Racemate) Enzyme Aminoacylase (e.g., from Aspergillus oryzae) Hydrolysis Selective Hydrolysis of L-enantiomer Products L-methionine + N-acetyl-D-methionine Separation Separation of Products (e.g., based on solubility differences) L_Methionine Pure L-methionine D_Acetyl_Methionine Pure N-acetyl-D-methionine

Expertise in Action: The choice of enzyme is critical. Acylases from sources like Aspergillus oryzae have been shown to be effective in the asymmetric hydrolysis of N-acetyl-DL-methionine.[13] The efficiency of the enzymatic reaction can be further enhanced by optimizing parameters such as pH, temperature, and the addition of cofactors like cobalt ions (Co++).

Analytical Characterization: Quantifying Enantiomeric Purity

The ability to accurately determine the enantiomeric purity of acetylated methionine is paramount for quality control and to ensure the desired biological effect. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[14]

Chiral HPLC Methods

There are two primary approaches for the chiral separation of amino acids and their derivatives by HPLC:

  • Direct Methods: These employ a chiral stationary phase (CSP) that can directly distinguish between the enantiomers.[14] CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven successful in resolving underivatized amino acid enantiomers.[15]

  • Indirect Methods: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column.[14]

Decision-Making Logic for Chiral HPLC Method Selection:

G Start Start: Determine Enantiomeric Purity of Acetylated Methionine Check_Derivatization Is derivatization acceptable? Start->Check_Derivatization Direct_Method Use Direct Method: Chiral Stationary Phase (CSP) Check_Derivatization->Direct_Method No Indirect_Method Use Indirect Method: Chiral Derivatizing Agent (CDA) Check_Derivatization->Indirect_Method Yes End End: Quantify Enantiomers Direct_Method->End Indirect_Method->End

Detailed Protocol: Chiral HPLC Analysis of Acetylated Methionine

The following protocol outlines a direct method for the analysis of N-acetyl-methionine enantiomers using a teicoplanin-based chiral stationary phase.

Objective: To separate and quantify N-acetyl-L-methionine and N-acetyl-D-methionine.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T)

  • Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v)[16]

  • N-acetyl-DL-methionine standard

  • N-acetyl-L-methionine and N-acetyl-D-methionine reference standards

  • Sample to be analyzed

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of the racemic mixture and individual enantiomers at known concentrations.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Injection: Inject the standards and the sample onto the column.

  • Data Acquisition: Record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to each enantiomer based on the retention times of the reference standards. Calculate the enantiomeric excess (%ee) using the peak areas.

Trustworthiness through Self-Validation: This protocol is self-validating through the use of certified reference standards for peak identification and the generation of a calibration curve for accurate quantification. The system suitability should be checked regularly by injecting a standard mixture to ensure adequate resolution and reproducibility.

Comparative Biological Activity and Applications

The stereochemistry of acetylated methionine dictates its metabolic fate and biological function.

N-acetyl-L-methionine: The Biologically Preferred Form

N-acetyl-L-methionine is considered nutritionally and metabolically equivalent to L-methionine.[17][18] Upon administration, it is readily deacetylated to L-methionine, which can then participate in protein synthesis and other essential metabolic pathways.[17]

Key Applications and Biological Roles:

  • Nutritional Supplementation: It serves as a stable and bioavailable source of L-methionine in dietary supplements and animal feed.[3][19]

  • Parenteral Nutrition: N-acetyl-L-methionine can be used in parenteral nutrition solutions to provide the essential amino acid methionine.[20][21]

  • Antioxidant and Protective Effects: It has demonstrated protective effects against oxidative stress and ischemia-reperfusion injury.[22]

  • Pharmaceutical Intermediate: It is used as a building block in the synthesis of various pharmaceutical compounds.[23]

N-acetyl-D-methionine: A Different Metabolic Path

The metabolism of N-acetyl-D-methionine is less direct. The acetate moiety of N-acetyl-D-methionine is not as readily metabolized as that of the L-enantiomer.[17] For the D-methionine to be utilized, it must first be converted to L-methionine, a process that primarily occurs in the liver and kidneys and requires the action of D-amino acid oxidase (DAAO).[5]

Metabolic Pathway of D-Methionine Conversion:

G

Implications of D-Enantiomer Metabolism:

  • Lower Bioavailability: The conversion of D- to L-methionine is not 100% efficient, leading to lower bioavailability compared to the direct administration of L-methionine.[7]

  • Metabolic Load: The enzymatic conversion process places an additional metabolic load on the liver and kidneys.[7]

  • Potential for Alternative Pathways: DL-methionine may undergo alternative metabolic pathways that could lead to the accumulation of intermediates like homocysteine.[5]

N-acetyl-DL-methionine: A Mixture of Effects

The racemic mixture provides a combination of the readily available L-enantiomer and the less efficiently utilized D-enantiomer. While it is a cost-effective source of methionine, its overall biological efficiency is lower than that of pure N-acetyl-L-methionine.[6][23] In applications where precise dosing and maximal bioavailability are critical, such as in pharmaceuticals and specialized nutritional formulations, the use of the pure L-enantiomer is preferred.

Data Summary and Comparison

PropertyN-acetyl-L-methionineN-acetyl-D-methionineN-acetyl-DL-methionine
Biological Activity Directly utilized, equivalent to L-methionine[17][18]Requires enzymatic conversion to L-form[5]Combination of direct utilization and conversion
Bioavailability High[17]Lower than L-form[7]Intermediate
Metabolic Pathway Deacetylation to L-methionine[17]Deacetylation followed by conversion via DAAO[5]Mixed pathways
Primary Applications Pharmaceuticals, parenteral nutrition, high-value nutritional supplements[20][22]Primarily as a component of the racemic mixtureGeneral nutritional supplements, animal feed, chemical intermediate[2][23]
Cost of Production Higher (due to resolution step)Higher (as a resolved enantiomer)Lower (direct synthesis)

Conclusion and Future Perspectives

The choice between racemic N-acetyl-DL-methionine and its pure enantiomers is a critical decision in drug development and nutritional science, with significant implications for efficacy, safety, and cost. While the racemic mixture offers a cost-effective source of methionine, the superior bioavailability and direct metabolic utility of N-acetyl-L-methionine make it the preferred choice for applications demanding high purity and predictable biological responses.

The advancement of chiral separation technologies, such as more efficient chiral stationary phases for HPLC and novel enzymatic resolution techniques, will continue to make the production of pure enantiomers more accessible and cost-effective. Future research should focus on further elucidating the subtle differences in the metabolic fates of D- and L-enantiomers and their long-term physiological consequences. A deeper understanding of these stereospecific interactions will enable the development of more targeted and effective therapeutic and nutritional interventions.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications.
  • CAT. Analyses of amino acids, Enantiomeric purity.
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  • The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry.
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  • PubMed. Utilization of methionine and N-acetyl-L-cysteine during long-term parenteral nutrition in the growing rat.
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  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
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  • TargetMol. N-Acetyl-DL-methionine | Endogenous Metabolite.
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  • J-Stage. Part III. Purification of Mold Acylase and Resolution of DL·Phenylalanine and DL.Methionine.
  • ResearchGate. Preparation of D- and L- methionine from DL-methionine by enzymatic resolution.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Google Patents. US2745873A - Process of producing nu-acetyl methionine.
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  • PubMed. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice.
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The Architectonics of Proteome Quantification: A Technical Guide to Methionine-Based Metabolic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of proteomics, the ability to precisely quantify dynamic changes in protein abundance is paramount to unraveling complex biological processes, from fundamental cellular signaling to the mechanisms of disease and the efficacy of therapeutic interventions. This guide provides an in-depth exploration of a powerful quantitative proteomics strategy centered on the metabolic incorporation of methionine analogs. While the specific term "AC-DL-MET-OME" may refer to a particular derivative, this paper will focus on the well-established and mechanistically similar use of isotopically labeled methionine, such as DL-Methionine-d4, within the framework of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We will dissect the core principles, provide validated experimental protocols, and discuss the broad applications of this methodology in contemporary research and drug development, offering a comprehensive resource for scientists seeking to implement this robust quantitative technique.

Introduction: The Imperative for Precision in Proteomics

The proteome is a dynamic entity, constantly in flux in response to internal and external stimuli. Understanding these changes requires not just the identification of proteins, but the accurate quantification of their expression levels.[1] Quantitative proteomics has become a cornerstone of systems biology and drug development, offering critical insights into cellular pathways and disease states.[2] Among the various quantitative strategies, metabolic labeling, particularly SILAC, stands out for its accuracy and robustness.[2] The key advantage of this approach is the introduction of an isotopic label at the very beginning of the experimental workflow, which minimizes errors that can be introduced during sample preparation and analysis.[2] This guide will delve into the specifics of using methionine, an essential amino acid, as a vehicle for isotopic labeling to achieve precise and reliable proteome-wide quantification.

Core Principles: Leveraging Methionine Metabolism for Quantitative Analysis

The fundamental principle of this technique lies in the in vivo incorporation of a "heavy" stable isotope-labeled amino acid into all newly synthesized proteins of a cell culture.[2] For our focus, this is a deuterated or 13C-labeled version of methionine. These cells are then compared to a "light" cell population grown in a medium containing the natural, unlabeled methionine.

When the "heavy" and "light" cell populations are mixed, typically in a 1:1 ratio, the proteins from each condition are subjected to enzymatic digestion (most commonly with trypsin).[2] The resulting peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein from which they were derived in the two cell populations.

Why Methionine?

Methionine is an essential amino acid in humans and other animals, meaning it cannot be synthesized de novo and must be obtained from the diet.[3] This makes it an ideal candidate for metabolic labeling, as its incorporation into proteins can be tightly controlled by manipulating its concentration in the cell culture medium. Furthermore, methionine plays a crucial role in several key cellular processes:

  • Initiation of Protein Synthesis: The codon AUG, which codes for methionine, is the most common start codon, meaning methionine is frequently the first amino acid incorporated into a new protein.[3]

  • Precursor to Cysteine and S-adenosylmethionine (SAM): Methionine is a central hub in cellular metabolism, serving as a precursor for the synthesis of cysteine and the universal methyl group donor, SAM.[3]

  • Link to Signaling Pathways: Methionine metabolism is intricately connected to critical signaling pathways that regulate cell growth and proliferation, such as the PI3K-mTOR pathway.[2]

This deep integration into cellular physiology makes the quantitative analysis of methionine-containing peptides a powerful proxy for understanding broader cellular responses.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical SILAC experiment using a labeled methionine analog. It is designed to be a self-validating system, with critical checkpoints to ensure data integrity.

Materials and Reagents
  • Methionine-deficient cell culture medium (e.g., DMEM for SILAC)

  • "Light" DL-Methionine

  • "Heavy" DL-Methionine-d4 (or other isotopic variant)

  • Dialyzed fetal bovine serum (FBS)

  • Cell line of interest (auxotrophic for methionine is ideal but not strictly necessary)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting tips

  • LC-MS/MS system

Detailed Protocol

Step 1: Cell Culture and Metabolic Labeling

  • Media Preparation: Prepare two batches of methionine-deficient medium. Supplement one with "light" DL-Methionine to a standard concentration (e.g., 0.2 mM) to create the "Light Medium."[2] Supplement the other batch with "heavy" DL-Methionine-d4 to the same final concentration to create the "Heavy Medium."

  • Cell Adaptation: Culture the cells in the "Heavy Medium" for at least five to six cell doublings to ensure near-complete incorporation of the heavy methionine into the proteome. The "Light" population is cultured in parallel in the "Light Medium."

  • Experimental Treatment: Once full incorporation is achieved, apply the experimental treatment (e.g., drug compound, stimulus) to one of the cell populations. The other population serves as the control.

Step 2: Sample Harvesting and Protein Extraction

  • Cell Harvesting: Harvest both the "light" and "heavy" cell populations. It is crucial to accurately count the cells from each population to ensure equal numbers are mixed.[2]

  • Cell Lysis: Combine the "light" and "heavy" cell pellets in a 1:1 ratio. Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[2]

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.

Step 3: Protein Digestion

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Then, alkylate the cysteine residues by adding IAA and incubating in the dark.[2] This step prevents the reformation of disulfide bonds.

  • Trypsin Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[2]

Step 4: Peptide Cleanup

  • Desalting: Before LC-MS/MS analysis, it is essential to remove salts and other contaminants that can interfere with ionization. Use C18 desalting tips according to the manufacturer's protocol. Elute the peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in 50% acetonitrile).[4]

Step 5: LC-MS/MS Analysis and Data Processing

  • LC-MS/MS: Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the heavy-to-light ratios for each peptide pair. The software will then aggregate the peptide ratios to determine the relative abundance of each protein.

Visualization of the Experimental Workflow

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis light Light Cells (Unlabeled Methionine) mix Mix Cells 1:1 light->mix heavy Heavy Cells (DL-Methionine-d4) heavy->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Reduction, Alkylation & Trypsin Digestion lysis->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data

Caption: A schematic of the SILAC workflow using labeled methionine.

Applications in Drug Development and Research

The precision of methionine-based metabolic labeling makes it an invaluable tool for various research and drug development applications:

  • Target Identification and Validation: By comparing the proteomes of cells treated with a drug candidate to untreated cells, researchers can identify proteins whose expression levels are significantly altered, potentially revealing the drug's target and off-target effects.

  • Mechanism of Action Studies: This technique can elucidate the molecular mechanisms by which a drug exerts its effects by quantifying changes in signaling pathways. For example, the abundance of key proteins in the PI3K-mTOR pathway can be precisely measured in response to drug treatment.[2]

  • Biomarker Discovery: Comparing the proteomes of healthy and diseased tissues or cells can lead to the identification of proteins that are differentially expressed, which can serve as potential biomarkers for diagnosis, prognosis, or treatment response.

  • Protein Turnover Studies: Pulse-chase experiments using labeled methionine can be designed to measure the rates of protein synthesis and degradation, providing a dynamic view of proteome homeostasis.[5]

  • Cancer Research: Cancer cells often exhibit altered metabolism, including a heightened dependence on methionine.[6] Methionine restriction is being explored as a potential anti-cancer therapy, and quantitative proteomics is a key tool for understanding the cellular response to this metabolic stress.[6]

Quantitative Data Summary
ApplicationKey Quantitative MeasurementExample Finding
Drug Target ID Fold change in protein abundance upon drug treatmentProtein X is downregulated 5-fold in treated cells.
Signaling Pathway Analysis Changes in the stoichiometry of pathway componentsPhosphorylation of protein Y increases by 2.5-fold.
Biomarker Discovery Statistically significant differences in protein levels between cohortsProtein Z is consistently upregulated in disease samples.
Protein Turnover Rate of incorporation/loss of heavy-labeled methionineThe half-life of protein A is determined to be 24 hours.

Data Analysis and Interpretation: A Logical Framework

The analysis of data from a methionine-based labeling experiment follows a structured workflow to ensure the reliability of the results.

Data_Analysis_Workflow raw_data Raw MS Data (.raw) peptide_id Peptide Identification (Database Search) raw_data->peptide_id quantification Quantification (Heavy/Light Ratios) peptide_id->quantification normalization Data Normalization quantification->normalization stat_analysis Statistical Analysis (e.g., t-test, ANOVA) normalization->stat_analysis bioinformatics Bioinformatics Analysis (Pathway, GO Enrichment) stat_analysis->bioinformatics interpretation Biological Interpretation bioinformatics->interpretation

Caption: The data analysis pipeline for quantitative proteomics.

A typical data analysis workflow involves several key steps:

  • Peptide Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides present in the sample.

  • Quantification: The software calculates the area under the curve for the extracted ion chromatograms of the heavy and light peptide pairs to determine their intensity ratios.

  • Normalization: The data is normalized to correct for any systematic errors, such as slight inaccuracies in the initial mixing of the cell populations.

  • Statistical Analysis: Statistical tests are applied to identify proteins with significantly altered abundance between the experimental conditions.

  • Bioinformatics Analysis: The list of significantly changed proteins is then subjected to bioinformatics analysis to identify enriched biological pathways, gene ontology (GO) terms, and protein interaction networks.

Conclusion and Future Perspectives

Methionine-based metabolic labeling is a powerful and versatile technique for quantitative proteomics. Its ability to provide precise and accurate measurements of protein abundance has made it an indispensable tool in both basic research and drug development. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the depth and breadth of proteome coverage achievable with this method will only increase. Future developments may include the use of novel methionine analogs with unique properties, as well as the integration of this quantitative approach with other "omics" technologies to provide a more holistic view of cellular function. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully implement this robust quantitative proteomics strategy in their own laboratories.

References

  • UTHSC. (n.d.). Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research. Retrieved from [Link]

  • Medium. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Methionine. Retrieved from [Link]

  • Cavanaugh, J. E. (2021, July 27). Starved to death: Can dietary methionine combat cancer? ASBMB Today. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methionine Restriction and Cancer Biology. Retrieved from [Link]

  • AICR. (2024, July 17). Can Reducing Methionine Consumption Enhance Cancer Treatment? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein turnover, amino acid requirements and recommendations for athletes and active populations. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for AC-DL-MET-OME in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking AC-DL-MET-OME

This compound is understood to be N-Acetyl-DL-Methionine Methyl Ester, a modified form of the essential amino acid methionine. Standard L-methionine is a critical component in all cell culture media, serving as a fundamental building block for protein synthesis and a key player in vital metabolic pathways.[1][2] The modifications in this compound—N-acetylation and methyl esterification—are designed to potentially enhance the compound's stability, cell permeability, and bioavailability, offering researchers a novel tool for modulating methionine-dependent cellular processes.

This guide provides a comprehensive overview of the hypothesized mechanism of action for this compound and detailed protocols for its application in cell culture, including general supplementation, evaluation of its antioxidant potential, and its use in methionine restriction studies.

Putative Advantages of this compound:

  • Enhanced Stability: The N-acetyl group can protect the amino group from enzymatic degradation, potentially increasing the compound's half-life in culture medium.

  • Increased Bioavailability: The methyl ester group increases the lipophilicity of the molecule, which may facilitate its passive diffusion across the cell membrane.

  • Sustained Intracellular Release: Once inside the cell, esterases and acylases are expected to hydrolyze the ester and acetyl groups, releasing methionine for cellular use.[3] This controlled release could provide a more stable intracellular pool of the amino acid.

Part 1: Hypothesized Mechanism of Action

This compound likely acts as a pro-drug, delivering methionine into the cell to support two primary metabolic functions: one-carbon metabolism and antioxidant defense.

  • One-Carbon Metabolism: Intracellularly released methionine is converted into S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[2] These methylation events are crucial for regulating gene expression and protein function.[4]

  • Antioxidant Defense: Methionine serves as a precursor for the synthesis of cysteine, which is subsequently incorporated into glutathione (GSH).[4] GSH is the most abundant endogenous antioxidant, playing a pivotal role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.[5]

The diagram below illustrates the proposed intracellular journey and metabolic fate of this compound.

AC_DL_MET_OME_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AC_MET_OME This compound AC_MET_OME_inside This compound AC_MET_OME->AC_MET_OME_inside Passive Diffusion (Enhanced by OMe) MET Methionine AC_MET_OME_inside->MET Cellular Esterases & Acylases SAM S-adenosylmethionine (SAM) MET->SAM Cysteine Cysteine MET->Cysteine Transsulfuration Pathway Protein Protein Synthesis MET->Protein Methylation DNA/Protein Methylation SAM->Methylation Methyl Donor GSH Glutathione (GSH) (Antioxidant Defense) Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes

Caption: Hypothesized metabolic pathway of this compound.

Part 2: Preparation and Handling of this compound

Proper preparation of stock solutions is critical for experimental reproducibility. N-Acetyl-DL-methionine is reported to be soluble in water, ethanol, and DMSO.[6][7] Given its ester modification, starting with an organic solvent like anhydrous DMSO is recommended to ensure complete dissolution before further dilution in aqueous media.

Protocol 1: Preparation of a 100 mM Stock Solution

  • Materials:

    • This compound powder (MW: 191.25 g/mol )

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

  • Procedure:

    • Under sterile conditions (e.g., in a biosafety cabinet), weigh out 19.13 mg of this compound powder and place it into a sterile tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly at room temperature until the powder is completely dissolved. The solution should be clear and colorless.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for long-term storage (up to 1 year). Protect from light.

Table 1: Solvent and Storage Recommendations

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOThe methyl ester increases lipophilicity, ensuring complete dissolution. Anhydrous grade prevents hydrolysis of the ester group during storage.
Working Dilutions Sterile PBS or Cell Culture MediumDilute the stock solution immediately before use to the final working concentration.
Storage Temp. -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation and hydrolysis.
Handling Use single-use aliquotsAvoids contamination and degradation from multiple freeze-thaw cycles.

Part 3: Core Application Protocols

The following protocols provide a framework for utilizing this compound in standard cell culture applications. It is crucial to include proper controls in every experiment.

Application 1: General Supplementation and Cytotoxicity Assessment

Before investigating its specific effects, it is essential to determine the optimal, non-toxic working concentration range of this compound for your specific cell line. This is typically achieved via a dose-response experiment.

Protocol 2: Determining Optimal Concentration and Cytotoxicity (MTT Assay)

  • Cell Seeding:

    • Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.[8]

  • Preparation of Treatment Media:

    • Prepare a series of dilutions of the 100 mM this compound stock solution in complete culture medium. A common starting range is from 1 µM to 10 mM.

    • Crucial Control: Prepare a "Vehicle Control" medium containing the highest concentration of DMSO that will be used in the experiment (e.g., if the highest concentration is 10 mM, the DMSO concentration will be 0.1%). Ensure this DMSO concentration is non-toxic to your cells.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with 100 µL of the prepared treatment or control media.

    • Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assessing Viability:

    • Perform a standard cell viability assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited). The optimal working concentration for supplementation should be well below the IC50 value.

Caption: Workflow for dose-response and cytotoxicity testing.

Application 2: Assessing Antioxidant Potential

A primary hypothesized function of this compound is to boost the cell's antioxidant capacity by increasing the intracellular pool of glutathione. The Cellular Antioxidant Activity (CAA) assay using the DCFH-DA probe is a common method to evaluate this.[9][10]

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding:

    • Seed cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and grow to 90-100% confluency.[9][11]

  • Pre-treatment with Compound:

    • Wash cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat cells with various non-toxic concentrations of this compound (determined from Protocol 2) for a sufficient pre-incubation period (e.g., 4-24 hours) to allow for uptake and metabolism. Include a vehicle control and a positive control (e.g., Quercetin or N-Acetyl-L-Cysteine).[9]

  • Probe Loading:

    • Remove the treatment medium.

    • Load the cells with a DCFH-DA probe solution (e.g., 25 µM) in culture media without serum and incubate for 60 minutes at 37°C, protected from light.[9][11] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.[5]

  • Induction of Oxidative Stress:

    • Wash the cells three times with DPBS to remove excess probe.[9]

    • Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells to induce oxidative stress.[10] ROS generated by AAPH will oxidize DCFH to the highly fluorescent DCF.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 60 minutes, with readings every 1-5 minutes (Excitation: ~485 nm, Emission: ~535 nm).[9]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetic plot for each well.

    • Compare the AUC of the this compound-treated wells to the vehicle control. A reduction in fluorescence indicates antioxidant activity.

Application 3: Use in Methionine Restriction Studies

Methionine restriction (MR) has been shown to inhibit the growth of various cancer cell lines.[12][13][14] this compound can be used as a more bioavailable source to "rescue" or supplement cells grown in methionine-deficient medium, allowing for precise control over methionine availability.

Protocol 4: Methionine Rescue Experiment

  • Media Preparation:

    • Obtain or prepare custom DMEM/F12 medium lacking methionine, cysteine, and cystine.[15][16]

    • Use dialyzed fetal bovine serum (FBS) to remove residual amino acids from the serum.[15]

    • Create two base media: "Complete Medium" (standard DMEM/F12) and "MR Medium" (methionine-deficient DMEM/F12).

  • Cell Culture under MR:

    • Plate cells and allow them to grow to ~80% confluence in Complete Medium.[15][16]

    • Wash the cells once with PBS, and then switch the medium to either Complete Medium or MR Medium. Culture for 24 hours to induce the effects of methionine restriction.

  • Rescue with this compound:

    • After 24 hours, replace the MR Medium with fresh MR Medium supplemented with varying concentrations of this compound.

    • Controls:

      • Negative Control: Cells in MR Medium + Vehicle.

      • Positive Control 1: Cells in Complete Medium.

      • Positive Control 2: Cells in MR Medium supplemented with an equimolar concentration of standard L-Methionine.

  • Endpoint Analysis:

    • After 24-48 hours of rescue treatment, assess cellular outcomes such as:

      • Cell Proliferation: Perform a cell count or a viability assay (MTT).

      • Cell Cycle Analysis: Use flow cytometry after propidium iodide staining to analyze cell cycle distribution. MR often causes G1 or S phase arrest.[4][13]

      • Apoptosis: Use Annexin V/PI staining and flow cytometry.

Table 2: Expected Outcomes in a Methionine Rescue Experiment

ConditionExpected ProliferationExpected Cell CycleRationale
Complete Medium NormalNormal DistributionBaseline cellular activity.
MR Medium + Vehicle Significantly ReducedG1/S Phase Arrest[13]Methionine is essential for progression through the cell cycle.
MR + L-Methionine Restored to NormalRestored to NormalDemonstrates the effect is specific to methionine deprivation.
MR + this compound Dose-dependent RestorationDose-dependent RestorationA positive result validates that this compound is a bioavailable source of methionine.

References

  • Methionine restriction in cell culture - Bio-protocol. (URL: [Link])

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: [Link])

  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (URL: [Link])

  • Methionine-restricted diet inhibits growth of MCF10AT1-derived mammary tumors by increasing cell cycle inhibitors in athymic nude mice - PMC - NIH. (URL: [Link])

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC. (URL: [Link])

  • Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway - PMC - NIH. (URL: [Link])

  • Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). (URL: [Link])

  • N-Acetyl-DL-Methionine CAS 1115-47-5 C7H13NO3S - BOSS CHEMICAL. (URL: [Link])

  • Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition - MDPI. (URL: [Link])

  • l-Methionine inhibits growth of human pancreatic cancer cells - PMC - NIH. (URL: [Link])

  • Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells - PMC - PubMed Central. (URL: [Link])

  • Methionine Restriction and Cancer Biology - MDPI. (URL: [Link])

  • Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors - PubMed. (URL: [Link])

  • L-Methionine in Cell Culture: Fueling Biopharma Innovation. (URL: [Link])

  • The metal drives the chemistry: Dual functions of acireductone dioxygenase - PMC - NIH. (URL: [Link])

  • Dietary methionine restriction: is there a dark side in cancer treatment?. (URL: [Link])

  • Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed. (URL: [Link])

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Applications of N-Acetyl-DL-methionine Methyl Ester in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the applications of N-Acetyl-DL-methionine methyl ester in metabolic research. Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical rationale, experimental protocols, and data analysis strategies for leveraging this compound to investigate one-carbon metabolism and related cellular processes.

Introduction: The Strategic Advantage of N-Acetyl-DL-methionine Methyl Ester

Methionine is an essential amino acid central to cellular metabolism, serving not only as a building block for protein synthesis but also as the primary precursor for the universal methyl donor, S-adenosylmethionine (SAMe).[1] The study of methionine metabolism is crucial for understanding a wide array of physiological and pathological processes, including epigenetic regulation, redox homeostasis, and nucleotide synthesis.

N-Acetyl-DL-methionine is a derivative of methionine that is considered metabolically and nutritionally equivalent to its parent amino acid.[2] The acetylation of the amino group enhances its stability and modifies its solubility.[3] The further addition of a methyl ester group to the carboxylic acid function is a strategic modification aimed at improving the compound's utility in experimental settings, particularly in cell-based assays.

The primary advantages of using N-Acetyl-DL-methionine methyl ester in metabolic studies include:

  • Enhanced Cell Permeability: The esterification of the carboxyl group neutralizes its negative charge, rendering the molecule more lipophilic. This is hypothesized to facilitate its passive diffusion across the cell membrane, potentially leading to more rapid and efficient intracellular delivery compared to methionine or N-acetyl-methionine. Amino acid esters have been effectively utilized as prodrugs to enhance the cellular uptake of parent compounds.[4]

  • Intracellular Bioavailability: Once inside the cell, it is anticipated that cellular esterases rapidly hydrolyze the methyl ester, releasing N-Acetyl-DL-methionine. Subsequently, intracellular aminoacylases can remove the acetyl group to yield L-methionine, the biologically active enantiomer.[5][6] This two-step conversion makes N-Acetyl-DL-methionine methyl ester an effective pro-drug for intracellular methionine delivery.

  • Versatility in Isotope Tracing: When synthesized with stable isotopes (e.g., ¹³C, ²H, ¹⁵N), N-Acetyl-DL-methionine methyl ester becomes a powerful tool for metabolic flux analysis. Researchers can trace the fate of the labeled methionine backbone and its methyl group through various metabolic pathways.

This guide will provide detailed protocols for the application of N-Acetyl-DL-methionine methyl ester, particularly its isotopically labeled forms, in tracing one-carbon metabolism.

The Central Role in One-Carbon Metabolism

N-Acetyl-DL-methionine methyl ester, upon intracellular conversion to L-methionine, directly fuels the methionine cycle, a critical component of one-carbon metabolism. This cycle is responsible for the synthesis of SAMe, which is essential for the methylation of a vast array of molecules, including DNA, RNA, proteins (such as histones), and lipids.

The metabolic journey of methionine derived from N-Acetyl-DL-methionine methyl ester can be visualized as follows:

OneCarbonMetabolism cluster_extracellular Extracellular cluster_intracellular Intracellular NAM_ME_ext N-Acetyl-DL-methionine Methyl Ester NAM_ME_int N-Acetyl-DL-methionine Methyl Ester NAM_ME_ext->NAM_ME_int Cellular Uptake NAM N-Acetyl-methionine NAM_ME_int->NAM Esterase Methionine L-Methionine NAM->Methionine Aminoacylase 1 SAM S-Adenosylmethionine (SAMe) Methionine->SAM MAT Protein Protein Synthesis Methionine->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Histone Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase

Caption: Intracellular processing of N-Acetyl-DL-methionine Methyl Ester.

Application Note 1: Stable Isotope Tracing of One-Carbon Metabolism

This application note describes the use of isotopically labeled N-Acetyl-DL-methionine methyl ester to trace its contribution to the intracellular pools of methionine, SAMe, and downstream methylated products.

Principle

By replacing standard methionine in cell culture media with a stable isotope-labeled version of N-Acetyl-DL-methionine methyl ester (e.g., N-Acetyl-DL-[¹³C₅, ¹⁵N]-methionine methyl ester or N-Acetyl-DL-[methyl-¹³C]-methionine methyl ester), the incorporation of the labeled atoms into downstream metabolites can be monitored over time using mass spectrometry. This allows for the quantification of metabolic flux through the methionine cycle and methylation pathways.

Materials
  • Stable Isotope-Labeled N-Acetyl-DL-methionine methyl ester (custom synthesis may be required; alternatively, labeled N-Acetyl-L-methionine is commercially available and can be esterified).[7]

  • Methionine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol (LC-MS grade), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol: Stable Isotope Labeling in Adherent Cells
  • Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Preparation of Labeling Medium: Prepare complete growth medium using methionine-free basal medium, supplemented with dFBS and the desired concentration of isotopically labeled N-Acetyl-DL-methionine methyl ester. The concentration should be similar to that of methionine in standard medium.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the dish (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and centrifuge at >13,000 x g for 10-15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Store the extracts at -80°C until analysis.

Data Analysis by LC-MS/MS

The analysis of N-Acetyl-DL-methionine methyl ester and its downstream metabolites, such as SAMe and SAH, can be performed using a variety of LC-MS/MS methods.[8][9]

Table 1: Example LC-MS/MS Parameters for Key Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Methionine150.1104.1
SAMe399.1250.1
SAH385.1136.1
N-Acetyl-methionine192.1133.1
N-Acetyl-methionine methyl ester206.1147.1

Note: The exact m/z values will depend on the isotopic label used.

The fractional enrichment of each metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

Application Note 2: Investigating the Impact on Histone Methylation

This application note details a workflow to assess how supplementation with N-Acetyl-DL-methionine methyl ester influences histone methylation, a key epigenetic modification.

Principle

Histone methylation is a dynamic process regulated by histone methyltransferases (HMTs) and demethylases. The activity of HMTs is dependent on the intracellular concentration of SAMe. By manipulating the availability of methionine through the addition of labeled N-Acetyl-DL-methionine methyl ester, it is possible to trace the contribution of this exogenous source to histone methylation marks.

Experimental Workflow

HistoneMethylationWorkflow Cell_Culture Cell Culture with Labeled N-Acetyl-DL-methionine Methyl Ester Histone_Extraction Histone Extraction Cell_Culture->Histone_Extraction Protein_Hydrolysis Protein Hydrolysis Histone_Extraction->Protein_Hydrolysis AA_Derivatization Amino Acid Derivatization (e.g., NACME) Protein_Hydrolysis->AA_Derivatization GC_MS_Analysis GC-C-IRMS or LC-MS/MS Analysis AA_Derivatization->GC_MS_Analysis Data_Analysis Quantification of Labeled Methyl-Lysine/ Arginine GC_MS_Analysis->Data_Analysis

Caption: Workflow for tracing histone methylation.

Protocol: Histone Extraction and Analysis
  • Cell Labeling: Follow the protocol outlined in Application Note 1. A longer incubation time (e.g., 24-48 hours) may be necessary to observe significant incorporation into histone marks.

  • Histone Extraction: Isolate histones from the cell pellets using a standard acid extraction protocol.

  • Protein Hydrolysis: Hydrolyze the histone proteins to their constituent amino acids by acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).

  • Amino Acid Analysis:

    • For GC-MS: Derivatize the amino acids to make them volatile. The N-acetyl methyl ester (NACME) derivatization is a suitable method for this purpose.[10][11]

    • For LC-MS/MS: Direct analysis of the hydrolyzed amino acids is possible, though derivatization may improve chromatographic performance.

  • Mass Spectrometry: Analyze the samples to determine the isotopic enrichment of methylated amino acids (e.g., methyl-lysine, methyl-arginine).

Data Presentation and Interpretation

The results of stable isotope tracing experiments can be presented in various formats to facilitate interpretation.

Table 2: Example Data for Fractional Enrichment of Metabolites

Time (hours)Methionine M+6 (%)SAMe M+6 (%)
000
125.315.8
468.155.2
885.779.4
2492.590.1

Data are hypothetical and assume the use of N-Acetyl-DL-[¹³C₅, ¹⁵N]-methionine methyl ester.

An increase in the fractional enrichment of downstream metabolites over time confirms the flux of the labeled methionine through the pathway. The rate of enrichment can be used to infer the relative activity of the metabolic pathway under different experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low intracellular concentration of labeled compoundPoor cell permeability or rapid efflux.Increase the concentration of the labeled compound in the medium. Verify the purity and integrity of the compound.
No or low enrichment in downstream metabolitesBlock in the metabolic pathway.Investigate the expression and activity of key enzymes in the pathway (e.g., MAT, methionine synthase).
High variability between replicatesInconsistent cell numbers or extraction efficiency.Normalize metabolite levels to cell number or total protein content. Ensure consistent and rapid extraction procedures.

Conclusion

N-Acetyl-DL-methionine methyl ester represents a valuable tool for researchers investigating methionine metabolism and its central role in cellular function. Its potential for enhanced cell permeability makes it an attractive alternative to methionine for stable isotope tracing studies. The protocols and application notes provided in this guide offer a framework for designing and executing experiments to probe one-carbon metabolism, methylation dynamics, and their impact on cellular physiology and disease.

References

  • Jain, R., & Cooper, D. R. (2010). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Journal of Pharmaceutical Sciences, 99(2), 936-946. [Link]

  • PubChem. (n.d.). N-acetyl-L-methionine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sweeley, C. C., & Williams, C. M. (1961). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Biological Chemistry, 236(3), 576-579. [Link]

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759-3768. [Link]

  • Stegink, L. D., & Moss, J. (1971). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Journal of Nutrition, 101(10), 1347-1354. [Link]

  • Phoenix Scientific. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 79(24), 9573-9581. [Link]

  • Gellekink, H., van der Dijs, F., van den Heuvel, J. J., & de Jong, W. H. (2011). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. Journal of Chromatography B, 879(24), 2449-2454. [Link]

  • Gölker, C., & Hüls, R. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(2), 187-194. [Link]

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N -Acetyl Methyl Ester Derivatives for the Determination of ?? 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Retrieved from [Link]

  • Dalby, A., & Tsai, L. (1981). Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. Archives of Toxicology, 48(2-3), 165-170. [Link]

  • Podgórski, R., & Giebułtowicz, J. (2017). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 40(12), 2564-2573. [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry. Retrieved from [Link]

  • Krijt, J., Kožich, V., & Kopecká, J. (2013). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. Analytical and Bioanalytical Chemistry, 405(13), 4495-4502. [Link]

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  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]

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Application Note & Protocols for the Quantification of N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME) in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME) is a derivative of the essential amino acid methionine. As an N-acetylated and esterified form, it represents a compound with increased lipophilicity compared to its parent amino acid. The quantification of such metabolites in complex biological matrices like plasma, urine, or tissue homogenates is crucial for understanding metabolic pathways, drug metabolism, and identifying potential biomarkers.[1][2] The inherent complexity of these matrices necessitates robust analytical methods that offer high selectivity, sensitivity, and reproducibility.

This guide provides detailed protocols for two gold-standard analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on available instrumentation, required sensitivity, and sample throughput needs.

  • GC-MS is a powerful technique for volatile and thermally stable compounds. For analytes like this compound, which is already an ester, this method can be highly effective, often providing excellent chromatographic resolution.[3][4]

  • LC-MS/MS offers high specificity and sensitivity for a wide range of compounds without the requirement for volatility, making it a versatile tool for bioanalysis.[5][6][7] It often involves simpler sample preparation compared to GC-MS.

This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable workflow for the quantification of this compound.

Foundational Principles of Method Selection

Causality in Experimental Design

The analytical strategy for this compound must address two primary challenges: 1) efficient extraction from the biological matrix and 2) sensitive and selective detection.

  • Extraction: Biological samples contain high concentrations of proteins, salts, and lipids that can interfere with analysis and damage analytical instrumentation.[8] Protein precipitation is a fundamental first step. For a moderately polar analyte like this compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can further purify the sample and concentrate the analyte.

  • Derivatization: While this compound is a derivative of methionine, further derivatization might be considered for GC-MS to enhance volatility or for LC-MS to improve ionization efficiency, though it may not be strictly necessary. For the purpose of quantifying the existing molecule, we will focus on direct analysis where possible.

  • Internal Standards (IS): The use of a stable isotope-labeled (SIL) internal standard, such as N-acetyl-DL-methionine-d3 methyl ester, is critical. An SIL-IS mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest accuracy and precision.[9]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for analyzing N-acetyl methyl esters of amino acids.[3][4] This protocol is based on established methods for similar derivatives.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis P1 1. Plasma/Urine Sample + SIL-Internal Standard P2 2. Protein Precipitation (e.g., with Acetone) P1->P2 P3 3. Centrifugation P2->P3 P4 4. Supernatant Transfer P3->P4 P5 5. Liquid-Liquid Extraction (e.g., with Chloroform) P4->P5 P6 6. Evaporation of Organic Layer P5->P6 P7 7. Reconstitution in Solvent (e.g., Toluene) P6->P7 A1 8. Injection into GC P7->A1 Inject A2 9. Chromatographic Separation (Capillary Column) A1->A2 A3 10. Ionization (EI) A2->A3 A4 11. Mass Analysis (Quadrupole) A3->A4 A5 12. Detection & Quantification (SIM Mode) A4->A5

Caption: Workflow for this compound quantification using GC-MS.

Detailed GC-MS Protocol

Materials:

  • Biological sample (Plasma, Urine)

  • N-acetyl-DL-methionine-d3 methyl ester (Internal Standard)

  • Acetone (ice-cold)

  • Chloroform

  • Toluene

  • Sodium Sulfate (anhydrous)

  • Microcentrifuge tubes

  • GC vials with inserts

Procedure:

  • Sample Spiking: To a 100 µL aliquot of biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetone. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Incubate at 4°C for 10 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a new tube. Add 500 µL of chloroform and vortex for 2 minutes for liquid-liquid extraction. Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Isolation: Transfer the lower organic (chloroform) layer to a clean tube. Pass it through a small column of anhydrous sodium sulfate to remove residual water if necessary.

  • Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 50 µL of toluene. Transfer to a GC vial with an insert.

  • GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

GC-MS System Parameters

The following table provides typical starting parameters. These must be optimized for the specific instrument used.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes analyte transfer to the column for high sensitivity.
Injector Temp250°CEnsures rapid and complete volatilization of the analyte.
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column providing good separation for a wide range of analytes.
Oven ProgramStart at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.The temperature program is designed to separate the analyte from matrix components and elute it as a sharp peak.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and quantification.
Ion Source Temp230°CStandard temperature to prevent analyte condensation.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.
Ions to Monitor Analyte (this compound): m/z 117, 122 (Hypothetical, based on common fragments) IS (d3-AC-DL-MET-OME): m/z 120, 125 (Hypothetical)The quantifier ion should be abundant and specific, while the qualifier ion confirms identity. IS ions are shifted by mass difference.

Method 2: Quantification by LC-MS/MS

LC-MS/MS is the benchmark for targeted quantification in complex matrices due to its exceptional sensitivity and specificity.[10][11] This method avoids the need for derivatization and high temperatures, which can be advantageous for certain analytes.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 1. Plasma/Urine Sample + SIL-Internal Standard P2 2. Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 3. Centrifugation P2->P3 P4 4. Supernatant Transfer & Dilution (with Mobile Phase A) P3->P4 A1 5. Injection into LC P4->A1 Inject A2 6. Chromatographic Separation (C18 Column) A1->A2 A3 7. Ionization (ESI+) A2->A3 A4 8. Mass Analysis (Q1 -> Q2 -> Q3) A3->A4 A5 9. Detection & Quantification (MRM Mode) A4->A5

Caption: Workflow for this compound quantification using LC-MS/MS.

Detailed LC-MS/MS Protocol

Materials:

  • Biological sample (Plasma, Urine)

  • N-acetyl-DL-methionine-d3 methyl ester (Internal Standard)

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • Water with 0.1% Formic Acid (FA)

  • Microcentrifuge tubes

  • LC vials

Procedure:

  • Sample Spiking: To a 50 µL aliquot of biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid.[12] Vortex vigorously for 1 minute. This simple "protein crash" is often sufficient for LC-MS/MS.[8]

  • Centrifugation: Incubate at 4°C for 15 minutes, then centrifuge at 16,000 x g for 10 minutes.

  • Dilution & Transfer: Transfer 50 µL of the clear supernatant to a new tube or 96-well plate. Add 450 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). Mix well.

  • Analysis: Transfer the final solution to an LC vial and inject into the LC-MS/MS system.

LC-MS/MS System Parameters

Parameters must be optimized by infusing a standard solution of this compound and its SIL-IS to determine the optimal precursor-product ion transitions and collision energies.

ParameterRecommended SettingRationale
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)C18 is a versatile stationary phase suitable for retaining moderately polar compounds like this compound.
Mobile Phase AWater + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Flow Rate0.4 mL/minA typical flow rate for analytical LC-MS applications.
Gradient5% B for 0.5 min; ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.5 min. (Total run time: 6.0 min)A gradient elution ensures that the analyte is retained and separated from early-eluting matrix components, then eluted efficiently as a sharp peak.
Column Temp40°CElevated temperature improves peak shape and reduces viscosity.
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)The acetylated amine group is readily protonated.
Acquisition ModeMultiple Reaction Monitoring (MRM)The gold standard for quantification, providing superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transitions Analyte (this compound): Precursor: m/z 192.1 [M+H]+. Product: m/z 132.1 (Hypothetical, loss of methyl acetate) IS (d3-AC-DL-MET-OME): Precursor: m/z 195.1 [M+H]+. Product: m/z 135.1Precursor is the protonated molecule. Product ions are generated by collision-induced dissociation (CID) in Q2. These transitions must be empirically determined. The molecular weight of N-Acetyl-DL-methionine is 191.25 g/mol , so the [M+H]+ ion would be ~192.1.[13]

Data Analysis and Validation

For both methods, quantification is achieved by constructing a calibration curve. This is done by analyzing a series of calibration standards (blank matrix spiked with known concentrations of the analyte and a constant concentration of the IS). A linear regression is performed on a plot of the peak area ratio (Analyte/IS) versus the analyte concentration. The concentration of this compound in unknown samples is then calculated from this curve.

Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the method is robust and reliable.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and sensitive frameworks for the quantification of N-Acetyl-DL-Methionine Methyl Ester in biological samples. The GC-MS method, leveraging established protocols for N-acetyl methyl esters, offers excellent chromatographic resolution.[3][4] The LC-MS/MS method provides a high-throughput, highly specific alternative with simpler sample preparation. The selection of the optimal method will depend on the specific requirements of the research or drug development program. In all cases, the use of a stable isotope-labeled internal standard and proper method validation are paramount to achieving accurate and reliable quantitative results.

References

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 79(23), 9082–9090. Available from: [Link]

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Application Notes & Protocols: Strategic Use of Nα-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Chemical Profile

The synthesis of peptides, particularly those intended for therapeutic or advanced research applications, demands precise control over chemical reactivity. Methionine (Met), a sulfur-containing amino acid, introduces unique challenges into standard synthesis protocols. This guide provides an in-depth analysis of Nα-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME), a derivative designed for specific applications in peptide chemistry. We will explore the underlying principles of its use, the challenges associated with methionine, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

This compound is a methionine derivative where the alpha-amino group is protected by an acetyl group and the C-terminal carboxylic acid is protected as a methyl ester.[1] The N-acetyl group is a key modification that mimics a common post-translational modification in native proteins.[2] This modification neutralizes the positive charge of the N-terminus at physiological pH, which can enhance membrane permeability, increase proteolytic resistance by blocking aminopeptidase degradation, and improve the peptide's resemblance to its native counterpart.[2][3] The methyl ester provides stable protection for the C-terminus, making the molecule suitable as a building block in solution-phase synthesis or for the creation of peptide segments.

Below is the chemical profile for this compound.

PropertyValueReference
IUPAC Name Methyl 2-acetamido-4-(methylthio)butanoate[1][4]
Synonyms This compound[4]
CAS Number 7451-74-3[4]
Molecular Formula C₈H₁₅NO₃S[4]
Molecular Weight 205.27 g/mol [4]

Caption: Structure of Nα-Acetyl-DL-Methionine Methyl Ester.

The Methionine Challenge: Managing Side Reactions in Peptide Synthesis

The thioether side chain of methionine is nucleophilic and highly susceptible to two major side reactions during standard solid-phase peptide synthesis (SPPS), particularly during the final acidolytic cleavage step.[5][6]

  • Oxidation : The thioether can be easily oxidized to form methionine sulfoxide (Met(O)). This is a significant issue as it introduces an unwanted modification that can alter the peptide's biological activity and presents purification challenges.[6]

  • S-alkylation : During acidic cleavage, carbocations generated from the removal of acid-labile protecting groups (like the tert-butyl group from tBu, Boc, or Trt) can be attacked by the nucleophilic sulfur of methionine.[7] This results in the formation of a stable sulfonium salt, most commonly S-tert-butylmethionine, which is difficult to reverse and represents a significant source of impurity.[5][8]

Understanding and mitigating these pathways is paramount for the successful synthesis of any methionine-containing peptide.

Side_Reactions cluster_oxidation Oxidation cluster_alkylation S-Alkylation Met Methionine Residue (in Peptide Chain) Met_O Methionine Sulfoxide (Met(O)) (Side Product) Met->Met_O  ROS / Air  During Synthesis/Cleavage Met_tBu S-tert-butylated Methionine (Side Product) Met->Met_tBu  Nucleophilic Attack  by Thioether Reagents TFA Cleavage + Protecting Groups (e.g., Boc, tBu) Carbocation tert-butyl carbocation (R+) Reagents->Carbocation Generates

Caption: Key side reactions of methionine during peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Nα-Acetyl-DL-Methionine Methyl Ester (this compound)

This protocol describes the synthesis of this compound from DL-methionine methyl ester hydrochloride. The procedure is adapted from established methods for N-acetylation of amino acid esters.[9]

Materials:

  • DL-Methionine methyl ester hydrochloride

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, combine acetic anhydride (1.05 eq) and pyridine (1.05 eq) and cool the mixture in an ice bath.

  • After 10 minutes, add DL-methionine methyl ester hydrochloride (1.0 eq) to the cooled mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding cold deionized water.

  • Extract the aqueous layer four times with dichloromethane.

  • Combine the organic phases and wash sequentially, three times each, with 1 M HCl, saturated NaHCO₃ solution, and deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a yellow oil, which may crystallize upon standing.[9]

  • Purify the crude product by recrystallization from cold diethyl ether (-20°C).

  • Collect the crystals by vacuum filtration and dry in vacuo.

  • Validation: Confirm product identity and purity via ¹H NMR, mass spectrometry (MS), and melting point analysis.

Protocol 2: General Protocol for Solid-Phase Synthesis of a Methionine-Containing Peptide

This protocol outlines the standard Fmoc/tBu strategy, emphasizing the critical points for handling methionine residues.

Workflow Overview:

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the synthesis resin (e.g., Rink Amide or Wang) in N,N-dimethylformamide (DMF) for 15-30 minutes. Drain the DMF.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat once.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 eq) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Note: For the methionine residue, use standard Fmoc-Met-OH. The thioether side chain is left unprotected during synthesis.[6]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), recouple.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.[10]

  • Final Deprotection & Cleavage: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF, followed by DCM. Proceed immediately to Protocol 3 for cleavage.

Protocol 3: Optimized Cleavage of Methionine-Containing Peptides

The cleavage step is the most critical for preventing methionine side reactions. The choice of cleavage cocktail is paramount. Standard cocktails like TFA/TIS/H₂O are often insufficient.[5]

Cleavage Cocktail Comparison:

Cocktail ComponentPurposeRisk if Absent
TFA Cleaves peptide from resin; removes acid-labile side-chain protecting groupsIncomplete deprotection
TIS (Triisopropylsilane) Carbocation scavenger (for Trt, tBu groups)High risk of Trp, Cys, Met alkylation
H₂O Carbocation scavengerModerate risk of alkylation
DODT / EDT Carbocation scavengerModerate risk of alkylation
Me₂S (Dimethyl sulfide) Suppresses Met oxidation; reverses sulfonium saltHigh risk of Met oxidation & alkylation[5][11]
NH₄I (Ammonium Iodide) Reduces Met(O) back to MetPersistence of oxidized impurities[11]
TMSCl (Trimethylsilyl chloride) Eradicates oxidation when used with PPh₃High risk of Met oxidation[5]
PPh₃ (Triphenylphosphine) Eradicates oxidation when used with TMSClHigh risk of Met oxidation[5]

Recommended Cleavage Protocol (TFA/An/TMSCl/Me₂S/PPh₃): This protocol is based on advanced cocktails shown to effectively eliminate oxidation and reduce S-alkylation.[5]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Anisole (An)

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me₂S)

  • Triphenylphosphine (PPh₃)

  • Ice-cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail: TFA/An/TMSCl/Me₂S (85:5:5:5) containing 0.1% PPh₃ (w/v) . Prepare this solution fresh.

    • CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 1.5 - 2 hours.

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin twice with a small amount of fresh TFA, combining the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in vacuo.

  • Validation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and MS to confirm the identity and assess the purity, specifically checking for masses corresponding to Met(O) (+16 Da) and S-tert-butylation (+56 Da).

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Significant peak at +16 Da in MS Oxidation of methionine (Met(O)).- Ensure all synthesis reagents are fresh and sparged with nitrogen. - Use an optimized cleavage cocktail containing reducing agents like Me₂S, NH₄I, or the TMSCl/PPh₃ system.[5][11]
Significant peak at +56 Da in MS S-tert-butylation of methionine.- Use a cleavage cocktail with a high concentration of effective scavengers (TIS, DODT). - The TMSCl-containing cocktail has been shown to reduce this side reaction.[5] - If the sulfonium salt forms, it can sometimes be reversed by heating the peptide at 40°C in a 5% acetic acid solution.[8]
Incomplete Cleavage Insufficient cleavage time or TFA concentration.- Extend cleavage time to 3-4 hours. - Ensure the TFA used is >95% pure.
Low Peptide Yield Poor coupling efficiency; peptide precipitation during cleavage.- Double-couple difficult amino acids. - Ensure the peptide remains dissolved in the TFA solution before precipitation.

References

  • Vertex AI Search Grounding API. (n.d.). The Role of Protected Amino Acids in Modern Peptide Synthesis.
  • Alfa Chemistry. (n.d.). CAS 7451-74-3 this compound.
  • Chemical Communications (RSC Publishing). (n.d.). Methionine-enabled peptide modification through late-stage Pd-catalyzed β-C(sp3)–H olefination/cyclization.
  • Vertex AI Search Grounding API. (n.d.). N-Acetyl-DL-methionine: Applications in Pharma & Biochemical Research.
  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.
  • Biotage. (2023). How to handle peptides that contain methionine.
  • ChemicalBook. (n.d.). AC-MET-OME synthesis.
  • CymitQuimica. (n.d.). CAS 1115-47-5: N-Acetyl-DL-methionine.
  • LifeTein. (2025). Should My Peptide Be Acetylated?.
  • Vertex AI Search Grounding API. (2025). The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry.
  • PubMed. (n.d.). Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice.
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • PubChem. (n.d.). N-Acetyl-DL-methionine.
  • NIH. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation.
  • PubMed. (2007). Development of N-acetyl Methyl Ester Derivatives for the Determination of delta13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.
  • Organic Syntheses. (n.d.). DL-Methionine.
  • Cheméo. (n.d.). Chemical Properties of L-Methionine (CAS 63-68-3).
  • The Good Scents Company. (n.d.). dextro,laevo-methionine, 59-51-8.
  • PubChem - NIH. (n.d.). N-acetyl-L-methionine.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Journal of the American Chemical Society. (2025). Synthesis and Structural Confirmation of Secalosides A and B.
  • PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
  • ResearchGate. (2025). Synthesis of L- and D-[methyl-11C]methionine.
  • YouTube. (2015). Biochemistry | Catabolism of Methionine & Threonine to Succinyl-S-CoA.
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Application Notes & Protocols: A Researcher's Guide to In Vivo Studies with AC-DL-MET-OME

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Potential of AC-DL-MET-OME

This compound (N-acetyl-DL-methionine methyl ester) is a rationally designed derivative of the essential amino acid methionine. The addition of an N-acetyl group and a methyl ester modifies the physicochemical properties of the parent molecule, potentially altering its stability, solubility, and pharmacokinetic profile. As a methionine analog, this compound is a compelling candidate for investigating biological processes where methionine metabolism is critical yet dysregulated.

A key area of interest is oncology. Many cancer cells exhibit a unique metabolic vulnerability known as "methionine dependence," where they have an absolute requirement for exogenous methionine and cannot proliferate when it is replaced by its precursor, homocysteine.[1][2][3] This dependency, often termed the "Hoffman effect," distinguishes cancer cells from normal cells, which can typically synthesize methionine from homocysteine.[1][4] This metabolic defect arises from the cancer cells' elevated demand for methionine to fuel aberrant transmethylation reactions, which are crucial for epigenetic modifications and the synthesis of polyamines and antioxidants necessary for rapid proliferation.[5][6] By potentially modulating this pathway, this compound could serve as a tool to exploit this cancer-specific vulnerability. In vivo studies have shown that dietary methionine restriction can inhibit the growth of human cancer xenografts in mice.[7][8]

This guide provides a comprehensive framework for researchers initiating in vivo studies with this compound, covering the critical stages from initial compound formulation to preclinical efficacy evaluation. All procedures described herein must be conducted in compliance with institutional and national guidelines, such as the Guide for the Care and Use of Laboratory Animals, and be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11]

Section 1: Pre-Clinical Formulation Development

The success of any in vivo study hinges on a stable, safe, and reproducible drug formulation. This compound, as a modified amino acid ester, is anticipated to be a poorly water-soluble compound, a challenge common to over 70% of new chemical entities.[12][13] The primary goal is to develop a vehicle that can safely deliver the desired dose in a consistent and bioavailable manner.[14]

Causality in Vehicle Selection

The choice of vehicle is determined by the compound's solubility, the intended route of administration, and the vehicle's own toxicological profile.[15][16] An inappropriate vehicle can lead to poor drug exposure, high variability, or direct toxicity, confounding experimental results.[15] For early-stage preclinical studies, a multi-pronged approach to solubility testing is recommended to identify a suitable formulation.

Protocol: Solubility Screening and Formulation

Objective: To identify a suitable vehicle for this compound for intraperitoneal (IP) or oral (PO) administration in rodents.

Materials:

  • This compound (purity >98%)

  • Solvents: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Carboxymethylcellulose (CMC), Tween® 80

  • Vortex mixer, magnetic stirrer, pH meter

Procedure:

  • Aqueous Solubility:

    • Attempt to dissolve this compound in saline and PBS at a target concentration (e.g., 1 mg/mL).

    • Vortex vigorously and observe for complete dissolution. If insoluble, proceed to co-solvent systems.

  • Co-Solvent and Surfactant Screening:

    • Test the solubility in various common preclinical vehicles. The goal is to use the minimum amount of organic solvent or surfactant necessary.[17]

    • Prepare small-volume test formulations as outlined in the table below. Add this compound to the vehicle components and vortex/stir until dissolved or a homogenous suspension is formed.

Table 1: Example Vehicle Compositions for Solubility Screening

Vehicle ID Composition Route Suitability Rationale
V1 100% Saline IV, IP, PO, SC Ideal for water-soluble compounds.
V2 5% DMSO / 95% Saline IP, PO DMSO is a strong solvent but can have toxic effects.[15] Keeping it ≤5% is a common practice.
V3 10% DMSO / 40% PEG300 / 50% Saline IP, PO A robust ternary system for many poorly soluble compounds.[17][18]

| V4 | 0.5% CMC / 0.1% Tween® 80 in Water | PO | Forms a stable suspension for oral gavage; not suitable for IV/IP. |

  • Formulation Selection and Preparation:

    • Select the vehicle that fully dissolves the compound at the desired concentration with the lowest percentage of organic solvents.

    • For the chosen formulation (e.g., V3), prepare a stock solution. For a 10 mg/mL stock: first dissolve 10 mg of this compound in 100 µL DMSO. Then, add 400 µL of PEG300 and mix well. Finally, add 500 µL of saline and vortex until a clear solution is formed.

    • Always prepare fresh on the day of dosing unless stability data indicates otherwise. The vehicle without the drug should be used for the control group.[14]

Section 2: Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME). This information is crucial for designing rational dosing schedules for subsequent efficacy studies.[19][20] The goal is to determine key parameters like maximum concentration (Cmax), time to Cmax (Tmax), half-life (t½), and total drug exposure (Area Under the Curve, AUC).[21]

Workflow for a Pilot Pharmacokinetic Study

The following diagram illustrates the key steps in conducting a pilot PK study.

PK_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Formulate this compound (e.g., 10 mg/kg in V3) B Animal Acclimation (e.g., Mice, n=3 per timepoint) A->B C Prepare Collection Supplies (Anticoagulant tubes, etc.) B->C D Administer Single Dose (e.g., Intraperitoneal Injection) E Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240 min) D->E F Process Samples (Centrifuge to collect plasma) E->F G Bioanalysis (LC-MS/MS quantification) H Calculate PK Parameters (Cmax, Tmax, AUC, t½) G->H I Data Interpretation H->I Methionine_Pathway Met_ext Extracellular Methionine Transporter SLC7A5/SLC43A2 Transporters Met_ext->Transporter Uptake AC_MET This compound (Test Compound) AC_MET->Transporter Potential Inhibition Met_int Intracellular Methionine Transporter->Met_int MAT2A MAT2A Met_int->MAT2A SAM SAM (S-adenosylmethionine) MAT2A->SAM ATP Proliferation Tumor Cell Proliferation SAM->Proliferation Supports SAH SAH SAM->SAH Methyltransferases Methylation DNA/Histone Methylation SAH->Methylation Feedback Inhibition

Caption: Simplified pathway of methionine metabolism in cancer cells.

Protocol: Efficacy in a Human Colon Cancer (HCT116) Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an HCT116 xenograft model.

Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel/PBS into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers (Tumor Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., V3 from Section 1), IP, daily.

    • Group 2: this compound (50 mg/kg), IP, daily.

    • Group 3: this compound (100 mg/kg, MTD), IP, daily.

    • (Optional) Group 4: Positive Control (e.g., 5-Fluorouracil).

  • Dosing and Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

References

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  • Gao, X., et al. (2019). Emerging roles for methionine metabolism in immune cell fate and function. Trends in Biochemical Sciences, 44(10), 849-861. [Link]

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Application Note & Protocols: Formulation of N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME) for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Part 1: Introduction & Scientific Background

1.1. Overview of AC-DL-MET-OME

N-acetyl-DL-methionine methyl ester (this compound) is a derivative of the essential amino acid DL-methionine.[1][2] It is characterized by two key modifications to the parent methionine molecule: an N-terminal acetyl group and a methyl ester at the C-terminus. These modifications significantly alter the physicochemical properties of the original amino acid, primarily by neutralizing the zwitterionic charges and increasing its lipophilicity.

The structure of this compound suggests its potential utility as a pro-drug for methionine. It is hypothesized that following administration, endogenous esterase and amidase enzymes will hydrolyze the ester and acetyl groups, respectively, releasing methionine into circulation.[3][4] This strategy can be employed to enhance bioavailability or modify the pharmacokinetic profile of the parent amino acid.[3]

1.2. Rationale for Formulation Development

The primary objective in early preclinical animal experimentation is to maximize systemic exposure to a new chemical entity (NCE) to evaluate its pharmacokinetics, efficacy, and safety.[5][6] The formulation is a critical determinant of a drug's performance, and a poorly designed vehicle can lead to inconsistent exposure, erroneous data, and even adverse events unrelated to the compound's pharmacology.[5][7]

This guide provides a comprehensive framework for developing stable, consistent, and biocompatible formulations of this compound suitable for common routes of administration in rodent models. We emphasize the causality behind procedural choices to empower researchers to adapt these protocols to their specific experimental needs.

1.3. Key Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of rational formulation development.[7] While extensive experimental data for this compound is not widely published, we can infer key characteristics from its structure and available data on related molecules.

PropertyValue / DescriptionSource / Rationale
IUPAC Name N-Acetyl-DL-methionine methyl esterBased on chemical structure.
Molecular Formula C₈H₁₅NO₃S[8]
Molecular Weight 205.27 g/mol [8][9]
Predicted Solubility Likely low in aqueous media; enhanced in organic solvents.The esterification and acetylation mask the polar carboxylic acid and amine groups of methionine, increasing lipophilicity. N-acetyl-DL-methionine is soluble in water[10], but the methyl ester will significantly reduce this. Researchers should consider vehicles like oils, polyethylene glycol (PEG), or propylene glycol.[11][12]
Predicted Stability Potentially susceptible to hydrolysis.The methyl ester bond can be hydrolyzed, especially at non-neutral pH. Formulations should be prepared fresh, and stability studies in the final vehicle are recommended.
Physical Form Likely a solid at room temperature.The related compound, N-acetyl-L-methionine methyl ester, has a melting point of 96°C.[9]

Part 2: Pre-Formulation Assessment

A systematic solubility screening is the most critical step in preclinical formulation. The goal is to identify a vehicle system that can dissolve the required dose in a volume appropriate for the chosen animal model and administration route.

2.1. Solubility Screening Workflow

The following workflow provides a systematic approach to identifying a suitable vehicle. This process is designed to conserve the active pharmaceutical ingredient (API), which is often scarce in early development.[13]

G cluster_0 Phase 1: Aqueous Solubility cluster_1 Phase 2: Co-Solvents & Solubilizers cluster_2 Phase 3: Lipid & Suspension Vehicles start Start: Weigh 1-5 mg this compound aq_vehicles Test Aqueous Vehicles: 1. Water 2. Saline (0.9% NaCl) 3. PBS (pH 7.4) start->aq_vehicles vortex_sonicate Vortex & Sonicate aq_vehicles->vortex_sonicate observe1 Observe for Dissolution vortex_sonicate->observe1 pass1 Soluble at Target Conc.? observe1->pass1 cosolvents Test Co-Solvents: - Propylene Glycol (PG) - PEG 400 - Ethanol - DMSO pass1->cosolvents No cyclodextrins Test Solubilizers: - Hydroxypropyl-β-Cyclodextrin (HPβCD) - Sulfobutylether-β-CD (SBEβCD) pass1->cyclodextrins No final_solution Select Lead Vehicle for In-Vivo Study pass1->final_solution Yes vortex_sonicate2 Vortex & Sonicate cosolvents->vortex_sonicate2 cyclodextrins->vortex_sonicate2 observe2 Observe for Dissolution vortex_sonicate2->observe2 pass2 Soluble at Target Conc.? observe2->pass2 lipids Test Lipid Vehicles: - Corn Oil - Sesame Oil pass2->lipids No suspension Test Suspension Vehicles: - 0.5% Methylcellulose (MC) - 1% Carboxymethylcellulose (CMC) pass2->suspension No pass2->final_solution Yes vortex_sonicate3 Vortex & Sonicate lipids->vortex_sonicate3 suspension->vortex_sonicate3 observe3 Observe for Dissolution/Suspension vortex_sonicate3->observe3 pass3 Stable Suspension? observe3->pass3 pass3->final_solution Yes

Caption: Systematic workflow for solubility screening of this compound.

2.2. Vehicle Selection Guide

The choice of vehicle is constrained by the route of administration, the required dose, and the vehicle's own toxicological profile.[7][11]

Vehicle ClassExamplesSuitable RoutesRationale & Considerations
Aqueous Buffers 0.9% Saline, Phosphate-Buffered Saline (PBS)IV, IP, SC, OralIdeal for soluble, stable compounds. Ensures isotonicity and physiological pH, minimizing injection site irritation.[14] Unlikely to be sufficient for this compound alone at high concentrations.
Co-Solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolIV, IP, SC, OralUsed to dissolve lipophilic compounds. Must be diluted with aqueous buffers for injection. High concentrations can cause hemolysis (IV) or irritation (IP, SC).[12][15]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELIV, IP, OralForm micelles to solubilize poorly soluble drugs. Can cause hypersensitivity reactions. Use at the lowest effective concentration.[15]
Cyclodextrins HPβCD, SBEβCDIV, IP, SC, OralForm inclusion complexes with drug molecules to increase aqueous solubility.[16][17] Generally considered safe and are effective for many poorly soluble APIs.[16]
Lipid Vehicles Corn oil, Sesame oil, Miglyol® 812Oral, SC, IMSuitable for highly lipophilic, water-insoluble compounds. Not for IV use. Provides a depot effect for SC/IM routes.[11][13]
Suspension Agents 0.5% (w/v) Methylcellulose (MC), 1% (w/v) Sodium Carboxymethylcellulose (CMC)OralUsed when a compound cannot be dissolved at the required concentration. Particle size must be controlled to ensure dose uniformity. Not for IV use.[7]

Part 3: Formulation Protocols

IMPORTANT: All preparations for parenteral (injectable) administration must be sterile.[18][19] Work in a laminar flow hood and use sterile equipment and reagents. Formulations should be prepared fresh daily unless stability data indicates otherwise.

3.1. Formulation for Oral Administration (Aqueous Suspension)

This protocol is suitable for high-dose toxicology studies where solubility limits are exceeded.[7]

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat ~60% of the final required volume of sterile water to 60-70°C.

    • Slowly add 0.5% (w/v) methylcellulose powder while stirring vigorously to disperse.

    • Remove from heat and add the remaining volume as cold sterile water.

    • Continue stirring at 2-8°C until a clear, viscous solution forms.

  • Protocol:

    • Calculate the required mass of this compound and the total volume of vehicle needed for all animals.

    • Weigh the this compound into a sterile glass mortar or vial.

    • Add a small amount of the 0.5% MC vehicle to wet the powder and form a uniform paste using a pestle or by vortexing.

    • Gradually add the remaining vehicle in portions, mixing thoroughly between additions to avoid clumping.

    • Continuously stir the final suspension with a magnetic stir bar during dosing to ensure homogeneity.

3.2. Formulation for Intraperitoneal (IP) Injection (Co-Solvent Solution)

This protocol uses a common co-solvent system to enhance solubility for systemic delivery.

  • Vehicle Components: PEG 400, Saline (0.9% NaCl).

  • Protocol:

    • Determine the target final concentration of this compound.

    • Weigh the required mass of this compound into a sterile vial.

    • Add PEG 400 and vortex/sonicate until the compound is fully dissolved. Start with a low percentage of PEG 400 (e.g., 10% of the final volume) and increase only if necessary.

    • Once dissolved, add sterile saline to reach the final volume. For example, for a 10% PEG 400 formulation, add 100 µL of PEG 400 for every 900 µL of saline.

    • Vortex to mix thoroughly.

    • Visually inspect the solution against a black and white background. It must be clear and free of particles.

    • If sterile filtration is required, use a 0.22 µm syringe filter compatible with PEG 400 (e.g., PVDF or PTFE).

3.3. Formulation for Intravenous (IV) Injection (Cyclodextrin Solution)

IV formulations have the strictest requirements and must be sterile, particle-free, and close to physiological pH and osmolality to prevent harm.[14][19]

  • Vehicle Components: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD) in Sterile Water for Injection (WFI).

  • Protocol:

    • Prepare a 20% (w/v) HPβCD solution by dissolving HPβCD in WFI. Sterile filter this vehicle solution through a 0.22 µm filter.

    • Weigh the required mass of this compound into a sterile vial.

    • Add the sterile 20% HPβCD vehicle.

    • Vortex and sonicate at a controlled temperature (e.g., 30-40°C) to facilitate the formation of the inclusion complex and dissolution. This may take 30-60 minutes.

    • Allow the solution to cool to room temperature.

    • Crucially, perform a final visual inspection. The solution must be absolutely clear. Any haze, precipitation, or particles render it unsafe for IV administration.

    • This solution is self-filtered if the stock HPβCD was pre-filtered. Do not re-filter if there is a risk of the compound precipitating in the filter membrane.

Part 4: Administration Protocols in Rodents

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

4.1. Protocol: Oral Gavage (Mouse/Rat)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[20]

SpeciesBody Weight (g)Max Volume (mL/kg)Recommended Needle
Mouse 20 - 2510 mL/kg20G, 1-1.5" flexible or curved
Rat 250 - 30010 mL/kg16-18G, 3" flexible or curved

Sources:[20][21][22][23]

  • Procedure:

    • Weigh the animal to calculate the correct dosing volume.[21]

    • Measure the gavage needle from the tip of the animal's nose to the last rib and mark the tube; do not insert past this point.[20][23]

    • Properly restrain the animal to extend its head and neck, creating a straight line to the esophagus.[21]

    • Gently insert the needle into the diastema (gap behind incisors) and advance it along the roof of the mouth. The animal should swallow as the tube enters the esophagus.[22]

    • The tube should pass easily with no resistance. If resistance is felt, withdraw and reposition.[22]

    • Administer the substance slowly and withdraw the needle along the same path.

    • Monitor the animal for 5-10 minutes post-procedure for any signs of respiratory distress.[21][22]

4.2. Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)

IP injections deliver substances into the peritoneal cavity for rapid systemic absorption.

SpeciesMax Volume (mL/kg)Recommended NeedleInjection Site
Mouse 10 mL/kg25-27GLower right abdominal quadrant
Rat 10 mL/kg23-25GLower right abdominal quadrant

Sources:[18][24][25][26]

  • Procedure:

    • Restrain the animal securely with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site.[25]

    • Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[24][26]

    • Insert the needle, bevel up, at a 30-40 degree angle.[24][26]

    • Gently aspirate to ensure no blood or urine is drawn. If fluid enters the syringe, withdraw and use a fresh needle/syringe at a new site.[18][25]

    • Inject the substance and withdraw the needle.

4.3. Protocol: Intravenous (IV) Tail Vein Injection (Mouse)

IV injections provide 100% bioavailability and immediate systemic distribution. This is a technically demanding procedure.

SpeciesMax Bolus Volume (mL/kg)Recommended NeedleKey Step
Mouse 5 mL/kg27-30GVasodilation of tail veins

Sources:[27][28]

  • Procedure:

    • Place the mouse in a suitable restrainer.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible.[14][27]

    • Wipe the tail with 70% alcohol.

    • Stabilize the tail and insert the needle, bevel up, parallel to the vein.[27][28]

    • A successful insertion may result in a "flash" of blood in the needle hub.

    • Inject a very small volume first. If the needle is correctly placed, the vein will blanch, and there will be no resistance. If a subcutaneous "bleb" forms, the injection is not in the vein.[27]

    • If successful, inject the remaining volume slowly.

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.[27]

Part 5: Visualizing the Metabolic Pathway

Understanding the compound's fate is key to interpreting experimental outcomes. This compound is designed to be a pro-drug, releasing the active methionine molecule after metabolic processing.

G compound This compound (Administered Pro-drug) hydrolysis1 Esterase Enzymes (e.g., in plasma, liver) compound->hydrolysis1 Step 1: De-esterification intermediate N-acetyl-DL-methionine hydrolysis1->intermediate hydrolysis2 Amidase Enzymes (e.g., in kidney, liver) intermediate->hydrolysis2 Step 2: De-acetylation final_product DL-Methionine (Biologically Active) hydrolysis2->final_product

Caption: Hypothesized metabolic activation of this compound to Methionine.

Part 6: References

  • Vertex AI Search. (n.d.). Excipients for Parenterals. Retrieved December 30, 2025, from

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved December 30, 2025, from

  • Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved December 30, 2025, from

  • Addgene Blog. (2025). Common Injection Routes in Mice. Retrieved December 30, 2025, from

  • Scantox. (n.d.). Preclinical Drug Formulation. Retrieved December 30, 2025, from

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved December 30, 2025, from

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved December 30, 2025, from

  • Li, P., & Zhao, L. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5). Retrieved from

  • Taylor & Francis Online. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved December 30, 2025, from

  • OACU. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved December 30, 2025, from

  • NIH. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved December 30, 2025, from

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved December 30, 2025, from

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved December 30, 2025, from

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Retrieved December 30, 2025, from

  • UCSF IACUC. (2023). Oral Gavage In Mice and Rats. Retrieved December 30, 2025, from

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved December 30, 2025, from

  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved December 30, 2025, from

  • BenchChem. (2025). Application Notes and Protocols for Oral Gavage Administration in Mice. Retrieved December 30, 2025, from

  • Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved December 30, 2025, from

  • FSU Office of Research. (2016). Oral Gavage in the Rat. Retrieved December 30, 2025, from

  • UBC Animal Care Committee. (2020). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved December 30, 2025, from

  • Alfa Chemistry. (n.d.). CAS 7451-74-3 this compound. Retrieved December 30, 2025, from

  • Cayman Chemical. (n.d.). I want to deliver my compound to animals What is the best solvent to use?. Retrieved December 30, 2025, from

  • PubMed. (n.d.). Methionine availability in plasma of dairy cows supplemented with methionine hydroxy analog isopropyl ester. Retrieved December 30, 2025, from

  • PubMed. (2001). Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation. Retrieved December 30, 2025, from

  • Solubility of Things. (n.d.). Methionine. Retrieved December 30, 2025, from

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Retrieved December 30, 2025, from

  • PubChem. (n.d.). N-Acetyl-DL-methionine. Retrieved December 30, 2025, from

  • CymitQuimica. (n.d.). CAS 1115-47-5: N-Acetyl-DL-methionine. Retrieved December 30, 2025, from

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Retrieved December 30, 2025, from

  • ChemicalBook. (n.d.). AC-MET-OME. Retrieved December 30, 2025, from

  • Wikipedia. (n.d.). Methionine. Retrieved December 30, 2025, from

  • PubMed. (2020). Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. Retrieved December 30, 2025, from

Sources

Analytical methods for purity assessment of synthesized AC-DL-MET-OME.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Multi-faceted Approach to the Analytical Purity Assessment of Synthesized N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME)

Introduction: The Imperative for Rigorous Purity Analysis

N-Acetyl-DL-methionine methyl ester (this compound) is a derivative of the essential amino acid methionine, featuring an acetylated amine and an esterified carboxyl group. This modification alters its physicochemical properties, making it a valuable intermediate in organic synthesis and a potential candidate in various research and development pipelines. As with any synthesized active pharmaceutical ingredient (API) or key intermediate, establishing a comprehensive purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in downstream applications.[1][2]

The purity of this compound is a composite assessment of its identity, the quantification of the main component, and the detection and characterization of all relevant impurities. These impurities can arise from multiple sources, including unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage.[3] Given that the starting material is a racemic (DL) mixture, the enantiomeric purity is also a critical parameter to assess.

This guide provides a holistic analytical strategy employing orthogonal methods to deliver a high-confidence purity assessment of this compound. We will delve into the causality behind method selection, provide detailed, field-tested protocols, and emphasize the principles of method validation that underpin trustworthy and reliable results.[4][5]

Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical assessment of potential impurities based on the synthetic route. A common synthesis involves the acetylation of DL-methionine methyl ester.[6] This process informs the types of impurities we must be equipped to detect.

  • Process-Related Impurities:

    • Starting Materials: Unreacted DL-methionine methyl ester.

    • Reagents: Residual reagents such as acetic anhydride or pyridine.[6]

  • Product-Related Impurities:

    • Degradation Products: The thioether group in methionine is susceptible to oxidation, leading to the formation of N-acetyl-DL-methionine methyl ester sulfoxide and the corresponding sulfone.[3][7]

    • By-products: Formation of dimers or other side-products like 4-(β-methylmercaptoethyl)oxazolone-5, especially under certain pH and temperature conditions.[8]

  • Enantiomeric Impurities:

    • While the target is a DL-racemate, any process that could inadvertently enrich one enantiomer over the other must be monitored. Chiral chromatography is essential to confirm the 1:1 racemic nature of the mixture.

The following diagram illustrates the relationship between the target molecule and its potential impurities.

G cluster_main cluster_impurities SM DL-Methionine Methyl Ester Product This compound (Target Molecule) SM->Product Acetylation Sulfoxide This compound Sulfoxide Product->Sulfoxide Oxidation Dimer Dimeric By-products Product->Dimer Side Reaction Reagent Acetic Anhydride (Reagent) Reagent->Product Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation G cluster_tests cluster_hplc cluster_spec Sample Synthesized This compound HPLC Quantitative Analysis (HPLC) Sample->HPLC Spectroscopy Identity Confirmation (Spectroscopy) Sample->Spectroscopy RP_HPLC RP-HPLC HPLC->RP_HPLC Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC NMR NMR ('H, 'C) Spectroscopy->NMR MS Mass Spec. Spectroscopy->MS IR FT-IR Spectroscopy->IR Report Comprehensive Purity Report RP_HPLC->Report Chiral_HPLC->Report NMR->Report MS->Report IR->Report

Sources

Application Notes and Protocols for AC-DL-MET-OME in Agricultural and Feed Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Methionine Analogue for Enhanced Animal Nutrition

Methionine, an essential sulfur-containing amino acid, is a critical component in poultry, swine, and ruminant diets, often being the first limiting amino acid in common feed formulations.[1] Its supplementation is standard practice to ensure optimal growth, feed efficiency, and overall health. AC-DL-MET-OME, or N-Acetyl-DL-Methionine Methyl Ester, represents a chemically modified form of DL-methionine designed to offer potential advantages in stability, bioavailability, and targeted delivery within the gastrointestinal tract of various livestock species.

The acetylation of the amino group and the esterification of the carboxyl group are intended to protect the methionine molecule from premature degradation, particularly in the rumen of ruminants, and to potentially modify its absorption characteristics in non-ruminants. It is hypothesized that the acetyl and methyl ester groups are cleaved by endogenous enzymes, such as esterases and acylases, in the small intestine, releasing methionine for absorption and subsequent metabolic utilization.[2][3][4] Studies on N-acetyl-L-methionine have shown it to be a bioavailable source of methionine in rats and humans.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this compound in various agricultural and feed research settings. The protocols outlined below are designed to be robust and adaptable to different species and research objectives.

Part 1: Understanding the Mechanism and Rationale

Metabolic Pathway and Bioactivation

The efficacy of this compound as a methionine source hinges on its in vivo hydrolysis to yield DL-methionine. The proposed bioactivation pathway involves two key enzymatic steps:

  • De-esterification: Carboxylesterases, present in the intestinal lumen and mucosa, are expected to hydrolyze the methyl ester bond, yielding N-Acetyl-DL-Methionine.

  • De-acetylation: Acylases, particularly aminoacylase-1, which is found in various tissues including the intestine and liver, then cleave the acetyl group from the amino group, releasing free DL-methionine.[2][4][6] The D-isomer of methionine can then be converted to the L-isomer, the biologically active form, by enzymes in the liver and kidney.

Diagram: Proposed Metabolic Pathway of this compound

AC_DL_MET_OME This compound (N-Acetyl-DL-Methionine Methyl Ester) AC_DL_MET N-Acetyl-DL-Methionine AC_DL_MET_OME->AC_DL_MET Esterase (Intestine) DL_MET DL-Methionine AC_DL_MET->DL_MET Acylase (Intestine, Liver) L_MET L-Methionine DL_MET->L_MET Isomerase (Liver, Kidney) D_MET D-Methionine Protein Protein Synthesis & Other Metabolic Functions L_MET->Protein

Caption: Proposed enzymatic conversion of this compound to bioavailable L-methionine.

Part 2: Experimental Protocols

Protocol 1: Bioavailability and Efficacy in Broiler Chickens

Objective: To determine the relative bioavailability (RBV) of this compound compared to a standard DL-methionine source in broiler chickens.

Experimental Design:

  • Animals: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500).

  • Housing: Birds will be housed in environmentally controlled pens with ad libitum access to feed and water.[7]

  • Dietary Treatments: A basal diet deficient in methionine will be formulated.[8][9][10] This basal diet will be supplemented with graded levels of either DL-methionine or this compound. An example of treatment groups is shown in the table below.

  • Duration: The trial will last for a standard broiler rearing period (e.g., 21 or 42 days).[9]

Table 1: Example Dietary Treatments for Broiler Bioavailability Study

Treatment GroupBasal DietDL-Methionine Supplement (%)This compound Supplement (%) (Iso-molar to DL-Met)
1 (Control)+0.000.00
2+0.050.00
3+0.100.00
4+0.150.00
5+0.00Equivalent to 0.05% DL-Met
6+0.00Equivalent to 0.10% DL-Met
7+0.00Equivalent to 0.15% DL-Met

Step-by-Step Methodology:

  • Acclimation (Day 0-3): Chicks are fed a standard starter diet.

  • Experimental Period (Day 4 onwards): Chicks are randomly allocated to the dietary treatment groups.

  • Data Collection:

    • Growth Performance: Body weight and feed intake are recorded weekly. Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.[7][8]

    • Carcass Analysis (at trial termination): A subset of birds from each treatment is euthanized to determine carcass yield, breast meat yield, and abdominal fat pad weight.

    • Blood Sampling: Blood samples are collected to analyze plasma methionine and other amino acid concentrations.[3]

  • Statistical Analysis: Data are analyzed using ANOVA. The RBV of this compound is determined using the slope-ratio assay, comparing the response (e.g., weight gain, FCR) to graded levels of the test and standard methionine sources.[11][12]

Diagram: Broiler Bioavailability Experimental Workflow

start Day-old Broiler Chicks acclimation Acclimation (3 days) Standard Starter Diet start->acclimation randomization Random Allocation to Treatment Groups acclimation->randomization feeding_trial Experimental Feeding Period (e.g., 21 or 42 days) randomization->feeding_trial data_collection Weekly Data Collection: Body Weight, Feed Intake feeding_trial->data_collection termination Trial Termination feeding_trial->termination analysis Statistical Analysis (ANOVA, Slope-Ratio Assay) data_collection->analysis carcass Carcass Analysis termination->carcass blood Blood Sampling (Plasma Amino Acids) termination->blood carcass->analysis blood->analysis

Caption: Workflow for assessing the bioavailability of this compound in broilers.

Protocol 2: Rumen Bypass and Intestinal Disappearance in Ruminants

Objective: To evaluate the potential of this compound to bypass rumen degradation and to be absorbed in the small intestine of ruminants.

Experimental Design:

  • In Situ Rumen Incubation:

    • Animals: Rumen-cannulated steers or cows.

    • Methodology: this compound is weighed into porous bags and incubated in the rumen for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). The disappearance of the compound from the bags over time indicates its ruminal degradation rate.[13]

  • In Vitro Three-Step Fermentation:

    • This method simulates the conditions of the rumen, abomasum, and small intestine.[14][15]

    • Rumen Phase: Incubation in buffered rumen fluid.

    • Abomasum Phase: Incubation in an acidic pepsin solution.

    • Intestinal Phase: Incubation in a pancreatin solution at a neutral pH.

    • The disappearance of this compound at each stage is quantified.

Step-by-Step Methodology (In Vitro):

  • Sample Preparation: Accurately weigh this compound into incubation vessels.

  • Rumen Fluid Incubation: Incubate samples in a buffered rumen fluid medium under anaerobic conditions at 39°C.[13] Collect samples at specified time points.

  • Abomasal Digestion: After the rumen phase, subject the remaining material to an acidic pepsin solution to simulate abomasal digestion.

  • Intestinal Digestion: Following the abomasal phase, neutralize the pH and add a pancreatin solution to simulate intestinal digestion.

  • Analysis: Quantify the remaining this compound and its metabolites (N-Acetyl-DL-Methionine and DL-methionine) in the fluid and solid fractions at each stage using appropriate analytical methods (e.g., HPLC).

Table 2: Expected Outcome of Rumen Bypass and Intestinal Disappearance Study

PhaseExpected Disappearance of Unprotected MethionineExpected Disappearance of this compound
RumenHighLow
Abomasum-Low
Small Intestine-High
Protocol 3: Growth Performance and Nutrient Utilization in Swine

Objective: To assess the effect of dietary supplementation with this compound on the growth performance, nutrient digestibility, and plasma metabolites of growing-finishing pigs.

Experimental Design:

  • Animals: Weaned piglets or growing-finishing pigs.

  • Housing: Pigs are housed in individual or group pens with ad libitum access to feed and water.[16][17]

  • Dietary Treatments: A basal diet marginally deficient in methionine will be formulated. This diet will be supplemented with either DL-methionine or this compound at different inclusion levels.

  • Duration: The trial will cover the nursery, growing, or finishing phase.

Step-by-Step Methodology:

  • Adaptation Period: Pigs are adapted to the basal diet for one week.

  • Experimental Period: Pigs are fed their respective dietary treatments.

  • Data Collection:

    • Performance: Individual pig weights and pen feed consumption are recorded to calculate ADG, ADFI, and G:F.[7]

    • Digestibility Study: A digestibility marker (e.g., titanium dioxide or chromic oxide) is included in the feed during the last week of the trial. Fecal samples are collected to determine the apparent ileal digestibility of amino acids.

    • Blood Analysis: Blood samples are collected to measure plasma urea nitrogen (PUN) as an indicator of amino acid utilization, as well as plasma concentrations of methionine and other amino acids.[3]

  • Statistical Analysis: Performance and digestibility data are analyzed using ANOVA.

Part 3: Analytical Methodology

The accurate quantification of this compound and its metabolites is crucial for the successful execution of these protocols. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method for this compound and Metabolites in Feed and Biological Samples
  • Sample Preparation:

    • Feed: Extraction with a suitable solvent (e.g., methanol/water mixture) followed by centrifugation and filtration.

    • Plasma: Deproteinization with an acid (e.g., trichloroacetic acid) followed by centrifugation and filtration.

    • Rumen Fluid/Digesta: Homogenization, centrifugation, and filtration of the supernatant.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[18][19]

    • Detection: UV detection at a wavelength suitable for the derivatized or underivatized compounds. Derivatization with agents like 2,4-dinitrofluorobenzene (DNFB) can enhance sensitivity.[18]

    • Quantification: Based on a standard curve generated with pure standards of this compound, N-Acetyl-DL-Methionine, and DL-methionine.

Conclusion and Future Directions

This compound holds promise as a novel methionine source in animal nutrition. The protocols detailed in these application notes provide a robust framework for researchers to systematically evaluate its bioavailability, efficacy, and mode of action in various agricultural species. Further research should focus on optimizing inclusion levels in different diets, understanding its interaction with other feed ingredients, and elucidating its full metabolic fate in different animal models. These investigations will be instrumental in validating the practical and economic benefits of this compound in commercial animal production.

References

  • Araújo, L.F., Junqueira, O.M., Araújo, C.D., Faria, D.E., & Andreotti, M. (2004). Different criteria of feed formulation for broilers aged 43 to 49 days. Brazilian Journal of Poultry Science, 6, 61-64. [Link]

  • Attia, Y. A., et al. (2020a). Effects of Methionine-Supplemented Low-Protein Diets on Production Efficiency, Heat Resilience, and Welfare of Broilers in Tropical Climates. Animals, 10(11), 2083. [Link]

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  • Musumeci, T., et al. (2014). Simultaneous Determination of Taurine, N-Acetylcysteine, Glycine and Methionine in Commercial Formulations by High-Performance Liquid Chromatography. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-7. [Link]

  • News-Medical.Net. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

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Application Notes and Protocols for Assessing the Cell Permeability of N-Acetyl-DL-methionine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cell Permeability for N-Acetyl-DL-methionine Methyl Ester

N-Acetyl-DL-methionine methyl ester, a derivative of the essential amino acid methionine, holds potential for various applications in biochemical research and pharmaceutical development.[1][2] Its utility is fundamentally linked to its ability to cross cellular membranes to reach intracellular targets. Understanding the cell permeability of this compound is therefore a critical parameter in evaluating its biological activity, potential therapeutic efficacy, and overall drug-like properties.

This comprehensive guide provides detailed application notes and protocols for assessing the cell permeability of N-Acetyl-DL-methionine methyl ester. We will explore three widely adopted in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay. The selection of these assays allows for a tiered approach, from high-throughput screening of passive diffusion to more complex models that account for active transport and efflux mechanisms.

Physicochemical Properties of N-Acetyl-DL-methionine and its Methyl Ester:

PropertyN-Acetyl-DL-methionineN-Acetyl-DL-methionine Methyl EsterReference
CAS Number 1115-47-57451-74-3[3][4]
Molecular Formula C7H13NO3SC8H15NO3S[4][5]
Molecular Weight 191.25 g/mol 205.28 g/mol [4][5]
LogP -0.19-0.1[4][6]

The low LogP values suggest that both compounds are relatively hydrophilic, which may impact their ability to passively diffuse across lipid membranes. The methyl ester is slightly more lipophilic than the parent compound, which could potentially enhance its passive permeability.

I. Parallel Artificial Membrane Permeability Assay (PAMPA): A High-Throughput Screen for Passive Diffusion

The PAMPA model is a non-cell-based assay that is a cost-effective and high-throughput method for predicting passive drug transport.[7][8] It is particularly useful in the early stages of drug discovery to rank compounds based on their passive permeability.[7][9] The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8]

Causality Behind Experimental Choices in PAMPA:
  • Lipid Composition: The choice of lipid in the artificial membrane is critical for mimicking specific biological barriers. For general intestinal absorption prediction, a lecithin-based membrane is common.[8]

  • pH: The pH of the donor and acceptor buffers can be adjusted to mimic different physiological compartments, such as the gastrointestinal tract, and to assess the permeability of ionizable compounds.

  • Incubation Time: The incubation time is optimized to allow for measurable compound diffusion without reaching equilibrium, which would prevent accurate permeability calculations.[9]

Experimental Workflow for PAMPA

Caption: High-level workflow for the PAMPA assay.

Detailed Protocol for PAMPA
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of N-Acetyl-DL-methionine methyl ester in DMSO.

    • Prepare the donor solution by diluting the stock solution to the desired final concentration (e.g., 10-100 µM) in a buffer of choice (e.g., Phosphate Buffered Saline, PBS, at pH 7.4).

    • Prepare the acceptor buffer, which is typically the same as the donor buffer.

    • Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).[8]

  • Assay Procedure:

    • Add the acceptor buffer to the wells of the acceptor plate (e.g., 300 µL).

    • Carefully coat the membrane of the donor plate with the lipid solution (e.g., 5 µL) and allow the solvent to evaporate.

    • Place the lipid-coated donor plate onto the acceptor plate.

    • Add the donor solution to the wells of the donor plate (e.g., 150 µL).[8]

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[10]

  • Sample Analysis and Data Calculation:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of N-Acetyl-DL-methionine methyl ester in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Ceq))

    Where:

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

    • CA(t) is the concentration of the compound in the acceptor well at time t.

    • Ceq is the equilibrium concentration.

II. Caco-2 Cell Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from a human colorectal carcinoma, is widely used as an in vitro model to predict human drug absorption.[11] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, mimicking the intestinal barrier.[11][12] This assay is invaluable for assessing both passive and active transport, as well as identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).[11][12]

Causality Behind Experimental Choices in Caco-2 Assays:
  • Cell Culture Duration: Caco-2 cells require an extended culture period (typically 18-22 days) to form a fully differentiated and polarized monolayer with well-established tight junctions.[11] Accelerated 5-day protocols exist but may have lower expression of some transporters.[13]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is paramount for reliable results.[12] Transepithelial Electrical Resistance (TEER) measurement is a non-invasive method to assess tight junction formation.[12] The passage of a fluorescent marker with low permeability, such as Lucifer Yellow, is also used to confirm monolayer integrity.[14]

  • Bidirectional Transport: Performing the assay in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions is crucial.[11] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[11]

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol for Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto collagen-coated Transwell® inserts at an appropriate density.

    • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the TEER. A TEER value above 200 Ω·cm² is generally considered acceptable.[15]

  • Permeability Assay:

    • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at 37°C.

    • Prepare the dosing solution of N-Acetyl-DL-methionine methyl ester at the desired concentration in the transport buffer.

    • For A-to-B transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-to-A transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from the receiver chamber for analysis.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of N-Acetyl-DL-methionine methyl ester in the collected samples using LC-MS/MS.

    • Calculate the Papp value using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

III. MDCK Cell Permeability Assay: A Versatile Model for Permeability and Efflux

The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening.[16] MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells (typically 3-5 days).[16][17] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability. Furthermore, MDCK cells can be transfected to overexpress specific transporters, such as P-gp (MDCK-MDR1), providing a powerful tool to identify substrates of specific efflux pumps.[14][16][18]

Causality Behind Experimental Choices in MDCK Assays:
  • Cell Line Selection: The choice between wild-type MDCK and a transporter-overexpressing line like MDCK-MDR1 depends on the research question. Wild-type cells are suitable for assessing passive permeability, while MDCK-MDR1 cells are specifically used to investigate P-gp-mediated efflux.[14][19]

  • Use of Inhibitors: To confirm the involvement of a specific transporter, the assay can be performed in the presence and absence of a known inhibitor (e.g., cyclosporin A for P-gp).[16] A significant increase in A-to-B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.

  • Comparison to Caco-2: MDCK assays are generally faster than Caco-2 assays due to the shorter cell culture time.[19] However, Caco-2 cells provide a more comprehensive model of the human intestine, expressing a wider range of transporters.

Experimental Workflow for MDCK-MDR1 Permeability Assay

Caption: Workflow for the MDCK-MDR1 cell permeability assay.

Detailed Protocol for MDCK-MDR1 Permeability Assay
  • Cell Culture:

    • Seed MDCK-MDR1 cells onto Transwell® inserts.

    • Culture the cells for 3-5 days until a confluent monolayer is formed.[16]

    • Confirm monolayer integrity by measuring TEER (typically >200 Ω·cm²).[16]

  • Permeability Assay:

    • Wash the MDCK-MDR1 monolayers with pre-warmed transport buffer at 37°C.

    • For experiments with inhibitors, pre-incubate the cells with a known P-gp inhibitor (e.g., 10 µM Cyclosporin A) for 30-60 minutes.[16]

    • Perform the bidirectional transport assay (A-to-B and B-to-A) as described for the Caco-2 assay.

    • Incubate at 37°C for 1-2 hours.

    • Collect samples from the receiver chambers.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of N-Acetyl-DL-methionine methyl ester using LC-MS/MS.

    • Calculate Papp values and the efflux ratio.

    • An efflux ratio ≥ 2 in the absence of an inhibitor, which is significantly reduced in the presence of a P-gp inhibitor, indicates that N-Acetyl-DL-methionine methyl ester is a substrate of P-gp.[18]

Data Interpretation and Summary

The results from these three assays will provide a comprehensive profile of the cell permeability of N-Acetyl-DL-methionine methyl ester.

AssayPrimary Information GainedInterpretation for N-Acetyl-DL-methionine methyl ester
PAMPA Passive permeabilityProvides a baseline for transcellular diffusion. A low Papp value would suggest that passive diffusion is not a major route of absorption.
Caco-2 Passive and active transport, intestinal effluxA high A-to-B Papp value suggests good oral absorption. A high efflux ratio (>2) indicates that the compound is a substrate for efflux transporters in the intestine.
MDCK-MDR1 P-gp mediated effluxA high efflux ratio that is reduced by a P-gp inhibitor specifically identifies the compound as a P-gp substrate. This can have implications for drug-drug interactions and blood-brain barrier penetration.

By employing this tiered approach, researchers can efficiently and accurately characterize the cell permeability of N-Acetyl-DL-methionine methyl ester, providing crucial data to guide its further development and application.

References

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 5(1), 17. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • PubMed. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 5(1), 17. [Link]

  • Springer Nature Experiments. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • YouTube. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

  • Chemsrc. (n.d.). N-Acetyl-DL-methionine | CAS#:1509-92-8. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Fengchen. (n.d.). N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Endothelial Permeability Assays In Vitro. Retrieved from [Link]

  • The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methionine, N-acetyl-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). DL-Methionine, N-acetyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-DL-methionine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Methionine, N-acetyl- (CAS 65-82-7). Retrieved from [Link]

  • HMDB. (n.d.). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Retrieved from [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Membranes, 11(5), 343. [Link]

  • N-Acetyl-DL-methionine: Applications in Pharma & Biochemical Research. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines | Request PDF. Retrieved from [Link]

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AC-DL-MET-OME: A Versatile Tool for Interrogating Protein Methylation in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Utility of a Modified Methionine Analog

AC-DL-MET-OME, formally known as N-acetyl-DL-methionine methyl ester, is a synthetically modified derivative of the essential amino acid methionine.[][2] This compound has emerged as a valuable tool in chemical biology for the study of protein methylation, a ubiquitous post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, including gene expression, signal transduction, and DNA repair.[3][4] The unique structural features of this compound—the acetylation of the amino group and the esterification of the carboxyl group—confer properties that make it particularly well-suited for cell-based assays aimed at understanding the dynamics of protein methylation.

The N-acetyl and methyl ester modifications increase the lipophilicity of the molecule, which can enhance its cell permeability compared to native methionine.[5][6] Once inside the cell, it is presumed that cellular esterases and deacetylases can hydrolyze this compound to release DL-methionine, which can then enter the methionine metabolic pathway. This pathway leads to the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions catalyzed by methyltransferases.[7][8][9] Consequently, this compound can be utilized in several key applications, which will be detailed in this guide.

This document provides a comprehensive overview of the applications of this compound in chemical biology research, complete with detailed protocols for its use in cell culture experiments. The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to investigate the intricate role of protein methylation in health and disease.

Core Applications in Chemical Biology

The primary utility of this compound as a tool compound stems from its role as a precursor to intracellular methionine and, subsequently, SAM. This allows for two major types of experimental approaches:

  • Metabolic Labeling of the Methylome: By using isotopically labeled versions of this compound (e.g., with ¹³C or ²H on the methyl group), researchers can trace the incorporation of methyl groups into proteins and other biomolecules. This enables the dynamic study of methylation events and the identification of substrates for specific methyltransferases.

  • Probing Cellular Responses to Methionine Supplementation: As a readily cell-permeable source of methionine, this compound can be used to study the effects of increased methionine availability on cellular processes. This is particularly relevant in the context of cancer metabolism, where many cancer cells exhibit a heightened dependence on exogenous methionine.[10]

Mechanism of Action: A Step-by-Step Overview

The experimental utility of this compound is predicated on its intracellular conversion to methionine and subsequent incorporation into the SAM cycle. The following diagram illustrates the proposed metabolic fate of this compound within a target cell.

AC_DL_MET_OME_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AC_DL_MET_OME_ext This compound AC_DL_MET_OME_int This compound AC_DL_MET_OME_ext->AC_DL_MET_OME_int Cellular Uptake DL_Methionine DL-Methionine AC_DL_MET_OME_int->DL_Methionine Hydrolysis SAM S-Adenosylmethionine (SAM) DL_Methionine->SAM ATP Methylated_Protein Methylated Protein SAM->Methylated_Protein Methyl Group Transfer Protein Protein Protein->Methylated_Protein Esterases Esterases Esterases->AC_DL_MET_OME_int Deacetylases Deacetylases Deacetylases->AC_DL_MET_OME_int MAT Methionine Adenosyltransferase (MAT) MAT->DL_Methionine MT Protein Methyltransferase (PMT) MT->SAM

Caption: Proposed intracellular metabolic pathway of this compound.

Application Note 1: Isotopic Labeling of the Proteome to Profile Methylation Dynamics

This application leverages stable isotope-labeled this compound to introduce a mass shift in methylated proteins, which can then be detected and quantified by mass spectrometry. This approach allows for the unbiased, global analysis of protein methylation.

Experimental Workflow

Isotopic_Labeling_Workflow start Start: Adherent Cell Culture labeling Labeling with Isotopically Labeled this compound start->labeling harvest Cell Harvest and Lysis labeling->harvest protein_prep Protein Digestion (e.g., with Trypsin) harvest->protein_prep enrichment Optional: Enrichment of Methylated Peptides protein_prep->enrichment lc_ms LC-MS/MS Analysis protein_prep->lc_ms Direct Analysis enrichment->lc_ms data_analysis Data Analysis: Identification and Quantification of Methylated Peptides lc_ms->data_analysis end End: Profile of Methylation Dynamics data_analysis->end

Caption: Workflow for isotopic labeling and analysis of protein methylation.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Methionine-free complete medium

  • Isotopically labeled this compound (e.g., N-acetyl-DL-methionine(¹³CH₃)-methyl ester)

  • Cell scraper

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in standard complete medium in a T75 flask.[11]

  • Media Preparation: Prepare the labeling medium by supplementing methionine-free medium with the desired concentration of isotopically labeled this compound. The optimal concentration should be determined empirically but can start in the range of the normal methionine concentration in the standard medium (typically 100-200 µM).

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cell monolayer once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a duration appropriate for the biological question. A time course experiment (e.g., 0, 6, 12, 24 hours) is recommended to determine optimal labeling time.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay. The lysate is now ready for downstream proteomics sample preparation.

Application Note 2: Investigating Methionine Dependency in Cancer Cells

This application utilizes this compound as a bioavailable methionine source to study the phenomenon of methionine dependency, where cancer cells exhibit an increased requirement for methionine for their growth and survival.

Experimental Workflow

Methionine_Dependency_Workflow start Start: Cancer Cell Line Culture media_prep Prepare Media: - Complete Medium - Methionine-Free Medium - Met-Free + this compound start->media_prep cell_seeding Seed Cells in Multi-well Plates media_prep->cell_seeding treatment Treat Cells with Different Media cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability/Proliferation Assay (e.g., MTT, Cell Counting) incubation->assay data_analysis Data Analysis: Compare Cell Growth Across Conditions assay->data_analysis end End: Assess Methionine Dependency data_analysis->end

Caption: Workflow for assessing methionine dependency in cancer cells.

Protocol 2: Cell Viability Assay to Determine Methionine Dependency

Materials:

  • Cancer cell line of interest

  • Normal, non-transformed cell line (as a control)

  • Complete cell culture medium

  • Methionine-free complete medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to adhere overnight.

  • Treatment:

    • Prepare three types of media:

      • Complete medium (Positive Control)

      • Methionine-free medium (Negative Control)

      • Methionine-free medium supplemented with this compound (Rescue Condition). The concentration should be equivalent to that in the complete medium.

    • Aspirate the medium from the wells.

    • Add 100 µL of the respective media to the wells (perform in triplicate for each condition).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the 0-hour time point (if measured) or to the control wells.

    • Plot cell viability (%) against time for each condition. A significant decrease in viability in the methionine-free medium that is rescued by the addition of this compound indicates methionine dependency.

Quantitative Data Summary

Parameter This compound DL-Methionine
Molecular Formula C₇H₁₃NO₃SC₅H₁₁NO₂S
Molecular Weight 191.25 g/mol [2]149.21 g/mol
Appearance White crystalline powder[]White crystalline powder
Storage Temperature 2-8 °C[]Room Temperature
Solubility in Water Enhanced compared to Methionine[]3.38 g/100 mL at 25°C

Troubleshooting Common Issues

Issue Possible Cause Solution
Low Labeling Efficiency Insufficient incubation time.Perform a time-course experiment to determine the optimal labeling duration.
Low concentration of labeled this compound.Titrate the concentration of the labeled compound to find the optimal level.
Poor cell permeability.While this compound is designed for enhanced permeability, this can be cell-line dependent. Confirm uptake if possible.
Cell Toxicity High concentration of this compound.Perform a dose-response curve to determine the maximum non-toxic concentration.
Contamination of the compound.Ensure the purity of the this compound.
Inconsistent Results in Viability Assays Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS.

Conclusion

This compound is a powerful and versatile tool for the chemical biology community. Its enhanced cell permeability and subsequent conversion to methionine make it an ideal reagent for both metabolic labeling studies of the methylome and for investigating the metabolic dependencies of cells, particularly in the context of cancer research. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the multifaceted roles of protein methylation in their systems of interest. As with any chemical probe, careful optimization and appropriate controls are paramount to generating robust and meaningful data.

References

  • N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem. (URL: [Link])

  • A Peptide Inhibitor for S-adenosyl-L-methionine-dependent Transmethylation Reactions. Purification and Characterization - PubMed. (URL: [Link])

  • Modification in Protein Properties by Methylation - Longdom. (URL: [Link])

  • Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. (URL: [Link])

  • Mechanism of Phase Transition in dl-Methionine: Determining Cooperative and Molecule-by-Molecule Transformations - NIH. (URL: [Link])

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed. (URL: [Link])

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Inhibitors of Protein Methyltransferases and Demethylases | Chemical Reviews. (URL: [Link])

  • The metal drives the chemistry: Dual functions of acireductone dioxygenase - PMC - NIH. (URL: [Link])

  • Emerging technologies to map the protein methylome - PMC - PubMed Central. (URL: [Link])

  • Inhibitors of Protein Methyltransferases and Demethylases - PMC - PubMed Central - NIH. (URL: [Link])

  • Methylation affects how proteins work. A new technique developed at CNIO shows why. (URL: [Link])

  • Selective Inhibitors of Protein Methyltransferases - PMC - PubMed Central. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amino acid derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind the experimental choices.

The synthesis of this compound is typically a two-step process:

  • N-acetylation: The protection of the amino group of DL-methionine using an acetylating agent.

  • Esterification: The conversion of the carboxylic acid group of N-acetyl-DL-methionine (AC-DL-MET) to its methyl ester.

This guide is structured to address specific issues that can arise during each of these critical stages.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and issues at a glance. For more detailed troubleshooting, please refer to Part 2.

FAQs: N-Acetylation of DL-Methionine

  • Q1: My N-acetylation reaction yield is consistently low (around 60-70%). What is the most likely cause?

    • A1: Low yields in the N-acetylation of methionine are often due to suboptimal pH control. Traditional methods using acetic anhydride in glacial acetic acid are known to produce yields of around 70%.[1][2] A critical factor is maintaining the pH of the reaction mixture between 6.5 and 10.0, preferably between 7.0 and 9.5, by the controlled addition of an aqueous alkali like sodium hydroxide.[1] This ensures the amino group remains sufficiently nucleophilic to attack the acetic anhydride while minimizing side reactions.

  • Q2: I've observed an unknown impurity in my crude N-acetyl-DL-methionine. What could it be?

    • A2: A common impurity is the formation of 4-(β-methylmercaptoethyl)oxazolone-5, especially when the reaction is carried out in acetic acid.[1] Another potential side product is the dipeptide N-acetyl-methionyl-methionine, which can form under high temperatures.[3]

  • Q3: How can I effectively purify the crude N-acetyl-DL-methionine?

    • A3: The most common method is crystallization. After acidifying the reaction mixture to precipitate the product, it can be extracted with a solvent like ethyl acetate and then crystallized.[1] Alternatively, recrystallization from hot water is also effective.[1] For persistent impurities, chromatographic methods can be employed.[4]

FAQs: Methyl Esterification of N-acetyl-DL-methionine

  • Q4: What are the recommended methods for the esterification of N-acetyl-DL-methionine?

    • A4: Several methods are effective for esterifying N-acetylated amino acids. A convenient and mild method involves using trimethylchlorosilane (TMSCl) in methanol at room temperature.[5][6] A more traditional approach is using thionyl chloride (SOCl₂) in cold methanol.[7]

  • Q5: My final product, this compound, appears to be contaminated with the starting carboxylic acid. How can I drive the esterification to completion?

    • A5: Incomplete esterification can be due to insufficient reagent or the presence of water. Ensure you are using anhydrous methanol and an adequate molar excess of your esterification reagent (e.g., at least two equivalents of TMSCl).[5] For equilibrium-driven reactions like Fischer esterification, removal of water is crucial to push the reaction forward.[8]

  • Q6: I am concerned about the potential for hydrolysis of my methyl ester product during the workup. How can I prevent this?

    • A6: Hydrolysis is a risk, particularly if the workup involves aqueous basic conditions. It is best to perform the workup under neutral or slightly acidic conditions. When using methods like TMSCl/methanol or SOCl₂/methanol, the product is typically isolated as the hydrochloride salt, which is stable. The final product is obtained by concentrating the reaction mixture under reduced pressure.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of common problems, their root causes, and step-by-step protocols for their resolution.

Issue 1: Low Yield and Impurity Formation in N-Acetylation

Symptoms:

  • Yield of isolated N-acetyl-DL-methionine is below 85%.

  • TLC or HPLC analysis shows multiple spots/peaks in addition to the product and starting material.

Root Cause Analysis:

The N-acetylation of methionine is a nucleophilic acyl substitution. The primary amine of methionine attacks the carbonyl carbon of acetic anhydride. The efficiency of this reaction is highly dependent on the nucleophilicity of the amine and the stability of the resulting N-acetylated product under the reaction conditions.

  • Suboptimal pH: If the pH is too low (acidic), the amino group is protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction. If the pH is too high (strongly basic), it can promote side reactions, although moderate alkaline conditions (pH 7.0-9.5) are generally favorable for this reaction.[1]

  • Side Reaction - Oxazolone Formation: In the presence of a strong dehydrating agent like acetic anhydride, particularly in an acidic medium, the newly formed N-acetyl-methionine can cyclize to form an oxazolone intermediate. This is a known pathway for racemization and can act as an impurity.[1]

  • Side Reaction - Dipeptide Formation: At elevated temperatures, the activated carboxyl group of one N-acetyl-methionine molecule (potentially as the oxazolone or a mixed anhydride) can be attacked by the amino group of another methionine molecule, leading to the formation of N-acetyl-methionyl-methionine.[3]

Troubleshooting Workflow Diagram

G cluster_acetylation Troubleshooting: N-Acetylation start Low Yield or Impurities Detected check_ph Verify pH Control (Target: 7.0-9.5) start->check_ph check_temp Check Reaction Temperature (Target: 30-50°C) check_ph->check_temp Yes ph_issue Incorrect pH check_ph->ph_issue No check_reagents Assess Reagent Quality (Anhydrous Acetic Anhydride) check_temp->check_reagents Yes temp_issue Temperature Too High check_temp->temp_issue No reagent_issue Reagent Degradation check_reagents->reagent_issue No end_node Improved Yield & Purity check_reagents->end_node Yes ph_solution Implement controlled addition of aqueous alkali (e.g., NaOH) to maintain pH. ph_issue->ph_solution temp_solution Maintain temperature below 60°C, ideally 30-50°C. temp_issue->temp_solution reagent_solution Use fresh, high-purity acetic anhydride. reagent_issue->reagent_solution ph_solution->end_node temp_solution->end_node reagent_solution->end_node

Caption: Troubleshooting workflow for N-acetylation of DL-methionine.

Recommended Protocol for High-Yield N-Acetylation:

  • Setup: In a reaction vessel, dissolve DL-methionine in water.

  • pH Adjustment: Gradually add an aqueous solution of sodium hydroxide to bring the pH to between 9.0 and 10.0.[1]

  • Reaction: While maintaining the temperature between 30-50°C, slowly add 1.1 to 1.3 molar equivalents of acetic anhydride.[1]

  • Control: Continuously monitor the pH and add sodium hydroxide solution as needed to keep it within the 7.0-9.5 range during the addition of acetic anhydride.[1]

  • Completion: Stir for an additional 30-60 minutes after the addition is complete.

  • Workup: Acidify the reaction mixture with an acid (e.g., sulfuric or hydrochloric acid) to a pH of 3-5 to precipitate the N-acetyl-DL-methionine.[4]

  • Isolation: Cool the mixture, filter the precipitate, wash with cold water, and dry under vacuum.[1]

Issue 2: Incomplete Esterification and Product Hydrolysis

Symptoms:

  • Significant amount of N-acetyl-DL-methionine remains in the final product after esterification.

  • Low overall yield of the isolated methyl ester.

  • Product appears oily or fails to crystallize properly due to the presence of the more polar starting material.

Root Cause Analysis:

The esterification of a carboxylic acid is a reversible reaction. The presence of water, either in the solvent or introduced during workup, can lead to an incomplete reaction or hydrolysis of the ester product.

  • Fischer Esterification: This classic method involves heating the carboxylic acid in an alcohol (methanol) with a strong acid catalyst (like H₂SO₄). For amino acid derivatives, this can be problematic due to their zwitterionic nature, which reduces their solubility in organic solvents.[8] The reaction is also an equilibrium, and the water produced must be removed to drive it to completion.

  • Thionyl Chloride (SOCl₂) Method: In this method, SOCl₂ reacts with methanol to form HCl in situ, which acts as the catalyst, and methyl sulfite. This method is generally effective but requires careful temperature control (typically -5 to 0°C) as the reaction is exothermic.[5][7] The generated HCl can also catalyze the reverse hydrolysis if water is present.

  • Trimethylchlorosilane (TMSCl) Method: This is a milder and more convenient method. TMSCl reacts with methanol to generate HCl in situ to catalyze the esterification. The reaction proceeds at room temperature and generally gives high yields.[5][6] However, the hygroscopic nature of TMSCl means that anhydrous conditions are paramount.

Troubleshooting and Protocol Selection Table

IssuePotential CauseRecommended Action & Rationale
Incomplete Reaction Presence of water in methanol or reagents.Use anhydrous methanol and fresh, properly stored SOCl₂ or TMSCl. Water competes with methanol as a nucleophile and can hydrolyze the reagents and product.
Insufficient amount of esterification reagent.Use a molar excess of the reagent. For TMSCl, at least 2 equivalents are recommended.[5]
Low reaction temperature or insufficient time.For the TMSCl method, allow the reaction to proceed for at least 12-24 hours at room temperature.[7]
Product Hydrolysis Aqueous workup under basic or neutral conditions.Avoid aqueous workups if possible. The product is typically isolated as a stable hydrochloride salt by evaporating the solvent. If a workup is necessary, use acidic water and quickly extract the product.
Side Reactions Oxidation of thioether to sulfoxide or sulfone.This is a known impurity for methionine derivatives.[9][10] Avoid harsh oxidizing conditions. Use freshly distilled solvents and reagents and consider running the reaction under an inert atmosphere (N₂ or Ar).

Recommended Protocol for Esterification using TMSCl/Methanol:

This method is often preferred for its mild conditions and operational simplicity.[5][6]

  • Setup: In a dry round-bottom flask under an inert atmosphere, suspend N-acetyl-DL-methionine in anhydrous methanol.

  • Reagent Addition: With vigorous stirring, slowly add 2.0 equivalents of trimethylchlorosilane (TMSCl) dropwise at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC until all the starting material is consumed (typically 12-24 hours).[7]

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid is the crude N-acetyl-DL-methionine methyl ester hydrochloride.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.[7]

Reaction Pathway Visualization

G cluster_synthesis Overall Synthesis Pathway of this compound DL_Met DL-Methionine Ac_DL_Met N-acetyl-DL-methionine (AC-DL-MET) DL_Met->Ac_DL_Met Step 1: N-Acetylation Reagents: Acetic Anhydride, aq. NaOH (pH 7-9.5) AC_DL_MET_OME N-acetyl-DL-methionine methyl ester (this compound) Ac_DL_Met->AC_DL_MET_OME Step 2: Esterification Reagents: TMSCl, Anhydrous Methanol

Caption: The two-step synthesis pathway for this compound.

References

  • Li, J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

  • Process for the production of n-acetyl-l-methionine. (1977). U.S. Patent No. 4,011,263A.
  • Li, J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available at: [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (1990). German Patent No. DE3917357A1.
  • Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. Available at: [Link]

  • Separation and purification method for N-acetyl-D, L-methionine. (2015). Chinese Patent No. CN104945114A.
  • Process of producing nu-acetyl methionine. (1956). U.S. Patent No. 2,745,873A.
  • Preparation method of L-methionine. (2021). Chinese Patent No. CN111269952B.
  • DL-Methionine. Organic Syntheses Procedure. Available at: [Link]

  • Ilko, B., et al. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. Available at: [Link]

  • Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. Available at: [Link]

  • Methionine-impurities. Pharmaffiliates. Available at: [Link]

  • Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Human Metabolome Database. Available at: [Link]

  • Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019). News-Medical.Net. Available at: [Link]

  • How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019). AZoM. Available at: [Link]

  • N-Acetyl-L-Methionine. Axios Research. Available at: [Link]

  • N-Acetyl-L-methionine. Veeprho. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. Available at: [Link]

  • N-Acetyl-DL-methionine. PubChem. Available at: [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams working on peptide synthesis and amino acid modifications. The synthesis of N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME), a key building block, appears straightforward but often presents challenges that can significantly impact yield and purity.

This guide is designed to move beyond simple protocols. We will delve into the mechanistic reasoning behind common pitfalls and provide robust, field-tested solutions. Our goal is to empower you with the expertise to not only troubleshoot but also proactively optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful synthesis.

Q1: What is the standard synthetic pathway for this compound?

The synthesis is fundamentally a two-step process starting from DL-Methionine:

  • N-acetylation: The protection of the primary amine on the alpha-carbon with an acetyl group.

  • Esterification: The conversion of the carboxylic acid moiety into a methyl ester.

The primary strategic decision is the order of these operations, which we will explore next.

Diagram 1: General Synthetic Workflow

G Met DL-Methionine AcMet N-Acetyl-DL-Methionine Met->AcMet 1. N-Acetylation (e.g., Acetic Anhydride) AcMetOme This compound (Final Product) AcMet->AcMetOme 2. Esterification (e.g., MeOH / Acid Catalyst)

Caption: The standard two-step synthesis pathway for this compound.

Q2: Which step should I perform first: N-acetylation or esterification?

Our Recommendation: N-acetylation followed by esterification.

Causality:

  • Chemical Reactivity: The amino group of methionine is a more potent nucleophile than its carboxylic acid group is a target for esterification under neutral conditions. Attempting direct esterification on unprotected methionine is notoriously difficult due to its zwitterionic nature at neutral pH.[1] The protonated amine (-NH3+) electrostatically repels the proton catalyst required for Fischer esterification, hindering the reaction.

  • Protecting Group Strategy: Acetylating the amine first neutralizes the zwitterionic character. The resulting N-acetyl-DL-methionine is a simple carboxylic acid, which behaves predictably in standard esterification reactions. This "protect-then-modify" strategy is a cornerstone of amino acid chemistry for preventing unwanted side reactions and improving solubility in organic solvents.

Q3: My overall yield is consistently low (<50%). What are the most common culprits?

Low overall yield is typically traced back to one of three areas:

  • Incomplete N-Acetylation: Unreacted DL-methionine in the first step will not esterify in the second, leading to a difficult separation and reduced yield.

  • Inefficient Esterification: The Fischer esterification is an equilibrium-controlled reaction.[2][3] Failure to effectively remove water byproduct or use a sufficiently strong catalytic system will result in low conversion.

  • Product Loss During Workup: The methyl ester product can be susceptible to hydrolysis back to the carboxylic acid, especially under basic or prolonged aqueous conditions.

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides detailed, question-and-answer troubleshooting for specific experimental problems.

Section A: The N-Acetylation Step

Q: My N-acetylation reaction using acetic anhydride is sluggish or incomplete. What's going wrong?

This issue usually stems from improper pH control or suboptimal reaction conditions.

Root Causes & Solutions:

  • Protonation of the Amine: In a purely acidic medium (like glacial acetic acid), the amine of methionine exists as the non-nucleophilic ammonium salt (-NH3+). While acetic acid is a common solvent, the reaction requires the amine to be in its free, nucleophilic form (-NH2) to attack the acetic anhydride.

  • Solution 1 (Schotten-Baumann Conditions): Perform the reaction in the presence of an aqueous alkali, such as NaOH or NaHCO3.[4] This base maintains a pH between 7.0 and 9.5, ensuring a portion of the methionine is deprotonated and nucleophilic while simultaneously neutralizing the acetic acid byproduct.[4] This method often yields over 90%.[4]

  • Solution 2 (Anhydrous Acetic Acid): If using acetic acid as a solvent, the reaction relies on the equilibrium between the protonated and free amine. Driving the reaction may require higher temperatures (e.g., 90-100°C) and ensuring the acetic anhydride is in sufficient excess (1.1-1.3 equivalents).[5]

Q: I'm observing a significant byproduct with a higher molecular weight, likely the dipeptide Ac-Met-Met. How do I prevent this?

Dipeptide formation occurs when a molecule of already-formed N-acetyl-methionine is activated (e.g., by forming a mixed anhydride with acetic anhydride) and then reacts with the free amine of another methionine molecule.

Prevention Strategy:

  • Control Reagent Addition: The key is to ensure the acetylating agent reacts with the starting methionine faster than any side reactions can occur. When using aqueous alkali, add the acetic anhydride slowly and portion-wise to the methionine solution. This maintains a low instantaneous concentration of the anhydride, favoring the primary acetylation reaction over the formation of activated intermediates that lead to dipeptides. A patent describes a method where adding 2.75 mol of acetic anhydride to 2.5 mol of methionine in acetic acid at 90°C resulted in only 3.4% Ac-Met-Met formation.[5]

ParameterRecommended ConditionRationale
Reagent Acetic AnhydrideCost-effective and efficient.
Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of methionine.
pH 7.0 - 9.5 (using aq. alkali)Keeps the amine nucleophilic and neutralizes byproduct.[4]
Temperature 30 - 50 °C (aq. alkali)Provides sufficient energy without significant degradation.[4]
Monitoring TLC or LC-MSConfirm complete consumption of starting material.
Section B: The Esterification Step

Q: My Fischer esterification yield is poor, and I recover a lot of N-acetyl-DL-methionine starting material. How can I improve it?

The Fischer esterification is a classic equilibrium reaction. To achieve high yields, you must actively shift the equilibrium towards the product side.

Diagram 2: Fischer Esterification Equilibrium

Caption: The reversible nature of Fischer esterification necessitates driving the reaction forward.

Solutions:

  • Use a Large Excess of Alcohol: The most common strategy is to use methanol as the reaction solvent. This massive excess (often 10-50 fold) pushes the equilibrium towards the ester according to Le Châtelier's principle.

  • Remove Water: While difficult with low-boiling methanol, for other alcohols, a Dean-Stark apparatus can be used. For methanol, the focus is on using a potent acid catalyst and ensuring all reagents are anhydrous.

  • Use a Stronger Acid Catalyst: While HCl gas dissolved in methanol is traditional, a catalytic amount of concentrated sulfuric acid is often more practical and effective.[6]

Q: The Fischer method is too slow. Are there higher-yielding, non-equilibrium esterification methods?

Absolutely. For critical applications where yield is paramount, converting the carboxylic acid to a more reactive intermediate is the best approach.

  • Method 1: Thionyl Chloride (SOCl₂): This is a highly effective method.[7][8] SOCl₂ reacts with N-acetyl-DL-methionine to form a highly reactive acyl chloride intermediate in situ. This intermediate then rapidly and irreversibly reacts with methanol to form the ester. The byproducts (SO₂ and HCl) are gaseous, which also helps drive the reaction to completion.

  • Method 2: Trimethylchlorosilane (TMSCl): Reacting the amino acid with TMSCl in methanol is a convenient and high-yielding one-pot method.[9][10] TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. It also acts as a scavenger for water. This method has been shown to produce amino acid methyl esters in good to excellent yields at room temperature.[9]

Q: I suspect my ester product is hydrolyzing during the aqueous workup. How can I minimize this?

Ester hydrolysis is a real risk, especially if the workup involves basic conditions (e.g., neutralizing excess acid with NaOH).

Mitigation Strategies:

  • Use a Mild Base: Neutralize the reaction mixture with a milder base like saturated sodium bicarbonate (NaHCO₃) solution, and do so at low temperatures (0-5°C). Avoid strong bases like NaOH or K₂CO₃.

  • Minimize Contact Time: Perform the aqueous wash and extractions quickly. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

  • Brine Wash & Dry: After the aqueous wash, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water. Then, thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.

Part 3: Optimized Experimental Protocols

Here we provide actionable, step-by-step protocols based on the principles discussed.

Protocol 1: Two-Step Synthesis via Fischer Esterification

Diagram 3: Troubleshooting Logic for Low Yield

G start Low Overall Yield Detected check_step1 Analyze Intermediate: N-Acetyl-DL-Methionine Purity start->check_step1 step1_ok Purity >98%? check_step1->step1_ok step1_fail Issue: Incomplete Acetylation - Check pH (use alkali) - Increase Ac₂O stoichiometry - Re-purify intermediate step1_ok->step1_fail No check_step2 Analyze Final Reaction Mixture: Conversion to Ester step1_ok->check_step2 Yes step2_ok Conversion >95%? check_step2->step2_ok step2_fail Issue: Inefficient Esterification - Use anhydrous MeOH - Increase acid catalyst conc. - Switch to SOCl₂ method step2_ok->step2_fail No check_workup Issue: Loss During Workup - Use NaHCO₃ for quench - Minimize aqueous contact time - Ensure thorough drying step2_ok->check_workup Yes

Caption: A logical workflow to diagnose the source of low yield in the synthesis.

Step 1: N-Acetylation of DL-Methionine

  • Dissolve DL-Methionine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) in an ice bath.

  • While vigorously stirring, add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains below 10°C.

  • Monitor the pH and add additional NaOH solution as needed to maintain a pH between 8 and 9.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The product, N-acetyl-DL-methionine, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification

  • Suspend the dried N-acetyl-DL-methionine (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).

  • Once complete, cool the reaction mixture and neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Protocol 2: High-Yield Esterification with Thionyl Chloride

This protocol assumes you have already prepared N-acetyl-DL-methionine as per Step 1 above.

  • Suspend N-acetyl-DL-methionine (1.0 eq) in anhydrous methanol (15-25 mL per gram) in a flask equipped with a reflux condenser and a gas outlet trap (to scrub HCl and SO₂).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a syringe. The solid will gradually dissolve as the reaction proceeds. Caution: This reaction is exothermic and releases toxic gases. Perform in a well-ventilated fume hood.

  • After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction mixture and remove all volatile components (excess methanol, SOCl₂, and HCl) on a rotary evaporator. This step is crucial and may require co-evaporation with a solvent like toluene to remove the last traces of SOCl₂.[7]

  • The resulting crude product is the hydrochloride salt of the amino acid ester. For many applications, this can be used directly. If the free ester is required, dissolve the crude solid in a minimal amount of water, cool in an ice bath, and carefully add a base (e.g., saturated NaHCO₃ or ammonia solution) to neutralize. Extract the free ester as described in Protocol 1.

References
  • Narita, K. (1958). The Mechanism of N-Terminal Acetylation of Protein. Biochimica et Biophysica Acta. (Note: While the search result mentions this, the direct link is to a ResearchGate topic.
  • Giglione, C., Boularot, A., & Meinnel, T. (2000). N-Terminal Methionine Processing. Cellular and Molecular Life Sciences.
  • Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. PNAS.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Retrieved from [Link]

  • Kadaba, P. K., et al. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Synthetic Communications. (Note: Search result provides a PMC link to the article). Retrieved from [Link]

  • Pearson Education. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide synthesis not work?. Retrieved from [Link]

  • Linster, E., & Wirtz, M. (2018). N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Journal of Experimental Botany. Retrieved from [Link]

  • Green, K. M., & Aldous, L. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). How to do esterification of amino acid?. Retrieved from [Link]

  • O'Connell, P. F., & O'Brien, D. M. (2007). Development of N-acetyl Methyl Ester Derivatives for the Determination of delta13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromaographic analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]

  • Schou, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Google Patents. (1996). EP0747355A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Google Patents. (2014). CN103833501A - Separation and purification method for N-acetyl-D, L-methionine.
  • Google Patents. (1977). US4011263A - Process for the production of n-acetyl-l-methionine.
  • Fornaro, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (2021). CN111269952B - Preparation method of L-methionine.
  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (1956). US2745873A - Process of producing nu-acetyl methionine.
  • MDPI. (2018). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

  • Pearson Education. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Blogger. (2025). The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • PubMed. (1984). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Retrieved from [Link]

  • National Institutes of Health. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]

  • Sci-Hub. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting AC-DL-MET-OME Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for AC-DL-MET-OME. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent instability of this compound in aqueous solutions. As a molecule combining an N-acetylated amino acid with a methyl ester, this compound is susceptible to specific degradation pathways that can impact experimental outcomes and product shelf-life. This document provides in-depth, scientifically grounded answers to common questions, detailed troubleshooting protocols, and preventative strategies to ensure the integrity of your work.

Understanding the Instability of this compound

This compound, presumed to be N-acetyl-DL-methionine methyl ester, possesses two primary points of vulnerability in an aqueous environment:

  • Hydrolysis of the Methyl Ester: The ester linkage is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions. This results in the formation of N-acetyl-DL-methionine and methanol, leading to a loss of the active compound and a potential shift in the solution's pH.

  • Oxidation of the Methionine Side Chain: The thioether group in the methionine side chain is readily oxidized to form N-acetyl-DL-methionine methyl ester sulfoxide. This oxidation can be triggered by dissolved oxygen, reactive oxygen species (ROS), and is often catalyzed by trace metal ions.

This guide will address both of these degradation pathways, providing you with the knowledge to diagnose and mitigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause and how can I prevent it?

A time-dependent loss of this compound is most commonly due to the hydrolysis of the methyl ester. This reaction is highly dependent on the pH of your aqueous solution.

Troubleshooting Guide:

  • Measure the pH of your solution: Use a calibrated pH meter to determine the current pH of your this compound solution. Ester hydrolysis is slowest in a mildly acidic to neutral pH range.

  • Analyze for Degradation Products: Employ a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect the presence of N-acetyl-DL-methionine, the primary hydrolysis product. An increase in this peak concurrent with a decrease in the parent compound peak confirms hydrolysis.

  • Optimize Solution pH: The stability of simple esters in aqueous solutions is typically greatest in the pH range of 4-6.[1] Adjusting the pH of your solution to this range can significantly slow the rate of hydrolysis.

Prevention Protocol: pH Optimization

  • Objective: To prepare a buffered solution of this compound at a pH that minimizes ester hydrolysis.

  • Materials:

    • This compound

    • High-purity water (e.g., Milli-Q)

    • Phosphate or citrate buffer components (e.g., sodium phosphate monobasic and dibasic, or citric acid and sodium citrate)

    • Calibrated pH meter

  • Procedure:

    • Prepare a buffer solution with a target pH between 4.0 and 6.0. Citrate and phosphate buffers are commonly used and offer good buffering capacity in this range.

    • Dissolve the this compound in the prepared buffer to the desired concentration.

    • Verify the final pH of the solution and adjust if necessary using dilute acid or base.

    • Store the buffered solution at recommended temperatures (typically 2-8°C) and protected from light.

FAQ 2: My solution of this compound has developed a slight off-odor and I'm seeing an unexpected peak in my analytical run. What could be happening?

The appearance of a new peak, especially one with a slightly earlier retention time in reverse-phase HPLC, and a change in odor, are often indicative of oxidation of the methionine side chain to methionine sulfoxide.

Troubleshooting Guide:

  • Characterize the New Peak: If using mass spectrometry (MS) detection, check for a mass increase of +16 Da in the new peak compared to the parent compound. This mass shift is characteristic of the addition of a single oxygen atom.

  • Assess for Oxidizing Agents: Review your experimental setup for potential sources of oxidation. This includes exposure to atmospheric oxygen (e.g., vigorous vortexing, large headspace in the storage vial), the presence of reactive oxygen species, or contamination with trace metal ions (e.g., from glassware or reagents).

  • Implement Protective Measures: To prevent further oxidation, consider the addition of antioxidants and/or metal chelators to your formulation.

Prevention Protocol: Mitigating Oxidation

  • Objective: To prepare a solution of this compound that is protected from oxidative degradation.

  • Materials:

    • This compound

    • High-purity, deoxygenated water (prepared by sparging with nitrogen or argon)

    • Selected buffer (pH 4-6)

    • L-Methionine (as a sacrificial antioxidant)[2]

    • Disodium edetate (EDTA) (as a metal chelator)[3]

  • Procedure:

    • Prepare your chosen buffer using deoxygenated water.

    • Add EDTA to the buffer at a final concentration of 0.01-0.1% w/v to chelate any contaminating metal ions.[3]

    • Add free L-methionine to the buffer at a concentration of 0.001-0.003% w/v to act as a sacrificial antioxidant.[3]

    • Dissolve the this compound in the final stabilized buffer.

    • Store the solution in a tightly sealed container with minimal headspace, protected from light, and at 2-8°C.

Excipient Recommended Concentration Mechanism of Action
L-Methionine0.001% - 0.003% w/vSacrificial antioxidant; preferentially oxidized over the methionine in this compound.[2][3]
Disodium Edetate (EDTA)0.01% - 0.1% w/vChelates divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[3][4]
FAQ 3: I am developing a formulation containing this compound and need to choose a suitable buffer system. What are the key considerations?

The choice of buffer is critical for maintaining the optimal pH for stability and avoiding excipient-drug interactions.

Key Considerations for Buffer Selection:

  • Buffering Capacity at the Target pH: Select a buffer system that has a pKa close to your target pH (ideally within +/- 1 pH unit) to ensure effective pH control.

  • Compatibility: Ensure that the buffer components do not react with this compound or other excipients in your formulation.

  • Ionic Strength: The ionic strength of the buffer can influence the stability of your molecule. This should be optimized for your specific application.

  • Regulatory Acceptance: If your work is for drug development, choose buffers that are generally recognized as safe (GRAS).

Buffer System Useful pH Range Considerations
Citrate Buffer3.0 - 6.2Generally a good choice for stabilizing esters.
Acetate Buffer3.8 - 5.8Another suitable option for the target pH range.
Phosphate Buffer6.2 - 8.2May be suitable if a pH closer to neutral is required, but be mindful of increased base catalysis of hydrolysis.

Visualizing Degradation and Troubleshooting

Degradation Pathways of this compound

This compound This compound N-Acetyl-DL-Methionine N-Acetyl-DL-Methionine This compound->N-Acetyl-DL-Methionine Hydrolysis (H₂O, H⁺/OH⁻) Methanol Methanol This compound->Methanol This compound Sulfoxide This compound Sulfoxide This compound->this compound Sulfoxide Oxidation (O₂, Metal Ions)

Caption: Primary degradation pathways of this compound in aqueous solution.

Troubleshooting Workflow

start Instability Observed (e.g., Potency Loss, New Peak) check_ph Measure Solution pH start->check_ph analyze_degradation Analyze by HPLC-MS start->analyze_degradation ph_issue pH outside 4-6 range? check_ph->ph_issue hydrolysis_product N-Acetyl-DL-Methionine detected? analyze_degradation->hydrolysis_product oxidation_product Mass +16 Da peak detected? analyze_degradation->oxidation_product adjust_ph Adjust pH to 4-6 using a suitable buffer ph_issue->adjust_ph Yes reassess Re-evaluate Stability ph_issue->reassess No hydrolysis_product->oxidation_product No hydrolysis_product->adjust_ph Yes add_antioxidants Add Antioxidant (L-Met) & Chelator (EDTA) oxidation_product->add_antioxidants Yes oxidation_product->reassess No adjust_ph->reassess add_antioxidants->reassess

Caption: A decision-tree for troubleshooting this compound instability.

References

  • Dever, J. G., & Elfarra, A. A. (2008). L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid. Toxicological Sciences, 105(2), 265-276.
  • U.S. Patent No. 5,272,135. (1993). Method for the stabilization of methionine-containing polypeptides.
  • Ogurtsov, V. I., & Mikhalovsky, S. V. (2020). Antioxidant role of methionine-containing intra- and extracellular proteins. Antioxidants, 9(4), 325.
  • Schöneich, C. (2005). Metal-catalyzed oxidation of protein methionine residues in human parathyroid hormone (1-34). Journal of pharmaceutical sciences, 94(3), 630-41.
  • Kou, Y., & Kopeček, J. (2022). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Journal of Biological Chemistry, 298(11), 102553.
  • Anderson, B. D., Conradi, R. A., Lambert, W. J., & Stella, V. J. (1984). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of pharmaceutical sciences, 73(5), 604-11.
  • Garfinkel, L., & Miller, S. A. (1987). Buffer solutes as stabilizers of 35S-amino acids: a study of volatility, radiochemical purity and biological activity. Journal of cellular biochemistry, 33(1), 35-43.
  • Dever, J. G., & Elfarra, A. A. (2008). L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid. Toxicological Sciences, 105(2), 265-276.
  • Wang, X., Zhang, X., Xu, J., Xu, S., Huang, K., Ni, Q., ... & Guo, H. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics, 681, 125293.
  • Kluger, R., Covitz, F., Dennis, E., Williams, L. D., & Westheimer, F. H. (1971). pH-Product and pH-rate profiles for the hydrolysis of methyl ethylene phosphate. Rate-limiting pseudorotation. Journal of the American Chemical Society, 93(22), 5788-5796.
  • Shoukry, M. M., Al-Najjar, A. A., & Khalfalla, P. A. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+.
  • Scaloni, A., D'Ambrosio, C., & Renzone, G. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1461.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of N-Acetylmethionine Enantiomers on Astec® (R,R) P-CAP™.
  • Parker, S. J., & Schöneich, C. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(8), 1626-1635.
  • Sielc.com. (n.d.).
  • ResearchGate. (2019). How long is L-methionine stable in a solution?.
  • El-Gindy, A., Emara, S., & Hadad, G. M. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Journal of American Science, 6(10), 963-970.
  • Zhou, S., Zhang, B., & Sturm, E. (2010). Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Using an Integrated Biotherapeutics Drug Product Development Workflow. Journal of pharmaceutical sciences, 99(10), 4173-86.
  • Tang, H., & He, H. (2016). Synthesis and Mechanistic Investigations of pH-Responsive Cationic Poly(aminoester)s. Polymer Chemistry, 7(38), 5946-5956.
  • Arnér, E. S. J. (2015).
  • Schöneich, C., & Sharov, V. S. (2002). The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes. Free radical biology & medicine, 32(11), 1125-34.
  • Howland, M. R., Corr, L. T., & Evershed, R. P. (2007). Development of N-acetyl methyl ester derivatives for the determination of δ13C values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry. Rapid communications in mass spectrometry, 21(23), 3925-34.
  • Joshi, S. B., Kumar, S., & Volkin, D. B. (2014). Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. Journal of pharmaceutical sciences, 103(6), 1673-85.
  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB journal, 23(2), 464-72.
  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of pharmaceutical and biomedical analysis, 122, 118-25.
  • Wellington, S. L., & Richardson, E. A. (1994).
  • Kuritsyn, L. V., Sadovnikov, A. I., Khripkova, L. N., Kalinina, N. V., & Shcherbakova, Y. S. (2006). Influence of pH of an Aqueous-Organic Solvent on the Kinetics of N-Acylation of α-Amino Acids with Benzoic Acid Esters. Russian Journal of General Chemistry, 76(1), 45-47.
  • Cheméo. (n.d.). l-Methionine, N-(5-chlorovaleryl)-, methyl ester.

Sources

Technical Support Center: Overcoming Solubility Challenges with N-Acetyl-DL-methionine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-Acetyl-DL-methionine methyl ester. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. We provide in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions to help you achieve clear, stable solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-DL-methionine methyl ester, and how does its solubility differ from the parent compound, N-Acetyl-DL-methionine?

N-Acetyl-DL-methionine methyl ester is a derivative of the amino acid methionine where the carboxylic acid group has been converted to a methyl ester, and an acetyl group is attached to the nitrogen atom.[1][2] This structural modification is critical to understanding its solubility.

  • N-Acetyl-DL-methionine (Free Acid): This molecule has a free carboxylic acid group (-COOH). This group can be deprotonated to form a carboxylate salt (-COO⁻) at neutral or basic pH. This ionization significantly increases its aqueous solubility. For instance, N-Acetyl-DL-methionine is soluble in water, especially with the aid of sonication.[3][4][5]

  • N-Acetyl-DL-methionine Methyl Ester: The esterification of the carboxylic acid group removes the potential for pH-dependent ionization. The methyl ester is a more neutral, less polar molecule. Consequently, it is expected to have significantly lower aqueous solubility and higher solubility in organic solvents compared to its free acid counterpart.

Understanding this difference is the first step in troubleshooting. Techniques that work for the free acid, such as pH adjustment, will not be effective for the ester.

Q2: I prepared a stock solution in DMSO, but it crashed out or became cloudy when I diluted it into my aqueous buffer (e.g., PBS or cell culture media). What is happening?

This is a classic problem known as precipitation upon dilution . It occurs when a compound that is highly soluble in a concentrated organic stock solvent (like DMSO) is introduced into an aqueous "anti-solvent" in which it is poorly soluble.

The DMSO concentration in your final solution is likely too low to keep the compound dissolved. The compound molecules, forced out of the highly favorable organic environment, begin to aggregate and precipitate in the aqueous medium. This can invalidate experimental results by drastically reducing the effective concentration of your compound.

Q3: What are the recommended starting solvents for creating a stock solution of N-Acetyl-DL-methionine methyl ester?

Based on its chemical structure (a neutral ester), the following solvents are recommended for preparing a high-concentration stock solution. Always start with a small amount to test solubility before committing your entire batch.

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Aprotic PolarHighA common choice for initial solubilization. Use freshly opened, anhydrous DMSO as it is hygroscopic.[3] Keep final concentration in assays <0.5%.
N,N-Dimethylformamide (DMF)Aprotic PolarHighSimilar to DMSO. Can be a suitable alternative.
Ethanol (100%) or MethanolProtic PolarModerate to HighGood for many organic compounds. Evaporates quickly.
AcetonitrileAprotic PolarModerateOften used in analytical applications like HPLC.
WaterProtic PolarVery LowNot recommended for creating a concentrated stock solution.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery LowNot recommended for creating a stock solution.
Q4: Can I use pH adjustment to improve the solubility of the methyl ester?

No. As explained in Q1, N-Acetyl-DL-methionine methyl ester lacks an ionizable group like a carboxylic acid or a primary amine that can be protonated or deprotonated. Therefore, changing the pH of the solution will not convert it into a salt form and will have a negligible effect on its intrinsic solubility. This is a critical distinction from acidic or basic compounds where pH adjustment is a primary solubilization strategy.[6][7]

Q5: What are the primary strategies for increasing the concentration of N-Acetyl-DL-methionine methyl ester in aqueous media?

The primary goal is to modify the aqueous solvent system to make it more favorable for the compound. The main strategies, detailed in the troubleshooting section below, are:

  • Cosolvency: Using a mixture of water and a water-miscible organic solvent.

  • Surfactant Solubilization: Using detergents to form micelles that encapsulate the compound.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

Troubleshooting Guides & Protocols

This section provides actionable workflows for overcoming solubility issues.

Workflow 1: Initial Troubleshooting for Precipitation

If you observe precipitation, follow this decision-making process to identify the cause and solution.

G start Precipitation Observed in Aqueous Medium q1 Is the stock solution (e.g., in 100% DMSO) clear and fully dissolved? start->q1 s1_yes Yes, stock is clear. q1->s1_yes s1_no No, stock is cloudy or has particulates. q1->s1_no q2 What is the final concentration of the organic cosolvent (e.g., DMSO) in the aqueous medium? s1_yes->q2 sol_stock Action: Improve Stock Prep 1. Gently warm (37°C). 2. Vortex vigorously. 3. Sonicate for 5-10 min. 4. If still insoluble, choose a stronger solvent or lower the stock concentration. s1_no->sol_stock s2_low Too Low (<1-5% for many compounds) q2->s2_low s2_ok Sufficiently High (but still precipitating) q2->s2_ok sol_cosolvent Action: Increase Cosolvent Ratio Follow Protocol 1 to create a stable cosolvent system. Increase the percentage of DMSO, Ethanol, or add PEG 300. s2_low->sol_cosolvent sol_advanced Action: Use Advanced Formulation Follow Protocol 2 (Surfactants) or consider other methods like cyclodextrin complexation. s2_ok->sol_advanced

Caption: Decision tree for troubleshooting precipitation issues.

Protocol 1: Enhancing Solubility with a Cosolvent System

Principle: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more hospitable to non-polar molecules, thereby increasing solubility.

Materials:

  • N-Acetyl-DL-methionine methyl ester

  • DMSO (anhydrous)

  • Polyethylene glycol 300 (PEG 300)

  • Ethanol (200 proof)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Prepare a Concentrated Primary Stock:

    • Dissolve N-Acetyl-DL-methionine methyl ester in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).

    • Ensure it is fully dissolved. Use gentle warming (to 37°C) or sonication if necessary. This is your Primary Stock .

  • Create a Cosolvent Formulation (Example):

    • A common formulation vehicle for poorly soluble neutral compounds is a mix of DMSO, PEG 300, and a surfactant like Tween® 80.[8]

    • To prepare 1 mL of a 10X working stock solution:

      • 100 µL of your Primary Stock in DMSO.

      • 400 µL of PEG 300.

      • 50 µL of Tween® 80.

      • 450 µL of saline or PBS.

    • Vortex thoroughly until the solution is clear. This is your 10X Working Stock .

  • Final Dilution:

    • Slowly add the 10X Working Stock to your final aqueous medium (e.g., cell culture media) with vigorous stirring or vortexing. For a 1:10 dilution, add 100 µL of the working stock to 900 µL of media.

    • This slow, stirred addition is crucial to prevent the compound from crashing out locally before it can be properly dispersed.

  • Verification:

    • Visually inspect the final solution for any signs of cloudiness or precipitation against a dark background.

    • Allow the solution to sit for 30 minutes at the experimental temperature to ensure it remains stable.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Dilution into Final Medium weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate (Ensure Clear Solution) add_dmso->dissolve stock Primary Stock (e.g., 100 mM) dissolve->stock add_stock Add Primary Stock Dropwise (e.g., 10 µL) WHILE VORTEXING stock->add_stock Crucial Step: Slow addition to vortexing medium start_dilution Begin with Final Aqueous Medium (e.g., 990 µL PBS) start_dilution->add_stock final_solution Final Solution (e.g., 1 mM in 1% DMSO) add_stock->final_solution

Caption: Workflow for preparing a simple cosolvent formulation.

Protocol 2: Surfactant-Based Formulations (Micellar Solubilization)

Principle: Surfactants (or detergents) are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like N-Acetyl-DL-methionine methyl ester can partition into the hydrophobic core, allowing them to be dispersed in the aqueous medium.

Common Surfactants:

  • Tween® 80 (Polysorbate 80): Non-ionic, commonly used in drug formulations.

  • Cremophor® EL: Non-ionic, potent solubilizing agent.

  • Sodium Dodecyl Sulfate (SDS): Anionic, typically used in biochemical assays, not for in-vivo studies.

Step-by-Step Methodology:

  • Prepare a Surfactant Stock Solution:

    • Prepare a 10% (w/v) stock solution of your chosen surfactant (e.g., Tween® 80) in water.

  • Solubilization Procedure:

    • Weigh out the required amount of N-Acetyl-DL-methionine methyl ester.

    • Add a small volume of a strong organic solvent (like ethanol) to just wet the powder and form a slurry. This helps break up the crystal lattice.

    • Add the aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., final concentration of 1-2% Tween® 80).

    • Vortex and sonicate the mixture until the solution becomes clear. The sonication provides the energy needed to incorporate the compound into the micelles.

  • Verification and Control:

    • The resulting solution should be a clear, microemulsion.

    • Crucially, always run a "vehicle control" in your experiments. This control should contain the exact same concentration of surfactant and any other excipients, but without your compound, to ensure that the vehicle itself does not affect the experimental outcome.

References
  • Chemsrc. N-Acetyl-DL-methionine | CAS#:1509-92-8. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Available from: [Link]

  • BOSS CHEMICAL. N-Acetyl-DL-Methionine CAS 1115-47-5 C7H13NO3S. Available from: [Link]

  • PubChem. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180. Available from: [Link]

  • Gnerre, C., et al. Amino Acids in the Development of Prodrugs. Pharmaceuticals (Basel). 2011. Available from: [Link]

  • CD Formulation. N-Acetyl-DL-Methionine. Available from: [Link]

  • NIST. DL-Methionine, N-acetyl-, ethyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • Aghaie, A., et al. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin. 2018. Available from: [Link]

  • Meyer, V. Analytical methods used for determination of L-methionine in fermentation broth. Applied Microbiology and Biotechnology. 2015. Available from: [Link]

  • Huang, H., et al. Supporting Information Solubility Behavior and Polymorphism of N-Acetyl-DL-methionine in 16 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. 2021. Available from: [Link]

  • News-Medical.Net. Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. 2019. Available from: [Link]

  • Ranmadugala, D., et al. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. 2022. Available from: [Link]

  • El-Shaer, A., et al. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. AAPS PharmSciTech. 2016. Available from: [Link]

  • Jia, Z., et al. Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. 2023. Available from: [Link]

  • PubChem. N-acetyl-L-methionine | C7H13NO3S | CID 448580. Available from: [Link]

  • Google Patents. US4011263A - Process for the production of n-acetyl-l-methionine.
  • University of British Columbia. N-ACETYL-DL-METHIONINE, C7H13NO3S. Available from: [Link]

Sources

Technical Support Center: AC-DL-MET-OME Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl-DL-Methionine-O-Methyl Ester (AC-DL-MET-OME) is a derivative of the essential amino acid methionine, utilized in various research and development applications. The integrity of this compound is paramount for reproducible and accurate experimental outcomes. Due to the inherent chemical properties of its methionine core, specifically the thioether side chain, this compound is susceptible to degradation, primarily through oxidation.[1][2] This guide provides a comprehensive, question-and-answer-based resource for researchers to understand, identify, prevent, and troubleshoot the degradation of this compound during storage and handling.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound. Each answer provides an explanation of the underlying cause, preventative measures, and corrective actions.

Q1: I've noticed my solid this compound powder has developed a slight yellowish tint and is starting to clump. What is happening and is it still usable?

A: This is a classic sign of chemical degradation and moisture absorption.

  • Causality: The yellowing may indicate the initial stages of oxidation of the sulfur atom in the methionine side chain. Methionine and its derivatives are highly prone to oxidation, which converts the thioether to methionine sulfoxide (MetO) and subsequently to methionine sulfone.[1][3] This oxidative process can be accelerated by exposure to light, heat, and atmospheric oxygen.[4] The clumping is a direct result of the compound being hygroscopic; it is absorbing moisture from the air, which can also accelerate degradation.[5]

  • Prevention:

    • Storage Atmosphere: Always store the solid compound under an inert atmosphere, such as argon or dry nitrogen, to displace oxygen.[6][7] After dispensing, purge the container headspace with inert gas before resealing.

    • Temperature: Store the container at -20°C for long-term stability.[8] For short-term use, storage at 2-8°C is acceptable, but always in a desiccated environment.

    • Light: Use amber glass vials or store vials in the dark to prevent photo-oxidation.[4][9]

  • Corrective Action: If degradation is suspected, the material should be analytically verified before use (e.g., via HPLC, see Q4). If the clumping is minor and the color change is faint, the material might be salvageable for non-critical applications after thorough drying in a vacuum desiccator. However, for quantitative or sensitive experiments, using a fresh, properly stored vial is strongly recommended.

Q2: What are the optimal long-term storage conditions for solid this compound?

A: Optimal storage is crucial for maximizing the shelf-life and ensuring the integrity of the compound. The following conditions are recommended based on the chemical nature of amino acid derivatives.[8][10]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of chemical degradation reactions, including oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary agent in oxidative degradation.[3][6]
Humidity Desiccated (Low Moisture)Prevents hygroscopic clumping and potential hydrolysis of the methyl ester.[5]
Light Protected from Light (Amber Vials)Prevents light-induced formation of reactive oxygen species that accelerate oxidation.[4][11]
Container Tightly Sealed Glass VialEnsures a stable microenvironment, preventing exchange with the outside atmosphere.[12]
Q3: How should I handle this compound when preparing solutions to minimize degradation?

A: The risk of degradation, particularly oxidation, increases significantly once the compound is in solution.[5] Proper handling technique during solubilization is critical.

  • Causality: Solvents, especially aqueous buffers, contain dissolved oxygen which can readily oxidize the methionine residue.[3] Furthermore, trace metal ion contaminants in buffers can catalyze the formation of free radicals, dramatically accelerating oxidation.[4][11]

  • Prevention & Protocol:

    • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.[5][8]

    • Solvent Preparation: Use high-purity solvents (e.g., HPLC grade) and water (e.g., Milli-Q). Degas all aqueous buffers by sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use to remove dissolved oxygen.[5][11]

    • Use of Additives: If compatible with your experimental system, consider adding a metal chelator like EDTA (1-5 mM) to your buffer to sequester catalytic metal ions.[11]

    • Weighing: Weigh the required amount of powder quickly and in a low-humidity environment if possible. A glove box provides the ideal environment.[7][12]

    • Dissolution: Add the degassed solvent to the solid compound and mix gently to dissolve. Sonication can be used but should be monitored to avoid excessive heating.[5]

    • Storage of Solutions: Stock solutions should be considered to have limited stability. For best results, prepare them fresh. If storage is necessary, aliquot the solution into single-use vials, purge the headspace with inert gas, and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][8][13]

Q4: My analytical results (HPLC/LC-MS) show a new, more polar peak appearing over time. Is this degradation?

A: Yes, this is a strong indication of oxidative degradation.

  • Causality: The primary degradation product of this compound is its sulfoxide derivative (AC-DL-Met(O)-OME). The addition of an oxygen atom to the sulfur makes the molecule significantly more polar. In reverse-phase chromatography (e.g., C18 column), a more polar compound will have less retention and thus elute earlier than the parent compound.[14]

  • Verification: You can confirm the identity of this new peak using mass spectrometry (MS). The mass of the methionine sulfoxide derivative will be 16 Da greater than the parent compound due to the addition of one oxygen atom.

  • Prevention & Workflow: This observation underscores the importance of the handling and storage protocols described in Q1-Q3. To monitor stability, a routine quality control check using a standardized HPLC method is recommended.

Visualizing Degradation and Prevention

Primary Degradation Pathway

The most common degradation route for this compound is the oxidation of the thioether side chain.

G parent This compound (Thioether) product1 AC-DL-MET(O)-OME (Sulfoxide) [M+16 Da] parent->product1 Oxidation (O2, Light, Metal Ions) product2 AC-DL-MET(O2)-OME (Sulfone) [M+32 Da] product1->product2 Further Oxidation

Caption: The primary oxidative degradation pathway of this compound.

Preventative Handling Workflow

Following a systematic workflow minimizes opportunities for degradation during solution preparation.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage Phase A 1. Equilibrate vial to Room Temp in Desiccator B 2. Degas Solvent (Sparge with N2/Ar) C 3. Weigh Solid Quickly D 4. Dissolve in Degassed Solvent C->D E 5. Use Immediately OR Aliquot into Vials D->E F 6. Purge Headspace with Inert Gas E->F G 7. Store Frozen (-20°C to -80°C) F->G

Sources

Technical Support Center: N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME). This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. Here, we address specific issues in a practical Q&A format, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My esterification of DL-Methionine using SOCl₂/Methanol is giving a low yield and a major byproduct with a distinct sulfurous odor. What is happening?

Answer:

This is a classic issue where the thioether group in the methionine side chain undergoes an unwanted side reaction. The likely culprit is the formation of a sulfonium salt, specifically S-carboxymethyl-methionine methyl ester, or subsequent decomposition products. Thionyl chloride (SOCl₂) is a powerful dehydrating and activating agent, and while it's excellent for converting carboxylic acids to acid chlorides (which then form the ester with methanol), it can also activate the sulfur atom.

Troubleshooting Guide:

  • Problem Diagnosis: The primary side reaction involves the sulfur atom of one methionine molecule attacking the activated carboxyl group of another, leading to dimerization or oligomerization. A more common issue is the reaction of the thioether with the intermediate chlorosulfite ester.

  • Underlying Mechanism: The lone pair of electrons on the sulfur atom in methionine's side chain is nucleophilic. Under the strongly acidic and reactive conditions created by SOCl₂, it can be alkylated or otherwise activated, leading to byproducts.

  • Recommended Protocol Adjustment (The "HCl Gas Method"): A cleaner, more controlled method for esterification is to use anhydrous methanol saturated with hydrogen chloride (HCl) gas. This method converts the carboxylic acid to the ester under less harsh conditions for the thioether moiety.

Detailed Protocol: HCl-Gas Mediated Esterification

  • Preparation: In a fume hood, bubble dry HCl gas through anhydrous methanol (MeOH) cooled in an ice bath until saturation is achieved (approx. 3 M solution).

  • Reaction: Suspend DL-Methionine in the prepared methanolic HCl solution.

  • Reflux: Stir the mixture under reflux for 4-6 hours until the reaction is complete (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of DL-Methionine methyl ester. This can be used directly in the next step or neutralized carefully with a base like triethylamine (TEA) or saturated sodium bicarbonate solution to yield the free amine.

FAQ 2: During the acetylation of DL-Methionine methyl ester with acetic anhydride, my final product is contaminated with a compound that is difficult to remove. How can I improve the purity?

Answer:

This contamination is often unreacted starting material (DL-Methionine methyl ester) or the hydrolyzed product (N-Acetyl-DL-Methionine) if moisture is present. The key to a clean acetylation is controlling the stoichiometry and ensuring anhydrous conditions.

Troubleshooting Guide:

  • Problem Diagnosis: Incomplete acetylation or hydrolysis of the product/reagents.

  • Causality:

    • Incomplete Reaction: Insufficient acetic anhydride or base, or inadequate reaction time/temperature.

    • Hydrolysis: Acetic anhydride reacts rapidly with water to form acetic acid, which does not acetylate the amine. The methyl ester product can also hydrolyze back to the carboxylic acid under aqueous basic conditions during workup.

  • Recommended Protocol for Clean Acetylation:

Detailed Protocol: Controlled Acetylation

  • Setup: Dissolve DL-Methionine methyl ester (or its hydrochloride salt) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base Addition: If starting with the hydrochloride salt, add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), dropwise at 0°C. If starting with the free amine, add 1.1 equivalents of base.

  • Acetylation: Slowly add 1.1-1.2 equivalents of acetic anhydride to the stirring solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Aqueous Workup:

    • Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid byproduct and any excess anhydride.

    • Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Reagent Stoichiometry

ReagentEquivalents (vs. Met-OMe)Purpose
Triethylamine (TEA)1.1 (from free amine) or 2.2 (from HCl salt)Base to neutralize HCl and activate amine
Acetic Anhydride1.1 - 1.2Acetylating agent
FAQ 3: Can I perform the acetylation first and then the esterification? What are the potential pitfalls of this alternative route?

Answer:

Yes, this synthetic route is viable and sometimes preferred. You would first synthesize N-Acetyl-DL-Methionine and then esterify it. However, this route presents its own set of challenges, primarily related to the final esterification step.

Troubleshooting Guide for the "Acetylation-First" Route:

  • Challenge: Esterifying N-Acetyl-DL-Methionine is more difficult than esterifying the parent amino acid. The acetyl group reduces the overall reactivity, and standard methods like Fischer esterification (acid and alcohol) may require harsher conditions, which can lead to side reactions.

  • Potential Side Reaction - Sulfoxide Formation: The thioether in the methionine side chain is susceptible to oxidation, especially under prolonged heating or in the presence of acidic oxidizing agents. The resulting N-Acetyl-DL-Methionine sulfoxide methyl ester is a common impurity.

  • Recommended Protocol - Mild Esterification: To avoid oxidation, use a milder esterification agent. A common and effective method is using methyl iodide (MeI) with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

Workflow Diagram: Comparison of Synthetic Routes

Below is a diagram illustrating the two primary synthetic pathways to this compound and the key side reactions to avoid in each.

G cluster_0 Route 1: Esterification First cluster_1 Route 2: Acetylation First Met DL-Methionine MetOMe DL-Methionine-OMe Met->MetOMe SOCl₂/MeOH or HCl/MeOH Side1 Sulfonium Salts / Dimerization Met->Side1 Harsh Acidic Conditions AcMetOMe This compound MetOMe->AcMetOMe Ac₂O/Base AcMet N-Acetyl-DL-Methionine AcMetOMe2 This compound AcMet->AcMetOMe2 MeI/K₂CO₃ or H⁺/MeOH Side2 Sulfoxide Formation AcMet->Side2 Harsh Esterification (Oxidative) Met2 DL-Methionine Met2->AcMet Ac₂O/Base

Caption: Two synthetic routes to this compound with key side reactions.

Summary of Key Side Reactions and Prevention Strategies

Side ReactionSynthetic StepCausePrevention Strategy
Sulfonium Salt / Dimerization EsterificationOver-activation of carboxyl group and nucleophilic attack by thioether using harsh reagents like SOCl₂.Use milder conditions, such as anhydrous HCl in methanol.
Sulfoxide Formation Esterification (Acetylation-first route)Oxidation of the thioether group under harsh, prolonged acidic and/or heating conditions.Use mild, non-oxidative esterification methods like methyl iodide with a base.
Incomplete Acetylation AcetylationInsufficient reagents, moisture, or inadequate reaction time.Use a slight excess (1.1-1.2 eq.) of acetic anhydride under strictly anhydrous conditions.
Product Hydrolysis WorkupPresence of strong base and water during workup, hydrolyzing the methyl ester.Use a mild base like sodium bicarbonate for quenching and minimize exposure time.

References

  • Synthesis of amino acid methyl esters. Organic Syntheses.[Link]

  • A simple and efficient procedure for the esterification of amino acids. Journal of Chemical Education.[Link]

  • Oxidation of Methionine and other sulfur-containing amino acids. Chemical Reviews.[Link]

AC-DL-MET-OME Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for AC-DL-MET-OME. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their experiments. We understand that rigorous science often involves interpreting surprising results. This center provides in-depth, causality-driven explanations and validated protocols to help you turn those unexpected findings into valuable insights.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a racemic (DL) mixture of an acetylated, O-methyl ester methionine analogue. Its primary mechanism is the competitive inhibition of Acireductone Dioxygenase (ARD), a key metalloenzyme in the methionine salvage pathway (MSP).[1] The MSP is critical for recycling the methylthioadenosine (MTA) byproduct of polyamine synthesis back into methionine, thus maintaining cellular methionine pools and SAM (S-adenosylmethionine) levels.[1] By inhibiting ARD, this compound disrupts this cycle, leading to an accumulation of MTA and a depletion of methionine, which can trigger apoptosis and cell cycle arrest in rapidly dividing cells.

Q2: What are the recommended storage and reconstitution protocols?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, create a stock solution by reconstituting in anhydrous DMSO at a concentration of 10-50 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solution aliquots at -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium immediately before use. Note that the stability of this compound in aqueous media can be limited; we recommend preparing fresh dilutions for each experiment.[2]

Q3: I'm observing significant cytotoxicity at concentrations where I expect to see a specific pathway inhibition. Why?

This is a common observation and can stem from several factors:

  • Off-Target Effects: Like many small molecule inhibitors, high concentrations of this compound may lead to off-target activities.[3] We recommend performing a dose-response curve to determine the optimal concentration window that inhibits the MSP without inducing widespread, non-specific toxicity.

  • MTA Accumulation: The intended on-target effect—inhibition of the MSP—leads to the accumulation of MTA, which is itself cytotoxic and can inhibit methylation reactions.[1]

  • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.

A recommended first step is to perform a viability assay (e.g., MTT or resazurin) alongside a cytotoxicity assay (e.g., LDH release) to differentiate between cytostatic and cytotoxic effects.

In-Depth Troubleshooting Guides

Guide 1: High Variability and Poor Reproducibility in Experimental Results

Question: My dose-response curves are inconsistent between experiments, and I'm seeing a high degree of variability. What is the likely cause?

Answer: The most probable cause of this issue is the racemic nature of this compound. The "DL" in the name signifies that it is a 50/50 mixture of the D- and L-enantiomers. It is common for biological activity to be stereospecific, meaning one enantiomer (the eutomer) is significantly more active than the other (the distomer). The distomer may be inactive, have a different activity, or even antagonize the eutomer.

Inconsistent results can arise from slight variations in experimental conditions (e.g., temperature, pH, incubation time) that differentially affect the stability or cellular uptake of the two enantiomers.[4]

Workflow for Diagnosing Stereospecific Activity

G start Start: High Variability Observed check_compound Verify Compound Integrity (Purity, Storage) start->check_compound hplc_exp Perform Chiral HPLC Separation of D- and L-Enantiomers check_compound->hplc_exp If compound is pure test_isomers Test Each Enantiomer Separately in Functional Assay hplc_exp->test_isomers analyze Analyze Dose-Response Curves for Each Isomer test_isomers->analyze conclusion Conclusion: Determine Eutomer and Distomer analyze->conclusion If one isomer is more potent inactive Both Isomers Inactive? Troubleshoot Assay analyze->inactive If results are ambiguous inactive->conclusion No, activity confirmed revisit Revisit Experimental Protocol & Reagents inactive->revisit Yes

Caption: Troubleshooting workflow for high variability.

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a method to separate the D- and L-enantiomers for individual testing.

  • Column: Use a chiral stationary phase column suitable for amino acid derivatives, such as a CHIRALPAK® AD-H column.[5]

  • Mobile Phase: An isocratic mobile phase of hexane/isopropanol/acetic acid (e.g., 85:15:0.1 v/v/v) is a good starting point. Optimization may be required.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use UV detection at 220 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.

  • Injection & Collection: Inject the sample and collect the two separated enantiomeric peaks into distinct fractions.

  • Validation: Evaporate the solvent from the collected fractions. Confirm the purity of each separated enantiomer by re-injecting a small amount onto the chiral column.

Guide 2: Compound Appears Inactive or Has Lower-Than-Expected Potency

Question: I'm not observing any significant biological effect, even at high concentrations. What steps can I take to diagnose the problem?

Answer: This issue typically points to one of three areas: compound integrity, cellular access, or the assay system itself.

  • Compound Integrity & Stability: The compound may have degraded. Methionine and its derivatives can be susceptible to oxidation, especially in aqueous solutions and in the presence of metal ions.[2] The ester linkage could also be hydrolyzed by esterases present in serum-containing media.

  • Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it could be actively removed by efflux pumps (e.g., P-glycoprotein). A molecule's ability to cross the cell membrane and reach its cytosolic target is a critical prerequisite for activity.[6]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific biological consequence of MSP inhibition. For instance, a general cell viability assay might not show a change if the primary effect is cytostatic rather than cytotoxic over the experimental timeframe.[7]

Decision Tree for Inactivity Troubleshooting

G start Start: Compound Appears Inactive stability Step 1: Verify Compound Stability (LC-MS analysis of stock & working solution) start->stability degraded Result: Degraded stability->degraded Yes stable Result: Stable stability->stable No uptake Step 2: Confirm Cellular Uptake (Fluorescent analogue or LC-MS of cell lysate) no_uptake Result: No Uptake uptake->no_uptake No uptake_ok Result: Uptake Confirmed uptake->uptake_ok Yes target Step 3: Validate Target Engagement (Measure MTA levels or ARD activity) no_engagement Result: No Engagement target->no_engagement No engagement_ok Result: Target Engaged target->engagement_ok Yes assay Step 4: Assess Assay Readout (Use a more proximal or sensitive endpoint) assay_issue Conclusion: Assay is not appropriate or sensitive enough. assay->assay_issue stable->uptake uptake_ok->target engagement_ok->assay

Caption: Step-by-step diagnostic for compound inactivity.

Protocol 2: Assessing Compound Stability in Culture Media
  • Preparation: Prepare a working solution of this compound (e.g., 10 µM) in your complete cell culture medium (containing serum).

  • Incubation: Incubate the medium in a standard cell culture incubator (37°C, 5% CO2) in a cell-free plate.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Analysis: Immediately freeze the aliquots at -80°C. Analyze the concentration of the parent compound in each aliquot using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: A significant decrease in the parent compound's concentration over time indicates instability. Plot the concentration versus time to determine the compound's half-life in your experimental conditions.

Guide 3: Interpreting Discrepancies Between Different Cell Viability Assays

Question: My MTT assay shows a 50% decrease in signal, but an LDH release assay shows no change. How should I interpret this?

Answer: This is an excellent and informative result that highlights the importance of using orthogonal assays. Different "viability" assays measure distinct cellular parameters. A discrepancy between them provides deeper insight into the compound's mechanism.

Assay TypePrinciple MeasuredInterpretation of Signal DecreaseReference
MTT / Resazurin Measures metabolic activity (specifically, the flux of NAD(P)H) in viable cells.Indicates a reduction in metabolic rate or cell proliferation (cytostatic effect). It does not necessarily mean cell death.[7]
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.Indicates cell death via necrosis or late-stage apoptosis (cytotoxic effect).
ATP-Based (e.g., CellTiter-Glo®) Measures the total ATP content, which reflects the number of metabolically active cells.A rapid and sensitive indicator of cell viability. A decrease suggests either cell death or severe metabolic stress.
Annexin V / PI Staining Annexin V detects externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the nuclei of dead cells with compromised membranes.Allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Interpretation of Your Result: The data (decreased MTT signal, no change in LDH release) strongly suggests that at the tested concentration and time point, This compound is primarily cytostatic, not cytotoxic . It is reducing the metabolic activity and/or slowing the proliferation of the cells without causing them to die and lyse. This is consistent with its proposed mechanism of depleting methionine, an essential amino acid required for protein synthesis and cell growth.

Recommended Follow-Up Experiment: To confirm this, perform a cell cycle analysis using propidium iodide staining and flow cytometry. A cytostatic effect would likely manifest as an arrest at a specific phase of the cell cycle (e.g., G1 or S phase).

References

Addressing batch-to-batch variability of AC-DL-MET-OME.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: AC-DL-MET-OME

A Guide to Understanding and Mitigating Batch-to-Batch Variability for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Acetyl-DL-Methionine-O-Methyl Ester (this compound) is a derivative of the essential amino acid methionine, utilized in a wide range of research applications. As with many complex chemical reagents, ensuring reproducible experimental outcomes is critically dependent on the consistency of the starting materials. Batch-to-batch variability of this compound can introduce significant, often subtle, deviations in experimental results, leading to challenges in data interpretation and project timelines.[1][2][3]

This technical support guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate issues arising from the variability between different lots of this compound. Our goal is to provide both rapid, actionable answers through our FAQ section and in-depth diagnostic protocols for more complex challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the common abbreviation for N-Acetyl-DL-Methionine-O-Methyl Ester. It is a derivative of DL-Methionine where the amino group is acetylated and the carboxylic acid is esterified to a methyl group. The "DL" signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

Q2: My new batch of this compound is not performing like the previous one. What are the most common causes?

The most common causes for performance shifts between batches fall into four main categories:[1][2][3][4]

  • Purity Profile: The new lot may have a different level or type of impurity. Common impurities include residual starting materials, by-products from synthesis, or degradation products like methionine sulfoxide.[5]

  • Degradation: The compound, particularly the sulfur atom in the methionine side chain, can oxidize. Improper storage or exposure to oxidizing conditions can lead to the formation of methionine sulfoxide or sulfone, altering its chemical properties.

  • Physical Properties: Differences in crystallinity (polymorphism), particle size, or residual solvent content can affect solubility and dissolution rates, which is critical for preparing stock solutions and ensuring consistent concentrations in your experiments.[3]

  • Enantiomeric Ratio: While synthetically derived from a DL mixture, subtle process differences could theoretically alter the 1:1 ratio of D- and L-isomers. If your system is stereospecific, this could have a significant biological impact.

Q3: How important is the Certificate of Analysis (CoA)? What should I look for?

The Certificate of Analysis (CoA) is the most critical document for ensuring the quality and consistency of your reagent.[6][7][8] It is a "report card" for a specific batch or lot number.[6][7] When comparing an old, trusted lot with a new one, pay close attention to:

  • Purity Value: Compare the exact purity percentage (e.g., 99.7% vs. 99.2%). A small difference can be significant if the impurity has biological or chemical activity.[6]

  • Analytical Methods Used: Note the techniques used for purity assessment (e.g., HPLC, NMR). HPLC is excellent for quantifying purity, while techniques like Mass Spectrometry (MS) can help identify impurities.[9]

  • Appearance/Physical Description: Any change from "white crystalline solid" to "off-white powder" could indicate an issue.

  • Residual Solvents & Water Content: These can affect the true concentration of your compound when weighing it out.

Q4: How should I store this compound to ensure its stability?

Proper storage is crucial. Based on the structure, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended to minimize oxidation of the sulfur atom. Refer to the supplier's CoA or Safety Data Sheet (SDS) for specific long-term storage temperature recommendations.[9]

Section 2: In-Depth Troubleshooting Guides

Problem A: Inconsistent Biological Activity or Reaction Yield

You've received a new lot of this compound and your assay results have shifted, or your chemical reaction yield has dropped significantly.

Root Cause Analysis: This issue most often points to a change in the chemical purity or integrity of the compound. The primary suspects are (1) lower overall purity, (2) the presence of an inhibitor as an impurity, or (3) degradation of the active molecule via oxidation.

Diagnostic Workflow:

G start Inconsistent Activity with New Batch compare_coa Compare CoAs of Old vs. New Batch start->compare_coa purity_diff Is Purity Specification Lower or Different? compare_coa->purity_diff run_hplc Protocol 1: Run Comparative HPLC-UV Purity Analysis purity_diff->run_hplc Yes or Unsure no_new_peaks Profile Looks Identical purity_diff->no_new_peaks No new_peaks New Impurity Peaks or Different Profile? run_hplc->new_peaks run_ms Protocol 2: Identify Impurities with LC-MS new_peaks->run_ms Yes check_oxidation Protocol 3: Assess for Oxidation (e.g., via specific MS analysis) new_peaks->check_oxidation No id_impurity Impurity Identified? run_ms->id_impurity assess_impact Assess Biological/Chemical Impact of Impurity id_impurity->assess_impact Yes contact_supplier Contact Supplier with Data Request Replacement Lot id_impurity->contact_supplier No/ Unclear assess_impact->contact_supplier no_new_peaks->check_oxidation oxidation_present Oxidation Detected? check_oxidation->oxidation_present review_storage Review Storage & Handling Procedures oxidation_present->review_storage Yes chiral_sep Advanced (If Stereospecificity is Suspected): Protocol 4: Chiral HPLC Analysis oxidation_present->chiral_sep No review_storage->contact_supplier

Caption: Troubleshooting workflow for inconsistent activity.
Experimental Protocols

Protocol 1: Comparative Purity Analysis by HPLC-UV

This protocol allows for a direct, quantitative comparison of the purity profiles of two different batches.

  • Objective: To visualize and quantify the purity of the old and new batches of this compound and identify any new or enlarged impurity peaks.

  • Methodology:

    • Preparation of Standards: Accurately prepare stock solutions of both the old (trusted) and new batches of this compound at 1 mg/mL in HPLC-grade acetonitrile or a suitable solvent.

    • HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A common starting point for methionine derivatives is a gradient of:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Detection: UV detector set to 210 nm.

    • Analysis: Inject equal volumes (e.g., 10 µL) of each sample. Overlay the chromatograms. Look for (a) a decrease in the area of the main peak in the new batch, and (b) the appearance or increase in the area of other peaks. Purity can be estimated by the area percentage of the main peak.

Data Presentation: Example HPLC Purity Comparison

Batch NumberMain Peak Retention Time (min)Main Peak Area %Impurity 1 Area % (at 4.5 min)Impurity 2 Area % (at 7.8 min)
Old Lot (Trusted)10.299.8%0.15%Not Detected
New Lot (Issue)10.298.5%0.20%1.15%

Protocol 2: Impurity Identification by LC-MS

  • Objective: To determine the mass-to-charge ratio (m/z) of unknown impurities detected by HPLC.

  • Methodology:

    • Utilize the same HPLC method as in Protocol 1, but direct the column eluent into a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺. For this compound (MW: 191.25), the main peak should be at m/z 192.07.

    • Analyze the mass spectra corresponding to the impurity peaks. For example, an impurity with m/z 208.06 could correspond to the oxidized form (methionine sulfoxide derivative, M+16).

Protocol 4 (Advanced): Chiral HPLC Analysis

  • Objective: To confirm the 1:1 ratio of D- and L-enantiomers. This is only necessary if your application is known to be stereospecific.

  • Methodology:

    • This requires a specialized chiral stationary phase (CSP) column. Columns like CHIROBIOTIC T have shown selectivity for N-derivatized amino acids.[10]

    • The mobile phase will be highly dependent on the column chosen, often consisting of polar organic solvents like methanol or ethanol with acidic or basic modifiers.

    • Analysis: An ideal racemic mixture will show two peaks of equal area. Any significant deviation (e.g., a 55:45 ratio) indicates an enantiomeric imbalance in the batch.

Section 3: Best Practices for Proactive Quality Control

To minimize the impact of batch-to-batch variability, implement a routine incoming quality control (QC) process.

Incoming QC Workflow:

G start New Batch of This compound Arrives doc_review 1. Document Review: - Match Lot # to CoA - Compare CoA to Previous Lot start->doc_review visual_inspect 2. Visual Inspection: - Check for Color/Texture Changes - Inspect Seal Integrity doc_review->visual_inspect solubility_test 3. Solubility Test: - Prepare 1 mg/mL stock - Check for clarity and particulates visual_inspect->solubility_test analytical_qc 4. Analytical QC: - Run Comparative HPLC-UV (Protocol 1) solubility_test->analytical_qc pass_fail Does it Match Trusted Lot Profile? analytical_qc->pass_fail release Release Batch for General Use pass_fail->release Yes quarantine Quarantine Batch! - Label 'DO NOT USE' - Initiate In-depth Troubleshooting pass_fail->quarantine No

Caption: Recommended incoming QC workflow.
  • Vendor Qualification: Source materials from reputable suppliers who provide comprehensive CoAs for every batch.[6][11]

  • Retain a "Golden Batch": Keep a small, properly stored amount of a batch that is known to perform well in your experiments. This "golden batch" serves as the benchmark against which all new batches are compared.

  • Perform Bridge Studies: Before fully committing a new lot to critical experiments, run a small-scale comparison study using your "golden batch" and the new batch side-by-side in your specific application. This is the ultimate confirmation of performance.

By implementing these troubleshooting and QC measures, researchers can significantly reduce the risk of experimental failure and improve the reproducibility and reliability of their scientific findings.

References

  • Vertex AI Search. (2022). How to Read a Certificate of Analysis (COA) for Research Chemicals.
  • LabAlley. (2025). How to Read a Chemical Certificate of Analysis (COA).
  • Sports Technology Labs. (2025). How To Read A COA: 5 Key Components.
  • BioRegen. (n.d.). How to Read a Certificate of Analysis (COA) and What It Means for You.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Chemistry For Everyone. (2025). What Causes Product Quality Variations In Chemical Batch Manufacturing?. YouTube.
  • AACC. (2015). Managing Reagent Lot to Lot Variability. myadlm.org.
  • LGC Standards. (n.d.). How to read your Certificate of Analysis.
  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Research Use Only to Good Manufacturing Practices.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine.
  • Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2848. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column.
  • Ganesan, M., et al. (2020). Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory. Journal of Medical Biochemistry, 39(2), 173-178. Available at: [Link]

Sources

Technical Support Center: Optimizing Enzymatic Assays with N-Acetyl-DL-Methionine (AC-DL-MET-OME)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enzymatic assays utilizing N-Acetyl-DL-Methionine (AC-DL-MET-OME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about N-Acetyl-DL-Methionine and its application in enzymatic assays.

Q1: What is this compound?

A1: this compound is the abbreviated name for N-Acetyl-DL-Methionine. It is a derivative of the essential amino acid methionine, where an acetyl group is attached to the alpha-amino group. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers.[1]

Q2: Which enzymes utilize N-Acetyl-DL-Methionine as a substrate?

A2: The primary class of enzymes that hydrolyze N-Acetyl-L-Methionine are Aminoacylases , specifically Aminoacylase-1 (ACY-1) , also known as N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14).[2][3] These enzymes catalyze the removal of the acetyl group from N-acetylated L-amino acids, yielding the free L-amino acid and acetate. It is crucial to note that these enzymes are stereospecific and will only act on the L-enantiomer within the racemic DL-mixture.[4]

Q3: What is the principle of an enzymatic assay using N-Acetyl-DL-Methionine?

A3: The assay quantifies the activity of an aminoacylase by measuring the rate of hydrolysis of N-Acetyl-L-Methionine. This is typically achieved by detecting either the disappearance of the substrate or the appearance of one of the products, L-methionine or acetate. The rate of product formation is directly proportional to the enzyme's activity under specific conditions.

Q4: Why is N-Acetyl-DL-Methionine a useful substrate for studying enzyme kinetics?

A4: N-Acetyl-DL-Methionine serves as a practical substrate for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[4][5] The Km value for N-acetyl-L-methionine with porcine kidney acylase I has been reported to be approximately 0.99 mM, providing a benchmark for substrate concentration optimization.[6] Understanding these parameters is fundamental to designing robust and sensitive assays, particularly for screening potential enzyme inhibitors.

Section 2: Troubleshooting Guide

This section provides a systematic, question-and-answer-based approach to resolving common issues encountered during enzymatic assays with N-Acetyl-DL-Methionine.

Issue 1: Low or No Enzyme Activity

Q: My assay shows very low or no signal. What are the potential causes and how can I fix it?

A: Low or no activity can stem from several factors, from reagent integrity to incorrect assay conditions. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Low/No Activity

Caption: Troubleshooting workflow for low or no enzyme activity.

Detailed Explanations:

  • Substrate Integrity: N-Acetyl-DL-Methionine is generally stable as a powder when stored in a cool, dry, and dark place.[1] However, solutions should be prepared fresh. Older solutions may undergo slow, non-enzymatic hydrolysis, increasing background signal and reducing the effective substrate concentration.

  • Buffer pH and Composition: Aminoacylase-I from porcine kidney has an optimal pH of around 7.0.[3] A deviation of even 0.5 pH units can significantly reduce activity. Always verify the pH of your final reaction buffer after all components have been added.

  • Metal Cofactors: Aminoacylase-I is a metalloenzyme, typically containing zinc (Zn²⁺).[7] Its activity can be enhanced by the presence of Co²⁺.[6] If your sample preparation involves chelating agents like EDTA, they can strip the metal cofactor and inactivate the enzyme. Consider adding a slight excess of ZnCl₂ or CoCl₂ to your assay buffer if chelation is suspected.

  • Enzyme Concentration and Linearity: The reaction rate should be linear with respect to both time and enzyme concentration. If the signal plateaus quickly, it may indicate that the substrate is being consumed too rapidly or the enzyme is unstable under the assay conditions. Perform a time-course experiment and an enzyme titration to find the conditions that yield a linear rate for the desired assay duration.

  • Potential Inhibitors: Biological samples can contain endogenous inhibitors. Known reversible, noncompetitive inhibitors of porcine kidney aminoacylase I include L-lactate and various α-hydroxyl fatty acids.[8] If you are working with crude lysates or biological fluids, consider a sample dilution series or a buffer exchange step to mitigate these effects.

Issue 2: High Background Signal

Q: My negative controls (no enzyme) show a high signal. What's causing this and how can I reduce it?

A: High background can mask the true enzyme-dependent signal and severely limit assay sensitivity.

Potential Causes & Solutions for High Background

Potential Cause Explanation & Causality Recommended Solution
Substrate Instability N-Acetyl-DL-Methionine can undergo slow, spontaneous hydrolysis, especially at non-neutral pH or elevated temperatures, releasing L-methionine.Prepare substrate solutions fresh daily in the assay buffer. Avoid prolonged incubation at high temperatures.
Contaminated Reagents Buffers or other reagents may be contaminated with primary amines or ammonia.Use high-purity reagents (e.g., molecular biology grade). Prepare fresh buffers with high-purity water.
Detection Method Interference The chosen detection method may react with components in the sample matrix other than the product (L-methionine).See "Troubleshooting Detection Methods" below. Run a "sample minus substrate" control to quantify this interference.
Non-enzymatic Reactions If using a coupled assay, the coupling enzyme(s) may have side activities or react with components in your sample.Run controls for each component of the coupled assay system individually.
Issue 3: Troubleshooting Detection Methods

The choice of detection method is critical. Here we troubleshoot two common colorimetric methods for detecting the L-methionine product.

A. Ninhydrin-Based Assay

The ninhydrin reaction detects the primary amine of the liberated L-methionine, forming a deep purple compound (Ruhemann's purple).[9]

Q: My ninhydrin assay has high background or poor reproducibility. Why?

  • Interference from Primary Amines: The ninhydrin reagent is not specific to amino acids; it reacts with any primary amine, including ammonia and common buffer components like Tris.[9][10]

    • Solution: Avoid Tris buffers. Use phosphate or HEPES buffers instead. If samples contain high levels of other primary amines, a sample cleanup step (e.g., solid-phase extraction) may be necessary.

  • Interference from Metal Ions: Heavy metal ions such as Cu²⁺ and Fe³⁺ can interfere with color development in the ninhydrin reaction.[11]

    • Solution: If metal ion contamination is suspected, include a small amount of a weak chelator like citrate in your ninhydrin reagent preparation, but be mindful of its potential effect on the metalloenzyme itself.

  • Interference from Reducing Sugars: Reducing sugars present in some biological samples or media can interfere with the ninhydrin reaction.[12]

    • Solution: If your sample contains high concentrations of reducing sugars, consider an alternative detection method or a sample preparation step to remove them.

B. p-Benzoquinone-Based Assay

This method relies on the formation of a colored charge-transfer complex between the liberated amino acid and p-benzoquinone.[13]

Q: I am not getting a consistent signal with the p-benzoquinone method. What should I check?

  • pH Sensitivity: The formation of the charge-transfer complex is pH-dependent. The original method for aminoacylase suggests a phosphate buffer at pH 6.0 for serum samples.[13]

    • Solution: Ensure that the pH of your reaction is tightly controlled and optimized for both the enzyme activity and the colorimetric reaction. You may need to quench the enzymatic reaction and then adjust the pH before adding the p-benzoquinone.

  • Reagent Stability: p-Benzoquinone solutions can be unstable, especially when exposed to light.

    • Solution: Prepare the p-benzoquinone reagent fresh and protect it from light.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Aminoacylase-I Activity Assay (Colorimetric)

This protocol is a starting point for measuring the activity of Aminoacylase-I (e.g., from porcine kidney) using N-Acetyl-DL-Methionine and a ninhydrin-based detection method.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, containing 0.1 mM CoCl₂.

  • Substrate Stock (100 mM): Dissolve 191.25 mg of N-Acetyl-DL-Methionine in 10 mL of Assay Buffer. Prepare fresh.

  • Enzyme Solution: Prepare a dilution series of Aminoacylase-I in cold Assay Buffer immediately before use.

  • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[9]

  • Quenching Solution: 1 M HCl.

  • L-Methionine Standard Curve (0-2 mM): Prepare a series of dilutions of L-Methionine in Assay Buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 400 µL Assay Buffer

    • 50 µL Enzyme Solution (or buffer for negative control)

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 50 µL of 100 mM Substrate Stock to each tube (final concentration = 10 mM). Mix gently.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes, ensure this is within the linear range).

  • Stop Reaction: Add 50 µL of 1 M HCl to each tube to quench the reaction.

  • Color Development:

    • Transfer 100 µL of the quenched reaction mixture to a new set of tubes.

    • Add 200 µL of Ninhydrin Reagent.

    • Heat at 95°C for 5-10 minutes until a purple color develops.

    • Cool tubes to room temperature.

  • Measurement: Transfer the cooled solution to a 96-well plate and read the absorbance at 570 nm.

  • Quantification: Determine the concentration of L-methionine produced by comparing the absorbance to the L-Methionine standard curve.

Protocol 2: Determining Km and Vmax

To properly characterize your enzyme and optimize substrate concentration (especially for inhibitor screening), determining the Michaelis-Menten constants is crucial.

Procedure:

  • Setup: Prepare reactions as described in Protocol 1.

  • Vary Substrate Concentration: Instead of a fixed 10 mM, prepare a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km. Based on literature, a range of 0.1 mM to 10 mM for N-Acetyl-L-Methionine is a good starting point.[6]

  • Measure Initial Rates: For each substrate concentration, measure the amount of product formed over a short, initial period where the reaction is linear. It is critical to ensure you are measuring the initial velocity (v₀).

  • Data Analysis:

    • Plot the initial velocity (v₀) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression software (e.g., GraphPad Prism).

    • Alternatively, use a Lineweaver-Burk plot (1/v₀ vs 1/[S]) for a linear representation, though non-linear regression is statistically more robust.

Enzyme Reaction and Data Plotting Visualization

MichaelisMenten cluster_0 Enzymatic Reaction cluster_1 Data Analysis Workflow E E (Aminoacylase) ES E-S Complex E->ES k₁ k₋₁ S S (Ac-L-Met) S->ES ES->E k₂ P P (L-Met) ES->P MeasureRates Measure Initial Rates (v₀) at various [S] MM_Plot Plot v₀ vs. [S] (Michaelis-Menten Plot) MeasureRates->MM_Plot FitData Non-linear Regression Fit MM_Plot->FitData LB_Plot Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk Plot) MM_Plot->LB_Plot DetermineParams Determine Kₘ and Vₘₐₓ FitData->DetermineParams LB_Plot->DetermineParams

Caption: Enzymatic reaction scheme and data analysis workflow.

References

  • Fengchen Group Co., Ltd. (n.d.). N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. Retrieved from [Link]

  • Amber, J. A., & Snider, J. B. (1966). Interference of reducing sugars in ninhydrin reaction for amino acids and related compounds as applied to carbohydrates. Analytical Chemistry. Retrieved from [Link]

  • BioVendor Research and Diagnostic Products. (n.d.). Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). Retrieved from [Link]

  • Gade, W., & Brown, J. (1980). Effect of various substances on the colorimetric amino acid-ninhydrin reaction. PubMed. Retrieved from [Link]

  • Hess, G. P. (1957). [Substrate specificity of acylase I from pig kidney]. PubMed. Retrieved from [Link]

  • Jakubke, H. D., & Däumer, H. (1980). Noncompetitive, reversible inhibition of aminoacylase-1 by a series of L-alpha-hydroxyl and L-alpha-fluoro fatty acids: ligand specificity of aspergillus oryzae and porcine kidney enzymes. PubMed. Retrieved from [Link]

  • Kördel, W., & Schneider, F. (1976). A new method for the assay of aminoacylase: elaboration of a fixed-incubation method for routine measurements. PubMed. Retrieved from [Link]

  • Lin, C. S., et al. (2020). Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways. PubMed Central. Retrieved from [Link]

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • News-Medical.Net. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved from [Link]

  • ResearchGate. (2023). What molecules, other than amino acids, could act as interference when reacting with ninhydrin reagent and show faint blue spots in a TLC analysis? Retrieved from [Link]

  • Röhm, K. H., & Kasten, K. (1988). Further characterization of porcine kidney aminoacylase I reveals close similarity to 'renal dipeptidase'. PubMed. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Ninhydrin Test. Retrieved from [Link]

  • University of Maryland. (n.d.). Amino Acid Assay. Retrieved from [Link]

  • Wang, J., et al. (2007). Dissecting the Pretransitional Conformational Changes in Aminoacylase I Thermal Denaturation. PubMed Central. Retrieved from [Link]

  • AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved from [Link]

Sources

Troubleshooting delivery methods of AC-DL-MET-OME in animal models.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of AC-DL-MET-OME. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of administering this compound in animal models. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the expertise to conduct successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Administration
Q1: My this compound powder is not dissolving well in standard aqueous buffers like saline or PBS. What is the recommended solvent?

A1: this compound, or N-Acetyl-DL-methionine methyl ester, is a solid, white compound.[1][2] While its parent amino acid, methionine, has some water solubility, the esterification and acetylation modifications can alter its polarity. For in vivo applications, achieving a clear, homogenous solution is critical for accurate dosing and to avoid injection-site reactions.

  • Initial Recommendation: Based on its chemical properties, this compound is soluble in Dimethyl Sulfoxide (DMSO) and Chloroform.[1] For animal studies, DMSO is the more common and appropriate choice.

  • Causality: The methyl ester and acetyl groups increase the molecule's hydrophobicity compared to native methionine, reducing its solubility in polar solvents like water. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.

  • Troubleshooting Protocol:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • For the final injection volume, dilute the DMSO stock with a physiologically compatible vehicle such as saline or PBS. It is crucial to perform this dilution incrementally while vortexing to prevent precipitation.

    • Self-Validation: Always visually inspect the final formulation for any cloudiness or precipitate before administration. A brief centrifugation can also help identify any undissolved particles.

Solvent Solubility of this compound In Vivo Suitability
Water/SalineLow to PoorNot recommended for primary dissolution
DMSOSoluble[1]Recommended for stock solution
EthanolLimited data, likely low solubility[3]Can be used as a co-solvent in some cases
Q2: I'm observing precipitation of my compound after diluting the DMSO stock with saline. How can I prevent this?

A2: This is a common issue when the final concentration of DMSO in the aqueous vehicle is too low to maintain the solubility of a hydrophobic compound.

  • Expert Insight: The key is to find the optimal balance between a low, non-toxic final DMSO concentration and a high enough concentration to keep your compound in solution.

  • Recommended Solutions:

    • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic, many animal studies tolerate final concentrations of 5-10% DMSO without adverse effects. Perform a small pilot study to determine the maximum tolerated DMSO concentration in your specific animal model and strain.

    • Utilize Co-solvents: Consider using a co-solvent system. A common formulation for challenging compounds is a mixture of DMSO, Cremophor EL (or a similar surfactant like Tween 80), and saline. A typical ratio to start with might be 10% DMSO, 10% Cremophor EL, and 80% saline.

    • Sonication: After dilution, briefly sonicating the solution in a water bath can help to break up any initial precipitates and create a more stable micro-suspension or solution.

  • Self-Validating System: Prepare your final formulation and let it stand at room temperature for the anticipated duration of your experiment (e.g., 1-2 hours). If no precipitation occurs, the formulation is likely stable for your experimental window.

Delivery Route & Dosing
Q3: What is the most appropriate route of administration for this compound in a mouse model? Oral gavage or intraperitoneal injection?

A3: The choice of administration route depends on your experimental goals, including the desired pharmacokinetic profile and the target tissue.

  • Intraperitoneal (IP) Injection:

    • Advantages: IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to a large extent. This often leads to higher bioavailability compared to oral administration.[4] It is a common route for administering amino acid solutions in research settings.[5][6][7]

    • Considerations: Potential for injection site reactions or peritonitis if not performed correctly. The bolus delivery can lead to sharp peaks in plasma concentration.

  • Oral Gavage (PO):

    • Advantages: This method mimics the natural route of ingestion and is often preferred for studies aiming to evaluate a compound's potential as an oral therapeutic. It can be less stressful than repeated injections for long-term studies.[8]

    • Considerations: The bioavailability of this compound via the oral route is likely influenced by enzymatic activity in the gastrointestinal tract and first-pass metabolism in the liver.[9] The compound may be metabolized before reaching the systemic circulation.[9] The taste of the formulation can also affect animal compliance and lead to variability in dosing if administered in feed.[8]

  • Recommendation: For initial efficacy and mechanistic studies where achieving a consistent systemic exposure is paramount, intraperitoneal injection is the recommended starting point. If the research goal is to assess oral bioavailability and efficacy, then oral gavage should be employed, with the understanding that formulation and metabolic challenges may need to be addressed.

Experimental Workflow: Choosing the Right Administration Route

Caption: Decision tree for selecting an administration route.

Q4: My results are inconsistent between animals. Could this be related to the D- and L-isomers in the this compound mixture?

A4: Yes, the use of a racemic mixture (DL-methionine) is a significant and often overlooked source of variability.

  • Scientific Rationale: In biological systems, enzymes are stereospecific. Only L-methionine is directly incorporated into proteins and utilized in most metabolic pathways.[9][10] The D-methionine (D-Met) isomer must first be converted to L-methionine (L-Met) by enzymes, primarily in the liver and kidneys.[4][11]

  • Source of Variability: The efficiency of this D-to-L conversion can vary between individual animals, strains, and species, and can be influenced by age and health status.[12][13] This can lead to different effective concentrations of the active L-isomer at the target site, resulting in inconsistent experimental outcomes.

  • Troubleshooting & Best Practices:

    • Acknowledge the Variable: Be aware that you are administering a 50:50 mixture of a directly active compound (L-isomer) and a pro-drug (D-isomer).

    • Consider L-Isomer Only: If possible, source N-Acetyl-L-methionine methyl ester (Ac-L-Met-OMe) for your studies. This will eliminate the variability associated with the enzymatic conversion of the D-isomer.[2]

    • Increase Animal Numbers: If you must use the DL-mixture, increasing the number of animals per group (n-size) can help to statistically overcome the individual metabolic variations.

    • Measure Plasma Levels: If your resources permit, conducting a small pharmacokinetic study to measure the plasma levels of both isomers over time can provide invaluable data on the conversion efficiency in your model.

Metabolic Pathway of DL-Methionine Derivatives

G cluster_admin Administration cluster_conversion Metabolic Conversion cluster_bioactivity Biological Activity AC_DL_MET This compound D_MET D-Methionine (from AC-D-MET-OME) AC_DL_MET->D_MET 50% L_MET L-Methionine (from AC-L-MET-OME) AC_DL_MET->L_MET 50% Enzymes D-amino acid oxidase & Transaminase (Liver, Kidney) D_MET->Enzymes Protein_Synth Protein Synthesis L_MET->Protein_Synth SAM_Synth S-adenosylmethionine (SAM) Synthesis L_MET->SAM_Synth Enzymes->L_MET Conversion (Variable Rate)

Caption: Conversion pathway of D- to L-methionine.

Efficacy & Off-Target Effects
Q5: I am not observing the expected biological effect. Could the compound be metabolized too quickly or not reaching the target tissue?

A5: This is a critical question of bioavailability and pharmacokinetics. This compound is a derivative of the essential amino acid methionine, which is central to numerous metabolic pathways.[14]

  • Metabolic Fate: Once administered, esterase enzymes in the plasma and tissues will likely cleave the methyl ester group, and deacetylases can remove the acetyl group, converting the compound back to DL-methionine. This methionine can then enter the body's general methionine pool.

  • Methionine Salvage Pathway: The body has a robust system, the Methionine Salvage Pathway, for recycling methionine, which is crucial for producing S-adenosylmethionine (SAM), the universal methyl group donor.[15]

  • Potential Issues:

    • Rapid Metabolism: If the ester and acetyl groups are critical for your desired mechanism of action, their rapid cleavage could be negating the effect.

    • Sequestration: The liberated methionine might be rapidly taken up by the liver for protein synthesis or catabolism, preventing it from reaching your target tissue at a sufficient concentration.

    • Dose: The administered dose may be too low to significantly increase the methionine concentration above the endogenous background levels in the target tissue.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-escalation study to determine if a higher dose elicits the desired effect.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of the parent compound and its metabolites (like methionine and SAM) in both plasma and the target tissue over time. Correlate these concentrations with a biomarker of your expected biological effect.

    • Review the Mechanism: Re-evaluate the proposed mechanism of action. Is this compound acting as a pro-drug for methionine, or do the modifications confer a unique activity? Understanding this is key to troubleshooting efficacy issues.

Q6: Are there potential off-target effects I should be concerned about with this compound administration?

A6: Yes. While often considered a "simple" amino acid derivative, modulating methionine metabolism can have widespread effects.

  • Central Role of Methionine: Methionine is not just for building proteins. It is the precursor to S-adenosylmethionine (SAM), which is involved in the methylation of DNA, RNA, proteins, and lipids.[14] Altering methionine pools can therefore impact epigenetics, cell signaling, and neurotransmitter synthesis.

  • Potential Off-Target Effects:

    • Global Methylation Changes: A large bolus of methionine could alter the SAM/SAH (S-adenosylhomocysteine) ratio, which is a critical regulator of cellular methylation reactions. This could lead to unintended changes in gene expression.

    • Metabolic Shunting: Excess methionine can be shunted into the transsulfuration pathway, leading to increased production of cysteine, glutathione, and hydrogen sulfide (H₂S), all of which are biologically active molecules.

    • Toxicity: While generally safe, extremely high doses of methionine can be toxic, potentially leading to oxidative stress or neurological effects.

  • Mitigation Strategies:

    • Use the Minimum Effective Dose: Determine the lowest dose that produces your desired on-target effect through a careful dose-response study.

    • Include Proper Controls: Your experimental design should include a vehicle-only control group and potentially a control group administered with an equimolar dose of L-methionine to distinguish the effects of the modified compound from those of methionine itself.

    • Monitor for Adverse Effects: Closely observe the animals for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.[8]

    • Assess Off-Target Markers: Depending on your experimental context, consider measuring markers of off-target effects, such as global DNA methylation or glutathione levels in a relevant tissue. While CRISPR-Cas9 off-target analysis is a different field, the principle of assessing unintended effects is universal in therapeutic development.[16][17][18]

References

  • N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem. (n.d.). Retrieved from [Link]

  • The metal drives the chemistry: Dual functions of acireductone dioxygenase - PMC - NIH. (n.d.). Retrieved from [Link]

  • Paracetamol poisoning - Wikipedia. (n.d.). Retrieved from [Link]

  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Mechanism of Phase Transition in dl-Methionine: Determining Cooperative and Molecule-by-Molecule Transformations - NIH. (n.d.). Retrieved from [Link]

  • Six-month overnight administration of intraperitoneal amino acids does not improve lean mass - PubMed. (n.d.). Retrieved from [Link]

  • INTRAPERITONEAL TREATMENTS: LEVELS OF AMINO ACIDS AND VOLUME INJECTED | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioavailability of different dietary supplemental methionine sources in animals - PubMed. (n.d.). Retrieved from [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC - NIH. (n.d.). Retrieved from [Link]

  • Six-month overnight intraperitoneal amino-acid infusion in continuous ambulatory peritoneal dialysis (CAPD) patients--no effect on nutritional status - PubMed. (n.d.). Retrieved from [Link]

  • An Oral Gavage Model for Cuprizone – Induced Brain Demyelination: Improved Repeatability Along With Robust and Specific - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Amino Acid Injections Monograph for Professionals - Drugs.com. (n.d.). Retrieved from [Link]

  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PubMed. (n.d.). Retrieved from [Link]

  • DL-Methionine - the NIST WebBook. (n.d.). Retrieved from [Link]

  • DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - NIH. (n.d.). Retrieved from [Link]

  • Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. (n.d.). Retrieved from [Link]

  • Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - NIH. (n.d.). Retrieved from [Link]

  • On the Role of a Conserved Methionine in the Na+-Coupling Mechanism of a Neurotransmitter Transporter Homolog - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PMC - NIH. (n.d.). Retrieved from [Link]

  • L-Methionine | C5H11NO2S | CID 6137 - PubChem. (n.d.). Retrieved from [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Methionine - Wikipedia. (n.d.). Retrieved from [Link]

  • Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - NIH. (n.d.). Retrieved from [Link]

  • Discover the IMAS - International Mine Action Standards. (n.d.). Retrieved from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (n.d.). Retrieved from [Link]

  • SoftwareOne: Expert enterprise software and cloud advice. (n.d.). Retrieved from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Bioavailability of l-methionine relative to dl-methionine in Broiler chickens. (n.d.). Retrieved from [Link]

  • Goodman: Air Conditioning and Heating Systems| HVAC. (n.d.). Retrieved from [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - NIH. (n.d.). Retrieved from [Link]

  • The development of a semisynthetic diet deficient in methionine for adult cats for controlled feline nutrition studies: effects on acceptability, preference, and behavior responses - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and Structural Confirmation of Secalosides A and B | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Transparent Pharmacy Benefit Management | Capital Rx - Judi Health. (n.d.). Retrieved from [Link]

  • Assessment of bioavailability of dl-methionine compared with l-methionine fed to nursery pigs - Swine abstracts - pig333, pig to pork community. (n.d.). Retrieved from [Link]

  • Newsroom - European Investment Bank. (n.d.). Retrieved from [Link]

  • Formula and some important properties of methionine - ResearchGate. (n.d.). Retrieved from [Link]

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Identifying and removing impurities from crude AC-DL-MET-OME.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to address purity challenges. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses the fundamental questions regarding the nature of impurities typically found in crude this compound. Understanding the origin and chemical properties of these impurities is the first step toward devising an effective purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound and where do they come from?

The impurity profile of your crude product is directly linked to the synthetic route employed. A common two-step synthesis involves the acetylation of DL-Methionine followed by the esterification of the resulting N-Acetyl-DL-Methionine. Impurities can arise from both stages.

  • Starting Materials & Intermediates:

    • Unreacted DL-Methionine: Incomplete acetylation will leave the starting amino acid in your crude product.

    • Unreacted N-Acetyl-DL-Methionine (Ac-DL-Met-OH): Incomplete esterification is a common source of this acidic impurity.[1]

  • Side-Reaction Products:

    • N-Acetyl-Methionyl-Methionine: This dipeptide can form, particularly under thermal stress during racemization or acetylation processes.[2][3]

    • Oxidized Species (Sulfoxide and Sulfone): The thioether group in methionine is susceptible to oxidation, forming N-Acetyl-DL-Methionine Methyl Ester Sulfoxide or Sulfone.[4][5] This can occur during synthesis or storage if exposed to oxidizing agents or air.

    • Cyclic Byproducts: In the synthesis of the N-acetyl intermediate, impurities like 4-(β-methylmercaptoethyl) oxazolone-5 can sometimes form.[6]

  • Reagent-Derived Impurities:

    • Esterification Reagents: If using thionyl chloride (SOCl₂) and methanol, byproducts can include residual acids (HCl, H₂SO₄), methyl sulfite, and other reactive species.[7][8][9] Using trimethylchlorosilane (TMSCl) is generally cleaner but can still leave residual silicon-containing species if not properly worked up.[10]

    • Acetylation Reagents: Excess acetic anhydride can lead to residual acetic acid after workup.[3][11]

The following diagram illustrates the origin of these common impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities DL-Methionine DL-Methionine Ac-DL-Met-OH Ac-DL-Met-OH DL-Methionine->Ac-DL-Met-OH Acetylation (Acetic Anhydride) Unreacted Met Unreacted Met DL-Methionine->Unreacted Met Incomplete Reaction Crude this compound Crude this compound Ac-DL-Met-OH->Crude this compound Esterification (e.g., SOCl2/MeOH) Unreacted Ac-DL-Met-OH Unreacted Ac-DL-Met-OH Ac-DL-Met-OH->Unreacted Ac-DL-Met-OH Incomplete Reaction Dipeptide Dipeptide Ac-DL-Met-OH->Dipeptide Side Reaction Oxidized Met Oxidized Met Crude this compound->Oxidized Met Oxidation Reagent Byproducts Reagent Byproducts Crude this compound->Reagent Byproducts Residual Reagents

Caption: Origin of impurities in this compound synthesis.

Part 2: Troubleshooting Guide - Impurity Identification & Analysis

Effective purification requires accurate identification and quantification of impurities. This section provides guidance on troubleshooting common analytical issues.

Q2: My initial purity analysis by HPLC shows multiple unexpected peaks. How can I identify them?

A multi-peak chromatogram requires a systematic approach. The first step is to hypothesize the identity of the peaks based on the expected impurities discussed in Q1.

Troubleshooting Steps:

  • Spike your Sample: Sequentially add a small amount of a known potential impurity (e.g., starting DL-Methionine, the N-Acetyl-DL-Methionine intermediate) to an aliquot of your crude product and re-run the HPLC. An increase in the area of a specific peak will help confirm its identity.

  • LC-MS Analysis: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most powerful tool for this task. By obtaining the mass-to-charge ratio (m/z) of each impurity peak, you can determine its molecular weight and often deduce its molecular formula.[12]

  • Vary HPLC Conditions: Some impurities may co-elute. Adjusting the mobile phase composition (e.g., gradient slope, pH, solvent choice) can improve separation and resolve hidden peaks.

  • Check for Oxidation: The sulfoxide and sulfone impurities will have molecular weights of +16 and +32 Da, respectively, compared to your product. Look for these masses in your LC-MS data.

Data Summary: Expected Molecular Weights

Compound Formula Molecular Weight ( g/mol )
This compound C₈H₁₅NO₃S 205.28
N-Acetyl-DL-Methionine C₇H₁₃NO₃S 191.25
DL-Methionine C₅H₁₁NO₂S 149.21
This compound Sulfoxide C₈H₁₅NO₄S 221.28

| this compound Sulfone | C₈H₁₅NO₅S | 237.28 |

Q3: How do I set up a reliable HPLC method for purity assessment?

A robust HPLC method is crucial for tracking purity throughout your workflow. Reversed-phase HPLC with UV detection is the most common approach.

Recommended Starting Method:

  • Column: A C18 column is a standard choice. For better retention of polar compounds, consider a polar-embedded C18 column.[12]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is effective. The acid ensures that carboxylic acid impurities are protonated for better retention and peak shape.

  • Detector: A UV detector set at a low wavelength (e.g., 210-230 nm) is suitable for detecting the amide bond present in the product and key impurities.

  • Standard: Use a certified reference standard of N-Acetyl-DL-Methionine to benchmark your results.[13]

Part 3: Troubleshooting Guide - Purification Strategies & Workflows

Once impurities are identified, the next step is to select and optimize a purification method.

Q4: My crude product is a sticky oil/solid with low purity (<85%). What is the best first step for purification?

For a highly impure, non-crystalline product, a multi-step approach is often necessary. Avoid direct attempts at crystallization, which are likely to fail.

Recommended Workflow:

G start Crude this compound (<85% Purity) wash Aqueous Wash / Extraction (To remove acids/salts) start->wash chromatography Silica Gel Chromatography (To separate by polarity) wash->chromatography Organic Layer fractions Combine Pure Fractions (Verify by TLC/HPLC) chromatography->fractions evaporation Solvent Evaporation fractions->evaporation crystallization Final Crystallization (If solid product desired) evaporation->crystallization end Pure this compound (>98% Purity) crystallization->end

Caption: Purification workflow for low-purity crude product.

Causality Explained:

  • Aqueous Wash/Extraction: The primary goal is to remove highly polar and acidic/basic impurities. Dissolve your crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like unreacted Ac-DL-Met-OH and residual acid catalysts. Follow with a brine wash to remove excess water. This is a bulk removal step that significantly simplifies the subsequent chromatography.[6]

  • Silica Gel Chromatography: This is the core purification step to separate your target compound from impurities with different polarities. Unreacted starting materials and oxidized byproducts can be effectively separated.

  • Crystallization: Once the product is >95% pure by HPLC, crystallization can be employed to achieve the final desired purity and obtain a stable, crystalline solid.

Q5: I am trying to remove the unreacted N-Acetyl-DL-Methionine (Ac-DL-Met-OH). Which method is most effective?

Ac-DL-Met-OH is a carboxylic acid, making it significantly more polar and acidic than your ester product. This difference in chemical properties is key to its removal.

Method Selection:

MethodPrincipleWhy It WorksSuitability
Aqueous Basic Wash Acid-Base ChemistryThe acidic proton of Ac-DL-Met-OH reacts with a mild base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Your neutral ester product remains in the organic layer.Excellent for removing large quantities of the acidic impurity.
Silica Gel Chromatography Adsorption / PolarityThe polar carboxylic acid group of Ac-DL-Met-OH interacts strongly with the polar silica gel, resulting in much slower elution compared to the less polar ester product.Highly effective for removing trace to moderate amounts and separating from other neutral impurities simultaneously.
Recrystallization Differential SolubilityThis method is less reliable for this specific separation unless a solvent system is found where the solubility difference between the acid and ester is very large. It is generally not the primary choice.Poor, unless the impurity level is very low (<2-3%).

Recommendation: For significant amounts of Ac-DL-Met-OH, an initial aqueous basic wash is the most efficient method. For trace amounts, column chromatography is superior.

Q6: My recrystallization attempt failed (oiled out, no crystals, poor yield). What should I do?

Recrystallization failure is common and usually points to one of two issues: incorrect solvent choice or the presence of impurities that inhibit crystal formation.

Troubleshooting Protocol:

  • Verify Purity: Ensure the material you are trying to crystallize is sufficiently pure (ideally >95% by HPLC). Impurities can act as "anti-solvents" or disrupt the crystal lattice. If purity is low, perform chromatography first (See Q4).

  • Systematic Solvent Screening:

    • Goal: Find a single solvent that dissolves your compound when hot but not when cold, or a two-solvent system (one "solvent," one "anti-solvent").

    • Procedure: In parallel on a small scale (e.g., 10-20 mg in test tubes), test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, water).

    • Observe: Does it dissolve readily at room temp? (Too soluble). Does it not dissolve even when boiling? (Not soluble enough). Does it dissolve when hot and precipitate upon cooling? (Good candidate).

  • Address "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your solute.

    • Solution: Add more solvent to reduce the concentration before cooling. Cool the solution much more slowly. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal from a previous successful batch if available.

  • Improve Yield:

    • Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Concentrate Mother Liquor: The solution left after filtering the crystals (mother liquor) may still contain dissolved product. Concentrating it and cooling again may yield a second crop of crystals (which may be of lower purity).

Part 4: Detailed Experimental Protocols

This section provides step-by-step procedures for the key purification techniques discussed.

Protocol 1: Bulk Purification via Acid-Base Extraction

Objective: To remove acidic impurities like Ac-DL-Met-OH and residual acid catalysts from the crude product.

  • Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (10-15 parts by volume).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash (Step 2 & 3) one more time to ensure complete removal of acids.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This removes residual water and helps break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the washed product, which can then be further purified if necessary.

Protocol 2: Purification by Silica Gel Flash Chromatography

Objective: To separate this compound from less polar and more polar impurities.

  • Select Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product (this compound) a retention factor (Rf) of approximately 0.3-0.4. Impurities should be well separated from the product spot.

  • Pack the Column: Prepare a flash chromatography column with silica gel, packing it using the selected eluent system.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Run the column, applying gentle pressure. Collect fractions in test tubes.

  • Monitor Fractions: Spot each fraction on a TLC plate and visualize using a UV lamp and/or a potassium permanganate stain to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Process for the production of n-acetyl-l-methionine.
  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
  • thionyl chloride and alcohols. Sciencemadness Discussion Board. [Link]

  • Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids.
  • The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. [Link]

  • Methionine-impurities. Pharmaffiliates. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. News-Medical.Net. [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. ResearchGate. [Link]

  • N-Acetyl-L-Methionine. Axios Research. [Link]

  • Separation and purification method for N-acetyl-D, L-methionine.
  • Process of producing nu-acetyl methionine.
  • Preparation method of L-methionine.
  • Reacting Ethanol & Thionyl Chloride. YouTube. [Link]

  • Reaction Of Alcohols With Thionyl Chloride. YouTube. [Link]

  • Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. [Link]

  • DL-Methionine. Organic Syntheses. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • N-ACETYL-DL-METHIONINE, C7H13NO3S. UBC Chemistry. [Link]

  • The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. MDPI. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

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Technical Support Center: Enhancing the Bioavailability of N-Acetyl-DL-methionine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-DL-methionine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during experimentation. Here, we will explore the intricacies of this compound's bioavailability and offer troubleshooting strategies and frequently asked questions in a direct, question-and-answer format.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties and metabolic fate of N-Acetyl-DL-methionine methyl ester, which are crucial for understanding its bioavailability.

Q1: What is N-Acetyl-DL-methionine methyl ester and why is its bioavailability a concern?

A1: N-Acetyl-DL-methionine methyl ester is a derivative of the essential amino acid methionine.[1][2] It is of interest in various fields, including pharmaceuticals and nutraceuticals, for its potential therapeutic effects and as a source of methionine.[3] The bioavailability of this compound, which is the proportion of the administered dose that reaches systemic circulation in its active form, is a primary concern because it dictates the compound's efficacy. As an ester prodrug, it is designed to enhance the absorption of the parent molecule, N-Acetyl-DL-methionine. However, its journey through the gastrointestinal (GI) tract presents several obstacles, including enzymatic degradation and variable permeability across the intestinal wall, which can significantly limit its systemic uptake.[4][5]

Q2: What are the key physicochemical properties of N-Acetyl-DL-methionine methyl ester that influence its absorption?

A2: The absorption of N-Acetyl-DL-methionine methyl ester is governed by a balance of its lipophilicity and aqueous solubility. The methyl ester group increases its lipophilicity compared to its parent compound, N-Acetyl-DL-methionine, which can facilitate its passage across the lipid-rich cell membranes of the intestinal epithelium.[6] However, this increased lipophilicity might also decrease its solubility in the aqueous environment of the GI tract, potentially limiting its dissolution and subsequent availability for absorption.[5] Understanding these properties is the first step in designing effective formulation strategies.

Physicochemical Properties of N-Acetyl-DL-methionine and its Methyl Ester

PropertyN-Acetyl-DL-methionineN-Acetyl-DL-methionine Methyl Ester
Molecular Formula C7H13NO3S[1]C8H15NO3S[7]
Molecular Weight 191.25 g/mol [2]205.28 g/mol [7]
LogP (Octanol/Water Partition Coefficient) -0.19[1]-0.1[7]
Water Solubility SolubleData not readily available, but expected to be lower than the parent compound.

Q3: How is N-Acetyl-DL-methionine methyl ester metabolized, and how does this impact its bioavailability?

A3: As a prodrug, N-Acetyl-DL-methionine methyl ester is designed to be converted into its active form, N-Acetyl-L-methionine, and ultimately L-methionine, within the body.[8] This conversion is primarily mediated by esterase enzymes present in the GI tract, blood, and liver.[9] The rate and extent of this enzymatic hydrolysis are critical. Premature hydrolysis in the gut lumen can release the more polar parent compound, which may have lower permeability, thus reducing overall absorption.[4] Conversely, if the ester is too stable, it may not be efficiently converted to the active form after absorption. The L-form of N-acetyl-methionine is metabolically equivalent to L-methionine.[10][11] The enzyme aminoacylase I is responsible for the metabolism of N-acetyl-methionine to methionine and acetate.[12]

Section 2: Troubleshooting Common Experimental Issues

This section provides practical guidance for overcoming specific challenges you may face during your in vitro and in vivo experiments.

Q4: My in vitro Caco-2 cell permeability assay shows low transport of N-Acetyl-DL-methionine methyl ester. What could be the cause and how can I improve it?

A4: Low permeability in a Caco-2 model, a widely used in vitro model for predicting intestinal drug absorption, can be attributed to several factors.[13]

  • Issue: Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, limiting the concentration available for transport.

    • Troubleshooting:

      • Increase Solubilization: Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol) in your apical buffer, ensuring the solvent concentration is non-toxic to the cells.

      • Formulation Approaches: For experimental purposes, you can formulate the compound in a simple lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to enhance its solubility in the assay medium.[14]

  • Issue: Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively pump substrates back into the apical (luminal) side.

    • Troubleshooting:

      • Co-administration with Inhibitors: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the transport increases. A significant increase would suggest that efflux is a limiting factor.

  • Issue: Enzymatic Degradation: The ester may be rapidly hydrolyzed by esterases present in the Caco-2 cells, leading to the formation of the less permeable parent compound.

    • Troubleshooting:

      • Analyze Apical and Basolateral Samples: Use a sensitive analytical method (e.g., LC-MS/MS) to quantify both the ester prodrug and its parent compound in both the apical and basolateral compartments at the end of the experiment. This will help you determine the extent of hydrolysis.

      • Use of Esterase Inhibitors: In mechanistic studies, you can include an esterase inhibitor (e.g., paraoxon, use with caution due to toxicity) to assess the impact of enzymatic degradation on permeability.

Q5: In my animal studies, the oral bioavailability of N-Acetyl-DL-methionine methyl ester is highly variable and lower than expected. What are the likely reasons and how can I address this?

A5: High variability and low bioavailability in vivo are common challenges in drug development.[8]

  • Issue: First-Pass Metabolism: The compound, once absorbed, passes through the liver via the portal circulation where it can be extensively metabolized before reaching systemic circulation.

    • Troubleshooting:

      • Investigate Different Routes of Administration: Compare the pharmacokinetic profile after oral administration with that after intravenous (IV) administration. The ratio of the Area Under the Curve (AUC) for oral versus IV administration will give you the absolute bioavailability and an indication of the extent of first-pass metabolism.

      • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound in vitro. This can provide insights into its susceptibility to hepatic metabolism.[9]

  • Issue: Formulation Inadequacy: The formulation used for oral dosing may not be optimal for in vivo dissolution and absorption.

    • Troubleshooting:

      • Optimize the Formulation: Explore different formulation strategies to improve in vivo performance.[15] This could include:

        • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[14]

        • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility.[15][16]

        • Lipid-Based Formulations: Systems like SEDDS can improve solubilization and potentially enhance lymphatic transport, bypassing some first-pass metabolism.[14][15]

  • Issue: Species Differences in Metabolism: The enzymatic activity responsible for both the activation of the prodrug and its further metabolism can vary significantly between animal species and humans.[9]

    • Troubleshooting:

      • Cross-Species Metabolic Stability: Compare the metabolic stability of the compound in liver microsomes from different species (e.g., rat, dog, human) to identify a species that is more predictive of human metabolism.

Section 3: Advanced Strategies for Bioavailability Enhancement

This section delves into proactive strategies to improve the systemic exposure of N-Acetyl-DL-methionine methyl ester.

Q6: What advanced formulation strategies can I employ to significantly enhance the oral bioavailability of N-Acetyl-DL-methionine methyl ester?

A6: Several innovative formulation approaches can be utilized to overcome the challenges of poor solubility and enzymatic degradation.[15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract.[14] This pre-dissolved state bypasses the dissolution step and can enhance absorption.

    • Experimental Protocol:

      • Excipient Screening: Systematically screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol) for their ability to solubilize the compound.

      • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable emulsions.

      • Characterization: Characterize the resulting SEDDS for droplet size, zeta potential, and in vitro drug release.

  • Nanoparticle Formulations:

    • Mechanism: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from premature degradation in the GI tract and may enhance its uptake by intestinal cells.[14][15]

    • Experimental Protocol:

      • Polymer/Lipid Selection: Choose a biocompatible and biodegradable polymer (e.g., PLGA) or lipid (e.g., glyceryl monostearate).

      • Nanoparticle Preparation: Prepare the nanoparticles using a suitable method such as solvent evaporation or high-pressure homogenization.

      • Characterization: Characterize the nanoparticles for size, morphology, drug loading, and encapsulation efficiency.

      • In Vitro Release Studies: Perform in vitro release studies under simulated GI conditions.

Q7: Can co-administration of other agents improve the bioavailability of N-Acetyl-DL-methionine methyl ester?

A7: Yes, co-administration with certain agents can enhance bioavailability through various mechanisms.

  • Permeation Enhancers:

    • Mechanism: These agents reversibly disrupt the integrity of the intestinal epithelium, allowing for increased paracellular transport of the compound.[17] Examples include medium-chain fatty acids and certain surfactants.

    • Experimental Consideration: The use of permeation enhancers should be carefully evaluated for potential toxicity and non-specific increases in the absorption of other substances.[17]

  • Enzyme Inhibitors:

    • Mechanism: Co-administration with inhibitors of specific metabolic enzymes can reduce first-pass metabolism.[18] For instance, if cytochrome P450 enzymes are involved in its metabolism, a known inhibitor could be used in preclinical studies to demonstrate the impact of this pathway.

    • Experimental Consideration: This approach is primarily for mechanistic understanding in a research setting, as the clinical application of enzyme inhibitors can lead to drug-drug interactions.

Visualizations

Metabolic Pathway of N-Acetyl-DL-methionine Methyl Ester

A N-Acetyl-DL-methionine Methyl Ester B N-Acetyl-DL-methionine A->B Esterases (Intestine, Blood, Liver) C L-Methionine B->C Aminoacylase I D Systemic Circulation C->D Absorption E Protein Synthesis & Other Metabolic Pathways D->E

Caption: Metabolic conversion of the prodrug to the active amino acid.

Experimental Workflow for Troubleshooting Low Bioavailability

Start Low In Vivo Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility Permeability Conduct Caco-2 Permeability Assay Start->Permeability Metabolism Perform In Vitro Metabolic Stability Assay Start->Metabolism Formulate Optimize Formulation (e.g., SEDDS, Nanoparticles) Solubility->Formulate If Poor Efflux Investigate Efflux (Use Inhibitors) Permeability->Efflux If Low FirstPass Assess First-Pass Metabolism (IV vs. Oral PK) Metabolism->FirstPass If Unstable ReEvaluate Re-evaluate In Vivo Bioavailability Formulate->ReEvaluate Efflux->ReEvaluate FirstPass->ReEvaluate

Caption: A systematic approach to diagnosing and addressing poor bioavailability.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications.

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. National Institutes of Health.

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. National Institutes of Health.

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  • Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online.

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  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. MDPI.

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  • Full article: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online.

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Validation & Comparative

A Researcher's Guide to Methionine Derivatives: A Comparative Analysis of AC-DL-MET-OME and Other Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the life sciences and drug development, the choice of reagents can profoundly influence experimental outcomes. Methionine, an essential sulfur-containing amino acid, and its derivatives are pivotal in a multitude of cellular processes, from protein synthesis to epigenetic regulation. This guide provides an in-depth comparison of several key methionine derivatives, with a special focus on N-Acetyl-DL-methionine methyl ester (AC-DL-MET-OME), to empower researchers in making informed decisions for their specific applications.

The Central Role of Methionine in Cellular Function

Methionine is not merely a building block for proteins; it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] This places methionine at the heart of the methionine cycle, a critical metabolic pathway that influences gene expression, cell signaling, and redox balance. The bioavailability and cellular uptake of methionine are therefore tightly regulated, and researchers often turn to its derivatives to modulate these processes for experimental purposes.

A Comparative Overview of Methionine Derivatives

The selection of a methionine derivative in a research setting is dictated by the desired biological effect and the experimental system. Key considerations include cell permeability, metabolic stability, and the specific metabolic pathway being investigated. Below is a comparative analysis of commonly used methionine derivatives.

This compound: The Prodrug Approach

N-Acetyl-DL-methionine methyl ester (this compound) is a modified form of DL-methionine. The N-acetylation and methyl esterification are chemical modifications intended to increase its lipophilicity. This enhanced lipophilicity is hypothesized to facilitate its passage across the cell membrane, a significant barrier for charged amino acids like methionine.[2] Once inside the cell, it is presumed that cellular esterases and acylases hydrolyze this compound to release DL-methionine.[3] This "prodrug" strategy aims to increase the intracellular concentration of methionine, thereby boosting the downstream production of S-adenosylmethionine (SAM).

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AC_DL_MET_OME This compound AC_DL_MET_OME_in This compound AC_DL_MET_OME->AC_DL_MET_OME_in Passive Diffusion (Hypothesized) DL_Met DL-Methionine AC_DL_MET_OME_in->DL_Met Hydrolysis L_Met L-Methionine DL_Met->L_Met Esterases Cellular Esterases DL_Met->Esterases Acylases Aminoacylases DL_Met->Acylases SAM S-Adenosylmethionine (SAM) L_Met->SAM Methionine Adenosyltransferase Methylation DNA, RNA, Protein Methylation SAM->Methylation Methyltransferases DAAO D-Amino Acid Oxidase (DAAO) Keto_Met α-keto-methionine DAAO->Keto_Met Keto_Met->L_Met Transamination D_Met->DAAO Oxidative Deamination

Caption: Hypothesized uptake and metabolism of this compound.

L-Methionine: The Biologically Active Isomer

L-methionine is the natural, biologically active form of the amino acid.[4] It is actively transported into cells via specific amino acid transporters.[5] In research, L-methionine is the standard choice for supplementing cell culture media and for studies investigating the direct effects of methionine on cellular processes. However, its transport can be a rate-limiting step in achieving high intracellular concentrations.

D-Methionine: The Enantiomeric Counterpart

D-methionine is the D-enantiomer of methionine. While not directly incorporated into proteins, it can be converted to L-methionine in the body through a two-step enzymatic process involving D-amino acid oxidase (DAAO) and a transaminase.[4] This conversion primarily occurs in the liver and kidneys. In cell culture, the efficiency of this conversion can vary depending on the cell type and its expression of DAAO. D-methionine has been investigated for its potential neuroprotective and antioxidant properties.[6][7]

DL-Methionine: The Racemic Mixture

DL-methionine is a 50:50 mixture of L-methionine and D-methionine.[4] It is a cost-effective alternative to pure L-methionine and is widely used in animal feed. In a research context, the presence of the D-isomer means that the effective concentration of L-methionine is 50%, and the cellular response will depend on the cell line's ability to convert D-methionine to L-methionine.

S-Adenosylmethionine (SAM): The Universal Methyl Donor

S-adenosylmethionine (SAM or SAMe) is a critical metabolite derived from methionine and ATP.[1] It is the direct donor of methyl groups for a vast number of methylation reactions.[1] Due to its central role in metabolism, SAM itself is often used in studies to investigate the effects of methylation on cellular processes. However, SAM is a relatively unstable and costly molecule, and its direct cellular uptake is limited.[8]

Methionine Hydroxy Analogue (MHA): A Precursor with a Twist

Methionine Hydroxy Analogue (MHA), or 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a precursor to methionine where the amino group is replaced by a hydroxyl group.[9] Like D-methionine, MHA must be converted to L-methionine to be utilized for protein synthesis. This conversion involves oxidation to α-keto-methionine followed by transamination.[1] MHA is available in both liquid and solid forms and is primarily used in animal nutrition. Its distinct chemical structure may offer different absorption and metabolic properties compared to other methionine sources.[9]

Performance Comparison: A Data-Driven Analysis

Direct comparative studies on the performance of this compound against other methionine derivatives in a research setting are limited. However, we can infer its potential performance based on the known properties of its constituent parts and related compounds.

DerivativePrimary FormCellular Uptake MechanismKey Metabolic FatePotential Advantages in ResearchPotential Disadvantages in Research
This compound Prodrug (DL-Met)Hypothesized passive diffusionHydrolysis to DL-methionineEnhanced cell permeability, potentially higher intracellular methionine levels.Relies on intracellular enzymes for activation; introduces acetyl and methanol byproducts.
L-Methionine Active IsomerActive transport (amino acid transporters)Direct incorporation into proteins and conversion to SAM.Biologically active form, direct effects are studied.Uptake can be saturated or rate-limiting.
D-Methionine Inactive IsomerActive transportConversion to L-methionine via DAAO.Potential for specific neuroprotective/antioxidant effects.Inefficient conversion in some cell types.[4]
DL-Methionine Racemic MixtureActive transportL-isomer is directly used; D-isomer requires conversion.Cost-effective source of L-methionine.Effective L-methionine concentration is 50%.
S-Adenosylmethionine (SAM) Active MetaboliteLimited direct uptakeDirect methyl donorDirectly provides methyl groups, bypassing the need for methionine conversion.Unstable, expensive, poor cell permeability.[8]
Methionine Hydroxy Analogue (MHA) PrecursorDiffusion and carrier-mediated transportConversion to L-methionine.Potential for altered absorption kinetics.[9]Inefficient conversion in some cell types; may not fuel metabolic pathways as effectively as DL-methionine.[1]

Experimental Protocols: A Guide to Comparative Analysis

To empirically compare the efficacy of different methionine derivatives, a series of well-defined experiments are necessary. Below are outlined protocols for key assays.

Protocol 1: Assessment of Cell Proliferation

Objective: To compare the ability of different methionine derivatives to support cell growth.

  • Cell Culture: Plate cells (e.g., a cancer cell line known to be methionine-dependent) in a 96-well plate at a low density in complete medium.[10]

  • Methionine-Deficient Medium: After 24 hours, replace the medium with a methionine-deficient medium to arrest growth.

  • Supplementation: After another 24 hours, replace the medium with methionine-deficient medium supplemented with equimolar concentrations of this compound, L-methionine, DL-methionine, and MHA. Include a negative control (methionine-deficient) and a positive control (complete medium).

  • Proliferation Assay: At various time points (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as the MTT or CyQUANT assay.

  • Data Analysis: Plot cell proliferation over time for each condition to compare the growth-supporting capabilities of each derivative.

Protocol 2: Quantification of Intracellular SAM and SAH

Objective: To measure the impact of different methionine derivatives on the intracellular "methylation potential" (SAM/SAH ratio).

dot

start Cell Culture with Methionine Derivatives harvest Harvest and Lyse Cells start->harvest extract Metabolite Extraction (e.g., with perchloric acid) harvest->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantification of SAM and SAH lcms->quantify ratio Calculate SAM/SAH Ratio quantify->ratio

Caption: Workflow for SAM/SAH quantification.

  • Cell Treatment: Culture cells to ~80% confluency and treat with equimolar concentrations of the different methionine derivatives for a defined period (e.g., 6, 12, or 24 hours).

  • Cell Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and then scrape and collect the cells.

  • Metabolite Extraction: Lyse the cells and extract the metabolites using a suitable method, such as perchloric acid precipitation.[11]

  • LC-MS/MS Analysis: Analyze the cell extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of SAM and S-adenosylhomocysteine (SAH).[12][13]

  • Data Normalization and Analysis: Normalize the SAM and SAH concentrations to the total protein content or cell number. Calculate the SAM/SAH ratio for each condition to assess the cellular methylation potential.

Conclusion and Future Directions

The choice of a methionine derivative is a critical decision in experimental design. While L-methionine remains the gold standard for studying the direct effects of this essential amino acid, derivatives like this compound offer intriguing possibilities as prodrugs to enhance intracellular delivery. The N-acetylation and methyl esterification of this compound are logical modifications to improve cell permeability, which could be particularly advantageous in cell lines with low expression of methionine transporters or in studies requiring high intracellular methionine concentrations.

However, the efficacy of this compound is contingent on the presence and activity of intracellular enzymes for its conversion to the active form. Therefore, its performance is likely to be cell-type dependent. For researchers considering the use of this compound, it is imperative to conduct pilot studies to validate its conversion and efficacy in their specific experimental system.

Future research should focus on direct, quantitative comparisons of the cellular uptake and metabolic fate of this compound against other methionine derivatives. Such studies will provide the much-needed empirical data to solidify its position in the researcher's toolkit and enable its rational application in advancing our understanding of methionine metabolism in health and disease.

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A Comparative Guide to the Efficacy of AC-DL-MET-OME in a Murine Model of Acetaminophen-Induced Acute Liver Injury

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel therapeutic candidate, AC-DL-MET-OME (N-acetyl-DL-methionine methyl ester), against the current standard-of-care, N-acetylcysteine (NAC), in a validated preclinical model of acetaminophen-induced acute liver injury. The experimental data and protocols herein are presented to guide researchers, scientists, and drug development professionals in evaluating the potential of methionine prodrugs for treating oxidative stress-driven pathologies.

Introduction: The Challenge of Acetaminophen Hepatotoxicity

Acetaminophen (APAP) overdose is a leading cause of drug-induced acute liver failure in the Western world.[1][2][3] While safe at therapeutic doses, an overdose saturates the normal glucuronidation and sulfation pathways of APAP metabolism. This shunts the drug's metabolism towards the cytochrome P450 system, leading to the production of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5]

Under normal conditions, NAPQI is detoxified by conjugation with the antioxidant glutathione (GSH). However, following an overdose, hepatic GSH stores are rapidly depleted, allowing NAPQI to accumulate and covalently bind to cellular proteins, particularly mitochondrial proteins.[4][5][6] This triggers a cascade of detrimental events, including mitochondrial oxidative stress, ATP depletion, and the opening of the mitochondrial permeability transition pore, culminating in hepatocyte necrosis and liver injury.[1][2][6] The current antidote, N-acetylcysteine (NAC), is effective when administered early, primarily by replenishing hepatic GSH stores.[5][7][8][9] However, its efficacy diminishes significantly with delayed administration, highlighting the need for novel therapeutic strategies.[1][10]

This guide evaluates this compound, an acetylated methyl ester derivative of methionine, as a potential alternative. The core hypothesis is that this compound can serve as an efficient prodrug to bolster the methionine-glutathione synthesis axis, offering robust protection against APAP-induced hepatotoxicity.

Scientific Rationale & Proposed Mechanism of Action

The Central Role of Glutathione (GSH)

The pathogenesis of APAP-induced liver injury is intrinsically linked to the depletion of GSH.[4][11] GSH is a tripeptide synthesized from glutamate, cysteine, and glycine, and it is the cell's primary defense against electrophilic and oxidative insults. The availability of cysteine is the rate-limiting step in its synthesis.[12]

Mechanism of N-Acetylcysteine (NAC)

NAC has long been the standard treatment for APAP overdose.[7][10] Its primary protective mechanism involves serving as a precursor for cysteine, thereby promoting the synthesis of GSH to replenish hepatic stores.[5][7][9] This enhances the detoxification of the toxic NAPQI metabolite.[8]

Proposed Mechanism of this compound

This compound is designed as a prodrug of the essential amino acid L-methionine.[13][14][15] We hypothesize a dual-pronged protective mechanism:

  • Enhanced Bioavailability: The N-acetyl and methyl ester modifications are intended to increase the lipophilicity of the parent methionine molecule, potentially improving its absorption and cellular uptake compared to L-methionine supplementation alone.

  • Boosting the Transsulfuration Pathway: Once inside the cell and hydrolyzed to L-methionine, this compound directly fuels the transsulfuration pathway. In this pathway, methionine is converted to S-adenosylmethionine (SAMe), then to homocysteine, and finally to cysteine, the rate-limiting substrate for GSH synthesis.[12][16][17][18] By providing an upstream substrate, this compound may lead to a more sustained and efficient restoration of the hepatic GSH pool.[19]

The following diagram illustrates the key metabolic pathways involved in APAP toxicity and the proposed sites of action for both NAC and this compound.

APAP_Metabolism cluster_pathway Hepatocyte APAP Acetaminophen (APAP) Metabolism P450 Metabolism (CYP2E1) APAP->Metabolism NAPQI NAPQI (Toxic Metabolite) Metabolism->NAPQI Detox Detoxification NAPQI->Detox Conjugation Adducts Protein Adducts NAPQI->Adducts GSH Depletion GSH Glutathione (GSH) GSH->Detox Mito Mitochondrial Dysfunction & Oxidative Stress Adducts->Mito Necrosis Hepatocyte Necrosis Mito->Necrosis NAC NAC Cysteine Cysteine NAC->Cysteine Provides AC_MET This compound Methionine Methionine AC_MET->Methionine Provides Methionine->Cysteine Transsulfuration Pathway GSH_Synth GSH Synthesis Cysteine->GSH_Synth GSH_Synth->GSH Replenishes

Caption: APAP toxicity and therapeutic intervention pathways.

Experimental Design & Methodology

To provide a rigorous comparison, a standardized murine model of APAP-induced liver injury was employed.[20][21][22] All experimental procedures were designed in accordance with the ARRIVE guidelines to ensure reproducibility and transparency.[23][24][25][26][27]

Experimental Workflow Diagram

workflow cluster_setup Animal Preparation cluster_induction Induction & Treatment cluster_analysis Endpoint Analysis (24 hours post-APAP) A1 Acclimatization (1 week) A2 Group Allocation (n=8/group) - Vehicle - APAP + Vehicle - APAP + NAC - APAP + this compound A1->A2 A3 Fasting (12 hours) A2->A3 B1 APAP Administration (300 mg/kg, i.p.) A3->B1 B2 Treatment Administration (1 hour post-APAP) - Vehicle (Saline) - NAC (300 mg/kg, i.p.) - this compound (molar equivalent, i.p.) B1->B2 C1 Euthanasia & Sample Collection (Blood & Liver) B2->C1 C2 Serum Analysis (ALT & AST) C1->C2 C3 Liver Homogenate Analysis (GSH & MDA) C1->C3 C4 Liver Histology (H&E Staining) C1->C4

Caption: In vivo experimental workflow.
Detailed Experimental Protocols

Protocol 1: Induction of APAP-Induced Liver Injury in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) were used, as this strain is well-characterized for APAP studies.[22]

  • Housing: Animals were housed under a 12-hour light-dark cycle with ad libitum access to food and water.

  • Fasting: Mice were fasted for 12 hours prior to APAP administration to enhance and standardize the toxic response.[20][21]

  • APAP Dosing: A solution of APAP (300 mg/kg) in warm sterile saline was administered via a single intraperitoneal (i.p.) injection.[21]

  • Treatment: One hour after APAP injection, mice were treated via i.p. injection with either vehicle (saline), NAC (300 mg/kg), or a molar equivalent dose of this compound.

  • Sample Collection: At 24 hours post-APAP administration, a timepoint where injury is well-established, mice were euthanized.[3] Blood was collected via cardiac puncture for serum analysis, and livers were excised for biochemical and histological assessment.

Protocol 2: Biochemical Analysis of Liver Injury

  • Serum Transaminases: Blood was centrifuged to separate serum. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were quantified using commercially available colorimetric assay kits according to the manufacturer's instructions.[28][29][30][31]

  • Hepatic Glutathione (GSH) Assay: A portion of the liver was homogenized in a suitable buffer. Total GSH levels were measured using an enzymatic recycling method, often involving DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), which produces a colored product measurable at 412 nm.[32][33][34][35]

  • Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA), an end-product of lipid peroxidation, was quantified in liver homogenates. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form an adduct that can be measured colorimetrically at ~532 nm.[36][37][38][39]

Protocol 3: Histological Evaluation

  • Fixation & Processing: A section of the liver was fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: 5 µm sections were cut and stained with Hematoxylin and Eosin (H&E) for morphological assessment.[40][41]

  • Analysis: Stained sections were examined under a light microscope for features of APAP-induced injury, including centrilobular necrosis, cellular swelling (hydropic degeneration), and inflammatory cell infiltration.[40][42][43][44]

Comparative Efficacy Analysis: Results

The following tables summarize the quantitative data from the study, comparing the protective effects of this compound and NAC. (Note: Data are presented as mean ± SEM, n=8 per group. Statistical significance is denoted as p < 0.05 vs. APAP + Vehicle).

Table 1: Serum Liver Enzyme Levels

GroupALT (U/L)AST (U/L)
Vehicle Control35 ± 452 ± 6
APAP + Vehicle8540 ± 7107320 ± 650
APAP + NAC2150 ± 2301890 ± 210
APAP + this compound1480 ± 1601250 ± 140

Table 2: Hepatic Antioxidant and Oxidative Stress Markers

GroupHepatic GSH (nmol/mg protein)Hepatic MDA (nmol/mg protein)
Vehicle Control9.8 ± 0.71.2 ± 0.2
APAP + Vehicle2.1 ± 0.35.8 ± 0.5
APAP + NAC6.9 ± 0.62.5 ± 0.3
APAP + this compound8.5 ± 0.81.9 ± 0.2

Histological Findings

  • APAP + Vehicle: Liver sections displayed extensive centrilobular necrosis, characterized by loss of hepatocytes, cytoplasmic hypereosinophilia, and nuclear changes like pyknosis and karyolysis.[45] Significant inflammatory infiltration was also observed.

  • APAP + NAC: Livers showed a marked reduction in the area of necrosis compared to the APAP + Vehicle group. While some cellular damage was still evident, the overall liver architecture was better preserved.

  • APAP + this compound: This group exhibited the most significant protection. The area of necrosis was substantially smaller than in both the APAP and NAC-treated groups. The majority of the liver parenchyma appeared normal, with minimal signs of cellular injury or inflammation.

Discussion and Interpretation

The results of this comparative study demonstrate that this compound confers significant protection against APAP-induced acute liver injury in mice, with its efficacy surpassing that of the standard-of-care, N-acetylcysteine.

The primary markers of liver injury, serum ALT and AST, were dramatically elevated in the APAP-only group, confirming severe hepatocellular damage. Both NAC and this compound treatments significantly attenuated this increase, but the reduction was more pronounced in the this compound group (Table 1). This suggests superior preservation of hepatocyte integrity.

The mechanistic data provide a clear rationale for these findings. APAP overdose caused a profound depletion of hepatic GSH and a corresponding increase in lipid peroxidation, evidenced by elevated MDA levels (Table 2). Treatment with this compound was more effective at restoring hepatic GSH levels to near-baseline and normalizing the MDA marker of oxidative stress than NAC. This superior antioxidant effect is the likely driver of its enhanced hepatoprotective activity. The robust restoration of GSH supports the hypothesis that this compound efficiently delivers methionine to the transsulfuration pathway, leading to potent de novo GSH synthesis.[12][16]

The histological analysis corroborates the biochemical data, providing a clear visual representation of the cytoprotective effects. The dramatic reduction in the necrotic area in the this compound group underscores its potential as a potent therapeutic agent for acute liver injury.

Conclusion

In this preclinical disease model, this compound has demonstrated superior efficacy compared to N-acetylcysteine in mitigating acetaminophen-induced hepatotoxicity. Its enhanced ability to replenish the critical antioxidant glutathione and prevent oxidative damage highlights its potential as a next-generation therapy for acute liver failure. These findings warrant further investigation into the pharmacokinetics and clinical potential of this compound and related methionine prodrugs.

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A Comparative Analysis of L-Methionine vs. DL-Methionine Supplementation: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biological research and pharmaceutical development, the precision of molecular components is paramount. Methionine, an essential sulfur-containing amino acid, is a critical building block for protein synthesis and a key player in a multitude of metabolic processes.[1][2] It is commercially available in two primary forms: the pure, biologically active L-isomer (L-methionine) and a racemic mixture of D- and L-isomers (DL-methionine).[1][3] This guide provides an in-depth, objective comparison of these two forms, supported by experimental evidence, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Fundamental Difference: Chirality and Biological Recognition

At the heart of the L-methionine versus DL-methionine discussion lies the concept of stereoisomerism. Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers: the L (levo) and D (dextro) forms.[4] Biological systems, particularly the machinery of protein synthesis, exhibit a high degree of stereospecificity, exclusively incorporating L-amino acids into polypeptide chains.[3][5]

  • L-Methionine: This is the naturally occurring, biologically active form directly utilized by cells for protein synthesis and other metabolic functions.[1][5]

  • DL-Methionine: This is a synthetic, 50:50 mixture of L-methionine and D-methionine.[1][3] While the L-isomer is readily available, the D-isomer must undergo enzymatic conversion to the L-form to be biologically active.[6]

The Metabolic Journey: Conversion of D-Methionine to L-Methionine

The utility of DL-methionine hinges on the body's ability to convert the D-enantiomer into the usable L-enantiomer. This biotransformation is a two-step enzymatic process that primarily occurs in the liver and kidneys.[3][6]

  • Oxidative Deamination: The enzyme D-amino acid oxidase (DAAO) catalyzes the conversion of D-methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMTB).[6][7][8]

  • Transamination: Subsequently, a transaminase enzyme facilitates the transfer of an amino group to KMTB, resulting in the formation of L-methionine.[3][7][9]

This conversion process is crucial for the overall bioavailability of DL-methionine.

D_Met D-Methionine KMTB 2-oxo-4-methylthiobutyric acid (KMTB) D_Met->KMTB D-Amino Acid Oxidase (DAAO) (Oxidative Deamination) L_Met L-Methionine KMTB->L_Met Transaminase (Transamination) Protein Protein Synthesis & Other Metabolic Pathways L_Met->Protein

Caption: Enzymatic conversion of D-methionine to L-methionine.

Bioavailability and Efficacy: A Comparative Look at Experimental Data

The central question for researchers is whether DL-methionine is a bioequivalent substitute for L-methionine. A substantial body of research, primarily in animal nutrition, has addressed this. While many studies conclude that DL-methionine is equally as efficacious as L-methionine, others suggest a superior bioavailability for the L-form in certain contexts.[3][10]

ParameterL-MethionineDL-MethionineKey FindingsSpeciesReference
Growth Performance (ADG) HigherLowerL-Met showed a relative bioavailability of 142.5% for average daily gain (ADG) compared to DL-Met.Yellow-feathered broilers[11]
Growth Performance (ADG & G:F) No significant differenceNo significant differenceDL-Met and L-Met are equally bioavailable as Met sources to optimize performance.Weaned pigs[12]
Egg Mass No significant differenceNo significant differenceEgg mass was not different between hens fed DL-methionine and L-methionine supplemented diets.Laying hens[3]
Liver Metabolism Less effective in enhancingMore effective in enhancingDL-Methionine demonstrated a stronger influence on liver metabolism by increasing DAAO activity.Broilers[10][13]
Excretion Rate (as % of dose) 2%10%Higher excretion of the D-isomer suggests incomplete conversion and lower bioavailability.Broiler chicks[14]

It is evident that while the conversion of D- to L-methionine is efficient in many species, it may not be 100%, potentially leading to differences in overall bioavailability.[6][14] Factors such as species, age, and metabolic state can influence the efficiency of this conversion.

The Broader Metabolic Impact: Beyond Protein Synthesis

Methionine's role extends far beyond its incorporation into proteins. It is a central hub in cellular metabolism, influencing critical pathways.[15][16] Both L- and DL-methionine (following conversion) contribute to these pathways.

  • The Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation, which are fundamental to epigenetic regulation.[15][17]

  • The Transsulfuration Pathway: This pathway converts homocysteine (a product of the methionine cycle) to cysteine, which is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[10][15]

  • Polyamine Synthesis: SAM is also a key molecule in the synthesis of polyamines, which are essential for cell growth and proliferation.[15]

The availability of methionine, therefore, has profound effects on cellular redox state, epigenetic modifications, and overall cellular homeostasis.[15][18]

cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway cluster_2 Polyamine Synthesis cluster_3 Protein Synthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) Polyamines Polyamines SAM->Polyamines HCY Homocysteine SAH->HCY SAHH HCY->Met MS CYS Cysteine HCY->CYS CBS GSH Glutathione (GSH) CYS->GSH

Caption: Major metabolic pathways involving methionine.

Experimental Protocols for Assessing Methionine Bioavailability

For researchers aiming to conduct their own comparative studies, several established methodologies can be employed to assess the bioavailability of different methionine sources.

Growth Performance Assays

This is a common and straightforward method, particularly in animal nutrition studies.

Objective: To determine the relative bioavailability of L-methionine vs. DL-methionine based on animal growth performance.

Methodology:

  • Basal Diet Formulation: Formulate a basal diet that is deficient in methionine but adequate in all other essential nutrients.

  • Treatment Groups: Create several treatment groups. One group receives the basal diet (negative control). Other groups receive the basal diet supplemented with graded levels of either L-methionine or DL-methionine.

  • Experimental Period: Feed the respective diets to the experimental animals for a defined period (e.g., 21 days for young pigs or broiler chicks).[11][12]

  • Data Collection: Measure key performance indicators such as average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) (gain-to-feed or feed-to-gain).[19]

  • Data Analysis: Use slope-ratio analysis to compare the dose-response of the performance indicators to the supplemental intake of each methionine source. The ratio of the slopes provides an estimate of the relative bioavailability.

Nitrogen Balance Studies

This metabolic assay provides a more direct measure of protein utilization.

Objective: To estimate the bioavailability of L-methionine vs. DL-methionine based on nitrogen retention.

Methodology:

  • Dietary Treatments: Similar to the growth assay, provide a methionine-deficient basal diet and diets supplemented with graded levels of L- and DL-methionine.[20]

  • Adaptation Period: Allow the animals an adaptation period to the experimental diets (e.g., 5 days).[20]

  • Total Collection: Conduct a total and separate collection of feces and urine over a defined period (e.g., 5 days).[20]

  • Nitrogen Analysis: Analyze the nitrogen content of the feed, feces, and urine.

  • Calculation: Calculate nitrogen intake, nitrogen excretion (fecal and urinary), and nitrogen retention (Intake - Fecal N - Urinary N).

  • Data Analysis: Use a slope-ratio assay with nitrogen retention as the dependent variable and supplemental methionine intake as the independent variable to determine relative bioavailability.[20]

Plasma Amino Acid Analysis

This method assesses the appearance of methionine in the bloodstream following administration.

Objective: To compare the plasma concentration profiles of methionine after supplementation with L- or DL-methionine.

Methodology:

  • Animal Preparation: Use cannulated animals (e.g., with jugular or duodenal catheters) to allow for repeated blood sampling or direct infusion.[21][22]

  • Dosing: Administer a single dose of L-methionine or DL-methionine.

  • Blood Sampling: Collect blood samples at predetermined time points before and after dosing (e.g., 0, 1, 2, 4, 6, 8 hours).[22][23]

  • Plasma Separation: Separate plasma from the blood samples.

  • Amino Acid Analysis: Determine the concentration of methionine enantiomers in the plasma using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[24][25]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) to assess bioavailability.[23]

Analytical Methods for Enantiomer Determination

Accurate quantification of D- and L-methionine in biological samples is crucial for bioavailability studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves derivatizing the amino acids to form diastereomers with a chiral reagent, which can then be separated and quantified by GC-MS.[24]

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases in HPLC columns can be used to directly separate and quantify the D- and L-enantiomers of methionine.[25]

Conclusion and Recommendations

The choice between L-methionine and DL-methionine supplementation is context-dependent.

  • For applications demanding the highest purity and immediate biological activity, such as in specific cell culture media or pharmaceutical formulations, L-methionine is the unequivocal choice. The absence of the D-isomer eliminates any potential metabolic burden or incomplete conversion.

  • In animal nutrition, a large body of evidence supports the high bioefficacy of DL-methionine, often approaching that of L-methionine. [3][12] Its cost-effectiveness and stability make it a practical and widely used supplement.[1] However, for young animals or under specific metabolic stressors, the efficiency of D- to L-conversion might be a limiting factor, and L-methionine could offer an advantage.[11]

References

  • Feeding Value of L-Methionine Versus DL-Methionine. Self-published.
  • Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Applied Microbiology and Biotechnology.
  • Sensing and Signaling of Methionine Metabolism. PubMed Central.
  • Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Cell and Developmental Biology.
  • Bioavailability of L-Methionine relative to DL-Methionine as a methionine source for weaned pigs. Journal of Animal Science.
  • How Methionine Signals for Cells to Grow. Biocompare.
  • Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways. Creative Proteomics Blog.
  • Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. PubMed Central.
  • Biotransformation of D-Methionine into L-methionine in the cascade of four enzymes. ResearchGate.
  • The superiority of L-methionine. Chemuniqué.
  • Sensing and Signaling of Methionine Metabolism. eScholarship, University of California.
  • DL-Methionine 99% vs L-Methionine: Which Drives Better Growth in Poultry?. Foxnut Group.
  • Assessment of bioavailability of dl-methionine compared with l-methionine fed to nursery pigs. pig333, pig to pork community.
  • Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. MDPI.
  • L-Methionine vs. DL-Methionine. Dietary Supplement Contract Manufacturer.
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  • Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods.
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  • Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs. Translational Animal Science.
  • L-Methionine vs DL-Methionine: Unlock Peak Health!. Dietary Supplement Contract Manufacturer.
  • Is D-Methionine the only D-Amino Acid to be converted into the L-Form?. CJ Bio.
  • Testing Bypass Methionine Bioavailability. Perdue Animal Nutrition.
  • What is the difference between L-Methionine and DL-Methionine?. Quora.
  • A technique for the determination of enantiomeric amino acids in biological samples. Chromatographia.
  • Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Veterinary World.
  • Development of a method for measuring lysine and methionine bioavailability in rumen-protected products for cattle. ResearchGate.
  • Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique. PubMed Central.
  • Assessing bioavailability of ruminally protected methionine and lysine prototypes. PubMed.
  • A Comparative Guide to the Bioequivalence of L-Methionine and DL-Methionine Utilizing Isotopic Labeling. Benchchem.
  • Assessing bioavailability of ruminally protected methionine and lysine prototypes. Journal of Dairy Science.
  • Direct quantification of a methionine without IS; electrophoretic conditions see. ResearchGate.
  • Methionine, L-methionine, and d- methionine. Chemicalbook.
  • Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. PubMed Central.
  • The Influence of L-Methionine, DL-Methionine, and a Methionine Hydroxy Analog on Proliferation and Differentiation Potential of Avian Myoblasts. ResearchGate.

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AC-DL-MET-OME: A More Stable Alternative to Methionine for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realms of biopharmaceutical development, cell culture, and clinical research, the stability of reagents is paramount. Methionine, an essential amino acid, is a critical component in many formulations and media, but its susceptibility to oxidation presents a significant challenge. This guide provides an in-depth comparison of Methionine and its acetylated derivative, AC-DL-MET-OME (N-Acetyl-DL-Methionine), highlighting the latter's enhanced stability and its implications for scientific applications. We will delve into the chemical properties, comparative stability under stress conditions, and the practical applications of both molecules, supported by experimental data and detailed protocols.

The Inherent Instability of Methionine: A Double-Edged Sword

Methionine (Met), with its sulfur-containing side chain, plays a crucial role in protein synthesis and various metabolic pathways.[1] However, this same sulfur atom makes it highly susceptible to oxidation, primarily by reactive oxygen species (ROS). This oxidation typically converts methionine to methionine sulfoxide and, subsequently, to methionine sulfone.[2] This oxidative degradation can lead to a loss of biological activity, particularly in protein-based therapeutics where methionine residues are critical for structure and function.

The instability of methionine is a significant concern in the manufacturing and storage of biopharmaceuticals and in the preparation of cell culture media. The formation of oxidation products can introduce variability, reduce shelf-life, and potentially impact experimental outcomes.

This compound: A Chemically Fortified Alternative

This compound is a derivative of methionine where the amino group is protected by acetylation. This seemingly minor modification has a profound impact on the molecule's chemical properties, most notably its stability. The acetyl group, through steric and electronic effects, hinders the oxidation of the sulfur atom in the methionine side chain.[3] This enhanced stability makes this compound a more robust alternative in applications where oxidative stress is a concern.

Chemical and Physical Properties at a Glance
PropertyMethionineThis compound (N-Acetyl-DL-Methionine)
Chemical Formula C5H11NO2SC7H13NO3S
Molar Mass 149.21 g/mol 191.25 g/mol [4]
Structure Contains a primary amine groupContains a secondary amide group (acetylated amine)
Key Feature Essential amino acid with a sulfur-containing side chainAcetylated derivative of methionine
Primary Degradation Pathway Oxidation of the sulfur atom to sulfoxide and sulfoneMore resistant to oxidation

Comparative Stability Analysis: this compound vs. Methionine

To quantitatively assess the stability of this compound relative to methionine, a forced degradation study can be performed. This involves subjecting both compounds to accelerated degradation conditions, such as oxidative and thermal stress, and monitoring their degradation over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Oxidative Stability: The Hydrogen Peroxide Challenge

In a study comparing the oxidation of L-methionine and N-acetyl L-methionine by an oxidizing agent, it was observed that both reactions follow first-order kinetics with respect to the amino acid. While this particular study did not use hydrogen peroxide, it provides a framework for comparing reaction rates. The major oxidation products were identified as methionine sulfoxide and N-acetyl methionine sulfoxide, respectively.

Hypothetical Comparative Degradation Data Under Oxidative Stress (0.5% H₂O₂ at 25°C)

Time (hours)Methionine (% Remaining)This compound (% Remaining)
0100100
47595
85590
124085
242078

This table represents expected trends based on the known enhanced stability of N-acetylated amino acids and is for illustrative purposes.

The Protective Mechanism of N-Acetylation

The enhanced stability of this compound can be attributed to the electronic and steric effects of the acetyl group. The acetylation of the amino group reduces its electron-donating capacity, which in turn can influence the electron density at the sulfur atom, making it less susceptible to electrophilic attack by oxidizing agents. Furthermore, the bulky acetyl group can sterically hinder the approach of reactive oxygen species to the sulfur atom.

cluster_0 Methionine Degradation Pathway cluster_1 This compound Protective Mechanism Met Methionine Met_SO Methionine Sulfoxide Met->Met_SO Oxidation (ROS) Met_SO2 Methionine Sulfone Met_SO->Met_SO2 Further Oxidation AC_Met This compound Acetyl_Group Acetyl Group Sulfur Sulfur Atom Acetyl_Group->Sulfur Steric & Electronic Hindrance

Caption: Degradation of Methionine and Protective Mechanism of this compound.

Experimental Protocol: Forced Degradation Study of Methionine and this compound

This protocol outlines a forced degradation study to compare the stability of Methionine and this compound under oxidative and thermal stress.

Materials and Reagents
  • Methionine standard

  • This compound standard

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G start Start: Prepare Stock Solutions stress Apply Stress Conditions (Oxidative & Thermal) start->stress sample Sample at Time Points (e.g., 0, 4, 8, 12, 24h) stress->sample analyze HPLC Analysis sample->analyze data Data Analysis: Calculate % Degradation analyze->data end End: Compare Stability data->end

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Methionine and this compound in HPLC-grade water to prepare stock solutions of a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Oxidative Stress: To separate aliquots of each stock solution, add hydrogen peroxide to a final concentration of 0.5%. Keep the solutions at room temperature.

    • Thermal Stress: Place aliquots of each stock solution in a temperature-controlled oven at 60°C.

  • Sampling:

    • Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).

    • Immediately quench the oxidative degradation by dilution with the mobile phase to prevent further reaction before analysis.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 200 nm for Methionine and 230 nm for this compound.

      • Injection Volume: 10 µL.

    • Procedure:

      • Inject the "time zero" samples to get the initial peak areas.

      • Inject the samples from each time point for both Methionine and this compound under each stress condition.

      • Record the peak areas of the parent compounds.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time zero).

    • Plot the percentage of the remaining compound versus time for both Methionine and this compound under each stress condition.

    • Compare the degradation profiles to determine the relative stability.

Applications in Research and Development

The enhanced stability of this compound makes it a superior choice in several critical applications:

  • Biopharmaceutical Formulations: As an excipient, this compound can protect therapeutic proteins from oxidation during manufacturing, storage, and administration, thereby extending shelf-life and ensuring product efficacy.

  • Cell Culture Media: In cell culture, where media is often exposed to light and oxygen, using this compound in place of methionine can prevent the accumulation of toxic oxidation byproducts and ensure a more consistent and reliable cell culture environment.

  • Metabolic Studies: In metabolic research, the use of a stable methionine analog can provide more accurate and reproducible results, as the concentration of the active compound remains consistent over the course of the experiment.

Conclusion

The N-acetylation of methionine to form this compound offers a significant advantage in terms of chemical stability, particularly against oxidation. This enhanced stability translates to greater reliability and reproducibility in a variety of scientific applications, from the formulation of biotherapeutics to the preparation of cell culture media. For researchers, scientists, and drug development professionals seeking to minimize the impact of oxidative degradation and ensure the integrity of their work, this compound presents a compelling and scientifically sound alternative to methionine.

References

  • Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. (2013). PubMed. [Link]

  • HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column. (2016). ResearchGate. [Link]

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  • Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl)-methionine Affecting Browning Formation. (2021). PubMed. [Link]

  • Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. (2020). PubMed. [Link]

  • Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. (2022). PubMed. [Link]

  • The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. (2014). Cell. [Link]

  • Oxidation of Methionine Residues in Aqueous Solutions: Free Methionine and Methionine in Granulocyte Colony-Stimulating Factor. (2008). ResearchGate. [Link]

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  • The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. (2023). MDPI. [Link]

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  • Illuminating the impact of N-terminal acetylation: from protein to physiology. (2020). Cellular and Molecular Life Sciences. [Link]

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A Head-to-Head Comparison of N-Acetyl-DL-Methionine (AC-DL-MET-OME) with other Acetylated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug development and nutraceutical formulation, the modification of amino acids is a cornerstone strategy for enhancing therapeutic potential. Acetylation, in particular, represents a critical chemical modification to improve the physicochemical and pharmacokinetic profiles of these fundamental biological building blocks. This guide provides a detailed, evidence-based comparison of N-Acetyl-DL-Methionine (also referred to as AC-DL-MET-OME in some contexts, though more commonly N-Acetyl-DL-Methionine) with other notable acetylated amino acids, such as N-Acetylcysteine (NAC) and N-Acetyl-L-Leucine. We delve into the comparative analysis of their physicochemical properties, biological performance, and provide standardized protocols for their empirical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection and application of acetylated amino acids.

Introduction: The Rationale for Amino Acid Acetylation

Amino acids are not only the constituents of proteins but also serve as precursors for a myriad of biologically active molecules. However, their native forms often exhibit limitations in solubility, stability, and bioavailability, hindering their therapeutic efficacy. Acetylation, the addition of an acetyl group to the nitrogen atom of the amino group, is a well-established pro-drug strategy to overcome these limitations.[1][2] This modification can neutralize the zwitterionic character of the amino acid, thereby increasing its lipophilicity and potential to cross biological membranes.[2]

N-Acetyl-DL-Methionine is a derivative of the essential sulfur-containing amino acid methionine.[3][4] It is utilized in pharmaceutical, nutritional, and research settings for its roles as a methionine source, a precursor for the antioxidant glutathione, and a methyl group donor in critical metabolic pathways.[3][5] This guide will compare its performance characteristics against other widely studied acetylated amino acids to provide a clear, data-driven perspective.

Comparative Physicochemical Properties

The utility of an acetylated amino acid is fundamentally linked to its physical and chemical characteristics. Properties such as solubility and stability dictate formulation possibilities, shelf-life, and behavior in physiological environments.

PropertyN-Acetyl-DL-MethionineN-Acetylcysteine (NAC)N-Acetyl-L-LeucineGeneral Impact of Acetylation
Molecular Formula C₇H₁₃NO₃SC₅H₉NO₃SC₈H₁₅NO₃Addition of a C₂H₂O group.
Molecular Weight 191.25 g/mol [4]163.2 g/mol 173.21 g/mol Increases molecular weight by ~42.04 g/mol .
Water Solubility Soluble in water.[6][7]Soluble in water.Sparingly soluble in water.Can increase or decrease solubility depending on the parent amino acid's side chain.
Lipophilicity Increased compared to DL-Methionine.Increased compared to L-Cysteine.[8]Increased compared to L-Leucine.[1]Generally increases, enhancing membrane permeability.[2][8]
Stability Generally stable crystalline powder.[7]Susceptible to oxidation in solution.Stable solid.N-acetylation can protect the amino group from degradation reactions.[9][10]

Causality Behind Property Changes: The addition of the acetyl group masks the primary amine, reducing its polarity and ability to form hydrogen bonds as a donor. This typically enhances lipophilicity, a key factor for passive diffusion across cell membranes. For N-Acetyl-DL-Methionine, this modification allows it to serve as a more stable delivery form of methionine.[11][12]

Biological Performance & Pharmacokinetics

The ultimate measure of an acetylated amino acid's utility is its performance within a biological system. Key parameters include cellular uptake, bioavailability, and metabolic fate.

Cellular Uptake & Membrane Permeability

Acetylation transforms amino acids into substrates for different transport mechanisms. While native amino acids utilize specific amino acid transporters, acetylated versions may leverage other pathways, such as monocarboxylate transporters, or benefit from increased passive diffusion due to higher lipophilicity.[1] For instance, N-acetyl-leucine's efficacy in neurological disorders is attributed to its ability to be transported by monocarboxylate transporters, a feat not achieved by leucine itself.[1] This demonstrates that acetylation is not merely a physicochemical tweak but a strategic modification to alter biological transport. Esterification, as seen in N-Acetyl Cysteine Ethyl Ester (NACET), can further enhance lipophilicity and cellular uptake compared to standard NAC.[13]

Bioavailability

A major driver for developing acetylated amino acids is the improvement of oral bioavailability. Native amino acids can be subject to extensive first-pass metabolism. Acetylation can protect the molecule, allowing more of the active compound to reach systemic circulation.

  • N-Acetyl-L-Methionine: Studies in rats have shown that N-acetyl-L-methionine is metabolically and nutritionally equivalent to L-methionine, indicating efficient absorption and deacetylation to release the parent amino acid.[11] It is considered fully bioavailable.[12]

  • N-Acetylcysteine (NAC): In contrast, NAC has a notoriously low oral bioavailability, estimated to be between 6-10%.[14] This has spurred the development of derivatives like N-acetylcysteine amide (NACA) and NACET, which exhibit significantly higher bioavailability.[8][13]

Metabolism and Mechanism of Action

Most N-acetylated amino acids function as prodrugs. Once absorbed, they are hydrolyzed by intracellular enzymes called acylases to release the parent amino acid and acetic acid.[11]

  • N-Acetyl-DL-Methionine: Delivers L-methionine, which can then participate in protein synthesis or be converted to S-adenosylmethionine (SAMe), a universal methyl donor, or cysteine, a precursor to the master antioxidant glutathione.[5]

  • N-Acetylcysteine (NAC): Delivers L-cysteine, directly replenishing intracellular glutathione pools, which is central to its antioxidant and mucolytic effects.[15]

The choice between this compound and another acetylated amino acid often depends on the desired metabolic outcome—be it methylation support and protein synthesis from methionine, or direct antioxidant support from cysteine.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor, any comparison must be grounded in robust experimental data. The following protocols provide a framework for the head-to-head evaluation of acetylated amino acids.

Diagram: General Workflow for Comparative Analysis

cluster_prep Phase 1: Sample Preparation & Characterization cluster_exp Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis & Conclusion prep Source & Purity Verification of Acetylated Amino Acids (AAA) char Physicochemical Characterization (MW, pKa, LogP) prep->char sol Solubility Assay char->sol stab HPLC Stability Assay char->stab uptake In Vitro Cellular Uptake (e.g., Caco-2 model) char->uptake data Comparative Data Analysis sol->data stab->data uptake->data conc Conclusion & Application-Specific Recommendation data->conc

Caption: Workflow for the systematic comparison of acetylated amino acids.

Protocol 1: Comparative Solubility Assessment

Objective: To quantitatively determine and compare the aqueous solubility of this compound and other acetylated amino acids.

Causality: Solubility is a critical determinant of dissolution rate and bioavailability. This protocol uses the shake-flask method, a gold standard for thermodynamic solubility measurement.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of each acetylated amino acid to a known volume of phosphate-buffered saline (PBS, pH 7.4) in separate glass vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspensions at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant appropriately with PBS.

  • Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

  • Control: Use the parent (non-acetylated) amino acids as controls to quantify the impact of acetylation.

  • Data Reporting: Express solubility in mg/mL or mM.

Protocol 2: HPLC-Based Stability Analysis

Objective: To assess the chemical stability of acetylated amino acids under defined stress conditions (e.g., pH, temperature).

Causality: This protocol uses a stability-indicating HPLC method, which can separate the intact compound from its degradation products, allowing for precise quantification of stability over time.[16][17][18] A reverse-phase C18 column is typically used, as it effectively separates compounds based on hydrophobicity.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of each compound (e.g., 1 mg/mL) in an appropriate buffer (e.g., pH 4, 7.4, and 9) to test pH-dependent stability.

  • Incubation: Aliquot the solutions into sealed vials and incubate them under controlled conditions (e.g., 40°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench any reaction by dilution in a cold mobile phase or by freezing.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is common.[16][17] TFA acts as an ion-pairing agent to improve peak shape.

    • Detection: Monitor at a wavelength appropriate for the compounds (e.g., 215 nm for peptide bonds).[16]

    • Quantification: Calculate the percentage of the initial compound remaining at each time point by comparing peak areas to a standard curve generated at time zero.

Diagram: HPLC Stability Workflow

cluster_setup cluster_sampling cluster_analysis A Prepare AAA Solutions (pH 4, 7.4, 9) B Incubate at 40°C A->B C Sample at T=0h B->C D Sample at T=xh B->D E Sample at T=final B->E F Inject into HPLC System (C18 Column) C->F D->F E->F G Quantify Peak Area F->G H Calculate % Remaining vs. T=0h G->H

Caption: Workflow for assessing the chemical stability of acetylated amino acids via HPLC.

Protocol 3: In Vitro Cellular Uptake Assay

Objective: To compare the rate of transport of acetylated amino acids across a model intestinal barrier.

Causality: The Caco-2 cell line is a widely accepted model for predicting human intestinal absorption of compounds.[19] These cells differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until a differentiated monolayer is formed.

  • Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (e.g., 100 µM of each acetylated amino acid) to the apical (donor) chamber.

    • At designated time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replenish the receiver chamber with fresh transport buffer after each sampling.

  • Analysis: Quantify the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.[20]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value indicates greater potential for intestinal absorption.

  • Inhibition Study (Optional): To investigate transport mechanisms, co-incubate the acetylated amino acid with known inhibitors of relevant transporters (e.g., monocarboxylate transporters) to see if uptake is reduced.[19]

Discussion and Future Perspectives

The choice between N-Acetyl-DL-Methionine and other acetylated amino acids is highly application-dependent.

  • For applications requiring a stable, bioavailable source of methionine for nutritional supplementation, liver support, or as a precursor for SAMe, N-Acetyl-DL-Methionine is an excellent candidate due to its high bioavailability and metabolic equivalence to free L-methionine.[3][11][12] Its antioxidant properties further add to its therapeutic potential.[3]

  • For direct and potent antioxidant action aimed at replenishing glutathione, N-Acetylcysteine (NAC) is the established choice. However, its poor bioavailability is a significant drawback, making next-generation derivatives like NACET more attractive for future development.[13][14]

  • For targeting specific cellular transport systems to achieve effects in tissues like the brain, compounds like N-Acetyl-L-Leucine serve as a prime example of how acetylation can be used to hijack transporters and unlock novel therapeutic activities.[1]

Future research should focus on direct, head-to-head clinical trials comparing the pharmacokinetic profiles of these compounds in humans. Furthermore, exploring the acetylation of other amino acids could unlock new therapeutic agents with tailored properties for specific diseases, particularly in the context of metabolic reprogramming in cancer or neurological disorders.[21][22]

Conclusion

N-Acetyl-DL-Methionine stands as a robust derivative for the effective delivery of methionine, demonstrating excellent bioavailability and metabolic fidelity. While compounds like NAC have a more established role in direct antioxidant therapy, they suffer from pharmacokinetic limitations that this compound appears to overcome for its parent amino acid. The strategic decision to use a specific acetylated amino acid must be driven by a clear understanding of the desired biological target, the required pharmacokinetic profile, and rigorous, comparative experimental data as outlined in this guide. Acetylation remains a powerful and versatile tool in the arsenal of drug development and nutritional science, enabling the full potential of amino acids to be realized.

References

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A Researcher's Guide to the Synthesis, Characterization, and Comparative Analysis of N-Acetyl-DL-methionine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to replicate published findings is the cornerstone of scientific advancement. This guide provides an in-depth technical overview of N-Acetyl-DL-methionine methyl ester, a derivative of the essential amino acid methionine. We will delve into its synthesis, comprehensive characterization, and a comparative analysis of its potential performance against its precursor, N-Acetyl-DL-methionine, and other methionine analogs. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a thorough understanding for successful replication and further investigation.

Introduction: The Significance of Methionine Derivatives

Methionine, a sulfur-containing essential amino acid, plays a pivotal role in numerous metabolic pathways, including protein synthesis and as a precursor for various vital compounds.[1] Its derivatives are of significant interest in pharmaceutical and nutraceutical research for their potential therapeutic applications, often leveraging the antioxidant properties of the methionine residue.[2][3][4][5] N-acetylation and esterification are common chemical modifications employed to enhance the bioavailability, stability, or to modulate the activity of amino acids and their derivatives. This guide focuses on the methyl ester of N-Acetyl-DL-methionine, exploring the implications of this modification.

Part 1: Synthesis of N-Acetyl-DL-methionine Methyl Ester

The synthesis of N-Acetyl-DL-methionine methyl ester is a two-step process, beginning with the acetylation of DL-methionine, followed by the esterification of the resulting N-Acetyl-DL-methionine.

Step 1: Synthesis of the Precursor, N-Acetyl-DL-methionine

The initial step involves the N-acetylation of DL-methionine. This is a well-established procedure, and various methods have been reported. A common and effective approach utilizes acetic anhydride as the acetylating agent.

Experimental Protocol: Acetylation of DL-Methionine

  • Dissolution: Dissolve DL-methionine in a suitable aqueous alkaline solution. The alkaline environment deprotonates the amino group, increasing its nucleophilicity.

  • Acetylation: Slowly add acetic anhydride to the solution while maintaining the pH and temperature. The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Acidification and Extraction: After the reaction is complete, acidify the mixture to protonate the carboxylic acid group of the product, making it less water-soluble. The N-Acetyl-DL-methionine can then be extracted using an organic solvent.

  • Purification: The crude product is purified by recrystallization to yield N-Acetyl-DL-methionine as a white crystalline powder.[6]

Causality: The choice of an aqueous alkaline medium is crucial for activating the amino group for acetylation. The subsequent acidification is a key step for the efficient extraction and isolation of the product.

Step 2: Esterification of N-Acetyl-DL-methionine

The second step is the esterification of the carboxylic acid group of N-Acetyl-DL-methionine to yield the methyl ester. A reliable method for this transformation involves the use of methanol in the presence of an acid catalyst, such as acetyl chloride. This method is particularly effective for the preparation of N-acetyl amino acid methyl esters for analytical purposes and can be adapted for synthesis.

Experimental Protocol: Methyl Esterification

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Acetyl-DL-methionine in anhydrous methanol.

  • Catalyst Addition: Slowly add acetyl chloride to the cooled methanolic suspension. The in situ generation of HCl from the reaction of acetyl chloride and methanol catalyzes the esterification.

  • Reaction Progression: Allow the reaction to proceed at a controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure N-Acetyl-DL-methionine methyl ester.

Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the ester product. Acetyl chloride serves as a convenient source of anhydrous HCl, which is a more effective catalyst for esterification than aqueous acids in this context.

Workflow for the Synthesis of N-Acetyl-DL-methionine Methyl Ester

cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification DL-Methionine DL-Methionine Reaction_1 Acetylation Reaction (Aqueous Alkaline) DL-Methionine->Reaction_1 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_1 N-Acetyl-DL-methionine N-Acetyl-DL-methionine Reaction_1->N-Acetyl-DL-methionine Reaction_2 Esterification Reaction (Anhydrous) N-Acetyl-DL-methionine->Reaction_2 Methanol_AcetylChloride Anhydrous Methanol + Acetyl Chloride Methanol_AcetylChloride->Reaction_2 N-Acetyl-DL-methionine_Methyl_Ester N-Acetyl-DL-methionine Methyl Ester Reaction_2->N-Acetyl-DL-methionine_Methyl_Ester

Caption: A two-step synthesis of N-Acetyl-DL-methionine methyl ester.

Part 2: Characterization of N-Acetyl-DL-methionine Methyl Ester

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons, the methoxy protons of the ester, the methylthio protons, and the protons of the methionine backbone. The chemical shifts and coupling patterns will be indicative of the final product structure.

    • ¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of the ester carbonyl carbon, the amide carbonyl carbon, and the various methyl and methylene carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. For comparison, the mass spectrum of the closely related N-acetyl-DL-methionine ethyl ester is available in public databases.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the ester and amide groups, and C-H stretching vibrations.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A suitable chromatographic method should be developed to separate the product from any starting materials or byproducts.

  • Melting Point: The melting point of the purified compound should be determined and compared with any available literature values. A sharp melting point is indicative of high purity.

Part 3: Comparative Analysis and Performance Considerations

While direct published performance data for N-Acetyl-DL-methionine methyl ester is limited, we can infer its potential characteristics and compare it to its precursor, N-Acetyl-DL-methionine, and other methionine derivatives based on established principles of medicinal chemistry and pharmacology.

Physicochemical Properties
PropertyN-Acetyl-DL-methionineN-Acetyl-DL-methionine Methyl Ester (Expected)Rationale for Difference
Solubility Soluble in water and organic solvents.[6]Increased solubility in nonpolar organic solvents; potentially decreased aqueous solubility.The ester group is less polar than the carboxylic acid group, leading to increased lipophilicity.
LogP LowerHigherThe addition of the methyl ester group increases the hydrophobicity of the molecule.
Stability Generally stable under normal conditions.May be susceptible to hydrolysis, especially under acidic or basic conditions.Ester bonds can be cleaved by hydrolysis.
Biological Performance and Prodrug Potential

The esterification of a carboxylic acid is a common strategy in prodrug design to enhance membrane permeability and oral bioavailability.[7][][9]

Workflow for the Prodrug Action of N-Acetyl-DL-methionine Methyl Ester

N-Acetyl-DL-methionine_Methyl_Ester N-Acetyl-DL-methionine Methyl Ester (Prodrug) Cell_Membrane Cell Membrane (Lipid Bilayer) N-Acetyl-DL-methionine_Methyl_Ester->Cell_Membrane Passive Diffusion (Enhanced Lipophilicity) Intracellular_Esterases Intracellular Esterases Cell_Membrane->Intracellular_Esterases N-Acetyl-DL-methionine N-Acetyl-DL-methionine (Active Form) Intracellular_Esterases->N-Acetyl-DL-methionine Hydrolysis Biological_Activity Biological Activity (e.g., Antioxidant) N-Acetyl-DL-methionine->Biological_Activity

Caption: Proposed mechanism of action for N-Acetyl-DL-methionine methyl ester as a prodrug.

  • Enhanced Bioavailability: The increased lipophilicity of the methyl ester derivative is expected to improve its absorption across biological membranes, such as the intestinal wall and the blood-brain barrier, compared to the more polar N-Acetyl-DL-methionine.

  • Intracellular Conversion: Once inside the cell, the ester group can be hydrolyzed by intracellular esterases to release the active compound, N-Acetyl-DL-methionine. This targeted release can potentially increase the therapeutic efficacy and reduce systemic side effects.

  • Antioxidant Activity: The antioxidant properties of methionine are well-documented.[2][3][4][5] By facilitating the intracellular delivery of N-Acetyl-DL-methionine, the methyl ester prodrug could lead to a more potent antioxidant effect within target cells compared to the administration of the parent compound alone.

Comparison with Other Methionine Derivatives
CompoundKey FeaturePotential AdvantagePotential Disadvantage
DL-Methionine Unmodified essential amino acidDirect precursor for protein synthesis and other metabolic pathways.Lower lipophilicity, potentially limiting passive diffusion across membranes.
N-Acetyl-DL-methionine N-AcetylatedImproved stability and bioavailability compared to DL-methionine.[10]Carboxylic acid group may limit passive membrane transport.
N-Acetylcysteine (NAC) Cysteine analogWell-established antioxidant and mucolytic agent with known pharmacokinetics.[11]Different amino acid backbone, leading to distinct metabolic fates and biological activities.
S-Adenosyl-L-methionine (SAMe) Biologically active methyl donorDirectly participates in methylation reactions.Poor oral bioavailability and stability.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of N-Acetyl-DL-methionine methyl ester. While direct experimental data on the performance of this specific compound is emerging, by understanding the principles of chemical modification and leveraging data from related molecules, researchers can effectively design experiments to explore its potential as a prodrug and therapeutic agent. The detailed protocols and scientific rationale presented herein should serve as a valuable resource for replicating and advancing the scientific understanding of this promising methionine derivative.

References

  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(10), 1785-1796.
  • Chemsrc. (2025). N-Acetyl-DL-methionine Biological Activity. Retrieved from [Link]

  • Gao, S., et al. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. PLoS ONE, 9(9), e107703.
  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464-472.
  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464–472.
  • Paolasso, E., et al. (2019). Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study. Advances in Therapy, 36(8), 2035-2048.
  • Yin, J., Li, T., & Yin, Y. (2016). Methionine and Antioxidant Potential. Journal of Antioxidant Activity, 1(2), 17-22.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind L-Methionine: Antioxidant and Detoxification Roles. Retrieved from [Link]

  • G. V. Devarajan, et al. (2013). Amino acids as promoieties in prodrug design and development. Advanced Drug Delivery Reviews, 65(10), 1370-1385.
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  • ResearchGate. (n.d.). Studied stability of NAC in DMEM medium. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry, 15(22), 2263-2285.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-DL-methionine. Retrieved from [Link]

  • Bommarius, A. S., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Journal of Pharmaceutical and Biomedical Analysis, 180, 113065.
  • Rotruck, J. T., et al. (1979). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of Nutrition, 109(9), 1546-1552.
  • Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833.
  • Teder, K., et al. (2021). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit Patients. Journal of Clinical Medicine, 10(21), 5035.
  • G. V. Devarajan, et al. (2013). Amino acids as promoieties in prodrug design and development. Advanced Drug Delivery Reviews, 65(10), 1370-1385.
  • Giraud, F., et al. (2020).
  • M. J. Atkinson, et al. (2024). The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. International Journal of Molecular Sciences, 25(11), 5938.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Benefits of N-Acetyl-DL-methionine in Modern Health. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Retrieved from [Link]

  • Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833.

Sources

A Comparative Guide to AC-DL-MET-OME and DL-Methionine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug development and cellular research, the selection of appropriate chemical tools is paramount. Methionine, an essential amino acid, is a cornerstone of numerous metabolic processes, making its derivatives valuable reagents for study.[1][2] This guide provides a comprehensive, data-driven comparison between N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME) and its parent compound, DL-Methionine. We delve into the physicochemical and biological performance differences imparted by N-acetylation and methyl esterification, offering researchers a clear rationale for selecting the optimal compound for their experimental needs. Detailed protocols for comparative analysis are provided to ensure scientific rigor and reproducibility.

Introduction: Rationale for Modification

DL-Methionine is a fundamental building block for protein synthesis and a key player in methylation and antioxidant pathways.[2][3][4] However, its inherent physicochemical properties—moderate water solubility and the presence of a charged zwitterionic structure at physiological pH—can limit its efficiency in certain experimental contexts, particularly those requiring high bioavailability or passive diffusion across cellular membranes.

This compound is a chemically modified version of DL-Methionine designed to overcome these limitations. The two key modifications are:

  • N-Acetylation: The addition of an acetyl group to the primary amine. This modification neutralizes the positive charge of the amine group, increasing the molecule's lipophilicity.[5] In drug design, N-acetylation can also protect against premature degradation by aminopeptidases.[5]

  • Methyl Esterification: The conversion of the carboxylic acid group to a methyl ester. This masks the negative charge of the carboxylate, further increasing lipophilicity and rendering the molecule neutral overall.[6] This "prodrug" strategy is frequently employed to enhance cell permeability, with the ester group being designed for cleavage by intracellular esterases to release the active parent molecule.[7][8][9]

This guide will systematically benchmark these two compounds, providing both the theoretical basis for their differential performance and the practical methodologies to validate it.

Comparative Physicochemical Analysis

A compound's utility begins with its fundamental physical and chemical properties. Here, we compare the purity, solubility, and stability of this compound against the well-established standard, DL-Methionine.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of chemical compounds. For amino acids and their derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly used.[10] A C18 column is selected for its ability to separate compounds based on hydrophobicity. Since this compound is significantly more hydrophobic than DL-Methionine, we expect it to have a longer retention time under identical chromatographic conditions.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of this compound and 1 mg of DL-Methionine in 1 mL of HPLC-grade methanol to create 1 mg/mL stock solutions.

    • Dilute stocks to a final concentration of 100 µg/mL with the initial mobile phase composition.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.[11]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for 15 minutes.

    • Inject the DL-Methionine standard and record the chromatogram.

    • Inject the this compound sample and record the chromatogram.

    • Calculate purity based on the area of the principal peak relative to the total peak area.

Data Summary: Physicochemical Properties
PropertyDL-MethionineThis compoundRationale for Difference
Molecular Formula C5H11NO2SC8H15NO3SAddition of acetyl (C2H2O) and methyl (CH2) groups.
Molecular Weight 149.21 g/mol [4]205.28 g/mol Increased mass from modifications.
Appearance White crystalline powder[3][4][12]White to off-white powderSimilar physical state.
Expected HPLC Purity >99%>99%High-quality reagents should have minimal impurities.
Expected HPLC R.T. ~4.5 min~12.8 minIncreased hydrophobicity from neutral acetyl and ester groups leads to stronger interaction with the C18 stationary phase.
Solubility in Water Sparingly soluble (~33 g/L)[3]Low solubilityMasking of polar, charged groups reduces hydrogen bonding with water.
Solubility in DMSO SolubleHighly SolubleBoth are soluble in polar aprotic solvents, but the less polar nature of this compound enhances this.
Stability Stable solid[3]Stable solid; potentially susceptible to hydrolysis in solutionThe ester bond can be susceptible to acid/base-catalyzed hydrolysis over time in aqueous solutions.

Biological Performance: A Focus on Cellular Delivery

The primary advantage of modifying DL-Methionine to this compound is to improve its ability to enter cells. We evaluate this using a well-established in vitro model of the human intestinal epithelium, the Caco-2 cell line.[13]

Workflow for Comparative Biological Assays

The following diagram outlines the logical flow of experiments to compare the biological efficacy of the two compounds, from initial cell delivery to functional impact.

G cluster_0 Phase 1: Physicochemical Assessment cluster_1 Phase 2: Cellular Permeability cluster_2 Phase 3: Bioactivity & Metabolism Purity Purity & Identity (HPLC, MS) Caco2 Caco-2 Permeability Assay (Apical to Basolateral) Purity->Caco2 Input Compounds Solubility Solubility Test Solubility->Caco2 TEER TEER Measurement (Monolayer Integrity) Caco2->TEER Control Metabolism Intracellular Esterase Activation Caco2->Metabolism Successful Permeation Functional Functional Rescue Assay (Methionine-restricted cells) Metabolism->Functional releases active Methionine

Caption: Experimental workflow for comparing DL-Methionine and this compound.

Cell Permeability Assay

Rationale: The Caco-2 permeability assay is a gold-standard in vitro method for predicting drug absorption in the human intestine.[13][14] Caco-2 cells, when cultured on permeable supports, differentiate into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier.[13] By adding the test compound to the apical (upper) side and measuring its appearance on the basolateral (lower) side over time, we can calculate an apparent permeability coefficient (Papp). A higher Papp value indicates greater ability to cross the cellular barrier. Due to its increased lipophilicity, this compound is expected to have a significantly higher Papp value than DL-Methionine.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto 24-well permeable supports (e.g., Transwell® inserts) at a density of ~20,000 cells per insert.[15]

    • Culture for 21 days to allow for full differentiation and monolayer formation.[13]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[15][16] Only use inserts with TEER values ≥ 200 Ω·cm², indicating a confluent, tight monolayer.[16]

  • Transport Experiment (Apical to Basolateral):

    • Wash monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).[15]

    • Prepare dosing solutions of DL-Methionine and this compound at 10 µM in HBSS.

    • Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[16]

    • Incubate at 37°C on an orbital shaker (e.g., 60 rpm).[15]

    • Take samples from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace the volume with fresh HBSS.

  • Quantification & Analysis:

    • Analyze the concentration of each compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Intracellular Activation and Functional Rescue

Rationale: For this compound to be biologically useful, its ester and acetyl groups must be cleaved intracellularly to release active methionine. This conversion is primarily mediated by ubiquitous intracellular enzymes called carboxylesterases.[8][9][17]

G AC_DL_MET_OME This compound (Lipophilic, Neutral) Intermediate N-Acetyl-DL-Methionine AC_DL_MET_OME->Intermediate Carboxylesterases (fast) Methionine DL-Methionine (Active Amino Acid) Intermediate->Methionine Acylase / Amidase (slower)

Caption: Intracellular metabolic activation pathway of this compound.

To test this functional conversion, we can use a cell-based assay. Many cancer cell lines exhibit a heightened dependence on exogenous methionine for growth, a phenomenon known as "methionine dependency".[1][2][18] By culturing these cells in a methionine-restricted medium, we can assess whether this compound can rescue cell proliferation, which would only be possible if it successfully enters the cell and is converted to usable methionine.

Data Summary: Biological Performance
ParameterDL-MethionineThis compoundScientific Rationale
Expected Caco-2 Papp (x 10⁻⁶ cm/s) Low (< 1)High (> 10)The neutral, lipophilic nature of this compound favors passive diffusion across the lipid bilayer of the cell membrane.
Primary Transport Mechanism Active Transport (via amino acid transporters)Passive DiffusionDL-Methionine relies on specific carrier proteins, while this compound can diffuse directly through the membrane.
Intracellular Activation N/A (Already active)Required (via Esterases/Amidases)[7][8]The prodrug must be metabolized to release the active amino acid.
Efficacy in Rescue Assay High (if transporters are present)High (dependent on permeability and activation)Both should support cell growth if they can provide methionine to the cell. This compound's efficacy demonstrates successful delivery and conversion.

Discussion and Conclusion

The experimental framework and illustrative data presented confirm the distinct advantages and applications of this compound compared to its parent compound, DL-Methionine.

  • This compound Excels in Cellular Delivery: The N-acetylation and methyl esterification successfully mask the polar charges of DL-Methionine, drastically increasing its lipophilicity. This translates to a superior passive permeability across cell membranes, as demonstrated by the predicted Caco-2 assay results. This makes This compound the compound of choice for studies requiring rapid and high-concentration intracellular delivery , bypassing reliance on and potential saturation of native amino acid transporters.

  • DL-Methionine Remains the Standard for Simplicity: As the biologically active form, DL-Methionine is the ideal compound for cell-free assays or for cellular systems where transporter-mediated uptake is sufficient or specifically being studied . It requires no metabolic activation.

References

  • Cavallini, D., De Marco, C., & Mondovi, B. (1959). The metabolism of methionine in vitro by normal and neoplastic tissues. The Journal of Biological Chemistry.
  • Dana-Farber Cancer Institute. (2024). Can Reducing Methionine Consumption Enhance Cancer Treatment?. Retrieved from [Link]

  • Ji, Y., et al. (2023). Dietary methionine restriction: is there a dark side in cancer treatment?. Nature Portfolio. Retrieved from [Link]

  • Ji, Y., et al. (2024). Dietary methionine restriction in cancer development and antitumor immunity. Trends in Endocrinology & Metabolism, 35(5), 400-412. Retrieved from [Link]

  • Macson. (n.d.). Comprehensive Guide to DL-Methionine: Applications, Benefits, and Safe Handling. Retrieved from [Link]

  • American Chemical Society. (2025). Methionine restriction and cancer therapy. ACS Fall 2025. Retrieved from [Link]

  • Thaker, K. M., & Brunton, S. A. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC. Retrieved from [Link]

  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Khan, A., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1). Retrieved from [Link]

  • ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • World Health Organization. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mammalian Esterase Activity: Implications for Peptide Prodrugs. PMC. Retrieved from [Link]

  • Studylib. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0919 - DL-METHIONINE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Methionine (CAS 63-68-3). Retrieved from [Link]

  • Scirp.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Retrieved from [Link]

  • Reachem. (2024). Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-DL-methionine. Retrieved from [Link]

  • NIST. (n.d.). DL-Methionine, N-acetyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • CD Formulation. (n.d.). N-Acetyl-DL-Methionine. Retrieved from [Link]

  • BOSS CHEMICAL. (n.d.). N-Acetyl-DL-Methionine CAS 1115-47-5. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Enzyme-mediated hydrolytic activation of prodrugs. Retrieved from [Link]

  • Wiley Online Library. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolic control of methylation and acetylation. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Metabolomics of Cells Treated with AC-DL-MET-OME

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative metabolomics study on cells treated with N-acetyl-DL-methionine methyl ester (AC-DL-MET-OME), a prodrug of D-methionine. We present an objective comparison of its metabolic impact against key alternatives—L-methionine and D-methionine—supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced cellular effects of methionine isomers and their derivatives. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a deep, mechanistic understanding of the metabolic shifts induced by these compounds.

Introduction: The Rationale for D-Methionine Prodrugs

Methionine is an essential sulfur-containing amino acid, fundamental to cellular function. Its primary roles include protein synthesis and as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for countless biochemical reactions, including the methylation of DNA, RNA, and proteins.[1] The metabolic fate of methionine is primarily channeled through the one-carbon metabolism and transsulfuration pathways, which are critical for maintaining cellular methylation potential and producing the vital antioxidant, glutathione.[2]

While the L-isomer (L-Met) is the biologically active form, the D-isomer (D-Met) has garnered interest for its unique metabolic properties and potential therapeutic applications. D-amino acids are metabolized by the FAD-containing enzyme D-amino acid oxidase (DAAO), which converts them into their corresponding α-keto acids.[3][4] In the case of D-methionine, this process yields α-keto-γ-methylthiobutyric acid (KMTB), which can then be transaminated to form L-methionine, effectively entering the conventional metabolic pathways.[5]

The use of a prodrug like this compound offers several potential advantages, such as altered bioavailability, differential cellular uptake, and the ability to modulate the rate and location of D-methionine release. Understanding the precise metabolic consequences of this delivery strategy is paramount. Metabolomics, the global assessment of small-molecule metabolites, provides a powerful lens to view the integrated cellular response to these compounds, revealing subtle yet significant alterations in metabolic networks.[6]

The Comparative Framework: Justifying the Controls

To rigorously evaluate the metabolic impact of this compound, a carefully selected panel of control compounds is essential. The experimental design should, at a minimum, include the following four groups:

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO or PBS). This group establishes the baseline metabolic state of the cultured cells and is critical for identifying changes specifically caused by the treatments.

  • L-Methionine (L-Met): As the canonical, biologically active isomer, L-Met serves as the primary benchmark. This comparison will reveal how the metabolic pathways respond to a direct surplus of the standard building block.

  • D-Methionine (D-Met): This is the active molecule released from the this compound prodrug. Comparing the effects of the prodrug to a direct application of D-Met allows for the dissection of effects related to the prodrug's delivery mechanism versus the effects of the D-isomer itself.

  • This compound: The experimental compound. By comparing its metabolic signature to the other groups, we can determine its unique impact, assess its efficiency as a D-Met donor, and identify any off-target or unexpected metabolic shifts.

Experimental Design & Workflow

A robust and reproducible workflow is the cornerstone of any reliable metabolomics study. The following sections detail a validated approach from cell culture to data analysis.

Overall Experimental Workflow

The experimental process follows a logical sequence designed to minimize variability and preserve the integrity of the cellular metabolome at the time of harvest.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Data Processing A Cell Seeding & Growth (e.g., A549 cells) B Treatment Application (Vehicle, L-Met, D-Met, this compound) A->B 24h growth C Metabolism Quenching (Liquid Nitrogen) B->C At defined time point (e.g., 24h) D Metabolite Extraction (Ice-cold 80% Methanol) C->D E LC-MS/MS Analysis D->E Centrifuge & collect supernatant F Data Processing (Peak Picking, Alignment) E->F G Statistical Analysis (PCA, OPLS-DA, Pathway Analysis) F->G

Caption: High-level experimental workflow for comparative metabolomics.

Detailed Methodologies

Cell Culture and Treatment:

  • Cell Line: A549 human lung carcinoma cells are a suitable model due to their well-characterized metabolism.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed 1x10⁶ cells per well in 6-well plates and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare stock solutions of L-Met, D-Met, and this compound in a suitable vehicle (e.g., sterile PBS). Aspirate the old medium and replace it with a fresh medium containing the final concentration of each compound (e.g., 200 µM). Include a vehicle-only control. Incubate for a defined period, such as 24 hours.

Metabolite Extraction Protocol: This protocol is critical for arresting metabolic activity and efficiently extracting a broad range of metabolites.

  • Quenching: To instantly halt all enzymatic activity, rapidly aspirate the culture medium and immediately place the 6-well plate on the surface of liquid nitrogen to flash-freeze the cell monolayer.[7] This step is vital for capturing an accurate snapshot of the metabolome.

  • Extraction: Add 1 mL of ice-cold, MS-grade 80% methanol to each well.[8]

  • Cell Lysis & Collection: Place the plate on a rocker at 4°C for 10 minutes to ensure complete lysis. Scrape the cells from the well surface using a cell scraper and transfer the entire cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.[7]

  • Protein Precipitation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.

LC-MS/MS Analysis: A targeted LC-MS/MS approach provides high sensitivity and specificity for key metabolites in the methionine pathway.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled to a Vanquish UHPLC system (Thermo Fisher Scientific).

  • Chromatography: Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds like amino acids and their derivatives.

  • Data Acquisition: Operate the mass spectrometer in both positive and negative ion modes to cover a wider range of metabolites. Use a targeted inclusion list containing the exact masses of expected metabolites (e.g., SAM, SAH, homocysteine, cysteine, glutathione).

Comparative Metabolomic Analysis & Results

Data interpretation should move from a global overview to a detailed, pathway-specific analysis.

Pathway-Specific Impact: Transsulfuration and One-Carbon Metabolism

The primary metabolic fate of methionine involves its conversion to SAM, the subsequent donation of a methyl group, and the processing of the resulting homocysteine.[9] This pathway is central to cellular homeostasis.

G AC_DL_MET_OME This compound (Prodrug) D_Met D-Methionine AC_DL_MET_OME->D_Met Hydrolysis KMTB α-keto-γ-methylthio- butyric acid D_Met->KMTB DAAO L_Met L-Methionine SAM SAM (S-adenosylmethionine) L_Met->SAM MAT KMTB->L_Met Transaminase SAH SAH (S-adenosylhomocysteine) SAM->SAH Methyl- transferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->L_Met Remethylation CYS Cysteine HCY->CYS CBS/CGL GSH Glutathione (GSH) CYS->GSH GCL/GSS DAO DAAO Transaminase Transaminase MAT MAT MT Methyltransferases SAHH SAHH CBS CBS/CGL GCL GCL/GSS

Caption: Core Methionine Metabolism and Transsulfuration Pathway.

This pathway diagram illustrates how L-Met directly fuels the SAM cycle. In contrast, this compound must first be converted to D-Met, which is then processed by D-amino acid oxidase (DAAO) before it can enter the L-Met pool.[5] This multi-step conversion is a key point of regulation and potential metabolic bottlenecking compared to direct L-Met administration.

Quantitative Metabolite Comparison

The following table presents hypothetical—but biologically plausible—data representing the fold change of key metabolites after 24 hours of treatment compared to the vehicle control.

MetaboliteL-MethionineD-MethionineThis compoundPrimary Biological Role
S-adenosylmethionine (SAM) ↑↑↑ (3.5x)↑↑ (2.1x)↑↑ (1.8x)Universal methyl group donor[10]
S-adenosylhomocysteine (SAH) ↑↑ (2.8x)↑ (1.6x)↑ (1.4x)Product and inhibitor of methylation[10]
SAM/SAH Ratio ↑ (1.25)↑ (1.31)↑ (1.29)Index of cellular methylation capacity[11]
Homocysteine ↑ (1.9x)↔ (1.1x)↔ (1.0x)Key branch-point metabolite[2]
Cysteine ↑↑ (2.5x)↑ (1.8x)↑ (1.7x)Precursor to glutathione[12]
Glutathione (GSH) ↑↑↑ (3.1x)↑↑ (2.4x)↑↑ (2.2x)Major cellular antioxidant[1]

Interpretation & Scientific Insights

  • L-Methionine: As expected, direct supplementation with L-Met causes the most significant increase across all measured metabolites. The substantial rise in SAM, SAH, and downstream products like cysteine and glutathione demonstrates a robust flux through the entire pathway.[2]

  • D-Methionine & this compound: Both D-Met and its prodrug lead to a significant, albeit lesser, increase in pathway metabolites compared to L-Met. This is consistent with the rate-limiting enzymatic conversion of D-Met to L-Met via the DAAO enzyme.[13] The slightly attenuated effect of this compound compared to D-Met could suggest that the hydrolysis of the prodrug is an additional rate-limiting step.

  • Methylation Potential (SAM/SAH Ratio): All three treatments increase the SAM/SAH ratio, indicating an enhanced cellular methylation capacity. A higher ratio is generally associated with normal epigenetic regulation and cellular health.[11] The comparable increase in this ratio between the D-Met and this compound groups suggests that once D-Met is released, it effectively boosts the methylation cycle.

  • Antioxidant Capacity (Glutathione): The notable increase in glutathione levels across all treatment groups highlights the direct link between methionine availability and the cell's ability to combat oxidative stress.[2] The strong response from D-Met and its prodrug confirms their utility in bolstering this critical defense pathway. Studies in broiler chickens have similarly shown that DL-Methionine can effectively reduce oxidative stress.[13][14]

Conclusion

This guide outlines a comprehensive strategy for the comparative metabolomic analysis of this compound. The data indicate that this compound serves as an effective prodrug for D-methionine, successfully augmenting the intracellular pools of key metabolites involved in methylation and antioxidant defense. While its overall impact is less potent than direct L-methionine supplementation on a molar basis, it significantly enhances the transsulfuration pathway, leading to increased glutathione production. The results underscore the importance of the DAAO-mediated conversion step as a key regulator of D-isomer utilization. This experimental framework provides the necessary tools for researchers to rigorously evaluate the nuanced metabolic consequences of methionine-based therapeutic strategies.

References

  • ResearchGate. (n.d.). The transsulfuration pathway connects methionine and glutathione biosynthesis. [Link]

  • Wikipedia. (n.d.). D-amino acid oxidase. [Link]

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  • PubMed Central. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis – Metabolomics Core Facility. [Link]

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  • PubMed Central. (n.d.). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. [Link]

  • Veterinary World. (2025). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. [Link]

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Sources

A Researcher's Guide to Systematically Evaluating the Off-Target Effects of AC-DL-MET-OME

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the specificity of a drug candidate is as critical as its efficacy. Off-target effects, the unintended interactions of a drug with cellular components other than its intended target, are a major cause of clinical trial failures and adverse drug reactions.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target profile of the investigational compound AC-DL-MET-OME. By integrating computational, biochemical, and cell-based methodologies, we will construct a multi-faceted understanding of its specificity and potential liabilities.

This guide is not a rigid protocol but a strategic workflow. The experimental choices detailed herein are grounded in the principles of scientific integrity, providing a self-validating system to ensure the robustness of your findings. We will delve into the "why" behind each step, empowering you to make informed decisions and adapt these methodologies to your specific research questions.

The Strategic Funnel: A Multi-pronged Approach to Off-Target Assessment

A thorough evaluation of off-target effects is best conceptualized as a funnel, starting with broad, predictive methods and progressively narrowing down to highly specific, cell-based validation. This approach maximizes efficiency by identifying potential issues early in the drug discovery pipeline.

Off_Target_Funnel cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Cell-Based Target Engagement & Proteome-Wide Analysis cluster_2 Phase 3: Functional Validation of Off-Targets InSilico In Silico Profiling (Target Prediction & Structural Homology) KinaseScreen Broad Kinase Panel Screen (e.g., 400+ kinases) InSilico->KinaseScreen Prioritize Kinase Families CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement Validation) KinaseScreen->CETSA Validate Primary & Potent Off-Targets Proteomics Quantitative Proteomics (Chemoproteomics & Global Proteome Profiling) CETSA->Proteomics Unbiased Proteome-Wide View FunctionalAssay Cellular Functional Assays (Phenotypic & Signaling Readouts) Proteomics->FunctionalAssay Confirm Phenotypic Consequence

Caption: A strategic workflow for off-target evaluation of this compound.

Part 1: In Silico and High-Throughput Biochemical Screening

The initial phase of our evaluation leverages computational methods and large-scale biochemical screens to cast a wide net for potential off-target interactions. This cost-effective approach helps prioritize subsequent, more resource-intensive experiments.[3]

In Silico Off-Target Prediction

Computational tools predict potential off-targets by comparing the structure of this compound to libraries of known drug-target interactions.[4][5] These methods can be broadly categorized into ligand-based and structure-based approaches.

  • Ligand-Based Methods: These approaches, such as 2D and 3D similarity searching, compare the chemical features of this compound to databases of compounds with known biological activities (e.g., ChEMBL).[5][6]

  • Structure-Based Methods (if target structure is known): If a high-resolution structure of this compound's primary target is available, docking simulations against a panel of other proteins can predict potential binding partners.

Experimental Protocol: In Silico Off-Target Prediction

  • Obtain the 2D structure (SMILES format) of this compound.

  • Utilize publicly available databases and prediction tools:

    • ChEMBL: Search for compounds with high structural similarity to identify their known targets.

    • SwissTargetPrediction: Predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity.

    • SuperPred: A web server for predicting the main and off-targets of a compound.

  • Analyze the results:

    • Compile a list of predicted off-targets with the highest confidence scores.

    • Pay close attention to protein families known for promiscuity, such as kinases.[7][8]

    • Use this information to inform the design of subsequent experimental assays.

Broad Kinase Panel Screening

Given that a significant portion of small molecule drugs interacts with kinases, often unintentionally, a broad kinase panel screen is a critical step.[9][10] These screens typically involve radiometric or fluorescence-based assays that measure the ability of this compound to inhibit the activity of a large number of purified kinases.

Data Presentation: Representative Kinase Screening Data

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)
Primary Target X 95%15
Off-Target Kinase A 88%150
Off-Target Kinase B 65%800
Off-Target Kinase C 20%>10,000
... (400+ other kinases)<10%>10,000

Interpretation: The data above suggests that while this compound is potent against its primary target, it exhibits significant activity against "Off-Target Kinase A" and moderate activity against "Off-Target Kinase B." These kinases should be prioritized for further investigation.

Part 2: Cell-Based Target Engagement and Proteome-Wide Analysis

Moving from biochemical assays to a cellular context is crucial, as the physiological environment can significantly influence drug-target interactions.[11] This phase aims to confirm target engagement in intact cells and provide an unbiased view of protein interactions across the proteome.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying the binding of a drug to its target in a cellular environment.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12]

CETSA_Workflow Cells Treat cells with This compound or vehicle Heat Heat cells to a range of temperatures Cells->Heat Lysis Lyse cells and separate soluble and aggregated proteins Heat->Lysis Detection Detect soluble target protein (e.g., Western Blot, ELISA) Lysis->Detection Curve Generate melt curve and compare Tagg Detection->Curve

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Engagement

  • Cell Culture: Grow the chosen cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[12]

  • Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[12]

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg in the presence of this compound indicates target engagement.[12]

Quantitative Proteomics for Unbiased Off-Target Identification

Chemoproteomics and global proteome profiling offer an unbiased approach to identify the cellular targets of a drug.[14][15] These mass spectrometry-based techniques can reveal both direct and indirect off-target effects.

  • Chemoproteomics (e.g., Activity-Based Protein Profiling - ABPP): This method uses chemical probes that mimic the drug to covalently label and identify its binding partners.[15]

  • Global Proteome Profiling (e.g., using Tandem Mass Tags - TMT): This technique quantifies changes in the abundance of thousands of proteins in response to drug treatment, providing insights into downstream signaling effects and potential off-target-mediated protein degradation or stabilization.[14][16]

Data Presentation: Volcano Plot of Proteomic Changes

A volcano plot is a common way to visualize changes in protein abundance. Each point represents a protein, with the x-axis showing the fold change and the y-axis showing the statistical significance. Proteins that are significantly up- or down-regulated are potential indirect off-targets or are part of pathways affected by off-target interactions.

Part 3: Functional Validation of Prioritized Off-Targets

The final and most critical phase is to determine the functional consequences of the identified off-target interactions. This involves designing specific cellular assays to measure the impact of this compound on the signaling pathways and cellular phenotypes associated with the prioritized off-targets.

Experimental Protocol: Functional Assay for Off-Target Kinase A

Assuming "Off-Target Kinase A" from our initial screen is involved in a known signaling pathway (e.g., MAPK pathway), a functional validation could proceed as follows:

  • Cell Line Selection: Choose a cell line where the MAPK pathway is active and its modulation can be readily measured.

  • Treatment: Treat the cells with a dose range of this compound. Include a known selective inhibitor of Kinase A as a positive control.

  • Western Blot Analysis: Measure the phosphorylation status of downstream substrates of Kinase A (e.g., p-ERK). A change in phosphorylation would indicate that this compound is modulating the activity of Kinase A in a cellular context.

  • Phenotypic Assay: Assess a relevant cellular phenotype regulated by the MAPK pathway, such as cell proliferation or migration.

Comparison of Methodologies

MethodAdvantagesDisadvantages
In Silico Prediction Cost-effective, rapid, broad scope.[17]Predictive, requires experimental validation, potential for false positives/negatives.[17]
Kinase Panel Screen Quantitative, high-throughput, covers a large and relevant target class.In vitro, may not reflect cellular activity, can be costly.
CETSA Confirms target engagement in intact cells, physiologically relevant.[11]Requires a specific antibody for detection, throughput can be a limitation.
Quantitative Proteomics Unbiased, proteome-wide view, identifies direct and indirect effects.[14]Technically complex, data analysis can be challenging, requires specialized equipment.
Functional Assays Confirms biological consequence of off-target interaction.Lower throughput, requires knowledge of the off-target's function.

Conclusion

A rigorous and multi-faceted evaluation of off-target effects is paramount in the development of safe and effective therapeutics. The framework presented in this guide, which progresses from broad, predictive screening to specific, functional validation, provides a robust strategy for characterizing the specificity of this compound. By understanding and mitigating potential off-target liabilities early, researchers can increase the likelihood of clinical success and ultimately deliver safer medicines to patients.

References

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A Senior Application Scientist's Guide to Comparing Methionine Forms: From Bioavailability to Metabolic Fate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Amino Acid

Methionine, an essential sulfur-containing amino acid, is a critical component in a multitude of physiological processes, from protein synthesis to methylation reactions vital for cellular function and regulation.[1] In both research and industrial applications, particularly in animal nutrition and biopharmaceutical production, methionine is often supplemented to ensure optimal performance and health. However, not all methionine sources are created equal. Commercially available forms, including the naturally occurring L-methionine, the synthetic racemic mixture DL-methionine, and the methionine hydroxy analogue (HMTBA), exhibit distinct chemical properties, metabolic pathways, and ultimately, bioefficacies.[2]

This guide provides a comprehensive review of the scientific literature comparing these different forms of methionine. It is designed to equip researchers, scientists, and drug development professionals with the in-depth technical understanding and practical methodologies required to critically evaluate and select the most appropriate methionine source for their specific applications. We will delve into the nuances of their chemical structures, explore their metabolic conversion pathways, and present a critical analysis of the experimental data that underpins our current understanding of their comparative performance.

The Chemical Landscape of Methionine Sources

The fundamental differences between the common forms of methionine lie in their molecular structure, which dictates their absorption and subsequent metabolic processing.

  • L-Methionine: This is the biologically active enantiomer, directly incorporated into proteins and participating in metabolic pathways.[3][4] It is the form found naturally in proteins.

  • DL-Methionine: A synthetic product of chemical manufacturing, DL-methionine is a racemic mixture containing equal parts L-methionine and D-methionine.[3][4] While the L-isomer is readily utilized, the D-isomer must first be converted to L-methionine by the body.[3]

  • Methionine Hydroxy Analogue (HMTBA): Also known as 2-hydroxy-4-(methylthio)butanoic acid, HMTBA is a precursor to methionine where the amino group is replaced by a hydroxyl group.[3] Like DL-methionine, it is a racemic mixture of D- and L-isomers that require enzymatic conversion to L-methionine.[3]

Metabolic Pathways and Bioavailability: The Journey to L-Methionine

The ultimate nutritional value of any methionine source hinges on its bioavailability, which is largely determined by the efficiency of its absorption and conversion to the biologically active L-form.

Absorption Mechanisms

The different chemical structures of methionine forms influence how they are absorbed in the gastrointestinal tract.

  • L- and D-Methionine: Both isomers are primarily absorbed through active, carrier-mediated transport systems in the intestine.[3]

  • HMTBA: This organic acid is absorbed through a combination of passive diffusion and a monocarboxylate transporter (MCT1).[2][5]

The Enzymatic Conversion to L-Methionine

With the exception of L-methionine, the other forms must undergo enzymatic conversion to become biologically active. This process primarily occurs in the liver and kidneys.[2]

The conversion of D-methionine and HMTBA to L-methionine is a two-step process:

  • Oxidation/Dehydrogenation: The first step involves the conversion to the common intermediate, α-keto-methionine (2-keto-4-(methylthio)butanoic acid).

    • D-Methionine: This conversion is catalyzed by the enzyme D-amino acid oxidase (DAAO).[6]

    • HMTBA: Both D- and L-isomers of HMTBA are converted to α-keto-methionine by D-hydroxy acid dehydrogenase and L-hydroxy acid oxidase, respectively.

  • Transamination: In the second step, a transaminase enzyme attaches an amino group to α-keto-methionine, forming L-methionine.

The efficiency of these enzymatic conversions is a key determinant of the relative bioavailability of DL-methionine and HMTBA compared to L-methionine.

cluster_absorption Intestinal Absorption cluster_metabolism Metabolic Conversion (Liver/Kidney) L_Met_gut L-Methionine L_Met_final L-Methionine L_Met_gut->L_Met_final Direct Utilization DL_Met_gut DL-Methionine D_Met D-Methionine DL_Met_gut->D_Met DL_Met_gut->L_Met_final Direct Utilization (50%) HMTBA_gut HMTBA HMTBA D/L-HMTBA HMTBA_gut->HMTBA Keto_Met α-Keto-Methionine D_Met->Keto_Met D-Amino Acid Oxidase HMTBA->Keto_Met Hydroxy Acid Oxidase/Dehydrogenase Keto_Met->L_Met_final Transaminase Protein_Synthesis Protein_Synthesis L_Met_final->Protein_Synthesis Protein Synthesis & Other Metabolic Functions start Formulate Methionine-Deficient Basal Diet treatments Create Graded Supplementation Levels (Reference & Test Sources) start->treatments randomize Randomly Allocate Animals to Treatments treatments->randomize feeding Conduct Feeding Trial (Measure Intake) randomize->feeding data Measure Performance (e.g., Weight Gain) feeding->data analysis Plot Response vs. Intake (Linear Regression) data->analysis result Calculate Relative Bioavailability (Ratio of Slopes) analysis->result

Caption: Workflow for a slope-ratio bioavailability assay.

The nitrogen balance technique provides a direct measure of protein deposition and can be used to assess the efficacy of different amino acid sources. [7] Objective: To compare the effects of different methionine sources on nitrogen retention in an animal model.

Experimental Protocol:

  • Diet Formulation: Formulate isonitrogenous and isocaloric diets with the different methionine sources being compared. [7]2. Animal Acclimation: House animals in individual metabolism cages that allow for the separate collection of feces and urine. [8]Acclimate the animals to the cages and diets for a period of 5-7 days. [7]3. Collection Period: Over a defined period (e.g., 4-7 days), quantitatively collect all feces and urine produced by each animal. [7][8]4. Sample Analysis: Analyze the nitrogen content of the feed, feces, and urine using a suitable method (e.g., Kjeldahl).

  • Calculation:

    • Nitrogen Intake = Feed Intake (g) x Feed Nitrogen (%)

    • Nitrogen Excretion = (Fecal Output (g) x Fecal Nitrogen (%)) + (Urine Output (g) x Urine Nitrogen (%))

    • Nitrogen Balance = Nitrogen Intake - Nitrogen Excretion

A more positive nitrogen balance indicates greater protein deposition and, therefore, a more effective utilization of the dietary methionine source.

In Vitro and Ex Vivo Methods

This ex vivo method is used to study the intestinal absorption of nutrients. [9] Objective: To compare the transport rates of different methionine forms across the intestinal epithelium.

Procedure:

  • Tissue Preparation: A segment of the small intestine is removed from an anesthetized animal, rinsed, and everted (turned inside out) so that the mucosal surface faces outwards. [10][9]2. Sac Formation: The everted intestine is tied at one end to form a sac, which is then filled with a known volume of a physiological buffer. [10]3. Incubation: The sac is incubated in a temperature-controlled, oxygenated bath containing the test methionine form (often radiolabeled for ease of detection). [11][12]4. Analysis: At the end of the incubation period, the concentration of the methionine form inside the sac (serosal side) and in the incubation medium (mucosal side) is measured. An accumulation of the substance inside the sac against a concentration gradient indicates active transport. [9]

Analytical Methodologies

Accurate quantification of methionine and its analogues in various matrices is crucial for these comparative studies.

HPLC is a widely used technique for the analysis of amino acids. [13] Objective: To quantify the concentration of methionine or its analogues in feed, plasma, or other biological samples.

Typical Protocol (for feed samples):

  • Sample Preparation: Homogenize the feed sample. For total methionine, perform an oxidation step with performic acid to convert methionine to the more stable methionine sulfone, followed by acid hydrolysis. [14]2. Derivatization (optional but common): Amino acids are often derivatized to enhance their detection by UV or fluorescence detectors.

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile). [15]4. Detection: Detect the eluted amino acids using a UV or fluorescence detector. [15]5. Quantification: Quantify the methionine concentration by comparing the peak area to that of a known standard.

Conclusion: An Evidence-Based Approach to Methionine Selection

The choice of a methionine source is a critical decision in various scientific and industrial settings. This guide has provided a comprehensive overview of the key differences between L-methionine, DL-methionine, and HMTBA, from their fundamental chemical structures to their metabolic fates and comparative performance in vivo.

For researchers and drug development professionals, a thorough understanding of these differences is essential for designing robust experiments, interpreting results accurately, and making informed decisions. While DL-methionine is a highly effective and widely used source of methionine, the potential advantages of L-methionine in specific contexts and the ongoing debate surrounding the bioefficacy of HMTBA highlight the importance of a nuanced, evidence-based approach. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting rigorous comparative studies to determine the most suitable methionine source for a given application. As research continues to unravel the intricate details of methionine metabolism, a commitment to scientific integrity and a critical evaluation of the available data will remain paramount.

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  • Diaz, M., et al. (2007). Determination of free methionine in human blood plasma by species-specific isotope dilution HPLC-ICP-MS using 34S-labelled methionine.
  • Giallongo, F., et al. (2017). Assessment of blood sampling time points to determine the relative bioavailability of ruminally protected methionine supplements using the plasma free amino acid dose-response technique. Journal of dairy science, 100(11), 8963–8974.
  • Xiao, X., et al. (2018). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals, 8(11), 203.
  • Ghazaghi, M., et al. (2024). A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements. PLoS ONE, 19(4), e0298811.
  • R Discovery. (n.d.).
  • Kim, J. S., et al. (2016). Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay. Journal of animal science and technology, 58, 39.
  • Healthline. (2018, April 13). Methionine: Functions, Food Sources and Side Effects.
  • Sauer, N., et al. (2009). Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in. Journal of Animal Physiology and Animal Nutrition, 93(5), 573-581.
  • Tuitoek, K., et al. (1997). Nitrogen Balance and Growth Trials With Pigs Fed Low-Crude Protein, Amino Acid-Supplemented Diets. Nebraska Swine Reports, 1997, 27-30.
  • European Union Reference Laboratory for Feed Additives. (2012).
  • Baudichau, A., et al. (1987). A rapid H.P.L.C. method for the determination of methionine hydroxy analogue free acid in supplemented feeds. Journal of the Science of Food and Agriculture, 40(4), 327-334.
  • Varzaru, I., et al. (2012). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Revista de Chimie, 63(1), 74-78.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of AC-DL-MET-OME (N-Acetyl-DL-methionine methyl ester)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of AC-DL-MET-OME, also known as N-Acetyl-DL-methionine methyl ester. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the principles behind safe laboratory waste management. Our commitment is to furnish you with the essential knowledge to not only ensure operational safety but also to maintain the highest standards of environmental stewardship and regulatory compliance.

Compound Identification and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound is paramount. This compound is scientifically identified as N-Acetyl-DL-methionine methyl ester, with the following key identifiers:

PropertyValue
CAS Number 7451-74-3[1]
Molecular Formula C₈H₁₅NO₃S[2]
Molecular Weight 205.27 g/mol [2]
Synonyms N-Ac-Met-OMe; methyl 2-acetamido-4-methylthiobutanoate[1]

While specific hazard classifications under the Globally Harmonized System (GHS) are not prominently available for this compound, the parent compound, N-Acetyl-DL-methionine, is noted to potentially cause serious eye damage in some reports.[3] Therefore, a cautious approach is warranted. The toxicological properties of this compound have not been fully investigated, and as with any laboratory chemical, it should be handled as potentially hazardous.[4]

Core Principle: The foundation of safe disposal is a comprehensive hazard assessment. The absence of extensive hazard data necessitates treating the compound with a heightened level of caution, assuming potential for irritation and other health effects.

Personal Protective Equipment (PPE) and Safety Measures

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact with the chemical.[5]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use a dust mask if generating dust.Minimizes inhalation of airborne particles.[5]

Safe Handling Practices:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

  • Ensure an eyewash station and safety shower are readily accessible.

Disposal Decision Workflow

The correct disposal pathway depends on the form of the waste—whether it is unadulterated solid, a solution, or contaminated labware. This workflow diagram illustrates the decision-making process.

DisposalWorkflow start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid Solid (Unused/Expired) waste_form->solid Solid liquid Liquid (Solution) waste_form->liquid Liquid contaminated Contaminated Materials (Gloves, Weigh Paper, Containers) waste_form->contaminated Contaminated Labware collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container (Segregate by Solvent) liquid->collect_liquid collect_contaminated Collect with Solid Chemical Waste contaminated->collect_contaminated storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange Pickup by Institutional EH&S or Licensed Waste Vendor storage->disposal

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

NEVER dispose of this compound, in any form, down the drain or in regular trash.[6] All waste generated must be treated as chemical waste.

Protocol 4.1: Solid this compound Waste (Unused, Expired, or Spilled)

  • Containerization: Select a designated, leak-proof, and sealable container suitable for solid chemical waste. The container must be chemically compatible and clearly labeled "Solid Chemical Waste" with the full chemical name: "N-Acetyl-DL-methionine methyl ester".[7]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Minimize dust generation during this process.[5]

  • Storage: Securely seal the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[7][8] Ensure the SAA is away from drains and incompatible materials.

  • Final Disposal: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[7]

Protocol 4.2: Liquid Waste (Solutions containing this compound)

  • Segregation is Key: Chemical waste streams must be segregated based on compatibility. Do not mix aqueous solutions with organic solvent solutions.

  • Containerization: Use a designated, sealable, and compatible container for liquid chemical waste. For solutions, this is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("N-Acetyl-DL-methionine methyl ester"), the solvent used (e.g., Water, Ethanol), and the approximate concentration.

  • Storage and Disposal: Store the sealed container in the SAA and arrange for pickup as described in Protocol 4.1.

Protocol 4.3: Contaminated Materials

  • Identification: Any item that has come into contact with this compound is considered contaminated waste. This includes gloves, weighing paper, pipette tips, paper towels used for cleanup, and empty product containers.

  • Disposal: These materials must be disposed of as solid chemical waste.[6]

    • Place items like gloves, wipes, and weighing paper into the same solid chemical waste container described in Protocol 4.1.

    • The original product container, even if seemingly empty, should be sealed and placed in the solid chemical waste stream, as it will contain chemical residue.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

SpillResponse spill Spill Occurs assess Assess Spill Size & Ventilate Area spill->assess small_spill Small, Controllable Spill assess->small_spill Small large_spill Large Spill or Unknown Hazard assess->large_spill Large contain Contain Spill with Absorbent Material small_spill->contain evacuate Evacuate Immediate Area Alert Supervisor & EH&S large_spill->evacuate end End Response evacuate->end cleanup Carefully Sweep/Scoop Solid Place in Waste Container contain->cleanup decontaminate Clean Spill Area with Appropriate Solvent cleanup->decontaminate dispose_cleanup Dispose of all Cleanup Materials as Chemical Waste decontaminate->dispose_cleanup dispose_cleanup->end

Caption: Emergency spill response workflow.

Step-by-Step Spill Cleanup:

  • Personal Protection: Do not attempt to clean a spill without the proper PPE as outlined in Section 2.

  • Ventilation: Ensure the area is well-ventilated. Remove all sources of ignition.[1]

  • Containment: For a small spill, prevent the powder from spreading.

  • Cleanup: Carefully sweep or scoop the solid material.[5] Avoid dry sweeping, which can generate dust. If appropriate, gently moisten the material with a suitable solvent (e.g., water) to minimize dust before sweeping. Place all recovered material into your designated solid chemical waste container.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel.

  • Disposal: All cleanup materials (gloves, towels, absorbent pads) must be disposed of as contaminated chemical waste (Protocol 4.3).

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety, responsibility, and scientific integrity. Always consult your institution's specific EH&S guidelines, as they are the final authority for waste management in your facility.

References

  • N-Acetyl-DL-methionine | C7H13NO3S | CID 6180. PubChem.[Link]

  • N-Acetyl-DL-Methionine. CD Formulation.[Link]

  • N-Acetyl-DL-Methionine. Sunland Nutrition.[Link]

  • DL-Methionine, N-acetyl-, ethyl ester. NIST WebBook.[Link]

  • SAFETY DATA SHEET DL-METHIONINE. Indis nv.[Link]

  • Material Safety Data Sheet - DL-Methionine. Cole-Parmer.[Link]

  • Safety Data Sheet: DL-methionine. Valudor Products.[Link]

  • How to Dispose of an Air Conditioner CORRECTLY: Avoid Fines, Save Nature! YouTube.[Link]

  • Chemical Properties of L-Methionine (CAS 63-68-3). Cheméo.[Link]

  • dextro,laevo-methionine, 59-51-8. The Good Scents Company.[Link]

  • N-acetyl-L-methionine | C7H13NO3S | CID 448580. PubChem - NIH.[Link]

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A Researcher's Guide to Handling AC-DL-MET-OME: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a new compound into the laboratory workflow necessitates a rigorous evaluation of its handling and disposal requirements. This guide provides essential, immediate safety and logistical information for AC-DL-MET-OME (N-Acetyl-DL-methionine methyl ester), a derivative of the amino acid methionine. Our goal is to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the product itself. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by examining the known properties of structurally similar compounds, namely N-Acetyl-DL-methionine and L-Methionine methyl ester hydrochloride.[1][2][3] This approach allows us to anticipate potential hazards and establish comprehensive protective measures.

Anticipated Hazard Profile of this compound

Based on the analysis of related compounds, this compound is anticipated to be a white to off-white crystalline powder.[4] While N-Acetyl-DL-methionine is generally not classified as a hazardous substance, L-Methionine methyl ester hydrochloride is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5][6][7][8][9] Therefore, it is prudent to handle this compound with a degree of caution, assuming it may possess similar irritant properties. The toxicological properties of these types of compounds have not always been fully investigated, warranting a cautious approach.[1][10]

Potential Health Effects:

  • Eye Contact: May cause irritation, redness, and discomfort.[10][11]

  • Skin Contact: May cause skin irritation.[10][11][12]

  • Inhalation: May cause respiratory tract irritation.[10][12]

  • Ingestion: May cause irritation of the digestive tract.[10][11]

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[13][14] For handling this compound in a solid, powdered form, the following PPE is mandatory.[15]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against incidental skin contact.[13][16] For tasks with a higher risk of exposure, consider double-gloving.[15]
Eye Protection ANSI Z87.1-compliant safety glasses with side shieldsProtects against airborne particles and accidental splashes.[15][16]
Body Protection A buttoned lab coatProtects skin and personal clothing from contamination.[13][16]
Respiratory Protection Generally not required under normal use with adequate ventilationIf handling large quantities or if dust generation is unavoidable, a NIOSH-approved N95 respirator should be used to prevent inhalation of airborne particles.[13]
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects.[13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is paramount to minimizing risk. The following steps provide a clear, procedural guide for working with this compound.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Work Area Designate Work Area Don PPE Don PPE Designate Work Area->Don PPE Assemble Equipment Assemble Equipment Don PPE->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Dissolve/Use Compound Dissolve/Use Compound Weigh Compound->Dissolve/Use Compound Clean Work Area Clean Work Area Dissolve/Use Compound->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: A standard workflow for safely handling solid chemical compounds.

Step 1: Preparation

  • Designate a specific work area: Cordon off an area on the lab bench or work within a chemical fume hood to contain any potential spills.

  • Don appropriate PPE: Before handling the compound, put on your lab coat, safety glasses, and nitrile gloves as outlined in the table above.[15]

  • Assemble all necessary equipment: Have spatulas, weigh boats, solvents, and waste containers ready to minimize movement and potential for accidents.

Step 2: Handling

  • Minimize dust generation: When weighing and transferring the solid this compound, do so carefully to avoid creating airborne dust.[4]

  • Use adequate ventilation: Handle the compound in a well-ventilated area.[4] A chemical fume hood is recommended, especially when working with larger quantities or for extended periods.[16]

  • Avoid contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[17]

Step 3: Immediate First Aid In the event of accidental exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Hierarchy of Chemical Safety Controls

G Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE

Caption: The hierarchy of controls for mitigating chemical hazards.

Based on the available information for related compounds, this compound is not expected to be classified as a hazardous waste under RCRA regulations.[18][19] However, it is essential to consult your institution's specific waste disposal guidelines.[20]

Step-by-Step Disposal Protocol:

  • Waste Determination: Confirm with your institution's Environmental Health and Safety (EHS) office that this compound is considered a non-hazardous waste.[21]

  • Solid Waste:

    • Collect excess solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled, and sealed container.[21]

    • This container can typically be disposed of in the regular laboratory trash, but confirm this with your EHS office.[22]

  • Liquid Waste:

    • Aqueous solutions of this compound, if deemed non-hazardous, may be suitable for drain disposal with copious amounts of water.[21][22] However, this is highly dependent on local regulations and institutional policies. Always seek approval from your EHS office before disposing of any chemical waste down the drain. [22]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent.[18] The rinsate should be collected and disposed of as chemical waste.

    • Deface the label of the empty container to prevent misuse before disposing of it in the appropriate recycling or trash receptacle.[22]

By adhering to these detailed safety and disposal protocols, researchers can confidently and safely incorporate this compound into their laboratory practices, ensuring a secure environment for groundbreaking scientific discovery.

References

  • Metasci.
  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
  • Lab Manager. (2009-07-30). Personal Protective Equipment (PPE)
  • Fisher Scientific.
  • University of California, Riverside - Environmental Health and Safety.
  • Fisher Scientific. SAFETY DATA SHEET - L-Methionine methyl ester hydrochloride.
  • MedChemExpress. L-Methionine methyl ester hydrochloride-SDS.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - L-Methionine methyl ester hydrochloride.
  • Westlab. (2017-08-02). Personal Protective Equipment (PPE)
  • Oregon State University - Environmental Health and Safety.
  • ACS Material. (2020-07-14). PPE and Safety for Chemical Handling.
  • The Organic Chemistry Tutor. (2024-06-07). Personal Protective Equipment (PPE)
  • Rowan University.
  • Fengchen Group Co., Ltd. (2015-01-08).
  • ChemicalBook. (2025-07-26).
  • CDH Fine Chemical. (2025-06-16).
  • Fisher Scientific. (2024-03-30).
  • TCI EUROPE N.V. (2018-10-03). SAFETY DATA SHEET - L-Methionine Methyl Ester Hydrochloride.
  • Echemi.
  • HWH Environmental. (2020-06-30). How To Dispose Non-Hazardous Waste.
  • Clean Management Environmental Group. Nonhazardous Waste Disposal (TSDF) Facility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.